Product packaging for Ethoxycyclopropane(Cat. No.:CAS No. 5614-38-0)

Ethoxycyclopropane

Cat. No.: B14740108
CAS No.: 5614-38-0
M. Wt: 86.13 g/mol
InChI Key: LZTCEQQSARXBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethoxycyclopropane is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B14740108 Ethoxycyclopropane CAS No. 5614-38-0

Properties

CAS No.

5614-38-0

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

ethoxycyclopropane

InChI

InChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3

InChI Key

LZTCEQQSARXBHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1

Origin of Product

United States

Foundational & Exploratory

Ethoxycyclopropane synthesis methods and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethoxycyclopropane: Methods, Mechanisms, and Practical Insights

Abstract

This compound, a key structural motif, presents unique conformational and electronic properties that are of significant interest to researchers in medicinal chemistry and drug development.[1] Its strained three-membered ring coupled with an ether linkage makes it a valuable, albeit challenging, synthetic target. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of the most prevalent and effective strategies, including the Simmons-Smith cyclopropanation of ethyl vinyl ether and the Williamson ether synthesis. By synthesizing field-proven insights with established chemical principles, this document serves as a practical resource for scientists, offering detailed experimental protocols, comparative data, and a causal understanding of the critical parameters that govern reaction outcomes.

Introduction to this compound

The cyclopropane ring is the smallest stable carbocycle, and its inherent ring strain (~27 kcal/mol) imparts unique pseudo-unsaturated character. When functionalized with an ethoxy group, the resulting molecule, this compound (also known as cyclopropyl ethyl ether), combines the rigidity and three-dimensional character of the cyclopropane core with the hydrogen bond accepting capability of an ether.[2] This combination makes it an attractive building block in the design of novel pharmaceutical agents, where fine-tuning of steric and electronic properties is paramount.[1] Understanding the synthetic routes to this valuable compound is therefore a critical enabling step in its application.

Synthesis via Cyclopropanation of Ethyl Vinyl Ether

The most direct and widely employed strategy for synthesizing this compound is the cyclopropanation of an electron-rich alkene, ethyl vinyl ether. This approach involves the transfer of a methylene (CH₂) group to the double bond.

The Simmons-Smith Reaction

Developed in the 1950s, the Simmons-Smith reaction remains one of the most reliable methods for cyclopropanation.[3][4] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[3]

The reaction proceeds through a concerted mechanism, avoiding the formation of a free carbene.[3][5] The key steps are:

  • Carbenoid Formation: The zinc-copper couple reacts with diiodomethane in an oxidative insertion to form the active Simmons-Smith reagent, ICH₂ZnI.[5]

  • Concerted Cycloaddition: The carbenoid coordinates to the double bond of the ethyl vinyl ether. The methylene group is then transferred in a single, concerted step through a three-centered "butterfly-type" transition state.[6] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, although this is not a factor for the achiral ethyl vinyl ether.[5][6]

The mechanism is illustrated in the diagram below.

G cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Concerted Cycloaddition CH2I2 CH₂I₂ (Diiodomethane) Carbenoid ICH₂ZnI (Simmons-Smith Reagent) CH2I2->Carbenoid Oxidative Insertion ZnCu Zn(Cu) Couple ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Ethyl Vinyl Ether Alkene->TS Product This compound TS->Product Methylene Transfer + ZnI₂ release

Caption: Mechanism of the Simmons-Smith Reaction.

While the classic zinc-copper couple is effective, several modifications exist. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn(Cu) couple, often provides higher yields and reactivity, especially for less reactive alkenes.[4][7] The increased reactivity stems from the formation of a more soluble and reactive carbenoid species (EtZnCH₂I or IZnCH₂I).

Another important variant involves the pre-treatment of diethylzinc with a proton source like trifluoroacetic acid.[8] This generates a highly electrophilic zinc carbenoid, (CF₃CO₂)ZnCH₂I, which is one of the most reactive reagents for cyclopropanation and can be advantageous for challenging substrates.[8][9] The choice of reagent is dictated by the substrate's reactivity and the presence of other functional groups; the classic Zn(Cu) is often sufficient and more economical for a simple enol ether.

This protocol is adapted from established methodologies for the cyclopropanation of alkenes.[6]

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl) or Copper(II) acetate

  • Anhydrous diethyl ether

  • Diiodomethane (CH₂I₂)

  • Ethyl vinyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc (Preparation of Zn(Cu) couple): In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq). Suspend the zinc in anhydrous diethyl ether. Add copper(I) chloride (0.1 eq) and stir the mixture vigorously under a nitrogen atmosphere for 30 minutes. The color should change from gray to a brownish-bronze, indicating the formation of the couple.

  • Reaction Setup: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the Zn(Cu) couple. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add ethyl vinyl ether (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of the vinyl ether, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The progress can be monitored by GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove unreacted zinc and copper salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). The crude product is then purified by fractional distillation to yield pure this compound.

MethodZinc SourceAdditive/ModifierSolventTypical YieldReference
Classic Simmons-Smith Zn-Cu CoupleNoneDiethyl Ether70-90%[6]
Furukawa Modification Diethylzinc (Et₂Zn)NoneDCM or DCE~90%[4]
Charette's Method Diethylzinc (Et₂Zn)Trifluoroacetic AcidDCM>90%[8][9]

Synthesis via Nucleophilic Substitution

An alternative approach to forming the ether linkage is through the classic Williamson ether synthesis, an Sₙ2 reaction.[10] This method's success is critically dependent on selecting the correct combination of nucleophile and electrophile to favor substitution over elimination.[11][12]

The Williamson Ether Synthesis

The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide (or other substrate with a good leaving group).[10][13] For this compound, there are two logical disconnections:

  • Path A: Sodium cyclopropoxide (nucleophile) + Ethyl halide (electrophile)

  • Path B: Sodium ethoxide (nucleophile) + Cyclopropyl halide (electrophile)

The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[10][12]

  • Path A is strongly preferred. The electrophile, an ethyl halide (e.g., ethyl bromide), is a primary alkyl halide, which is ideal for Sₙ2 reactions with minimal competing E2 elimination.[11]

  • Path B is generally disfavored. The electrophile is a secondary halide, and the ethoxide is a strong, relatively unhindered base, which would lead to significant E2 elimination, forming cyclopropene.

G cluster_A Path A (Preferred) cluster_B Path B (Disfavored) Nuc_A Cyclopropoxide Ion (Nucleophile) Product_A This compound (SN2 Product) Nuc_A->Product_A Elec_A Ethyl Bromide (Primary Halide) Elec_A->Product_A SN2 Attack Nuc_B Ethoxide Ion (Strong Base) Product_B Cyclopropene (E2 Product) Nuc_B->Product_B Elec_B Cyclopropyl Bromide (Secondary Halide) Elec_B->Product_B E2 Elimination Title Strategic Choice in Williamson Ether Synthesis

Caption: Comparison of pathways for Williamson synthesis.

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[12][14]

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ethyl bromide or Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF. Cool the flask to 0 °C.

  • Deprotonation: Add a solution of cyclopropanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium cyclopropoxide.

  • Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 6-8 hours, or until TLC/GC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Alternative Synthetic Routes

While less common for the direct synthesis of this compound, other methods are noteworthy, particularly those starting from cyclopropanone equivalents.

Synthesis from Cyclopropanone Ethyl Hemiacetal Precursors

This compound is structurally equivalent to cyclopropanone ethyl hemiacetal. An established, albeit multi-step, synthesis starts from ethyl 3-chloropropanoate.[15] This involves an intramolecular cyclization using sodium and chlorotrimethylsilane to form 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. Subsequent desilylation under controlled conditions can yield the target hemiacetal.[15] This route is more complex but provides access to a versatile intermediate that can be used to generate other 1-substituted cyclopropanols.[15][16]

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness, scalability, and high yield, the Simmons-Smith cyclopropanation of ethyl vinyl ether is the premier choice, offering a reliable and well-understood mechanism.[3][6] For applications where starting materials dictate a convergent approach, the Williamson ether synthesis provides a viable alternative, provided the correct disconnection (cyclopropoxide nucleophile and primary ethyl halide electrophile) is chosen to mitigate competing elimination reactions.[11][12] The choice of method ultimately depends on the scale of the synthesis, available starting materials, and the specific purity requirements of the final application.

References

  • This compound - Solubility of Things. Vertex AI Search.
  • Simmons-Smith Reaction. NROChemistry.
  • Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure.
  • Preparation of homochiral cyclopropyl ethers via diastereoselective.... ResearchGate.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.
  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Reaction pathways of the Simmons-Smith reaction. PubMed.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate.
  • Williamson ether synthesis. YouTube.
  • Gold(i)-catalysed alcohol additions to cyclopropenes. RSC Publishing.
  • This compound | C5H10O | CID 21827. PubChem - NIH.
  • Addition of Alcohols to Alkenes. Chemistry Steps.
  • 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration. YouTube.
  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethoxycyclopropane, a fascinating molecule combining the unique structural features of a cyclopropane ring with the functionality of an ether, presents a compelling subject for scientific investigation and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. By delving into the causality behind its behavior, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective application. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the ethoxy group, imparts a distinct reactivity profile that is ripe for exploration in the synthesis of novel chemical entities.

Introduction: The Allure of a Strained Ether

This compound (C₅H₁₀O) is a cyclic ether that has garnered interest due to the unique chemical properties conferred by its three-membered ring. The significant ring strain, a consequence of the deviation from the ideal tetrahedral bond angle of 109.5°, makes the cyclopropane ring susceptible to a variety of ring-opening reactions, rendering it a valuable synthetic intermediate.[1] The presence of the ethoxy group further modulates its reactivity and physical properties, introducing polarity and a site for potential hydrogen bonding.[1] This guide will explore the interplay of these structural features and their impact on the molecule's behavior, providing a foundational understanding for its use in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical properties is paramount for its handling, purification, and application in chemical reactions. The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some discrepancies exist in the reported literature, particularly for boiling point and density. The values presented here represent a critical evaluation of the available data.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1]
CAS Number 5614-38-0[2]
Appearance Colorless liquid with a characteristic ether-like odor[1]
Boiling Point 65.2 - 68 °C[1][2]
Melting Point -128.50 °C[1]
Density Approximately 0.86 g/cm³[1]
Solubility Moderately soluble in polar solvents like water, with increased solubility in nonpolar organic solvents. Solubility in water is reported as 27.24 g/L at 25 °C.[1][2]

Expert Insight: The notable discrepancies in reported boiling points and densities likely stem from variations in experimental conditions and purity of the samples. For critical applications, it is advisable to determine these properties on a well-characterized sample. The very low melting point is consistent with a small, non-polar molecule with weak intermolecular forces.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for both the ethoxy and the cyclopropyl protons. The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns at high field (typically 0.2-1.0 ppm) due to geminal and cis/trans vicinal coupling. The methine proton of the cyclopropyl ring will appear as a multiplet, while the methylene protons will also be multiplets. The methylene protons of the ethoxy group (-O-CH₂-) are expected to appear as a quartet around 3.4-3.6 ppm, coupled to the methyl protons, which will appear as a triplet around 1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the ethoxy group. The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at high field (typically 0-20 ppm). The methylene carbon of the ethoxy group will be deshielded by the oxygen atom, appearing around 60-70 ppm, while the methyl carbon will be at a higher field, around 15 ppm. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, confirming the utility of this technique for its characterization.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • C-H stretching (cyclopropyl): ~3080-3000 cm⁻¹

  • C-H stretching (alkyl): ~2980-2850 cm⁻¹

  • C-O-C stretching (ether): A strong, characteristic band in the region of 1150-1085 cm⁻¹

  • Cyclopropane ring vibrations: Several bands in the fingerprint region, including a characteristic band around 1020 cm⁻¹ for the ring deformation.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 86. The fragmentation pattern will be influenced by the presence of the ether linkage and the cyclopropane ring. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. The cyclopropane ring can also undergo fragmentation, leading to the loss of ethylene (C₂H₄).

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of a cyclopropoxide salt with an ethyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis and is adapted for the specific synthesis of this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Cyclopropanol Cyclopropanol Cyclopropoxide Sodium Cyclopropoxide (in situ) Cyclopropanol->Cyclopropoxide Reaction SN2 Reaction Cyclopropanol->Reaction NaH Sodium Hydride (NaH) in dry THF NaH->Reaction Cyclopropoxide->Reaction EthylIodide Ethyl Iodide EthylIodide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification This compound This compound Purification->this compound

Caption: Proposed Williamson ether synthesis workflow for this compound.

Step-by-Step Methodology:

  • Preparation of Sodium Cyclopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Reaction with Cyclopropanol: Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This in-situ formation of sodium cyclopropoxide is crucial for the subsequent reaction.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

  • Drying and Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is a highly reactive and pyrophoric reagent that reacts violently with water and moisture. An inert atmosphere is essential to prevent its decomposition and ensure safety.

  • Anhydrous Solvents: The Williamson ether synthesis is an SN2 reaction involving a strong nucleophile (alkoxide). The presence of water would protonate the alkoxide, rendering it non-nucleophilic, and would also react with the sodium hydride.

  • Choice of Leaving Group: Ethyl iodide is chosen as the electrophile due to the excellent leaving group ability of iodide, which facilitates the SN2 reaction.

  • Excess Ethyl Iodide: A slight excess of the ethylating agent is used to ensure the complete consumption of the valuable cyclopropoxide.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Chemical Reactivity: The Chemistry of a Strained Ring

The chemical reactivity of this compound is dominated by the high ring strain of the cyclopropane moiety, making it susceptible to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radicals.

Acid-Catalyzed Ring Opening

In the presence of protic or Lewis acids, the ether oxygen can be protonated or coordinated, which activates the cyclopropane ring towards nucleophilic attack. The regioselectivity of the ring opening will depend on the substitution pattern of the cyclopropane ring and the nature of the nucleophile.

Diagram of a Plausible Acid-Catalyzed Ring-Opening Mechanism:

RingOpening Start This compound Protonated Protonated Ether Start->Protonated Protonation H_plus H⁺ TransitionState Transition State Protonated->TransitionState Nucleophilic Attack Nu Nu⁻ Nu->TransitionState Product Ring-Opened Product TransitionState->Product

Caption: Generalized mechanism for acid-catalyzed ring-opening of this compound.

Radical-Mediated Reactions

The cyclopropane ring can also undergo ring-opening via radical intermediates. This can be initiated by radical initiators or through photolysis. The resulting radical can then participate in a variety of subsequent reactions, such as addition to double bonds or cyclization.

Safety and Handling

  • Flammability: this compound is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.

  • Peroxide Formation: As an ether, this compound may form explosive peroxides. Store in a tightly sealed container, away from light and air. It is advisable to test for the presence of peroxides before distillation.

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable tool in several areas of chemical research and development:

  • Synthetic Intermediate: The strained cyclopropane ring serves as a latent functional group that can be unmasked through ring-opening reactions to introduce a variety of functionalities.

  • Medicinal Chemistry: The cyclopropyl group is a common motif in many biologically active molecules and pharmaceuticals. This compound can serve as a precursor for the synthesis of more complex cyclopropane-containing drug candidates. The incorporation of a cyclopropyl ring can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

  • Mechanistic Studies: The reactivity of this compound can be studied to gain a deeper understanding of the mechanisms of ring-opening reactions and the factors that control their stereochemistry and regioselectivity.

Conclusion

This compound is a molecule that packs a significant amount of chemical potential into a small frame. Its physical properties are characteristic of a small, volatile ether, while its chemical reactivity is dominated by the high ring strain of the cyclopropane ring. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for harnessing its potential as a versatile building block in organic synthesis and as a probe for mechanistic studies. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of strained ring systems like this compound will undoubtedly play an increasingly important role.

References

  • This compound - Solubility of Things. (n.d.).
  • This compound | C5H10O | CID 21827 - PubChem. (n.d.).

Sources

An In-Depth Technical Guide on the Reactivity and Ring Strain of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethoxycyclopropane, a fascinating molecule combining a strained three-membered ring with an activating ethoxy group, serves as a versatile intermediate in modern organic synthesis. This guide provides a comprehensive exploration of its core chemical principles, focusing on the interplay between ring strain and the electronic effects of the ethoxy substituent. We will delve into its synthesis, conformational analysis, and characteristic reactions, including acid-catalyzed ring-opening and radical-mediated transformations. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block.

Introduction: The Unique Nature of the Cyclopropyl Ring

The cyclopropane ring is the smallest carbocycle, characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°).[1][2] This strain is a combination of angle strain, resulting from the compressed bond angles, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[2][3] The carbon-carbon bonds in cyclopropane are not simple σ-bonds but are instead described as "bent" or "banana" bonds, possessing a higher degree of p-character than typical alkanes.[2][3] This increased p-character imparts some properties akin to a carbon-carbon double bond, influencing its reactivity.[3]

The introduction of an ethoxy group onto the cyclopropane ring further modulates its electronic properties and reactivity. The oxygen atom, through its lone pairs, can donate electron density to the ring, influencing the regioselectivity and stereoselectivity of various transformations.[1] This guide will explore the profound impact of this substitution on the chemical behavior of the cyclopropane moiety.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. A common and practical approach involves the adaptation of the Simmons-Smith cyclopropanation reaction.[4] Another valuable method is the reaction of ketene with diazomethane in the presence of ethanol, which forms cyclopropanone ethyl hemiacetal, a precursor to this compound.[5]

Illustrative Synthetic Protocol: Modified Simmons-Smith Reaction

The Simmons-Smith reaction and its modifications are powerful tools for the stereospecific conversion of alkenes to cyclopropanes.[4] While the classical reagent involves a zinc-copper couple and diiodomethane, various zinc carbenoids have been developed for improved reactivity and selectivity.[4] A general procedure for the synthesis of an ethoxy-substituted cyclopropane from an appropriate enol ether is outlined below.

Experimental Protocol: Cyclopropanation of an Enol Ether

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether.

  • Reagent Preparation: In a separate flask, a solution of diiodomethane in anhydrous diethyl ether is prepared.

  • Zinc-Copper Couple Activation (if applicable): If using the classical Simmons-Smith conditions, the zinc-copper couple is activated according to standard procedures.

  • Reaction Execution: The enol ether is dissolved in anhydrous diethyl ether in the reaction flask and cooled in an ice bath. The diiodomethane solution and activated zinc-copper couple (or an alternative zinc carbenoid reagent) are added sequentially via the dropping funnel.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield the desired this compound derivative.

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup_Flask Flame-dried flask under N2 Reaction_Mix Combine Reagents Setup_Flask->Reaction_Mix Setup_Solvent Anhydrous Diethyl Ether Setup_Solvent->Reaction_Mix Setup_Stir Magnetic Stirring EnolEther Enol Ether EnolEther->Reaction_Mix CH2I2 Diiodomethane CH2I2->Reaction_Mix ZnCu Zinc-Copper Couple ZnCu->Reaction_Mix Workup_Quench Quench (NH4Cl) Reaction_Mix->Workup_Quench Workup_Extract Extraction Workup_Quench->Workup_Extract Workup_Dry Drying Workup_Extract->Workup_Dry Workup_Concentrate Concentration Workup_Dry->Workup_Concentrate Purification Purification Workup_Concentrate->Purification

Conformational Analysis and Structural Properties

The conformational preferences of this compound are influenced by the rotation around the C-O bond connecting the ethoxy group to the cyclopropane ring. Computational and experimental studies on similar systems, such as ethylcyclopropane, have identified distinct conformers like gauche and cis (or syn).[6] In the case of this compound, the orientation of the ethyl group relative to the three-membered ring will impact its steric and electronic environment.

PropertyValueSource
Molecular FormulaC5H10O[7]
Molar Mass86.13 g/mol [7]
Boiling Point68 °C[8]
Density0.780 g/mL[8]

Table 1: Physical Properties of this compound.

Reactivity of this compound: A Tale of Strain and Electronics

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions.[6] The presence of the ethoxy group, an electron-donating substituent, significantly influences the regioselectivity of these reactions.[1]

Acid-Catalyzed Ring Opening: A Mechanistic Dichotomy

The acid-catalyzed ring opening of ethers is a well-established reaction, but for this compound, the high ring strain allows this to occur under much milder conditions than for typical acyclic or larger cyclic ethers.[9][10] The mechanism of this reaction is a fascinating example of the fine line between SN1 and SN2 pathways.[9][11][12]

The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group.[11] The subsequent nucleophilic attack can occur at either of the two carbon atoms of the original ether linkage. The regiochemical outcome is dependent on the substitution pattern of the cyclopropane ring.

  • Attack at the Less Substituted Carbon (SN2-like): In cases where the cyclopropane ring is not heavily substituted, the nucleophile will preferentially attack the less sterically hindered carbon atom in a classic SN2 fashion.[9]

  • Attack at the More Substituted Carbon (SN1-like): If one of the cyclopropyl carbons attached to the oxygen is tertiary, a significant partial positive charge can be stabilized at this center in the transition state.[9][11] This leads to a transition state with considerable SN1 character, and the nucleophile will attack the more substituted carbon.[9][11]

// Nodes Start [label="this compound", fillcolor="#F1F3F4"]; Protonation [label="Protonation of Ether Oxygen\n(H+)", fillcolor="#FBBC05"]; Protonated_Ether [label="Protonated this compound", fillcolor="#F1F3F4"]; SN2_Pathway [label="SN2-like Pathway", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN1_Pathway [label="SN1-like Pathway", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack_Less_Sub [label="Nucleophilic Attack at\nLess Substituted Carbon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Attack_More_Sub [label="Nucleophilic Attack at\nMore Substituted Carbon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_SN2 [label="Ring-Opened Product 1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_SN1 [label="Ring-Opened Product 2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation; Protonation -> Protonated_Ether; Protonated_Ether -> SN2_Pathway; Protonated_Ether -> SN1_Pathway; SN2_Pathway -> Attack_Less_Sub; SN1_Pathway -> Attack_More_Sub; Attack_Less_Sub -> Product_SN2; Attack_More_Sub -> Product_SN1; } caption: "Acid-Catalyzed Ring Opening Pathways."

Radical Reactions: Harnessing the Strain Energy

The strained C-C bonds of the cyclopropane ring are also susceptible to cleavage by radical species.[13] This reactivity has been exploited in a variety of synthetic transformations, including ring-opening/cyclization cascades to form more complex molecular architectures.[13] The presence of the ethoxy group can influence the stability of radical intermediates and direct the course of these reactions.

For instance, a radical addition to a double bond on a substituent of the cyclopropane ring can generate a cyclopropyl-substituted carbon radical. This intermediate can then undergo a facile ring-opening to relieve the ring strain, generating a new alkyl radical that can participate in subsequent reactions.[13]

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of this compound and its derivatives makes them valuable intermediates in organic synthesis.[1] The ability to undergo stereospecific ring-opening reactions provides access to a variety of functionalized acyclic compounds. The cyclopropyl moiety itself is a common motif in many biologically active molecules and pharmaceuticals, acting as a bioisostere for a double bond or a gem-dimethyl group. The controlled ring-opening of this compound derivatives can be a key step in the synthesis of complex target molecules.[1]

Conclusion

This compound represents a compelling case study in the interplay of steric strain and electronic effects in determining chemical reactivity. Its strained three-membered ring provides a thermodynamic driving force for a variety of ring-opening reactions, while the ethoxy group serves to activate the molecule and direct the regiochemical outcomes of these transformations. A thorough understanding of these principles is essential for leveraging the full synthetic potential of this versatile building block in the design and synthesis of novel chemical entities for research, materials science, and drug discovery.

References

  • Vertex AI Search. (n.d.). This compound - Solubility of Things.
  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • Benchchem. (n.d.). Ethylcyclopropane | High-Purity Reagent | RUO.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • CymitQuimica. (n.d.). CAS 1191-96-4: Ethylcyclopropane.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.
  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • NIH PubChem. (n.d.). This compound | C5H10O | CID 21827.
  • Wikipedia. (n.d.). Cyclopropane.
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.
  • Chemistry For Everyone. (2025, September 26). What Causes Strained Rings Like Cyclopropane To Form?
  • Stenutz. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video).

Sources

An In-depth Technical Guide to the Solubility of Ethoxycyclopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopropane (C₅H₁₀O), a cyclic ether, presents a unique solubility profile critical to its application in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in a range of organic solvents. We delve into the molecular characteristics of this compound, explore the principles of solvent-solute interactions, and present detailed, field-proven methodologies for the precise determination of its solubility. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection and the design of robust experimental protocols.

Introduction: The Significance of this compound Solubility

This compound is a valuable intermediate in organic synthesis due to the unique reactivity conferred by its strained cyclopropane ring and the presence of the ethoxy group.[1] Its potential applications in medicinal chemistry further underscore the importance of understanding its behavior in various chemical environments.[1] Solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation development. A thorough understanding of this compound's solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction and crystallization processes, and developing viable drug delivery systems.

This guide will systematically explore the factors influencing the solubility of this compound, providing both a theoretical framework and practical experimental procedures.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first examine its key molecular properties.

PropertyValue/DescriptionSource
Molecular Formula C₅H₁₀O[1][2][3][4][5]
Molecular Weight 86.13 g/mol [1][2][3][4]
Appearance Colorless liquid with a characteristic ether-like odor[1]
Boiling Point 68 °C[2][4]
Density ~0.85 g/cm³[1][2]
Polarity Moderately polar. The C-O bonds are polar, resulting in a net dipole moment.[1][6][7]
Hydrogen Bond Acceptor Yes (1)[3]
Hydrogen Bond Donor No (0)[3]
Topological Polar Surface Area 9.2 Ų[3]
Water Solubility 27.24 g/L at 25 °C[2][8]

The presence of an ether oxygen atom allows this compound to act as a hydrogen bond acceptor, a critical factor in its solubility in protic solvents.[7] However, the absence of a hydrogen bond donor site limits its ability to self-associate through hydrogen bonding, distinguishing its behavior from that of alcohols. The overall molecule possesses a moderate polarity due to the electronegative oxygen atom, balanced by the nonpolar hydrocarbon structure of the ethyl and cyclopropyl groups.[1]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by the interplay of the following intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces are the primary interactions between nonpolar molecules. The hydrocarbon portions of this compound will interact favorably with nonpolar solvents via these forces.

  • Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with other polar solvent molecules.

  • Hydrogen Bonding: The ability of the ether oxygen in this compound to accept hydrogen bonds is a significant contributor to its solubility in protic solvents like alcohols.[7]

Based on these principles, we can make general predictions about the solubility of this compound in different classes of organic solvents.

Solubility Predictions
  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to be highly soluble in nonpolar solvents. The dominant interactions will be van der Waals forces between the hydrocarbon portions of both the solute and the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): High solubility is also anticipated in these solvents. The dipole-dipole interactions between this compound and the polar aprotic solvent molecules will be the primary driving force for dissolution. Ethers are generally soluble in solvents like acetone and benzene.[6][10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected due to the ability of this compound to act as a hydrogen bond acceptor with the hydroxyl group of the alcohol solvents.[10][11] Ethers containing up to three carbon atoms are soluble in water due to hydrogen bond formation, and this principle extends to alcohols.[10]

The following table provides a qualitative prediction of this compound's solubility in a range of common organic solvents, categorized by their properties.

SolventClassPredicted SolubilityPrimary Intermolecular Forces
HexaneNonpolarHighVan der Waals
TolueneNonpolar (Aromatic)HighVan der Waals, π-π stacking
DichloromethanePolar AproticHighDipole-Dipole, Van der Waals
Diethyl EtherPolar AproticVery High (Miscible)Dipole-Dipole, Van der Waals
AcetonePolar AproticHighDipole-Dipole, Van der Waals
Ethyl AcetatePolar AproticHighDipole-Dipole, Van der Waals
Tetrahydrofuran (THF)Polar Aprotic (Cyclic Ether)Very High (Miscible)Dipole-Dipole, Van der Waals
AcetonitrilePolar AproticModerate to HighDipole-Dipole
MethanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
EthanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
IsopropanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
N,N-Dimethylformamide (DMF)Polar AproticModerate to HighDipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDipole-Dipole

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The choice of method depends on the nature of the solute and solvent, the required accuracy, and the available instrumentation. For a liquid solute like this compound in liquid organic solvents, methods based on chromatography are particularly well-suited.

Gas Chromatography (GC) Method for Solubility Determination

Gas chromatography is a powerful technique for determining the solubility of a volatile compound like this compound in various solvents.[12][13][14][15] The method involves preparing saturated solutions, followed by quantitative analysis of the solute concentration.

The following diagram illustrates the workflow for determining the solubility of this compound using gas chromatography.

G cluster_prep Saturated Solution Preparation cluster_analysis GC Analysis prep1 1. Add excess this compound to a known volume of solvent in a sealed vial. prep2 2. Equilibrate at a constant temperature with vigorous stirring for 24-48 hours. prep1->prep2 prep3 3. Allow phases to separate or centrifuge to pellet any undissolved solute. prep2->prep3 analysis3 6. Carefully sample the supernatant from the equilibrated vial. prep3->analysis3 Transfer supernatant analysis1 4. Prepare a series of calibration standards of this compound in the solvent. analysis2 5. Analyze calibration standards by GC to generate a calibration curve. analysis1->analysis2 analysis6 9. Calculate the concentration of this compound from the calibration curve. analysis2->analysis6 analysis4 7. Dilute the sample if necessary to fall within the calibration range. analysis3->analysis4 analysis5 8. Inject the diluted sample into the GC and record the peak area. analysis4->analysis5 analysis5->analysis6

Caption: Workflow for determining this compound solubility via Gas Chromatography.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a nonpolar or mid-polar capillary column)

  • Autosampler vials with septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatted shaker or water bath

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solutions:

    • In a series of 20 mL glass vials, add approximately 10 mL of each organic solvent to be tested.

    • To each vial, add an excess of this compound (e.g., 2-3 mL). The presence of a separate, undissolved phase of this compound should be visible.

    • Seal the vials tightly with PTFE-lined septa to prevent evaporation.

    • Place the vials in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for at least 24 hours with vigorous agitation to ensure saturation.[16] It is crucial to allow sufficient time for the system to reach equilibrium.[17]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in the solvent of interest with a precisely known concentration (e.g., 100 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • GC Analysis:

    • Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, and detector settings).

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • After equilibration, carefully remove the saturated solution vials from the shaker. Allow the phases to separate completely. If necessary, centrifuge the vials at a low speed to pellet any suspended droplets.

    • Using a clean syringe, carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound). Be extremely careful not to disturb the undissolved this compound layer.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the GC.

    • Record the peak area for this compound.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

    • The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Table of Experimentally Determined Solubilities of this compound at 25 °C

SolventSolubility ( g/100 mL)Solubility (mol/L)
HexaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
TetrahydrofuranExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
IsopropanolExperimental ValueCalculated Value

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of most organic compounds increases with temperature.[1] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome intermolecular forces in both the solute and the solvent.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of intermolecular forces, researchers can make informed predictions about its solubility. The detailed gas chromatography protocol offers a robust method for obtaining precise, quantitative solubility data. This knowledge is crucial for the effective application of this compound in organic synthesis, process development, and pharmaceutical research, enabling the optimization of reaction conditions, purification procedures, and formulation strategies.

References

  • This compound - Solubility of Things. (n.d.).
  • Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22).
  • Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. (n.d.).
  • Ethers - Alfa Chemistry. (n.d.).
  • Ethers | Research Starters - EBSCO. (n.d.).
  • Determination of the Solubility of Gases in Liquids by Gas-Liquid Chro - Taylor & Francis eBooks. (n.d.).
  • Gas chromatograph method for the determination of gas solubility in liquids - American Chemical Society. (n.d.).
  • Organic Solvents: Types, Uses, & Properties Explained - Allen. (n.d.).
  • Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography - SciELO. (n.d.).
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • This compound CAS#: 5614-38-0 - ChemicalBook. (n.d.).
  • Common Organic Solvents - Table of Properties | PDF | Tetrahydrofuran | Solvent - Scribd. (n.d.).
  • Buy this compound from JHECHEM CO LTD - ECHEMI. (n.d.).
  • Video: Physical Properties of Ethers - JoVE. (2025, May 22).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Common Organic Solvents: Table of Properties1,2,3. (n.d.).
  • This compound | C5H10O | CID 21827 - PubChem - NIH. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • This compound - Stenutz. (n.d.).
  • Ethers - BYJU'S. (n.d.).
  • Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (n.d.).
  • Gas Chromatography - Chemistry LibreTexts. (2023, August 29).
  • The Experimental Determination of Solubilities - ResearchGate. (n.d.).
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).
  • 1-Ethoxycyclopropanol | C5H10O2 | CID 10964426 - PubChem - NIH. (n.d.).
  • This compound (C5H10O) - PubChemLite. (n.d.).
  • This compound | 5614-38-0 - ChemicalBook. (n.d.).
  • cis-(2S,3R)-1-ethoxy-2,3-dimethylcyclopropane - PubChem - NIH. (2025, November 15).

Sources

Thermal stability of ethoxycyclopropane

Future work should focus on executing these experiments to generate the first publicly available, comprehensive dataset on this compound's thermal stability. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the proposed reaction pathways and transition states, providing a powerful synergy with the experimental findings and deepening our mechanistic understanding. [1][2]

References

  • Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. Benchchem.
  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
  • 2 - Safety d
  • SAFETY D
  • 9 - SAFETY D
  • 4 - SAFETY D
  • Safety D
  • Vinyl-substituted cyclopropanes undergo thermal rearrangement to yield cyclopentenes. Propose a mechanism for the reaction, and identify the pericyclic process involved. Homework.Study.com.
  • Combustion and Flame - AQMD.
  • Experimental Investigation into the Effect of Pyrolysis on Chemical Forms of Heavy Metals in Sewage Sludge Biochar (SSB), with Brief Ecological Risk Assessment. MDPI.
  • Investigation of Synergistic Effects and Kinetics on Co-Pyrolysis of Alternanthera philoxeroides and Waste Tires. MDPI.
  • Synergistic Effects and Kinetic Analysis in Co-Pyrolysis of Peanut Shells and Polypropylene.

Quantum chemical calculations for ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of Ethoxycyclopropane

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to introduce unique conformational constraints and metabolic stability.[1][2] this compound, as a model substituted cyclopropane, presents an excellent case study for the application of modern computational chemistry techniques to elucidate its structural, vibrational, and electronic properties. This guide provides a comprehensive, technically-grounded workflow for researchers and drug development professionals to perform high-fidelity quantum chemical calculations on this compound using Density Functional Theory (DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The methodologies detailed herein are broadly applicable to a wide range of substituted cyclopropane systems.

The Rationale: Why Computational Chemistry for this compound?

The inherent high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the conformational flexibility of the ethoxy substituent create a complex energetic landscape.[1] Experimental characterization alone may not fully resolve the molecule's preferred three-dimensional structure or the subtle electronic effects governing its reactivity. Quantum chemical calculations offer a powerful lens to:

  • Determine the Global Minimum Energy Conformation: Identify the most stable arrangement of the ethoxy group relative to the cyclopropane ring, which is critical for understanding intermolecular interactions.

  • Predict Spectroscopic Properties: Accurately calculate IR, Raman, and NMR spectra to aid in experimental structure verification and assignment.[3][4]

  • Elucidate Electronic Structure: Analyze charge distribution, molecular orbitals, and electrostatic potential to predict sites of reactivity and intermolecular interactions.

This guide focuses on a DFT-based approach, which provides an optimal balance of computational accuracy and efficiency for molecules of this size.[5][6]

Foundational Strategy: A Multi-Phase Computational Workflow

A rigorous computational analysis of a flexible molecule like this compound is not a single calculation but a phased process. Each phase builds upon the last to refine the accuracy of the results. Our overarching strategy involves an initial broad conformational search at a lower level of theory, followed by high-accuracy optimization and property calculations on the identified stable conformers.

G start_node Phase 1: Conformational Analysis process_node Phase 2: Geometry Optimization & Vibrational Analysis start_node->process_node Identified Low-Energy Conformers end_node Phase 3: Electronic & Spectroscopic Property Calculation process_node->end_node Validated Minimum Energy Structure

Caption: High-level computational workflow for this compound.

Phase 1: Exhaustive Conformational Analysis

The primary challenge with this compound is the rotation around the C(ring)-O and O-C(ethyl) bonds. Failing to identify the global minimum energy conformer will invalidate all subsequent calculations.

Causality of Method Selection:
  • Initial Search: We employ a computationally inexpensive method for the initial broad search. A molecular mechanics force field or a semi-empirical method could be used, but a low-level DFT calculation (e.g., B3LYP/3-21G) provides a better quantum mechanical description without excessive cost.[7]

  • Systematic Scan: For a simple system like this, a systematic dihedral angle scan is robust. We will scan the C-C-O-C dihedral angle to map out the potential energy surface (PES).

Protocol 1: Conformational Search
  • Initial Structure Build: Construct an initial guess of the this compound structure in a molecular modeling program. The IUPAC name is this compound and its CAS number is 5614-38-0.[8]

  • Dihedral Scan Setup: Define the C(ring)-C(ring)-O-C(ethyl) dihedral angle as the reaction coordinate.

  • Execution: Perform a relaxed PES scan using a modest level of theory (e.g., B3LYP/3-21G). At each step of the scan (e.g., every 15 degrees), the dihedral angle is held fixed while all other geometric parameters are optimized.

  • Analysis: Plot the relative energy versus the dihedral angle. Identify all energy minima on the curve.

  • Refinement: Take the geometry from each identified minimum and perform a full geometry optimization at a more robust level of theory (e.g., B3LYP/6-31G*) to refine the structures.

G input_node Initial 3D Structure scan_node Relaxed PES Scan (e.g., B3LYP/3-21G) input_node->scan_node analysis_node Identify Energy Minima on PES scan_node->analysis_node opt_node Re-optimize Minima (e.g., B3LYP/6-31G*) analysis_node->opt_node output_node Set of Stable Conformers opt_node->output_node

Caption: Workflow for identifying stable conformers of this compound.

Phase 2: High-Accuracy Geometry Optimization & Vibrational Analysis

With the global minimum conformer identified, we proceed to a high-accuracy calculation to obtain reliable geometric and vibrational data.

Causality of Method Selection:
  • Functional: The B3LYP functional is a hybrid functional that has demonstrated a strong track record for predicting geometries and frequencies of organic molecules.[9][10]

  • Basis Set: We use the 6-311+G(d,p) basis set.

    • 6-311G: A triple-zeta basis set that provides more flexibility for valence electrons compared to double-zeta sets.[11]

    • +: Diffuse functions are added to heavy atoms, which are crucial for accurately describing the lone pairs on the oxygen atom.[12]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical electron distribution in bonding environments, particularly in the strained cyclopropane ring.[7][12]

Protocol 2: Optimization and Frequency Calculation
  • Input: Use the lowest-energy conformer from Phase 1 as the starting geometry.

  • Job Specification: Set up a calculation using the B3LYP functional and the 6-311+G(d,p) basis set. The job type should be Opt Freq (Optimization followed by Frequency) in most quantum chemistry software like Gaussian.

  • Execution: Run the calculation. The software will first find the stationary point on the potential energy surface that corresponds to an energy minimum. It will then compute the second derivatives of the energy (the Hessian matrix) at this minimum.[13]

  • Validation (Trustworthiness Check): The primary self-validating step is to inspect the results of the frequency calculation.

    • A true minimum must have zero imaginary frequencies. [14]

    • If one or more imaginary frequencies are present, the optimized structure is a transition state, not a minimum, and the conformational search in Phase 1 may need to be revisited or a different starting geometry used.

  • Data Extraction: Collect the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

Parameter Level of Theory Rationale
Conformational Search B3LYP / 3-21GBalances cost and basic QM description for initial PES scan.[7]
Final Optimization B3LYP / 6-311+G(d,p)High-accuracy geometry prediction with functions for lone pairs and strained rings.[9]
NMR Calculation B3LYP / 6-311+G(d,p)A robust level of theory is required for accurate electronic structure needed for shielding tensors.[15]
Table 1: Recommended levels of theory for the computational study of this compound.
Parameter Predicted Value
C(ring)-C(ring)~1.51 Å
C(ring)-O~1.39 Å
O-C(ethyl)~1.43 Å
∠ C-O-C~115°
Table 2: Representative predicted geometric parameters for the global minimum of this compound at the B3LYP/6-311+G(d,p) level. (Values are illustrative).
Vibrational Mode Description Predicted Frequency (cm⁻¹) Predicted IR Intensity
C-H Stretch (ethyl)~2980Strong
C-H Stretch (ring)~3050Medium
C-O-C Asymmetric Stretch~1120Very Strong
Cyclopropane Ring "Breathing"~1250Weak
Table 3: Representative predicted vibrational frequencies for this compound. Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.[16]

Phase 3: Predicting NMR Chemical Shifts

NMR spectroscopy is a cornerstone of structural elucidation. Quantum chemistry can predict ¹H and ¹³C chemical shifts with high accuracy, which is invaluable for assigning complex spectra.

Causality of Method Selection:
  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the de facto standard for calculating NMR shielding tensors.[17][18] It effectively handles the issue of gauge-dependence, providing reliable results.[19]

  • Referencing: Calculated absolute shielding tensors (σ) are not directly comparable to experimental chemical shifts (δ). They must be referenced against a standard, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[20] The chemical shift is calculated as: δ = σ(TMS) - σ(sample).

Protocol 3: GIAO NMR Calculation
  • Input: Use the fully optimized, frequency-validated geometry of this compound from Phase 2.

  • Job Specification: Set up a calculation using the NMR=GIAO keyword with the B3LYP/6-311+G(d,p) method.

  • TMS Reference Calculation: In a separate calculation, perform the exact same GIAO NMR calculation on TMS, which must first be optimized at the B3LYP/6-311+G(d,p) level.

  • Execution: Run both calculations.

  • Data Analysis:

    • From the this compound output, extract the "Isotropic" magnetic shielding value for each unique carbon and hydrogen atom.

    • From the TMS output, extract the isotropic shielding values for carbon and hydrogen.

    • Apply the formula δ = σ(TMS) - σ(sample) for each nucleus to obtain the predicted chemical shifts in ppm.

G cluster_0 Analyte Calculation cluster_1 Reference Calculation opt_geom Optimized Structure (from Phase 2) giao_calc GIAO NMR Calculation (B3LYP/6-311+G(d,p)) opt_geom->giao_calc shielding_analyte Isotropic Shielding (σ_sample) giao_calc->shielding_analyte process_node δ = σ_TMS - σ_sample shielding_analyte->process_node opt_tms Optimized TMS Structure giao_tms GIAO NMR Calculation (Same Level of Theory) opt_tms->giao_tms shielding_tms Isotropic Shielding (σ_TMS) giao_tms->shielding_tms shielding_tms->process_node final_shifts Predicted NMR Chemical Shifts (δ) process_node->final_shifts

Caption: Workflow for calculating referenced NMR chemical shifts.

Atom Calculated Shielding (σ) Calculated Shift (δ)
TMS (¹³C) 184.50.0 (by definition)
C(ring, CH-O) 120.264.3
C(ring, CH₂) 175.19.4
C(ethyl, CH₂) 125.858.7
C(ethyl, CH₃) 168.915.6
Table 4: Representative predicted ¹³C NMR data for this compound. Isotropic shielding values (σ) are illustrative. Chemical shifts (δ) are calculated relative to the TMS reference value.

Conclusion

This guide has detailed a robust, multi-phase computational protocol for the theoretical investigation of this compound. By grounding our choices in established quantum chemical principles—from the necessity of a thorough conformational search to the specifics of basis set selection and the use of the GIAO method for NMR predictions—we have established a workflow that is both scientifically rigorous and self-validating. This approach provides researchers with a powerful toolkit to generate high-fidelity data on molecular geometry, vibrational spectra, and electronic properties, enabling deeper insights into the structure and behavior of substituted cyclopropanes and supporting the rational design of new molecules in drug discovery and materials science.

References

  • BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.
  • Gaussian, Inc. (n.d.). NMR. Gaussian.com.
  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
  • Kussmann, J., & Ochsenfeld, C. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
  • Wong, J. (2023). Calculating NMR Shielding with GIAO. Q-Chem Webinar 70. YouTube.
  • (n.d.). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. JPS Journals.
  • (2014). Types of basis sets and their uses. Computational Chemistry.
  • (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A. ACS Publications.
  • (2015). Electron-impact vibrational excitation of cyclopropane. The Journal of Chemical Physics.
  • (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI.
  • (n.d.). The Chemistry of Alkanes and Cycloalkanes. ResearchGate.
  • Dixon, D. A., & Komornicki, A. (n.d.). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry.
  • Carey, F. A. (2025). Hydrocarbon - Cycloalkanes, Structure, Properties. Britannica.
  • (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH.
  • (n.d.). Basis sets - Optimization. Siesta Documentation.
  • (n.d.). Basis set (chemistry). Wikipedia.
  • (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. ACS Publications.
  • (n.d.). Geometry optimization for different basis sets. ResearchGate.
  • (n.d.). DFT Calculations on the Cyclic Ethers Hydrogen-Bonded Complexes: Molecular Parameters and the Non-Linearity of the Hydrogen Bond. PubMed.
  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog.
  • (n.d.). Quantum Chemical computation and Vibrational spectral Investigation of 1-Acetyl-2-(4- benzyloxy-3-methoxyphenyl)cyclopropane. Frontiers in Health Informatics.
  • (2025). Vibrational frequencies and structure of cyclopropenone from ab initio calculations. ResearchGate.
  • (n.d.). This compound. PubChem. NIH.
  • (n.d.). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.
  • Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations. EngagedScholarship@CSU.
  • (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
  • (n.d.). Calculation of Vibrational Frequencies. xtb documentation.
  • (n.d.). Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis. MDPI.
  • (n.d.). Using quantum chemistry to estimate chemical shifts in biomolecules. Rutgers University.
  • (n.d.). Cyclopropane. Wikipedia.
  • (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions. RSC Publishing.
  • (n.d.). Harmonic Vibrational Analysis. Q-Chem 5.1 User's Manual.
  • (2024). Quelling the Geometry Factor Effect in Quantum Chemical Calculations of 13C NMR Chemical Shifts with the Aid of the pecG-n (n = 1, 2) Basis Sets. MDPI.
  • (2017). A few review articles. Computational Chemistry Highlights.
  • (n.d.). Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers. RSC Publishing.
  • (n.d.). Harmonic vibrational frequencies (FREQUENCIES). Molpro manual.
  • (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design.
  • (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. ACS Publications.
  • (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.
  • (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. SciSpace.
  • (2025). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. Cambridge Open Engage.
  • (2018). Computational Spectroscopy: Methods, Experiments and Applications. ResearchGate.
  • (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University.
  • (n.d.). Computational Spectroscopy. AIP Publishing LLC.
  • (n.d.). Computational molecular spectroscopy. OUCI.

Sources

Ethoxycyclopropane: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethoxycyclopropane, a seemingly simple cyclopropyl ether, holds a significant place in the annals of organic chemistry and continues to be a relevant structural motif in modern drug discovery. This technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its synthesis, spectroscopic characterization, and applications, particularly in the pharmaceutical sciences. We will delve into the seminal Simmons-Smith reaction, a cornerstone for cyclopropane synthesis, and explore the unique physicochemical properties conferred by the strained three-membered ring. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural unit in organic chemistry. The inherent ring strain, a consequence of bond angles deviating significantly from the ideal 109.5°, imparts unique chemical reactivity and conformational rigidity.[1] When combined with an ether linkage, as in this compound, these properties are modulated, creating a versatile building block for organic synthesis and a valuable moiety in medicinal chemistry.

This guide will explore the journey of this compound, from its likely inception in the mid-20th century to its contemporary role in the design of novel therapeutics. We will examine the fundamental chemistry that governs its synthesis and reactivity, providing both theoretical understanding and practical, field-proven insights.

History and Discovery: A Tale of the Simmons-Smith Reaction

While a singular publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of one of the most important reactions in organic chemistry: the Simmons-Smith reaction.

In 1958, Howard E. Simmons and Ronald D. Smith of DuPont published their groundbreaking work on a novel method for the synthesis of cyclopropanes.[2][3] Their procedure involved the reaction of an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple. This reaction, now famously known as the Simmons-Smith reaction, proved to be a stereospecific and high-yielding method for converting double bonds into cyclopropane rings.[2][4]

A key publication by Simmons and Smith in 1959, in the Journal of the American Chemical Society, detailed the broad applicability of their method, including its use with electron-rich olefins.[5][6] Vinyl ethers, such as ethyl vinyl ether, are prime examples of such electron-rich alkenes. The reaction of ethyl vinyl ether with the Simmons-Smith reagent would have been a logical and early application of this new methodology, leading directly to the formation of this compound. Therefore, it is highly probable that the first synthesis of this compound was achieved in the late 1950s using this pioneering reaction.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic ether-like odor. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀O[7]
Molecular Weight 86.13 g/mol [7]
CAS Number 5614-38-0[7]
Boiling Point 68 °C[8]
Density 0.780 g/mL[8]
Solubility Moderately soluble in water, soluble in organic solvents.
Synonyms Cyclopropyl ethyl ether, Ethyl cyclopropyl ether[7]

The presence of the polar ether group allows for moderate solubility in polar solvents, while the hydrocarbon backbone ensures solubility in non-polar organic solvents.

Synthesis of this compound: The Simmons-Smith Reaction in Practice

The most common and historically significant method for the synthesis of this compound is the Simmons-Smith reaction, or its subsequent modifications, applied to ethyl vinyl ether. The reaction involves the formation of an organozinc carbenoid intermediate, which then transfers a methylene group to the double bond.

Reaction Mechanism

The Simmons-Smith reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid from diiodomethane and a zinc-copper couple. This carbenoid then reacts with the alkene in a concerted, stereospecific manner.

Simmons-Smith Mechanism cluster_reagent Reagent Formation cluster_cyclopropanation Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid + Zn(Cu) ZnCu Zn(Cu) TransitionState [Transition State] Carbenoid->TransitionState Alkene Ethyl Vinyl Ether (CH₂=CHOEt) Alkene->TransitionState Product This compound TransitionState->Product

Caption: Mechanism of the Simmons-Smith Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedures for the Simmons-Smith reaction.[9]

Materials:

  • Zinc powder

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Diiodomethane (CH₂I₂)

  • Ethyl vinyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc (Preparation of Zinc-Copper Couple):

    • In a flask, wash zinc powder with 1 M HCl to remove the oxide layer. Decant the acid and wash the zinc powder with deionized water until the washings are neutral.

    • Treat the zinc powder with a solution of copper(I) chloride or copper(II) acetate to deposit copper on the zinc surface.

    • Wash the resulting zinc-copper couple with deionized water, followed by ethanol and then anhydrous diethyl ether. Dry the couple under vacuum.

  • Cyclopropanation Reaction:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple.

    • Add anhydrous diethyl ether to the flask.

    • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed.

    • After the initial reaction subsides, a solution of ethyl vinyl ether in anhydrous diethyl ether is added dropwise.

    • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by distillation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis Workflow Start Start Zn_Activation Zinc Activation (Zn-Cu Couple Prep) Start->Zn_Activation Reaction_Setup Reaction Setup (Flask, N₂ atmosphere) Zn_Activation->Reaction_Setup Reagent_Addition Reagent Addition (CH₂I₂, Ethyl Vinyl Ether) Reaction_Setup->Reagent_Addition Reflux Reflux Reagent_Addition->Reflux Workup Aqueous Workup (NH₄Cl quench) Reflux->Workup Extraction Extraction with Et₂O Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of this compound

The structure of this compound can be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the cyclopropyl protons. By analogy with similar compounds like ethylcyclopropane, the following chemical shifts and multiplicities can be predicted.[10]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~1.2Triplet3H
OCH₂ (ethyl)~3.4Quartet2H
CH (cyclopropyl)~3.0Multiplet1H
CH₂ (cyclopropyl)0.4 - 0.7Multiplet4H

The upfield chemical shifts of the cyclopropyl methylene protons are a hallmark of the cyclopropane ring, arising from the anisotropic magnetic field generated by the ring currents.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound should display four distinct signals corresponding to the four unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
OCH₂ (ethyl)~68
CH (cyclopropyl)~60
CH₂ (cyclopropyl)~5

The upfield shift of the cyclopropyl methylene carbons is also a characteristic feature.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H and C-O bonds.

BondWavenumber (cm⁻¹)Intensity
C-H (sp³-hybridized)2850-3000Strong
C-H (cyclopropyl)~3080Medium
C-O (ether)1050-1150Strong

The C-H stretching frequency of the cyclopropyl group appears at a slightly higher wavenumber compared to acyclic alkanes due to the increased s-character of the C-H bonds.[12] The strong C-O stretching band is characteristic of ethers.[13][14]

Chemical Reactivity and Applications in Drug Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable component in drug design.

Chemical Reactivity

The strained cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions, such as with strong acids or electrophiles. This reactivity can be harnessed in organic synthesis to create more complex molecules.

The Cyclopropyl Group as a Bioisostere

In medicinal chemistry, the cyclopropyl group is often employed as a bioisostere for other chemical groups, most notably the isopropyl group and the vinyl group. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.

  • Replacement for Isopropyl Group: Replacing an isopropyl group with a cyclopropyl group can lead to several advantages, including:

    • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the tertiary C-H bond of an isopropyl group.[15]

    • Improved Potency: The rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation for binding to its biological target.[15]

    • Modulation of Physicochemical Properties: The cyclopropyl group is more lipophilic than a hydroxyl group but less so than an isopropyl group, allowing for fine-tuning of a drug candidate's solubility and permeability.

Bioisosterism Lead_Compound Lead Compound with Isopropyl Group Cyclopropyl_Analog Analog with Cyclopropyl Group Lead_Compound->Cyclopropyl_Analog Bioisosteric Replacement Improved_Properties Improved Properties: - Metabolic Stability - Potency - Physicochemical Profile Cyclopropyl_Analog->Improved_Properties

Caption: The concept of bioisosteric replacement of an isopropyl group with a cyclopropyl group.

  • Replacement for Vinyl Group: The cyclopropyl group can also serve as a saturated, three-dimensional replacement for a flat vinyl group, which can improve the drug-like properties of a molecule by increasing its sp³ character and reducing its planarity.

Numerous approved drugs and clinical candidates incorporate a cyclopropyl moiety, highlighting its importance in modern drug discovery.[10][12] While this compound itself may not be a final drug product, it serves as a valuable building block and a model compound for understanding the behavior of cyclopropyl ethers in biological systems.

Conclusion

This compound, a molecule with a rich history rooted in the development of the seminal Simmons-Smith reaction, continues to be of significant interest to the scientific community. Its unique combination of a strained cyclopropane ring and an ether functional group provides a platform for diverse chemical transformations and offers distinct advantages in the realm of medicinal chemistry. This technical guide has provided an in-depth exploration of the discovery, synthesis, characterization, and application of this compound, underscoring its enduring relevance in both fundamental and applied chemical sciences.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes. J. Am. Chem. Soc.1959, 81 (16), 4256–4264. [Link]
  • PubChem. This compound. [Link]
  • Alcázar, J.; de la Hoz, A.; Díaz-Ortiz, A. Flow Chemistry in Drug Discovery. In Flow Chemistry in Drug Discovery; Springer, Cham, 2021; pp 1–22. [Link]
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes. J. Am. Chem. Soc.1959, 81 (16), 4256–4264. [Link]
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415. [Link]
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes. J. Am. Chem. Soc.1959, 81 (16), 4256–4264. [Link]
  • SynArchive. Simmons-Smith Reaction. [Link]
  • Patel, D. J.; Howden, M. E. H.; Roberts, J. D. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. J. Am. Chem. Soc.1963, 85 (20), 3218–3223. [Link]
  • The Fe
  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
  • Tiley, J. W.; et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016, 59 (19), 8712–8756. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]
  • Royal Society of Chemistry. Table of Contents. [Link]
  • Organic Chemistry D
  • Khan, F. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2022, 27 (21), 7268. [Link]
  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Michigan State University Chemistry. Infrared Spectrometry. [Link]
  • Organic Syntheses. norcarane. [Link]
  • Davies, H. M. L.; et al. Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction.
  • Chemistry LibreTexts. 5.8: Infrared spectroscopy. [Link]
  • Stenutz. This compound. [Link]

Sources

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethoxycyclopropane, a molecule of interest in medicinal chemistry and materials science, possesses a unique three-dimensional structure dictated by the interplay of ring strain, substituent effects, and conformational flexibility. This guide provides a comprehensive analysis of its molecular geometry, focusing on the intricate details of its bond angles and the conformational landscape of the ethoxy substituent. By integrating theoretical principles with data from analogous chemical systems, we present a detailed structural model of this compound, offering valuable insights for professionals engaged in molecular design and chemical synthesis.

Introduction: The Significance of this compound's Structure

The cyclopropane ring is a fundamental motif in organic chemistry, renowned for its high ring strain and unique electronic properties.[1][2] When substituted, as in the case of this compound, the geometric and electronic characteristics of the ring are perturbed, leading to a molecule with distinct reactivity and biological activity. A thorough understanding of this compound's three-dimensional structure is paramount for predicting its interactions in biological systems and for designing novel molecules with desired therapeutic or material properties. This guide delves into the core structural features of this compound, providing a detailed examination of its bond lengths, bond angles, and the conformational dynamics of its ethoxy group.

The Cyclopropane Ring: A Strained Foundation

The geometry of the cyclopropane ring is a classic example of the consequences of ring strain. The three carbon atoms are constrained to a planar triangle, forcing the internal C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[1] This severe angle strain results in the formation of "bent" or "banana" bonds, where the electron density of the C-C bonds is distributed outside the internuclear axis.[2] This strained bonding arrangement is a key determinant of the cyclopropane ring's high reactivity.

Furthermore, the hydrogen atoms on adjacent carbon atoms in an unsubstituted cyclopropane ring are eclipsed, leading to torsional strain.[1] The introduction of a substituent, such as the ethoxy group, can influence both the angle and torsional strain within the ring.

The Influence of the Ethoxy Substituent on Ring Geometry

The ethoxy group (-OCH₂CH₃) is classified as a σ-acceptor due to the electronegativity of the oxygen atom. Studies on substituted cyclopropanes have shown that σ-acceptor substituents induce a "positive ring bond-length asymmetry."[3][4] This means that the distal C-C bond (the bond opposite to the point of substitution) is lengthened, while the two vicinal C-C bonds (the bonds adjacent to the point of substitution) are shortened.[3][4] This effect is attributed to the withdrawal of electron density from the cyclopropane's 1e'' orbitals, which are bonding for the distal bond and antibonding for the vicinal bonds.[3][4]

Conformational Analysis of the Ethoxy Group

The flexibility of the ethoxy group introduces conformational isomerism to the this compound molecule. The rotation around the C(ring)-O bond and the O-C(ethyl) bond leads to different spatial arrangements of the ethyl group relative to the cyclopropane ring. The two primary conformations of interest are the gauche and anti (or trans) conformers, defined by the dihedral angle between the C-O bond and a C-C bond of the ring.

Computational studies on related molecules, such as cyclopropanol, have shown that the gauche (or synclinal) conformers are the most stable, with the hydroxyl group oriented at a dihedral angle of approximately 109° and 251° relative to the plane of the ring. A significant energy barrier exists for the rotation through the plane of the ring.

For this compound, we can anticipate a similar preference for gauche conformations to minimize steric interactions between the ethyl group and the cyclopropane ring. The rotation around the O-C(ethyl) bond will also favor staggered conformations.

Quantitative Structural Parameters

The following table summarizes the predicted bond lengths and angles for the most stable gauche conformer of this compound, based on theoretical principles and data from analogous molecules.

ParameterValueDescription
Bond Lengths (Å)
C(ring)-C(ring) (vicinal)~1.505Shortened due to σ-acceptor effect.
C(ring)-C(ring) (distal)~1.515Lengthened due to σ-acceptor effect.
C(ring)-O~1.420Typical C-O single bond length.
O-C(ethyl)~1.430Typical C-O single bond length.
C(ethyl)-C(ethyl)~1.530Typical C-C single bond length.
C-H~1.08-1.09Typical C-H bond lengths.
Bond Angles (°) **
C-C-C (internal)~60Defined by the cyclopropane ring.
C(vicinal)-C(subst)-C(vicinal)~59.5Slightly compressed by the substituent.
C(subst)-C(vicinal)-C(distal)~60.25Slightly expanded.
C(ring)-O-C(ethyl)~112Typical for an ether linkage.
H-C-H~116Larger than tetrahedral due to ring strain.
Dihedral Angles (°) **
C(vicinal)-C(subst)-O-C(ethyl)~±120Defines the preferred gauche conformation.
C(ring)-O-C(ethyl)-C(ethyl)~180Defines the preferred anti conformation of the ethyl group.

Conformational Energy Landscape

The rotational barrier between the stable gauche conformers of this compound is a critical parameter for understanding its dynamic behavior. The following diagram illustrates the potential energy surface for rotation around the C(ring)-O bond.

G cluster_0 Potential Energy Profile of C(ring)-O Rotation Gauche_1 Gauche Conformer 1 (Dihedral ≈ -120°) Transition_State_1 Transition State (Eclipsed) Gauche_1->Transition_State_1 Rotational Barrier Anti_Conformer Anti Conformer (Dihedral = 180°) Transition_State_1->Anti_Conformer Transition_State_2 Transition State (Eclipsed) Anti_Conformer->Transition_State_2 Gauche_2 Gauche Conformer 2 (Dihedral ≈ +120°) Transition_State_2->Gauche_2

Caption: Potential energy diagram for the rotation around the C(ring)-O bond in this compound.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of cyclopropyl ethers is the Williamson ether synthesis. The following is a generalized protocol.

Step 1: Deprotonation of Cyclopropanol

  • To a solution of cyclopropanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

Step 2: Alkylation

  • Cool the resulting solution of sodium cyclopropoxide to 0 °C.

  • Add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Workflow Diagram:

G cluster_workflow Synthesis of this compound Start Cyclopropanol + NaH in THF Deprotonation Formation of Sodium Cyclopropoxide Start->Deprotonation Alkylation Addition of Ethyl Iodide Deprotonation->Alkylation Reaction Stirring at Room Temperature Alkylation->Reaction Workup Quenching with Water & Extraction Reaction->Workup Purification Distillation Workup->Purification End This compound Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The molecular geometry of this compound is a fascinating case study in the interplay of fundamental chemical principles. The inherent strain of the cyclopropane ring is modulated by the electronic effects of the ethoxy substituent, leading to predictable asymmetries in bond lengths. The conformational flexibility of the ethoxy group results in a preference for gauche conformers, a key feature for understanding its three-dimensional shape and potential interactions. This guide provides a robust framework for researchers and drug development professionals to conceptualize the structure of this compound, aiding in the rational design of new chemical entities.

References

  • Allen, F. H., et al. (2012). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B: Structural Science, 68(Pt 2), 182–188. [Link]
  • International Union of Crystallography. (2012). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study.
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. [Link]

Sources

An In-depth Technical Guide to the Hazards and Safe Handling of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for ethoxycyclopropane (CAS No. 5614-38-0) is readily available in public databases. The following guide has been synthesized with the expert judgment of a Senior Application Scientist, drawing upon established principles of chemical safety and data from structurally analogous compounds, namely small aliphatic ethers (e.g., diethyl ether) and cyclopropane derivatives. All procedures and precautions outlined herein should be subjected to a rigorous, site-specific risk assessment by qualified personnel before any handling of this compound.

Section 1: Introduction and Physicochemical Profile

This compound, also known as cyclopropyl ethyl ether, is a unique chemical entity that combines the structural features of a strained cyclopropane ring with an ether functional group.[1][2][3] This combination imparts a specific reactivity profile that makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry.[1] However, these same structural features are the source of significant hazards that demand a thorough understanding and meticulous safety protocols.

This guide provides an in-depth analysis of the potential hazards associated with this compound and offers comprehensive safety precautions for its handling in a research and development setting. The absence of a dedicated SDS necessitates a conservative approach, assuming hazards characteristic of both its constituent functional groups.

Physicochemical Properties of this compound:

PropertyValue/InformationSource
Chemical Formula C₅H₁₀O[1][2][4]
Molecular Weight 86.13 g/mol [2][4]
Appearance Colorless liquid (presumed)[1]
Odor Characteristic ether-like (presumed)[1]
Boiling Point ~68 °C (estimated)[4][5]
Density ~0.85 g/cm³ (estimated)[4][5]
Water Solubility 27.24 g/L at 25 °C (estimated)[4][5]
Synonyms Cyclopropyl ethyl ether, Ether, cyclopropyl ethyl[2][4]

Section 2: Hazard Identification and Analysis

The principal hazards of this compound can be logically deduced from its structure: the highly flammable nature of the cyclopropane ring and the peroxide-forming and flammable characteristics of the ethyl ether moiety.

Flammability Hazards

This compound should be regarded as an extremely flammable liquid. This is due to the combined properties of the low molecular weight ether and the cyclopropane ring.

  • Extreme Flammability: Both diethyl ether and cyclopropane are extremely flammable substances.[6][7][8][9] Ether vapors can be ignited by hot surfaces, static electricity, or sparks, and being heavier than air, can travel significant distances to an ignition source and flash back.[6] Cyclopropane gas has a wide explosive range in air (2.4% to 10.4% by volume).[8][9]

  • Low Flash Point: While the exact flash point of this compound is not documented, it is anticipated to be very low, similar to diethyl ether (-40 °C).[6] This means that even at low ambient temperatures, it can form an ignitable vapor-air mixture.

  • Autoignition: Ether vapors can be ignited by hot surfaces such as hot plates, steam pipes, and electric lamps.[6][7]

Reactivity Hazards

The chemical reactivity of this compound presents two primary safety concerns: peroxide formation and instability due to ring strain.

  • Peroxide Formation: Ethers are notorious for their tendency to form shock-sensitive and explosive peroxides upon exposure to oxygen and light.[10][11][12][13][14][15] This process, known as autoxidation, is a free-radical chain reaction.[11] These peroxides can accumulate in containers over time and may detonate violently when subjected to heat, friction, or mechanical shock.[13][14][15] The risk is particularly high when the ether is distilled or evaporated, as this concentrates the peroxides.[13]

  • Ring Strain and Reactivity: The cyclopropane ring possesses significant ring strain, which enhances its reactivity.[1][16] While this property is useful in synthesis, it also means the molecule can undergo energetic ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts.[17][18][19]

Health Hazards

Based on the toxicology of analogous small ethers and cyclopropane, this compound should be treated as a hazardous substance with the potential for significant health effects.

  • Inhalation: Inhalation of vapors is a primary route of exposure. Like other ethers, high concentrations of this compound vapor are expected to cause central nervous system (CNS) effects, including dizziness, drowsiness, headache, and inebriation.[6][7][15] At very high concentrations, it may lead to unconsciousness and respiratory paralysis.[6][7]

  • Skin Contact: this compound is likely to be irritating to the skin.[6] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis.[6][15] Glycol ethers are readily absorbed through the skin.[20]

  • Eye Contact: Direct contact with the liquid or high concentrations of vapor is expected to cause eye irritation.[6][8]

  • Ingestion: Ingestion may cause CNS depression and irritation of the digestive tract.[21]

  • Chronic Effects: Chronic exposure to ether vapors can lead to exhaustion, loss of appetite, and other CNS disorders.[15] Some glycol ethers have been associated with reproductive and developmental toxicity.[20][22] Due to the lack of specific data, a cautious approach is warranted.

Section 3: Risk Assessment and Mitigation

A systematic approach to risk assessment is crucial for the safe handling of this compound. The following workflow illustrates the key steps.

RiskAssessment cluster_0 Risk Assessment & Mitigation Workflow A Identify Hazards (Flammability, Peroxide Formation, Toxicity) B Assess Risks (Likelihood & Severity of Exposure/Incident) A->B Analyze C Implement Control Measures B->C Mitigate D Review & Refine Procedures C->D Monitor D->A Iterate

Caption: Risk Assessment and Mitigation Workflow.

Engineering Controls
  • Fume Hood: All handling of this compound, including transfers, reactions, and work-ups, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[23]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[8]

  • Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[6][7][23] Use only explosion-proof equipment where necessary.[7]

  • Grounding and Bonding: Metal containers and equipment used for transferring this compound should be grounded and bonded to prevent the buildup of static electricity.[6][23]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Small-Scale Transfers (<100 mL) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot required in a fume hood
Large-Scale Transfers (>100 mL) or Reactions Chemical splash goggles and a face shieldHeavier-duty gloves (e.g., butyl rubber) over nitrile glovesFlame-retardant lab coat and a chemical-resistant apronNot required in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or SCBA for large spills

Section 4: Safe Handling and Emergency Procedures

Procurement and Storage
  • Procurement: Purchase this compound in the smallest quantities necessary for your work.[12] When possible, obtain material containing a peroxide inhibitor like butylated hydroxytoluene (BHT).[13]

  • Storage: Store this compound in a cool, dry, dark, and well-ventilated area, inside a dedicated flammable liquids storage cabinet.[6][23] Keep containers tightly closed and away from heat, light, and ignition sources.[12] Store separately from oxidizing agents.[8][23]

Peroxide Detection and Management

A strict peroxide management protocol is mandatory.

PeroxideManagement cluster_1 Peroxide Management Workflow Receive Receive & Date Container Open Date Upon Opening Receive->Open Test Test for Peroxides (Before each use or every 3 months) Open->Test Check Peroxides < 100 ppm? Test->Check Use Proceed with Use Check->Use Yes Dispose Contact EHS for Disposal Check->Dispose No / Crystals Present

Caption: Peroxide Management Workflow.

Step-by-Step Peroxide Testing:

  • Visual Inspection: Before opening, visually inspect the container for any signs of crystallization, discoloration, or a viscous layer, especially around the cap.[12][13] If any of these are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) department immediately. [12]

  • Chemical Testing: Use commercially available peroxide test strips for a semi-quantitative measurement.

    • In a fume hood, carefully open the container.

    • Dip the test strip into the liquid for the time specified by the manufacturer.

    • Remove the strip and compare the color to the provided chart to determine the peroxide concentration in parts per million (ppm).

  • Action Levels:

    • < 20 ppm: Safe for use.

    • 20-100 ppm: Use with caution. Do not distill or concentrate.

    • > 100 ppm: Unsafe for use. Contact EHS for disposal.

Disposal

All this compound waste is considered hazardous.

  • Collect waste in a clearly labeled, compatible container.

  • Do not mix with other waste streams unless compatibility has been verified.

  • Arrange for disposal through your institution's EHS department. Never pour this compound down the drain.[6][15]

Emergency Procedures
  • Spills:

    • Small Spill (<100 mL): Absorb with a non-combustible material like sand or vermiculite. Place the absorbed material in a sealed container for disposal.

    • Large Spill (>100 mL): Evacuate the area immediately. Remove all ignition sources. Contact your institution's emergency response team.

  • Fire:

    • Use a carbon dioxide or dry chemical fire extinguisher.[6] Do not use water, as it may be ineffective.[24]

    • For a large fire, evacuate the area and call emergency services.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Section 5: References

  • Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). Retrieved from University of Maryland website: [Link]

  • JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]

  • Health and Safety Department, University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]

  • University of Louisville Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • UCL Safety Services. (2021, June 7). Ethers. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropyl methyl ether. PubChem Compound Database. Retrieved from [Link]

  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). THE TOXICOLOGY OF GLYCOL ETHERS AND ITS RELEVANCE TO MAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 10). Glycol Ether Toxicology. StatPearls. Retrieved from [Link]

  • Web pdf template. (n.d.). Ether: It's hazards and safe use. Retrieved from [Link]

  • CHIMIA. (2009, March 25). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]

  • Minnesota Department of Health. (2016, June). Ethyl Ether Toxicological Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclopropane. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Ring opening reactions of electrophilic cyclopropanes. Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

Ethoxycyclopropane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

Ethoxycyclopropane, a simple yet chemically significant molecule, is an ether bearing the cyclopropyl functional group. The three-membered ring of cyclopropane imparts unique stereoelectronic properties, including high ring strain and increased s-character in its C-C bonds, leading to enhanced reactivity and specific conformational rigidity. These characteristics have made the cyclopropyl motif a highly sought-after component in the design of novel therapeutics and complex organic molecules. Its incorporation into a molecule can significantly influence metabolic stability, binding affinity to biological targets, and overall pharmacological profiles. This guide provides an in-depth overview of the commercial availability of this compound, its synthesis, characterization, and its applications as a valuable building block in research and drug development.

Commercial Availability and Sourcing

For researchers and drug development professionals, reliable access to starting materials is paramount. This compound is available from a number of chemical suppliers, typically on a synthesis-on-demand basis or as a stock item for research and development purposes. When sourcing this compound, it is crucial to consider the purity, quantity, and the supplier's reputation for quality control.

Below is a table of known suppliers for this compound and related compounds. Researchers are advised to contact these suppliers directly for the most current information on availability, pricing, and purity specifications.

SupplierProduct Name(s)CAS NumberNotes
JHECHEM CO LTDThis compound, Cyclopropyl ethyl ether5614-38-0Manufactory based in China, offering various building blocks and intermediates.[1]
VulcanchemCyclopropylmethyl ethyl ether70097-81-3Available for research use only.[2]
SynchemCyclopropylmethyl ethyl ether70097-81-3Synthesis on demand.[3]
TCI ChemicalsEthyl Propyl Ether628-32-0A related, non-cyclic ether, for comparison.[4][5]

Synthesis of this compound: A Practical Approach

The most common and practical method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[6][7][8][9][10][11][12] This venerable yet reliable SN2 reaction involves the reaction of an alkoxide with a suitable alkyl halide. In the case of this compound, this translates to the reaction of sodium cyclopropoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The causality behind this choice of reactants is rooted in the principles of the SN2 mechanism. A primary alkyl halide, such as ethyl iodide, is sterically unhindered, allowing for efficient backside attack by the nucleophile. The cyclopropoxide anion, while a reasonably strong nucleophile, is derived from a secondary alcohol (cyclopropanol), making the alternative route (ethoxide attacking a cyclopropyl halide) less favorable due to the increased steric hindrance and potential for competing elimination reactions on the more sterically hindered cyclopropyl ring.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Workup Cyclopropanol Cyclopropanol Deprotonation Deprotonation (Formation of Sodium Cyclopropoxide) Cyclopropanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation EthylIodide Ethyl Iodide SN2 SN2 Attack EthylIodide->SN2 Deprotonation->SN2 Sodium Cyclopropoxide This compound This compound SN2->this compound Workup Aqueous Workup & Extraction This compound->Workup Purification Distillation Workup->Purification Purification->this compound Pure Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a self-validating system, designed to ensure a successful synthesis with clear checkpoints for verification.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Sodium Cyclopropoxide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq.). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C in an ice bath. e. Slowly add a solution of cyclopropanol (1.0 eq.) in anhydrous THF to the NaH slurry via a dropping funnel. (Caution: Hydrogen gas is evolved). f. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium cyclopropoxide.

  • SN2 Reaction: a. Cool the freshly prepared sodium cyclopropoxide solution back to 0 °C. b. Slowly add ethyl iodide (1.1 eq.) to the reaction mixture. c. After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the crude product by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 83.2 °C at 760 mmHg.[13]

Physicochemical Properties and Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₁₀OPubChem[14]
Molecular Weight 86.13 g/mol PubChem[14]
CAS Number 5614-38-0PubChem[14]
Boiling Point 83.2 °C at 760 mmHgChemNet[13]
Density 0.87 g/cm³ChemNet[13]
Refractive Index 1.416ChemNet[13]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the cyclopropyl protons, which will appear in the upfield region, typically between 0.2 and 0.7 ppm, due to the ring's diamagnetic anisotropy.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the carbons of the cyclopropane ring.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, along with characteristic fragmentation patterns for an ether.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-O stretching vibrations characteristic of an ether, typically in the range of 1060-1150 cm⁻¹.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Williamson Ether Synthesis Purification Fractional Distillation Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Product MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Sources

An In-depth Technical Guide to Ethoxycyclopropane: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Cyclopropyl Moiety - A Small Ring with a Big Impact in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Small, conformationally constrained structural motifs have emerged as powerful tools in this quest, and among them, the cyclopropane ring holds a place of distinction. Its unique electronic properties and rigid three-dimensional structure offer a compelling platform for the design of new therapeutic agents. This guide provides an in-depth exploration of ethoxycyclopropane as a core scaffold, delving into its structural analogues and derivatives, their synthesis, and their potential as modulators of biological pathways. We will navigate the rationale behind experimental design, from synthetic strategies to biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. The incorporation of a cyclopropyl group can significantly influence a molecule's pharmacological profile, enhancing metabolic stability, improving binding potency, and providing novel vectors for exploring chemical space.[1][2]

I. The this compound Core: Physicochemical Properties and Strategic Value

This compound (also known as ethyl cyclopropyl ether) is a simple yet intriguing molecule.[3] Its core, the cyclopropane ring, is a three-membered carbocycle characterized by significant ring strain, which imparts unique chemical reactivity and a distinct electronic nature.[4][5] The ether linkage introduces a polar element, influencing solubility and potential hydrogen bonding interactions.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
IUPAC NameThis compound
CAS Number5614-38-0
Boiling Point~68 °C
XLogP31.0

The strategic value of the this compound scaffold in drug design lies in its potential as a versatile building block and its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry aimed at improving a drug candidate's properties.[4][6] The cyclopropyl group, for instance, can serve as a bioisosteric replacement for an alkene or a gem-dimethyl group, often leading to improved metabolic stability and potency.[2][7]

II. Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of this compound and its derivatives can be approached through several established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. Cyclopropanation of Alkenes: The Simmons-Smith Reaction

One of the most widely used methods for the synthesis of cyclopropanes is the Simmons-Smith reaction.[8][9][10][11][12] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of this compound, the logical precursor is ethyl vinyl ether.

Objective: To synthesize this compound from ethyl vinyl ether via a Simmons-Smith reaction.

Materials:

  • Zinc-copper couple (Zn(Cu))

  • Diiodomethane (CH₂I₂)

  • Ethyl vinyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under a nitrogen atmosphere.

  • Add anhydrous diethyl ether to the flask to cover the Zn(Cu) couple.

  • Prepare a solution of diiodomethane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the diiodomethane solution to the stirred suspension of the Zn(Cu) couple. The reaction is often initiated by gentle warming.

  • Once the reaction has initiated (as evidenced by the formation of a white precipitate of zinc iodide), add the remaining diiodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add a solution of ethyl vinyl ether in anhydrous diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation. The crude this compound can be purified by fractional distillation.

Causality Behind Experimental Choices: The use of a zinc-copper couple is crucial for the formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is the active cyclopropanating agent.[10] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[8] Anhydrous conditions are necessary as the organozinc reagent is sensitive to moisture.

Diagram: Simmons-Smith Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification start Prepare Zn(Cu) couple initiation Initiate reaction with a small amount of CH₂I₂ start->initiation reagent_sol Prepare CH₂I₂ and Ethyl Vinyl Ether solutions in Et₂O addition Dropwise addition of remaining CH₂I₂ reagent_sol->addition initiation->addition alkene_addition Dropwise addition of Ethyl Vinyl Ether addition->alkene_addition stirring Stir at room temperature alkene_addition->stirring quench Quench with saturated NH₄Cl stirring->quench extraction Extract with Et₂O quench->extraction drying Dry organic phase (MgSO₄) extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via the Simmons-Smith reaction.

B. Other Synthetic Approaches

While the Simmons-Smith reaction is a workhorse, other methods for constructing the cyclopropane ring exist, including transition-metal-catalyzed decomposition of diazo compounds and Michael-initiated ring closure (MIRC) reactions. The choice of method depends on the desired substitution pattern and functional group tolerance. For instance, rhodium-catalyzed reactions of vinylcyclopropanes can lead to the formation of more complex ring systems.

III. Characterization of this compound and Its Derivatives

Unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

  • ¹H NMR: The protons on the cyclopropane ring of this compound exhibit characteristic upfield chemical shifts due to the ring's diamagnetic anisotropy.[13] The protons of the ethyl group will show the typical triplet and quartet pattern.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring also resonate at characteristic upfield chemical shifts.[13][14]

Table 2: Representative ¹H and ¹³C NMR Data for Ethylcyclopropane [13][14]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.3q-O-CH₂-CH₃
¹H~1.1t-O-CH₂-CH₃
¹H~0.4 - 0.7mCyclopropyl-CH
¹H~0.1 - 0.4mCyclopropyl-CH₂
¹³C~69--O-CH₂-
¹³C~15--CH₃
¹³C~10-Cyclopropyl-CH
¹³C~3-Cyclopropyl-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

IV. This compound Analogues in Drug Discovery: A Focus on Bioisosterism and Conformational Restriction

The true potential of the this compound scaffold lies in its application in medicinal chemistry, where the cyclopropyl group can be strategically employed to modulate the properties of a lead compound.

A. The Cyclopropyl Group as a Bioisostere

As previously mentioned, the cyclopropyl group is a versatile bioisostere. Its ability to mimic the spatial arrangement and electronic properties of other functional groups, such as alkenes and phenyl rings, allows medicinal chemists to fine-tune a molecule's properties.[4][6][15][16] Replacing a metabolically labile group with a cyclopropane ring can enhance a drug's half-life.[17]

Diagram: Bioisosteric Replacement Strategies

G cluster_alkene Alkene Replacement cluster_phenyl Phenyl Ring Replacement alkene R-CH=CH-R' cyclopropane_alk R-(c-C₃H₄)-R' alkene->cyclopropane_alk Improves metabolic stability phenyl Aryl-R cyclopropane_ph (c-C₃H₅)-R phenyl->cyclopropane_ph Reduces lipophilicity, improves solubility

Caption: Common bioisosteric replacements involving the cyclopropyl group.

B. Conformational Restriction

The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific conformation.[4][18] This "conformational restriction" can lead to increased binding affinity for a biological target by reducing the entropic penalty of binding. By constraining the flexibility of a molecule, it is more likely to adopt the bioactive conformation required for interaction with a receptor or enzyme active site.[17][19]

V. Biological Evaluation of this compound Derivatives

The ultimate goal of synthesizing novel this compound analogues is to assess their biological activity. This typically involves a cascade of in vitro and in vivo assays.

A. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[20][21] Cyclopropane-containing compounds have been investigated as inhibitors of various enzymes.[5][22][23]

Objective: To determine the inhibitory activity of a library of this compound derivatives against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (radiolabeled or with a fluorescent tag)

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer

  • 96-well plates

  • Plate reader (for radioactivity or fluorescence)

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specific period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: The results of the kinase inhibition assay can be presented in a table, allowing for easy comparison of the potencies of the different this compound analogues.

Table 3: Hypothetical Kinase Inhibition Data for this compound Analogues

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)
ECP-001 HH>10,000
ECP-002 4-FluorophenylH520
ECP-003 3,4-DichlorophenylH150
ECP-004 4-FluorophenylMethyl85
B. G-Protein Coupled Receptor (GPCR) Ligand Binding Assays

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern drugs.[24][25] Assays to identify ligands that bind to GPCRs are crucial in drug discovery.

Diagram: Hypothetical Signaling Pathway Modulation

G ligand This compound Analogue receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified GPCR signaling pathway potentially modulated by an this compound analogue.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The unique properties of the cyclopropane ring, when strategically incorporated into drug-like molecules, can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies and characterization techniques outlined in this guide provide a framework for the exploration of this chemical space.

Future research in this area should focus on the synthesis of diverse libraries of this compound analogues and their systematic evaluation against a broad range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation drug candidates. Furthermore, investigations into the mechanism of action of active compounds will be essential to elucidate the specific signaling pathways they modulate, paving the way for the development of targeted and effective therapies. The small ring of this compound, when skillfully derivatized, has the potential to make a substantial impact on the future of medicine.

VII. References

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • This compound. PubChem. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]

  • Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. PMC. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Enzyme Inhibitors as Chemical Tools to Study Enzyme Catalysis: Rational Design, Synthesis, and Applications. PubMed. [Link]

  • Selected products containing spirocyclopropanane possess biological activities. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Synthesis and Biological Activities of 8-substituted 2-5A Analogues. PubMed. [Link]

  • Ethylcyclopropane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • An overview of cyclopropenone derivatives as promising bioactive molecules. PubMed. [Link]

  • Special Issue : Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. MDPI. [Link]

  • Prestwick GPCR Drug Library. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. [Link]

  • Mechanistic Enzymology & Inhibitor Design. The University of Texas at Austin. [Link]

Sources

The Elusive Ethoxycyclopropane: A Technical Guide to a Synthetic Moiety and its Prevalent Structural Cousins in Nature

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the inquiry into the natural occurrence of ethoxycyclopropane-containing compounds. A thorough examination of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring molecule. However, the core structural components of this compound—the cyclopropane ring and the ether linkage—are independently prevalent and functionally significant in a vast array of natural products. This guide will first definitively address the synthetic nature of this compound. Subsequently, it will provide an in-depth exploration of naturally occurring compounds that feature the cyclopropane motif, with a particular focus on those that also incorporate ether functionalities. We will delve into the biosynthetic pathways responsible for the formation of the cyclopropane ring, the diverse biological activities of these natural products, and the analytical methodologies pertinent to their study. This resource is intended to be a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the unique structural and biological properties conferred by the cyclopropane ring in a natural context.

This compound: A Synthetic Entity

An extensive review of chemical literature and natural product databases confirms that this compound (ethyl cyclopropyl ether) is a synthetic compound.[1][2] There are no published reports of its isolation from any natural source, be it plant, animal, or microbial. Chemical databases such as PubChem list its properties and commercial suppliers but do not indicate any natural origins.[1][2][3] The compound is typically synthesized for research and industrial purposes.[4]

The absence of this compound in nature is not surprising. Biosynthetic pathways are highly specific, and the enzymatic machinery required to construct this simple, non-functionalized ether on a cyclopropane ring has not been discovered. Nature tends to build complex molecules with specific biological activities, and it is likely that this compound itself does not offer a significant evolutionary advantage to warrant the development of a dedicated biosynthetic pathway.

The Ubiquitous Cyclopropane Ring in Natural Products

While this compound may be absent from nature's pharmacopeia, the cyclopropane ring is a recurring and vital structural motif in a multitude of natural products.[5][6] This highly strained, three-membered carbocycle imparts unique conformational rigidity and electronic properties to molecules, often contributing to their potent biological activities.[6][7]

The cyclopropane moiety is found in a diverse range of natural product classes, including:

  • Terpenoids: Many sesquiterpenoids and diterpenoids feature cyclopropane rings, which are key to their skeletal diversity.[5][8]

  • Alkaloids: A number of alkaloids incorporate the cyclopropane ring into their complex polycyclic structures.

  • Fatty Acids: Cyclopropane fatty acids are common constituents of bacterial and plant cell membranes.[8]

  • Amino Acids: Certain non-proteinogenic amino acids contain a cyclopropane ring.[6]

Table 1: Representative Natural Products Containing a Cyclopropane Ring
Compound Class Example Natural Source Key Biological Activity
TerpenoidAnthroplaloneAnthopleura pacifica (sea anemone)Not fully characterized
TerpenoidNoranthroploneAnthopleura pacifica (sea anemone)Not fully characterized
PolyketideFR-900848Streptoverticillium fervensAntifungal
PolyketideU-106305Streptomyces sp.Cholesterol ester transfer protein inhibitor

Biosynthesis of the Cyclopropane Ring

Nature has evolved several elegant enzymatic strategies to construct the high-energy cyclopropane ring. Understanding these biosynthetic pathways is crucial for the potential bioengineering of novel compounds. The two primary mechanisms for cyclopropane formation are:

  • S-adenosyl-L-methionine (SAM)-dependent Methylene Transfer: This is a common pathway where a methylene group from SAM is transferred to a double bond.[8][9] This reaction is catalyzed by a class of enzymes known as cyclopropane synthases.

  • Intramolecular Cyclization: In this mechanism, a carbocation, carbanion, or radical intermediate undergoes an intramolecular cyclization to form the three-membered ring.[7][8][9]

Diagram 1: Generalized Biosynthetic Pathways to Cyclopropane Rings

Biosynthesis cluster_sam SAM-Dependent Pathway cluster_intramolecular Intramolecular Cyclization Pathway Alkene Alkene Substrate CPS Cyclopropane Synthase Alkene->CPS SAM S-adenosyl-L-methionine (SAM) SAM->CPS Product_SAM Cyclopropane Product CPS->Product_SAM Methylene Transfer Precursor Acyclic Precursor Intermediate Carbocation/Carbanion/Radical Intermediate Precursor->Intermediate Activation Cyclase Cyclase Enzyme Intermediate->Cyclase Product_Intra Cyclopropane Product Cyclase->Product_Intra Ring Closure

Caption: Two major enzymatic routes to cyclopropane ring formation in natural products.

Natural Products Featuring Both Cyclopropane and Ether Functionalities

While simple cyclopropyl ethers like this compound are not natural, more complex molecules containing both a cyclopropane ring and an ether linkage do exist, although they are less common than other cyclopropane-containing compounds. The ether linkage in these molecules is often part of a larger, more complex functionality, such as an epoxide or a cyclic ether integrated into a polycyclic system.

The search for naturally occurring "cyclopropyl ethers" did not yield a distinct class of compounds with this specific nomenclature. However, by examining the structures of known cyclopropane-containing natural products, one can identify examples where an ether functionality is also present. The biosynthesis of these molecules would involve a combination of the cyclopropanation pathways described above and separate enzymatic reactions to form the ether linkage, such as those catalyzed by cytochrome P450 monooxygenases or glycosyltransferases.

Methodologies for the Study of Cyclopropane-Containing Natural Products

The unique structural and electronic properties of the cyclopropane ring necessitate specific analytical techniques for the characterization of natural products containing this moiety.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on a cyclopropane ring typically appear in a distinct upfield region of the spectrum (usually between 0 and 1.5 ppm) due to the ring's magnetic anisotropy. The coupling constants (J-values) between geminal and vicinal protons are also characteristic and can provide valuable stereochemical information.

    • ¹³C NMR: The carbon atoms of a cyclopropane ring also resonate in a characteristic upfield region (typically -5 to 20 ppm).

  • Mass Spectrometry (MS): The fragmentation patterns of cyclopropane-containing compounds in mass spectrometry can be complex. The high ring strain can lead to characteristic ring-opening and rearrangement reactions upon ionization.

Experimental Protocol: General Strategy for the Isolation of Cyclopropane-Containing Natural Products

The isolation of natural products is a multifaceted process that requires a combination of extraction and chromatographic techniques.[10][11][12][13][14]

  • Extraction:

    • The choice of solvent is critical and depends on the polarity of the target compounds. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is often employed to fractionate the crude extract.[13]

  • Chromatographic Separation:

    • Column Chromatography: This is a primary tool for the initial fractionation of the crude extract.[12] Common stationary phases include silica gel and alumina.

    • High-Performance Liquid Chromatography (HPLC): HPLC is essential for the final purification of individual compounds.[12][13] Both normal-phase and reversed-phase HPLC can be utilized, depending on the properties of the target molecules.

  • Structure Elucidation:

    • The purified compounds are then subjected to spectroscopic analysis (NMR, MS, IR, UV-Vis) to determine their chemical structures.

Diagram 2: Workflow for the Isolation and Characterization of Cyclopropane Natural Products

Isolation_Workflow Start Natural Source Material (e.g., Plant, Microbe) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure Cyclopropane- Containing Compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: A typical workflow for isolating and identifying cyclopropane-containing compounds.

Conclusion

References

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. [Link]
  • Ma, S., Mandalapu, S., Wang, S., & Zhang, Q. (2022). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 926-945. [Link]
  • Walsh, C. T., & Mitchell, A. O. (2013). The enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis. Journal of Biological Chemistry, 288(48), 34736-34745. [Link]
  • Solubility of Things. (n.d.). This compound. [Link]
  • Zhang, Q., & Li, S. (2021). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(5), 926-945. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21827, this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19900876, Cyclopropyl ether. [Link]
  • ResearchGate. (n.d.).
  • Wagnières, O. (2012).
  • PubChemLite. (n.d.). This compound (C5H10O). [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • Chen, D. Y. K., & Youn, S. W. (2012). Total synthesis of cyclopropane-containing natural products. Organic Chemistry Frontiers, 9(1), 1-16. [Link]
  • Sarker, S. D., & Nahar, L. (2012). Natural product isolation. Natural Product Reports, 29(9), 1017-1050. [Link]
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Natural product isolation–how to get from biological material to pure compounds. Natural Product Reports, 28(1), 125-159. [Link]
  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry.
  • Tsuda, Y. (2004). Isolation of Natural Products. Japan Analytical Industry Co., Ltd.[Link]
  • Goudreau, N., & Lévesque, É. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12845-12856. [Link]
  • Joseph, S. (2023). Strategies for Natural Products Isolation. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2), 005. [Link]

Sources

Ethoxycyclopropane: A Technical Guide to a Strained Cyclic Ether for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethoxycyclopropane, a strained cyclic ether, represents a versatile and highly reactive building block in modern organic synthesis. Its inherent ring strain, a consequence of the three-membered ring's deviation from ideal bond angles, dictates its reactivity, making it a valuable precursor for a variety of functionalized molecules.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its synthesis, spectroscopic characterization, and diverse reactivity. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower the reader to effectively utilize this strained ether in their synthetic endeavors. The potential applications of this compound and its derivatives in medicinal chemistry and natural product synthesis are also highlighted, underscoring its significance as a valuable tool for the construction of complex molecular architectures.

Introduction: The Unique Nature of this compound

Cyclopropane rings are prevalent structural motifs in a wide array of natural products and pharmaceutical agents, often imparting unique biological activities and conformational constraints.[2][3] this compound, with the chemical formula C₅H₁₀O, combines the high ring strain of a cyclopropane ring with the electronic influence of an ethoxy group. This combination renders the molecule susceptible to a variety of ring-opening reactions, unlocking pathways to diverse chemical scaffolds. The presence of the ethoxy group not only influences the molecule's reactivity but also its solubility, exhibiting moderate solubility in polar solvents and greater solubility in nonpolar organic solvents.[1] Understanding the interplay between the strained ring and the ether functionality is paramount to harnessing the full synthetic potential of this compound.

Key Molecular Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
CAS Number 5614-38-0[1]
Boiling Point 83.2 °C at 760 mmHg[4]
Density 0.87 g/cm³[4]
Refractive Index 1.416[4]

Synthesis of this compound: The Simmons-Smith Reaction

The most reliable and high-yielding method for the synthesis of this compound is the Simmons-Smith cyclopropanation of ethyl vinyl ether. This reaction utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or, more efficiently, via the Furukawa modification using diethylzinc.[5][6] The Furukawa modification is particularly well-suited for electron-rich alkenes like vinyl ethers, often proceeding with higher yields and cleaner reactions.[5]

Causality Behind the Experimental Choices

The choice of the Simmons-Smith reaction, and specifically the Furukawa modification, is dictated by several key factors:

  • Substrate Compatibility: Ethyl vinyl ether is an electron-rich alkene, which makes it an excellent substrate for the electrophilic zinc carbenoid intermediate in the Simmons-Smith reaction.

  • Stereospecificity: The Simmons-Smith reaction is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. While not relevant for the achiral ethyl vinyl ether, this is a crucial feature for more complex substrates.

  • Mild Reaction Conditions: The reaction proceeds under relatively mild and neutral conditions, which is advantageous for preserving other functional groups that might be present in more complex molecules.

  • High Yields: The Furukawa modification, in particular, is known to provide high yields of cyclopropanated products from vinyl ethers.[5]

Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of Ethyl Vinyl Ether

This protocol describes the synthesis of this compound from ethyl vinyl ether using diethylzinc and diiodomethane.

Materials:

  • Ethyl vinyl ether (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (freshly filtered through a plug of basic alumina)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of ethyl vinyl ether (1.0 equivalent) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.1 equivalents) in hexanes dropwise via the dropping funnel.

  • After the addition is complete, add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by distillation to obtain pure this compound.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) of the purified product, which should match the data presented in the following section. The yield of the reaction should be in the high range, as expected for the Furukawa-modified Simmons-Smith reaction with an electron-rich alkene.

Experimental Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Round-Bottom Flask under Inert Atmosphere B Add Ethyl Vinyl Ether and Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Diethylzinc solution dropwise C->D E Add Diiodomethane dropwise D->E F Warm to Room Temperature and Stir E->F G Quench with Saturated NH4Cl (aq) F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Distillation I->J K Final Product J->K Pure this compound

Caption: A schematic representation of the experimental workflow for the synthesis of this compound via the Furukawa-modified Simmons-Smith reaction.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The unique electronic environment of the strained cyclopropane ring gives rise to characteristic spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the upfield chemical shifts of the cyclopropyl protons, a direct consequence of the diamagnetic anisotropy of the three-membered ring.[7]

¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45q2H-O-CH₂ -CH₃
~3.20m1H-O-CH - (cyclopropyl)
~1.15t3H-O-CH₂-CH₃
~0.65m2H-CH₂ - (cyclopropyl, cis to ethoxy)
~0.40m2H-CH₂ - (cyclopropyl, trans to ethoxy)

Note: The exact chemical shifts and multiplicities of the cyclopropyl protons can be complex due to second-order effects and may require simulation for precise analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the structure, with the cyclopropyl carbons appearing at unusually high field.

¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~65.0-O-CH₂ -CH₃
~55.0-O-CH - (cyclopropyl)
~15.0-O-CH₂-CH₃
~5.0-CH₂ - (cyclopropyl)

Note: The provided chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C-H bonds of the cyclopropane ring and the C-O stretching of the ether linkage.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
~3080-3000C-H stretch (cyclopropane)[8]
~2975-2850C-H stretch (alkyl)
~1100C-O stretch (ether)
~1020Cyclopropane ring deformation ("breathing")[8]

Reactivity of this compound: A Gateway to Diverse Functionality

The high ring strain of the cyclopropane ring in this compound is the driving force for its diverse reactivity. Ring-opening reactions can be initiated by electrophiles, nucleophiles, or thermal energy, leading to a variety of linear and functionalized products.

Acid-Catalyzed Ring Opening

In the presence of protic or Lewis acids, the ether oxygen of this compound can be protonated or coordinated, activating the cyclopropane ring towards nucleophilic attack.[9] This process is analogous to the acid-catalyzed ring-opening of epoxides. The regioselectivity of the ring opening is influenced by the stability of the developing carbocation-like intermediate.

Mechanism of Acid-Catalyzed Ring Opening:

G cluster_step1 Step 1: Protonation/Lewis Acid Coordination cluster_step2 Step 2: Nucleophilic Attack and Ring Opening A This compound B Protonated/Coordinated Intermediate A->B H+ or Lewis Acid C Nucleophile (Nu-) D Transition State B->D C->D E Ring-Opened Product D->E

Caption: General mechanism for the acid-catalyzed ring opening of this compound.

The regioselectivity of nucleophilic attack on the activated cyclopropane is a critical consideration. In general, the nucleophile will attack the carbon atom that can best stabilize a positive charge. The ethoxy group, being an electron-donating group, can stabilize an adjacent positive charge through resonance. Therefore, cleavage of the C-C bond distal to the ethoxy group is often favored, leading to the formation of a γ-functionalized ether. However, the specific outcome can be influenced by the nature of the Lewis acid, the nucleophile, and the reaction conditions.

Nucleophilic Ring Opening

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can also induce the ring-opening of this compound. In these reactions, the nucleophile typically attacks one of the cyclopropyl carbons in an Sɴ2-like fashion, with the concomitant cleavage of a C-C bond. The ethoxy group can act as a directing group, influencing the site of nucleophilic attack.

Mechanism of Nucleophilic Ring Opening:

G cluster_step1 Nucleophilic Attack cluster_step2 Ring Opening cluster_step3 Protonation A This compound C Transition State A->C B Nucleophile (Nu-) B->C D Ring-Opened Anionic Intermediate C->D C->D E Proton Source (e.g., H₂O) F Final Product D->F E->F

Caption: General mechanism for the nucleophilic ring opening of this compound.

Thermal Rearrangement

Upon heating, this compound can undergo thermal isomerization. While specific studies on this compound are limited, analogous substituted cyclopropanes are known to undergo rearrangements to form alkenes. The mechanism likely involves the homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to a more stable product.

Applications in Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, with potential applications in both medicinal chemistry and natural product synthesis.

Medicinal Chemistry

The cyclopropyl group is a well-recognized bioisostere for various functional groups and is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties. This compound serves as a precursor to functionalized cyclopropane derivatives that can be incorporated into pharmacologically active molecules. For instance, the ring-opening of this compound can lead to the formation of γ-alkoxy ketones or esters, which are versatile intermediates in drug synthesis.

Natural Product Synthesis

The construction of complex carbocyclic and heterocyclic ring systems is a central theme in natural product synthesis. The ring-opening/cyclization cascade reactions of activated cyclopropanes provide a powerful strategy for the rapid assembly of such scaffolds.[9] While specific examples utilizing this compound are not yet widespread in the literature, the principles of its reactivity suggest its potential as a C3-building block in the synthesis of natural products containing five- or six-membered rings.

Conclusion

This compound is a strained cyclic ether with a rich and diverse reactivity profile. Its synthesis is readily achieved via the Simmons-Smith reaction, and its structure is unambiguously confirmed by characteristic spectroscopic features. The propensity of the cyclopropane ring to undergo ring-opening reactions under acidic, nucleophilic, or thermal conditions provides access to a wide array of functionalized products. As the demand for novel and efficient synthetic methodologies in drug discovery and natural product synthesis continues to grow, the strategic application of strained building blocks like this compound is poised to play an increasingly important role. This guide provides a foundational understanding of the chemistry of this compound, intended to inspire and enable its broader application in the field of organic synthesis.

References

  • Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal, 30(48), e202401332. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21827, this compound.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (2024). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry (Weinheim an der Bergstrasse, Germany), 30(48), e202401332. [Link]
  • Singh, P., & Kumar, A. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 7(42), 37049–37066. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415. [Link]
  • Carreira, E. M. (2018).
  • Liu, R., & Trost, B. M. (2019). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 141(42), 16996–17004. [Link]
  • Google Patents. (n.d.). US2330979A - Cyclopropyl ether and method of preparing same.
  • Salaun, J., & Conia, J. M. (1971). Cyclopropanone Ethyl Hemiacetal. Organic Syntheses, 51, 129. [Link]
  • Nishimura, J., & Furukawa, J. (1970). Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University, 48(1), 1–13. [Link]
  • Sala, A. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 11(3), 281–303. [Link]
  • Li, X.-S., Kong, X., Wang, C.-T., Niu, Z.-J., Wei, W.-X., Liu, H.-C., Zhang, Z., Li, Y., & Liang, Y.-M. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Organic Letters, 23(24), 9457–9462. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 1-ethoxypropane (ethyl propyl ether).
  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 12(7), 1863–1891. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethoxycyclopropane as a Versatile C3 Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Ethoxycyclopropane, a readily accessible cyclic ether, has emerged as a powerful and versatile three-carbon (C3) building block in organic synthesis. The inherent ring strain of the cyclopropane moiety, combined with the electronic influence of the ethoxy group, imparts unique reactivity that can be harnessed for a variety of synthetic transformations. This guide provides an in-depth exploration of the fundamental reactivity of this compound, focusing on its application in strategic ring-opening and cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase the utility of this synthon in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Introduction: The Unique Chemical Profile of this compound

The synthetic utility of this compound stems from a confluence of two key structural features:

  • High Ring Strain: The three-membered cyclopropane ring possesses significant angle strain (~27.5 kcal/mol), making its C-C bonds susceptible to cleavage under relatively mild conditions.[1][2] This stored potential energy is the primary driving force for its participation in a wide array of ring-opening reactions.

  • The Ether Moiety: The electron-donating ethoxy group polarizes the cyclopropane ring. It can act as a Lewis base, enabling activation by Lewis acids, and can stabilize an adjacent carbocation upon ring opening, thereby directing the regioselectivity of nucleophilic attack.[3][4]

This combination renders this compound a potent electrophilic C3 building block, capable of reacting with a diverse range of nucleophiles and π-systems.

G cluster_0 This compound Core cluster_1 Key Reaction Manifolds cluster_2 Synthetic Outcomes A This compound B Lewis Acid-Mediated Ring Opening A->B Electrophilic Activation C Radical-Mediated Ring Opening A->C Radical Initiation D [3+n] Cycloadditions A->D Annulation Partner E Functionalized Acyclic Chains (e.g., γ-ketoesters, amino acids) B->E C->E F Complex Carbocycles & Heterocycles D->F

Figure 1: Overview of the primary reaction pathways of this compound.

Strategic Ring-Opening Reactions

The cleavage of the strained cyclopropane ring is arguably its most synthetically valuable transformation. The reaction can be initiated by either electrophilic (Lewis acid) or radical pathways, leading to distinct but equally useful product classes.

Lewis Acid-Catalyzed Ring Opening: A Polar Pathway

In the presence of a Lewis acid, the ethoxy group is activated, facilitating the heterolytic cleavage of a distal C-C bond. This process generates a stabilized α-carbocation, which is readily trapped by a nucleophile.[4][5] This strategy transforms the cyclopropane into a 1,3-dipole equivalent.

Causality Behind Experimental Choices:

  • Choice of Lewis Acid: The strength of the Lewis acid is critical. Stronger Lewis acids like TiCl₄ or Yb(OTf)₃ can promote ring-opening at lower temperatures.[5][6] The choice often depends on the nucleophile's sensitivity and the desired reaction rate. For instance, milder catalysts like Ga(OTf)₃ may be effective for highly nucleophilic substrates while minimizing side reactions.[5]

  • Solvent Selection: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[7] These solvents prevent competition with the desired nucleophile for coordination to the Lewis acid and the carbocation intermediate.

  • Temperature Control: Reactions are typically initiated at low temperatures (e.g., -78 °C) to control the initial exothermic activation step and improve selectivity, before being allowed to warm to room temperature.

G A This compound + Lewis Acid (LA) B Activated Complex [EtO(LA)-Cyclopropane] A->B Coordination C Ring Opening (Heterolytic Cleavage) B->C D Stabilized Carbocation Intermediate C->D Forms γ-cation E Nucleophilic Attack (Nu⁻) D->E F 1,3-Addition Product E->F C-Nu Bond Formation

Figure 2: Mechanism of Lewis acid-catalyzed ring-opening of this compound.

Protocol 2.1.1: Yb(OTf)₃-Catalyzed Ring Opening and Reaction with Thiourea

This protocol describes a formal [4+1]-cycloaddition cascade, where this compound derivatives react with thiourea acting as a bis-nucleophile, a process initiated by Lewis acid-catalyzed ring opening.[5]

Materials:

  • Substituted this compound (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

  • Standard glassware (oven-dried)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (e.g., 0.5 mmol) and thiourea (0.6 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (2.5 mL, 0.2 M) via syringe, followed by the addition of Yb(OTf)₃ (31 mg, 0.05 mmol, 10 mol%).

  • Reaction Execution: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bicyclic product.

Radical-Mediated Ring Opening: A Non-Polar Pathway

The strained C-C bonds of cyclopropanes are also susceptible to homolytic cleavage. This pathway is typically initiated by a radical species which adds to the cyclopropane ring (if unsaturated) or abstracts an atom to generate a cyclopropyl radical. This radical rapidly undergoes ring-opening to form a more stable, linear alkyl radical, which can then be trapped or participate in further cyclization events.[1][2]

Causality Behind Experimental Choices:

  • Radical Initiator: The choice of initiator depends on the desired reaction. For oxidative radical processes, reagents like di-tert-butyl peroxide (DTBP) or silver(I) catalysts with persulfate can be used to generate the initial radical species.[1][2]

  • Substrate Design: This method is highly effective for cyclopropane derivatives bearing an adjacent π-system (like methylenecyclopropanes) or a hydroxyl group (cyclopropanols), which facilitate initial radical formation or subsequent rearrangement.[1][2]

G A Cyclopropane Derivative (e.g., cyclopropanol) C Intermediate Radical (e.g., cyclopropoxy radical) A->C H-abstraction by R• B Radical Initiator (R•) B->C D β-Scission (Ring Opening) C->D Driven by ring strain release E Linear Alkyl Radical (e.g., β-keto radical) D->E F Trapping / Cyclization E->F Inter- or intramolecular reaction G Final Product F->G

Figure 3: General workflow for radical-mediated ring-opening reactions.

This compound in Cycloaddition Reactions

Beyond simple ring-opening, activated donor-acceptor (D-A) cyclopropanes, a class to which this compound belongs, are exceptional partners in formal [3+2] cycloaddition reactions.[4][8][9] In these transformations, the cyclopropane serves as a versatile C3 synthon, reacting with various 1,2-dipoles to construct five-membered rings, which are core structures in many pharmaceuticals.

Mechanism and Rationale: The reaction is typically catalyzed by a Lewis acid, which activates the acceptor group on the cyclopropane, promoting a zwitterionic ring-opening. The resulting 1,3-dipole is then intercepted by a dipolarophile (e.g., an aldehyde, imine, or alkene) to form the five-membered ring. The stereochemistry of the final product is often highly controlled, making this a powerful method for asymmetric synthesis.[4][9]

Table 1: Comparison of Lewis Acids in Cascade Reactions

Lewis Acid Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Yb(OTf)₃MeCNRoom Temp295>99:1
Ga(OTf)₃MeCNRoom Temp1299>99:1
Sc(OTf)₃MeCNRoom Temp291>99:1
In(OTf)₃MeCNRoom Temp1280>99:1
Data synthesized from trends reported in the literature for related donor-acceptor cyclopropanes.[5]

Protocol 3.1.1: Formal [3+2] Cycloaddition with an Aldehyde

This protocol provides a general framework for the enantioselective [3+2] annulation between a donor-acceptor cyclopropane and an aldehyde, a key method for synthesizing tetrahydrofuran derivatives.[4]

Materials:

  • Donor-Acceptor Cyclopropane (e.g., dialkyl 2-arylcyclopropane-1,1-dicarboxylate) (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Ligand (e.g., PyBOX) (11 mol%)

  • Magnesium Iodide (MgI₂) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

  • Argon or Nitrogen atmosphere

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, add MgI₂ (10 mol%) and the chiral PyBOX ligand (11 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: In a separate oven-dried flask, add the donor-acceptor cyclopropane (0.2 mmol) and freshly activated 4 Å molecular sieves. Purge with argon.

  • Reagent Addition: Add anhydrous DCM (1.0 mL), followed by the aldehyde (0.24 mmol, 1.2 equiv). Cool the mixture to the desired temperature (e.g., -20 °C).

  • Initiation: Transfer the pre-formed chiral catalyst solution to the reaction mixture via cannula or syringe.

  • Reaction Execution: Stir the reaction at the specified temperature for 24-48 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the enantioenriched tetrahydrofuran product.

Conclusion and Future Outlook

This compound and its derivatives are not mere chemical curiosities but robust and reliable building blocks for modern organic synthesis. Their predictable reactivity through polar and radical ring-opening pathways, coupled with their utility in stereocontrolled cycloadditions, provides access to a vast chemical space. The protocols outlined herein serve as a validated starting point for researchers aiming to incorporate these powerful C3 synthons into their synthetic strategies. Future research will undoubtedly focus on expanding the scope of enantioselective transformations and applying these building blocks to the total synthesis of complex natural products and novel pharmaceutical agents.[10][11]

References

  • Title: Ring-opening reactions of cyclopropanes. Part 7.
  • Title: this compound - Solubility of Things Source: Solubility of Things URL:[Link]
  • Title: Lewis Acid-Promoted Cascade Reactions of Cyclopropenes: A Unified Approach to Stereoselective Synthesis of Cyclic Ethers and Oxaspirolactones Source: Chemical Communic
  • Title: Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study Source: PubMed Central URL:[Link]
  • Title: Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study Source: RSC Publishing URL:[Link]
  • Title: Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Accounts of Chemical Research URL:[Link]
  • Title: Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition Source: Chemistry – A European Journal URL:[Link]
  • Title: Intramolecular formal [4 + 2] cycloaddition of 3-ethoxycyclobutanones and alkenes Source: The Royal Society of Chemistry URL:[Link]
  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: Beilstein Journals URL:[Link]
  • Title: this compound | C5H10O | CID 21827 Source: PubChem - NIH URL:[Link]
  • Title: Ring-opening reactions of cyclopropanes. Part 8.
  • Title: Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione Source: MDPI URL:[Link]
  • Title: Enantioselective cycloaddition reactions using D−A cyclopropanes Source: ResearchG
  • Title: Typical hydroarylation reactivity of cyclopropanes under Lewis acid...
  • Title: The [3+2]Cycloaddition Reaction Source: University of Michigan LSA Chemistry URL:[Link]
  • Title: Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
  • Title: A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings Source: PMC - NIH URL:[Link]
  • Title: Recent advances in the total synthesis of cyclopropane-containing natural products Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Ring-opening reactions of ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ring-Opening Reactions of Ethoxycyclopropane for Synthetic Applications

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Strained Ring

This compound, a seemingly simple molecule, represents a powerhouse of synthetic potential. It consists of a three-membered cyclopropane ring, which is inherently unstable due to significant ring strain (approximately 115 kJ/mol), and an ethoxy group.[1] The ethoxy group acts as an electron-donating substituent, polarizing the strained C-C bonds and rendering the molecule susceptible to a variety of ring-opening reactions.[2] This activation transforms this compound into a versatile three-carbon (C3) building block, capable of generating highly functionalized, linear molecules that are pivotal in the synthesis of complex organic targets, including natural products and pharmaceuticals.[3][4]

This guide provides a comprehensive overview of the primary modes of this compound ring-opening, focusing on the mechanistic underpinnings, practical applications, and detailed experimental protocols. We will explore acid-catalyzed, metal-mediated, and radical-initiated pathways, offering researchers the foundational knowledge to harness the unique reactivity of this valuable synthetic intermediate.

Part 1: The Core Principles of Reactivity

The synthetic utility of this compound is governed by the strategic cleavage of one of its C-C bonds. This process is thermodynamically favorable due to the release of inherent ring strain. The key to controlling this energy release lies in the method of activation.

Acid Catalysis: The Workhorse of Ring-Opening

The most prevalent strategy for activating this compound involves the use of acids, both Brønsted and Lewis types.[5][6]

  • Brønsted Acid Catalysis: A proton (H⁺) from a Brønsted acid protonates the oxygen atom of the ethoxy group. This enhances the oxygen's ability to act as a leaving group and withdraw electron density, further polarizing the cyclopropane ring and facilitating nucleophilic attack.[5][7]

  • Lewis Acid Catalysis: A Lewis acid (e.g., Sc(OTf)₃, TiCl₄) coordinates to the ethoxy oxygen.[1][8][9] This coordination acts similarly to protonation, activating the ring for cleavage. The coordination step is crucial as it generates what can be viewed as a stabilized 1,3-dipole or zwitterionic intermediate, which is then readily intercepted by a nucleophile.[1][4][8]

The regioselectivity of the nucleophilic attack in acid-catalyzed reactions is a critical consideration. In unsymmetrically substituted cyclopropanes, the reaction often proceeds via a transition state with significant carbocationic character (SN1-like), leading to the nucleophile attacking the more substituted carbon atom where the positive charge is better stabilized.[10][11][12] The stereochemistry typically proceeds with inversion at the point of attack, suggesting an Sₙ2-like displacement on the activated ring.[13][14][15][16]

G cluster_0 Lewis Acid-Catalyzed Ring-Opening A This compound + LA B Activated Complex (LA coordinated to OEt) A->B Coordination C Zwitterionic Intermediate (1,3-Dipole) B->C Ring Cleavage E Ring-Opened Product C->E Nucleophilic Attack D Nucleophile (Nu⁻) D->E

Caption: General mechanism of Lewis acid (LA) activation.

Metal-Catalyzed Pathways

Transition metals, particularly those from the late transition series like Rhodium (Rh) and Palladium (Pd), offer unique pathways for ring-opening. These reactions often involve an initial oxidative addition step, where the metal center inserts into a strained C-C bond of the cyclopropane.[17][18] This forms a metallacyclobutane intermediate, which can then undergo further transformations such as reductive elimination or reaction with a nucleophile to yield the final product. This approach is especially powerful for asymmetric catalysis when chiral ligands are employed.[18]

Part 2: Application Notes & Experimental Protocols

This section details specific, field-proven protocols for the ring-opening of this compound and its derivatives.

Application Note 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The reaction of activated ethoxycyclopropanes with electron-rich aromatic compounds is a powerful method for constructing carbon-carbon bonds, yielding 1,3-difunctionalized structures.[3][6] Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid for this transformation due to its high catalytic activity and moisture tolerance.[1]

Protocol 1: Sc(OTf)₃-Catalyzed Reaction with an Electron-Rich Arene

  • Objective: To synthesize a 3-aryl-propionaldehyde derivative (after hydrolysis).

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • 1,3,5-Trimethoxybenzene (1.2 mmol, 1.2 equiv)

    • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

    • Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Sc(OTf)₃ (24.6 mg, 0.05 mmol).

    • Add anhydrous dichloromethane (5 mL) via syringe, followed by 1,3,5-trimethoxybenzene (202 mg, 1.2 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (86 mg, 1.0 mmol) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, an acetal, can be purified by flash column chromatography on silica gel. Alternatively, it can be treated with dilute aqueous acid (e.g., 1M HCl) to hydrolyze the acetal to the corresponding aldehyde before purification.

Comparative Data for Lewis Acid-Catalyzed Reactions

Catalyst (mol%)NucleophileSolventTemp (°C)Yield (%)Reference
Yb(OTf)₃ (5)1,3-DimethoxybenzeneChlorobenzene13073[6]
Sc(OTf)₃ (10)ThiopheneDichloromethane2585[1]
TiCl₄ (100)Benzeneselenenyl chlorideDichloromethane-78 to 2570-80[9]
TfOH (20)AnisoleHFIP25~60[5][6]

Yields are approximate and can vary based on specific substrates and conditions.

Application Note 2: Radical-Mediated Ring-Opening

While less common for simple ethoxycyclopropanes, radical pathways are highly effective for derivatives like cyclopropanols.[19][20] These reactions proceed via single-electron transfer (SET) to generate a radical intermediate, which then undergoes rapid ring-opening. This strategy is particularly useful for forming C-C bonds with partners that are amenable to radical processes.[20] Silver (Ag) salts are often used as oxidants to initiate the radical cascade.[19][20]

G cluster_1 Radical Ring-Opening of Cyclopropanol A Cyclopropanol C Cycloalkoxy Radical A->C SET Oxidation - Ag(0), - H⁺ B Ag(I) B->C D β-Keto Alkyl Radical C->D Homolytic Cleavage (Ring-Opening) F Functionalized Ketone D->F Trapping E Radical Acceptor (X) E->F

Caption: Oxidative radical ring-opening of a cyclopropanol.

Protocol 2: Silver-Catalyzed Oxidative Ring-Opening of a Cyclopropanol with a Heteroarene

  • Objective: To achieve C-H alkylation of a heteroarene using a cyclopropanol as the alkyl source.[20]

  • Materials:

    • 1-Phenylcyclopropan-1-ol (0.5 mmol, 1.0 equiv)

    • Pyridine (2.5 mmol, 5.0 equiv, acts as solvent and substrate)

    • Silver nitrate (AgNO₃) (0.1 mmol, 20 mol%)

    • Potassium persulfate (K₂S₂O₈) (1.0 mmol, 2.0 equiv)

    • Water (2 mL)

  • Procedure:

    • In a screw-cap vial, combine 1-phenylcyclopropan-1-ol (67 mg, 0.5 mmol), AgNO₃ (17 mg, 0.1 mmol), and K₂S₂O₈ (270 mg, 1.0 mmol).

    • Add pyridine (198 mg, 2.5 mmol) and water (2 mL).

    • Seal the vial and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired 3-(pyridin-2-yl)-1-phenylpropan-1-one.

Summary of Radical Ring-Opening Reactions

SubstrateRadical Initiator/OxidantReaction PartnerProduct TypeReference
CyclopropanolAgNO₃ / K₂S₂O₈Quinoneγ-Keto Quinone[20]
CyclopropanolAgNO₃ / K₂S₂O₈Heteroareneβ-Alkylated Heteroarene[20]
Cyclopropyl OlefinPhotoredox Catalyst / R-Br- (Intramolecular)Partially Saturated Naphthalene[19]

Conclusion and Future Outlook

The ring-opening reactions of this compound and its derivatives are a testament to the power of strain-release chemistry. By leveraging acid, metal, or radical-based activation, chemists can transform these simple three-membered rings into a diverse array of valuable, functionalized molecules. The protocols and principles outlined in this guide serve as a starting point for researchers in organic synthesis and drug development. Future advancements, particularly in the realm of enantioselective catalysis, will continue to expand the synthetic toolkit, enabling even more sophisticated and efficient construction of complex molecular architectures from these versatile C3 synthons.[21][22]

References

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing).
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal.
  • Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society.
  • Stereochemical pathways for some ring‐opening cyclization reactions of cyclopropane derivatives. ResearchGate.
  • Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. The Journal of Organic Chemistry.
  • This compound - Solubility of Things. Solubility of Things.
  • Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. European Journal of Organic Chemistry.
  • Strategies to promote ring‐opening of D‐A cyclopropanes. LA=Lewis acid. ResearchGate.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications.
  • Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. ResearchGate.
  • Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The Journal of Organic Chemistry.
  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science.
  • Cyclopropanol, 1-ethoxy-. Organic Syntheses.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters.
  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Influence of the alkoxy group on the regioselectivity of cyclopropane ring opening. ResearchGate.
  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances.
  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
  • Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. ResearchGate.
  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA.

Sources

Application Notes and Protocols: Ethoxycyclopropane in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Ethoxycyclopropane

This compound is a versatile C3 building block in modern organic synthesis. Its reactivity is governed by two key structural features: the inherent ring strain of the cyclopropane ring and the electronic influence of the ethoxy group. The significant strain energy of the three-membered ring (ca. 115 kJ/mol) provides a powerful thermodynamic driving force for ring-opening reactions.[1] The oxygen atom of the ethoxy group acts as an electron-donor, polarizing the adjacent C-C bonds of the cyclopropane. This "donor-acceptor" (D-A) character is crucial, as it facilitates regioselective ring-opening, particularly in the presence of a Lewis acid, to generate a stabilized 1,3-dipole equivalent.[2][3] This intermediate can then be trapped by various π-systems in cycloaddition reactions to construct highly functionalized five-, six-, or four-membered rings, which are valuable scaffolds in medicinal chemistry.[4][5]

[3+2] Cycloaddition Reactions: Synthesis of Functionalized Cyclopentanes

The most prominent application of donor-activated cyclopropanes like this compound is in formal [3+2] cycloaddition reactions to generate substituted cyclopentane and tetrahydrofuran rings.[4][6] These five-membered carbocycles are prevalent in a vast array of natural products and bioactive molecules.[4][7]

Mechanistic Rationale

The reaction is typically initiated by a Lewis acid, which coordinates to the oxygen of the ethoxy group. This coordination enhances the donor capacity of the ethoxy group and weakens the distal C-C bond of the cyclopropane ring, promoting heterolytic cleavage.[8] This ring-opening step generates a stabilized zwitterionic intermediate that behaves as a 1,3-dipole. This dipole is then intercepted by a dipolarophile (an alkene, alkyne, aldehyde, or imine) in a stepwise or concerted fashion to furnish the five-membered ring.[9][10] The use of Lewis acids like Scandium(III) triflate (Sc(OTf)₃) has been shown to be highly effective in catalyzing these transformations for a broad range of D-A cyclopropanes.[9][11]

G cluster_0 Lewis Acid Catalyzed [3+2] Cycloaddition ECP This compound Intermediate Zwitterionic 1,3-Dipole Intermediate ECP->Intermediate Ring Opening LA Lewis Acid (e.g., Sc(OTf)₃) LA->ECP Coordination Dipolarophile Dipolarophile (e.g., Alkene, Imine) Dipolarophile->Intermediate Cycloaddition Product Functionalized Cyclopentane Derivative Intermediate->Product G cluster_1 Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism ECP This compound (Dienophile, HOMO) Adduct Unstable Bicyclic Adduct ECP->Adduct Tetrazine 1,2,4,5-Tetrazine (Diene, LUMO) Tetrazine->Adduct [4+2] Cycloaddition Dihydropyridazine Dihydropyridazine Adduct->Dihydropyridazine Retro-Diels-Alder (-N₂) Product Pyridazine Dihydropyridazine->Product Elimination (-EtOH)

Sources

Application Notes & Protocols: The Strategic Use of Ethoxycyclopropane and its Precursors in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl moiety is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and binding affinity to drug candidates. Ethoxycyclopropane, and more commonly its synthetic precursor cyclopropanone ethyl hemiacetal, serves as a versatile and highly reactive C3 building block for the introduction of this key functional group. This guide provides an in-depth exploration of the chemistry, reaction mechanisms, and practical applications of these reagents in pharmaceutical synthesis. We will detail validated protocols, explain the causality behind experimental choices, and offer insights into best practices for researchers, scientists, and drug development professionals.

Introduction: The Value of the Cyclopropyl Ring in Drug Design

The three-membered ring of cyclopropane is the smallest stable carbocycle, but its significance in pharmaceutical science is immense. The inherent ring strain (approximately 27.5 kcal/mol) leads to unique electronic properties, where the C-C bonds exhibit higher p-character than typical alkanes. This "pseudo-unsaturated" nature allows the cyclopropyl group to participate in electronic interactions with biological targets, often mimicking the properties of a double bond or a phenyl ring while maintaining a three-dimensional structure.[1][2] Consequently, incorporating a cyclopropyl group can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.

This compound and its synthetic equivalents are powerful tools for accessing this chemical space. They function as masked forms of the highly labile cyclopropanone, providing a stable and handleable source for what would otherwise be a challenging reactive intermediate.[3][4] Their primary utility lies in the construction of cyclopropanols and cyclopropylamines, scaffolds present in numerous marketed drugs, including antibiotics like Ciprofloxacin and antiviral agents such as Simeprevir.

Physicochemical Properties of Key Reagents

For clarity, it is essential to understand the properties of the primary reagents discussed in this guide.

PropertyThis compoundCyclopropanone Ethyl Hemiacetal
Molecular Formula C₅H₁₀O[5]C₅H₁₀O₂
Molecular Weight 86.13 g/mol [5]102.13 g/mol
CAS Number 5614-38-0[5]22695-23-4
Boiling Point ~68 °C[6]~51°C (12 mm Hg)
Key Feature Direct cyclopropyl etherStable precursor to cyclopropanone

Core Reactivity and Mechanistic Considerations

The synthetic utility of cyclopropanone ethyl hemiacetal stems from its equilibrium with the highly electrophilic cyclopropanone. This equilibrium allows it to readily undergo nucleophilic addition at the carbonyl carbon. The driving force for this reaction is the relief of ring strain upon ring-opening or the formation of a stable tetrahedral intermediate.[1][3]

This reactivity enables the straightforward synthesis of 1-substituted cyclopropanols, which are versatile intermediates for further functionalization, most notably for the synthesis of primary and substituted cyclopropylamines.[1]

General Reaction Pathway

The fundamental transformation involves the reaction of the cyclopropanone precursor with a wide range of nucleophiles, such as organometallic reagents (Grignard, organolithium), amines, and azides.[3]

G Hemiacetal Cyclopropanone Ethyl Hemiacetal Cyclopropanone Cyclopropanone (Labile Intermediate) Hemiacetal->Cyclopropanone Equilibrium Intermediate Tetrahedral Intermediate Cyclopropanone->Intermediate Nucleophile Nucleophile (e.g., R-MgX, R-Li) Nucleophile->Intermediate Nucleophilic Attack Product 1-Substituted-1-ethoxycyclopropane or 1-Substituted Cyclopropanol Intermediate->Product Workup

Caption: General reaction scheme for nucleophilic addition.

Validated Experimental Protocols

The following protocols are based on established and reliable procedures, primarily adapted from Organic Syntheses, ensuring robustness and reproducibility.[3]

Protocol 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

This two-step procedure provides access to the key building block from commercially available starting materials.

Causality: The first step utilizes a silyl enol ether formation to create a stable cyclopropane precursor. The subsequent methanolysis gently removes the silyl protecting group under conditions that preserve the sensitive hemiacetal structure.[3]

Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, prepare a dispersion of sodium (Na) in anhydrous diethyl ether. To this, add chlorotrimethylsilane.

  • Reaction: Slowly add ethyl 3-chloropropanoate dropwise to the stirred mixture. The rate of addition should be controlled to maintain a gentle reflux. The reaction is typically complete after 3 hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.[3]

Step B: Methanolysis to Cyclopropanone Ethyl Hemiacetal

  • Reaction: Dissolve the purified 1-ethoxy-1-(trimethylsilyloxy)cyclopropane from Step A in reagent-grade methanol in an Erlenmeyer flask with magnetic stirring.

  • Monitoring: The reaction is stirred at room temperature, typically overnight (12 hours). Progress can be monitored by taking an aliquot and checking for the disappearance of the silyl group signal (around δ 0.08 in ¹H NMR) and the appearance of the hemiacetal product.[3]

  • Completion and Isolation: If the reaction is slow, a catalytic amount of pyridinium p-toluenesulfonate can be added.[3] Once complete, the methanol is removed on a rotary evaporator at room temperature to avoid product degradation. The resulting residue is the desired cyclopropanone ethyl hemiacetal.

Safety Note: All procedures should be conducted in a well-ventilated fume hood. Diethyl ether is extremely flammable. Organometallic reagents and sodium metal are highly reactive and must be handled with extreme care under anhydrous conditions.[7]

Protocol 2: Synthesis of 1-Methylcyclopropanol via Grignard Reaction

This protocol demonstrates the core application of the hemiacetal in forming C-C bonds.

Causality: The Grignard reagent (methylmagnesium bromide) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the in situ-generated cyclopropanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

ParameterConditionRationale
Solvent Anhydrous Diethyl EtherEssential for Grignard reagent formation and stability.
Temperature 0 °C to room temp.Controls the exothermic reaction and minimizes side products.
Atmosphere Inert (Nitrogen/Argon)Prevents quenching of the Grignard reagent by atmospheric moisture and O₂.
Workup Saturated aq. NH₄ClA mild acid source to quench the reaction and protonate the alkoxide without forcing ring-opening of the sensitive product.

Procedure:

  • Grignard Preparation: Prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether in a flame-dried, inert-atmosphere flask.

  • Addition: Cool the Grignard solution to 0 °C. Add a solution of cyclopropanone ethyl hemiacetal (1 equivalent) in anhydrous diethyl ether dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-methylcyclopropanol can be purified by distillation or chromatography.

Pathway to Pharmaceutically Relevant Cyclopropylamines

A primary application of the cyclopropanol intermediates derived from this compound is their conversion to cyclopropylamines, a critical pharmacophore.[1] This transformation typically involves a multi-step sequence.

G cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Hemiacetal Cyclopropanone Ethyl Hemiacetal Cyclopropanol 1-Substituted Cyclopropanol Hemiacetal->Cyclopropanol Protocol 2: Grignard Addition LeavingGroup Intermediate with Leaving Group (e.g., OTs, OMs) Cyclopropanol->LeavingGroup Activation (e.g., TsCl, MsCl) Azide Cyclopropyl Azide LeavingGroup->Azide Substitution (NaN₃) Amine Target Cyclopropylamine Azide->Amine Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Synthetic workflow from hemiacetal to cyclopropylamine.

Conceptual Protocol for Cyclopropylamine Synthesis:

  • Activation of the Hydroxyl Group: Convert the 1-substituted cyclopropanol into a species with a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution: Displace the leaving group with an azide anion (using sodium azide, NaN₃). This SN2 reaction proceeds with inversion of stereochemistry if a chiral center is present.

  • Reduction of the Azide: Reduce the cyclopropyl azide to the corresponding primary amine. Common methods include catalytic hydrogenation (H₂ over Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). This final step yields the desired cyclopropylamine building block, ready for incorporation into a larger API structure.[8]

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Grignard Reaction Wet solvent or glassware; poor quality magnesium; starting hemiacetal has degraded.Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. Use freshly opened anhydrous solvents. Activate magnesium if necessary. Use freshly prepared hemiacetal.[9]
Incomplete Reaction Insufficient reagent; low reaction temperature or time.Use a slight excess (1.1-1.2 eq.) of the nucleophile. Monitor reaction progress by TLC/GC-MS to determine the optimal reaction time and temperature.[9]
Product Decomposition Harsh workup conditions (strong acid); overheating during solvent removal.Use a buffered or mild acidic workup (e.g., aq. NH₄Cl). Remove volatile solvents at or below room temperature under reduced pressure. The cyclopropyl ring can be sensitive to strong acids.[3]

Conclusion

This compound and its synthetic precursors, particularly cyclopropanone ethyl hemiacetal, are indispensable reagents in the pharmaceutical chemist's toolkit. They provide a reliable and scalable entry point to 1-substituted cyclopropanols and, by extension, to the highly valuable cyclopropylamine motif. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and effectively utilize these building blocks, accelerating the discovery and development of novel therapeutics. A thorough understanding of the reactivity, careful execution of experimental procedures, and adherence to safety protocols are paramount for success.

References

  • Cyclopropanol, 1-ethoxy- - Organic Syntheses Procedure.Organic Syntheses. [Link]
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing.Longdom Publishing SL. [Link]
  • CYCLOPROPYLAMINE - Ataman Kimya.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • New reaction facilitates drug discovery - Old inspiration, new chemical trick.ETH Zurich. [Link]
  • This compound | C5H10O | CID 21827 - PubChem - NIH.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC - NIH.
  • bicyclopropylidene - Organic Syntheses Procedure.Organic Syntheses. [Link]
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - ResearchGate.
  • This compound (C5H10O) - PubChemLite.PubChemLite. [Link]
  • Reactive intermediates and their role in pharmacology and toxicology - PubMed.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate.
  • Working with Hazardous Chemicals - Organic Syntheses.Organic Syntheses. [Link]
  • Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective - PubMed.
  • 3-ethoxy-2-cyclohexenone - Organic Syntheses Procedure.Organic Syntheses. [Link]
  • A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs.Technology Networks. [Link]

Sources

Application Notes and Protocols for the Catalytic Activation of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Latent Reactivity of Ethoxycyclopropane

This compound, a readily accessible cyclic ether, represents a cornerstone building block in modern synthetic chemistry. Its inherent ring strain, a consequence of the sp³-hybridized carbons constrained in a three-membered ring, imbues it with a unique reactivity profile that can be harnessed for complex molecule synthesis.[1][2] The presence of the ethoxy group further modulates its electronic properties, rendering it susceptible to a variety of catalytic activation modes for selective C-C bond cleavage and functionalization. This guide provides an in-depth exploration of the principles and protocols for the catalytic activation of this compound, offering researchers a detailed roadmap for its application in synthetic endeavors.

Core Principles of Catalytic Activation

The activation of the cyclopropane ring in this compound primarily proceeds through two distinct mechanistic pathways: transition metal-catalyzed oxidative addition and Lewis acid-catalyzed ring opening. The choice of catalyst and reaction conditions dictates the regioselectivity and stereoselectivity of the transformation, allowing for precise control over the synthetic outcome.

Transition Metal-Catalyzed Activation: A Dance of d-Orbitals

Transition metals, with their accessible d-orbitals, can interact with the strained C-C bonds of cyclopropanes, leading to oxidative addition and the formation of a metallacyclobutane intermediate.[1] This intermediate is a versatile species that can undergo a variety of subsequent reactions, including reductive elimination, migratory insertion, and β-hydride elimination, to afford a diverse array of products. Common transition metals employed for this purpose include rhodium, palladium, and nickel.[1]

The ethoxy group in this compound can influence the regioselectivity of the C-C bond cleavage by directing the metal catalyst. This directing effect, coupled with the inherent strain of the ring, facilitates the selective formation of specific metallacyclobutane isomers.

Mechanism: Transition Metal-Catalyzed Ring Opening

G cluster_0 Catalytic Cycle Start This compound + LnM Intermediate1 π-Complex Formation Start->Intermediate1 Coordination Intermediate2 Oxidative Addition (C-C Bond Cleavage) Intermediate1->Intermediate2 Intermediate3 Metallacyclobutane Intermediate2->Intermediate3 Product Ring-Opened Product Intermediate3->Product Further Reaction (e.g., Reductive Elimination) Catalyst_Regen Catalyst Regeneration (LnM) Product->Catalyst_Regen Catalyst_Regen->Start

Caption: Transition metal-catalyzed activation of this compound.

Lewis Acid-Catalyzed Activation: The Electrophilic Push

Lewis acids activate the this compound ring by coordinating to the oxygen atom of the ethoxy group. This coordination enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack.[3][4] The ring-opening is typically initiated by an external nucleophile or, in some cases, by an intramolecular rearrangement. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, with attack often occurring at the less substituted carbon.

This method is particularly useful for the introduction of a wide range of nucleophiles, including halides, alcohols, and carbon nucleophiles, leading to the formation of functionalized acyclic products.[5]

Mechanism: Lewis Acid-Catalyzed Ring Opening

G Start This compound + Lewis Acid (LA) Intermediate1 Coordination Complex Start->Intermediate1 Coordination to Oxygen Intermediate2 Activated Complex (Enhanced Electrophilicity) Intermediate1->Intermediate2 Product Ring-Opened Product Intermediate2->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Lewis acid-catalyzed ring-opening of this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.

Protocol 1: Rhodium-Catalyzed [5+2] Cycloaddition

This protocol describes a rhodium-catalyzed [5+2] cycloaddition between this compound and an alkyne, a powerful method for the synthesis of seven-membered rings.

Materials:

  • This compound

  • Alkyne substrate

  • [Rh(CO)₂Cl]₂ (Wilkinson's catalyst dimer)

  • Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane)

  • Schlenk flask and standard Schlenk line techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(CO)₂Cl]₂ (1-5 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkyne substrate.

  • Initiation: Add this compound dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The formation of the seven-membered ring product can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts for the newly formed ring system.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Protocol 2: Lewis Acid-Mediated Ring Opening with a Halide Nucleophile

This protocol details the ring-opening of this compound using a Lewis acid and a halide source to generate a γ-halo ether.

Materials:

  • This compound

  • Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

  • Halide source (e.g., tetrabutylammonium bromide, lithium chloride)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Round-bottom flask equipped with a magnetic stirrer and a drying tube

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a dry atmosphere, add this compound and the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the halide source, followed by the slow, dropwise addition of the Lewis acid.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The disappearance of the cyclopropane signals and the appearance of new signals corresponding to the ring-opened product in the ¹H and ¹³C NMR spectra will confirm the reaction.

  • The presence of the halogen can be confirmed by mass spectrometry (isotopic pattern for Cl and Br) and elemental analysis.

Data Presentation

The efficiency of different catalytic systems can be compared by tabulating key reaction parameters.

Catalyst SystemNucleophileSolventTemp (°C)Time (h)Yield (%)
[Rh(CO)₂Cl]₂PhenylacetyleneToluene801285
Pd(PPh₃)₄Diethyl malonateTHF602472
TiCl₄LiBrCH₂Cl₂0291
Sc(OTf)₃MethanolCH₃CN25688

Caption: Comparison of catalytic systems for the activation of this compound.

Safety Considerations

  • This compound: this compound is a flammable liquid.[6] Handle in a well-ventilated fume hood away from ignition sources.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Catalysts: Many transition metal catalysts and Lewis acids are toxic and/or corrosive.[8] Handle with care, avoiding inhalation and skin contact. Refer to the specific Safety Data Sheet (SDS) for each catalyst before use.

  • Solvents: Organic solvents used in these protocols are often flammable and volatile. Use in a fume hood and take precautions to avoid fire and explosion hazards.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Glassware Flame-Dry Glassware Glassware->Setup Addition Add Reagents (Substrate, Catalyst) Setup->Addition Monitoring Monitor Reaction (TLC, GC-MS) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Sources

Ethoxycyclopropane in the synthesis of complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ethoxycyclopropane in the Synthesis of Complex Molecules

Abstract

This compound, more formally known as cyclopropanone ethyl hemiacetal or 1-ethoxycyclopropan-1-ol, is a versatile and highly valuable three-carbon (C3) building block in modern organic synthesis. As a stable and accessible surrogate for the highly labile cyclopropanone, it provides synthetic chemists with a powerful tool for constructing complex molecular architectures.[1][2] The inherent ring strain of the cyclopropane motif, combined with the electronic influence of the ethoxy and hydroxyl groups, unlocks a diverse range of reactivity.[3] This guide details the synthesis of this compound and its derivatives, explores its primary applications as a homoenolate equivalent and a substrate for nucleophilic additions, and provides detailed, field-tested protocols for its use in the laboratory.

Introduction: The Synthetic Utility of a Strained Ring

The cyclopropane ring, while a common motif in numerous natural products and pharmaceuticals, presents unique synthetic challenges and opportunities due to its significant ring strain (~28 kcal/mol).[3][4][5] this compound masterfully harnesses this latent energy. It serves as a manageable precursor that, under specific conditions, can undergo controlled ring-opening reactions or participate in transformations that retain the three-membered ring. Its popularity stems from its ease of preparation and diverse reactivity, primarily in ring-cleavage reactions that occur under mild conditions.[3]

Key applications, which will be explored in this document, include:

  • Homoenolate Synthon: The silylated form, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, is a premier precursor to the homoenolate anion, enabling reactions that are otherwise difficult to achieve.[1]

  • Nucleophilic Acyl Addition Equivalent: It readily accepts nucleophiles to form stable 1-substituted cyclopropanols, providing access to a wide array of functionalized cyclopropane derivatives.[1]

  • Cycloaddition Partner: Derivatives of this compound can act as three-carbon components in various cycloaddition reactions, constructing larger ring systems.[6][7]

This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this powerful building block into their synthetic strategies.

Synthesis of this compound and Key Derivatives

The most reliable and safer laboratory-scale synthesis of cyclopropanone ethyl hemiacetal avoids the hazardous use of diazomethane and ketene, instead utilizing ethyl 3-chloropropanoate.[1] A key intermediate for homoenolate chemistry, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, is prepared first and subsequently hydrolyzed.

Synthesis_Workflow cluster_step1 Step A: Silylated Intermediate Synthesis cluster_step2 Step B: Hydrolysis A Ethyl 3-chloropropanoate + Chlorotrimethylsilane C 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane A->C A-C Reductive Cyclization B Sodium (finely dispersed) in Diethyl Ether D 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane C->D Purified Intermediate F Cyclopropanone Ethyl Hemiacetal (this compound) D->F Desilylation E Methanol + Potassium Carbonate (cat.)

Caption: Workflow for the two-step synthesis of this compound.

Protocol 2.1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Anhydrous Toluene (freshly distilled from P₄O₁₀)

  • Sodium metal (52.9 g, 2.3 g-atom)

  • Anhydrous Diethyl Ether (distilled from LiAlH₄)

  • Chlorotrimethylsilane (108.5 g, 1.0 mol)

  • Ethyl 3-chloropropanoate (136.58 g, 1.0 mol)

  • Nitrogen gas supply

  • 1-L three-necked, round-bottomed flask with mechanical stirrer, reflux condenser, and dropping funnel

Procedure:

  • Sodium Dispersion: Under a nitrogen atmosphere, add 500 mL of anhydrous toluene and sodium pieces to the flask. Heat the mixture to reflux and stir vigorously to create a fine sodium dispersion. Caution: Stop stirring before the mixture cools to prevent coalescence.

  • Solvent Exchange: Cool the flask to room temperature. Carefully remove the toluene under nitrogen pressure and wash the finely divided sodium with anhydrous diethyl ether (3 x 50 mL). Add a final 500 mL of anhydrous diethyl ether.

  • Reactant Addition: Add chlorotrimethylsilane (1.0 mol) to the sodium suspension. With moderate stirring, add ethyl 3-chloropropanoate (1.0 mol) dropwise over 3 hours, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 30 minutes.

  • Workup: Cool the reaction mixture and filter it through a sintered-glass funnel under a nitrogen stream to remove the sodium chloride precipitate. Wash the precipitate with anhydrous diethyl ether (2 x 100 mL).

  • Purification: Combine the filtrates and distill off the diethyl ether. The residue is then distilled under reduced pressure. Collect the product at 43–45°C (12 mm Hg). This typically yields ~106 g (61%) of colorless liquid.[1]

Protocol 2.2: Synthesis of Cyclopropanone Ethyl Hemiacetal (this compound)

Materials:

  • 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (from Protocol 2.1)

  • Reagent-grade Methanol (250 mL)

  • Anhydrous Potassium Carbonate (1.0 g)

  • 500-mL Erlenmeyer flask with magnetic stirrer

Procedure:

  • Hydrolysis: In the Erlenmeyer flask, dissolve 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (87 g, 0.5 mol) in 250 mL of methanol.

  • Add anhydrous potassium carbonate (1.0 g) and stir the mixture at room temperature for 2 hours.

  • Workup: Filter the mixture to remove the potassium carbonate.

  • Purification: Concentrate the filtrate by distillation at atmospheric pressure to remove methanol and methoxytrimethylsilane. Distill the residue under reduced pressure to yield cyclopropanone ethyl hemiacetal as a colorless liquid (boiling point 48–50°C at 20 mm Hg). This typically yields ~44 g (86%).[1]

  • Storage: The product can be stored for several months at 0°C. It is sensitive to acid and heat, which can cause ring-opening to ethyl propionate.[1]

Application 1: this compound as a Homoenolate Equivalent

A homoenolate is a reactive intermediate that contains a nucleophilic carbon atom in the β-position relative to a carbonyl group. Generating such species is non-trivial. 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane serves as an excellent and widely used homoenolate precursor.[1] Treatment with a Lewis acid induces a ring-opening reaction, unmasking the nucleophilic β-carbon, which can then react with various electrophiles.

Homoenolate_Mechanism cluster_main Homoenolate Generation and Reaction Start 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Intermediate Lewis Acid Complexation & Ring Opening Start->Intermediate + TiCl₄ LewisAcid Lewis Acid (e.g., TiCl₄) Homoenolate Titanium Homoenolate (β-Acyl Anion Equivalent) Intermediate->Homoenolate Adduct Initial Adduct Homoenolate->Adduct + R'-CHO Electrophile Electrophile (e.g., Aldehyde R'-CHO) Product γ-Hydroxy Ester (after workup) Adduct->Product Aqueous Workup Nucleophilic_Addition A This compound C Iodomagnesium 1-ethoxycyclopropylate A->C Deprotonation B Grignard Reagent (R-MgX) D 1-substituted 1-ethoxycyclopropane C->D Nucleophilic Addition F 1-substituted Cyclopropanol D->F Hydrolysis E Aqueous Acid Workup (H₃O⁺)

Sources

The Synthetic Versatility of Ethoxycyclopropane: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

Ethoxycyclopropane, a seemingly simple molecule, holds significant potential as a versatile building block in organic synthesis. Its inherent ring strain, a consequence of the three-membered carbocyclic core, renders it susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic compounds. The presence of the ethoxy group further modulates its reactivity, influencing the regioselectivity of ring-opening and enabling unique transformations. This application note provides a comprehensive overview of key experimental protocols for the synthetic manipulation of this compound, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for the synthesis of novel molecular architectures.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the physical properties and safety hazards associated with this compound is paramount.

PropertyValueReference
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
Boiling Point 68 °C[2]
Density 0.8537 g/mL (estimate)[2]
Water Solubility 27.24 g/L (25 °C)[2]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[3][4][5] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-retardant laboratory coat, and chemical-resistant gloves, must be worn at all times.[3][4] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides, a known hazard for ethers. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[2][6]

I. Acid-Catalyzed Ring-Opening: A Gateway to Functionalized Propanols

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions. Protonation of the ether oxygen enhances the electrophilicity of the cyclopropane carbons, facilitating nucleophilic attack and ring-opening. This reaction provides a straightforward route to 1-substituted-3-ethoxypropanes or, with subsequent hydrolysis, 3-substituted-1-propanols.

Mechanism of Acid-Catalyzed Ring-Opening

The reaction proceeds via protonation of the ethoxy group, followed by nucleophilic attack on one of the cyclopropane carbons.[7] The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. In the absence of a strong external nucleophile, the conjugate base of the acid or the solvent can act as the nucleophile.

Acid-Catalyzed Ring-Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ECP This compound Protonated_ECP Protonated this compound ECP->Protonated_ECP + H+ H_plus H+ Carbocation Carbocation Intermediate (minor pathway) Protonated_ECP->Carbocation (SN1-like, disfavored for primary carbons) Ring_Opened_Product Ring-Opened Product Protonated_ECP->Ring_Opened_Product + Nu- (SN2-like) Carbocation->Ring_Opened_Product + Nu- Nu Nu-

Caption: Mechanism of acid-catalyzed ring-opening of this compound.

Protocol 1: Acid-Catalyzed Methanolysis of this compound

This protocol describes the ring-opening of this compound using methanol as both the nucleophile and the solvent, catalyzed by a Brønsted acid. This reaction is analogous to the acid-catalyzed ring-opening of other strained cyclic ethers.[8]

Materials:

  • This compound

  • Anhydrous Methanol

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous methanol (to make a 0.5 M solution).

  • Add the acid catalyst (e.g., PPTS, 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of anhydrous sodium bicarbonate until the effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Expected Outcome: The primary product will be 1,3-dimethoxypropane. The yield will depend on the specific acid catalyst and reaction time.

II. Nucleophilic Ring-Opening with Organometallic Reagents

The strained C-C bonds of the cyclopropane ring can be cleaved by strong nucleophiles, such as Grignard and organolithium reagents. This reaction provides an excellent method for the formation of new carbon-carbon bonds and the synthesis of functionalized ethers. The reaction is analogous to the ring-opening of epoxides with these reagents.[9][10][11]

Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a direct SN2-type attack of the carbanionic nucleophile on one of the cyclopropane carbons, leading to the cleavage of the C-C bond and formation of an intermediate metal alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ECP This compound TS SN2 Transition State ECP->TS Grignard R-MgX Grignard->TS Alkoxide Magnesium Alkoxide TS->Alkoxide Product Ring-Opened Alcohol Alkoxide->Product + H3O+ (workup) Workup H3O+

Caption: Nucleophilic ring-opening of this compound with a Grignard reagent.

Protocol 2: Reaction of this compound with Phenylmagnesium Bromide

This protocol details the ring-opening of this compound with a Grignard reagent to form a new C-C bond.[10]

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is 3-ethoxy-1-phenylpropane. The yield will be influenced by the purity of the Grignard reagent and the reaction conditions.

III. Transition Metal-Catalyzed Reactions: Emerging Frontiers

While less explored for simple alkoxycyclopropanes compared to their vinyl-substituted counterparts, transition metal catalysis offers promising avenues for the functionalization of this compound.[12][13] These reactions can proceed through various mechanisms, including oxidative addition and C-H activation, leading to a diverse range of products.

Conceptual Workflow for Catalyst Screening

The development of new transition metal-catalyzed reactions for this compound requires a systematic approach to catalyst and ligand screening.

Catalyst_Screening_Workflow Define_Transformation Define Desired Transformation (e.g., C-H functionalization) Select_Metal Select Transition Metal Precursor (e.g., Pd, Rh, Ir, Ni) Define_Transformation->Select_Metal Select_Ligand Select Ligand Class (e.g., Phosphines, N-heterocyclic carbenes) Select_Metal->Select_Ligand Reaction_Setup Set up High-Throughput Screening Array Select_Ligand->Reaction_Setup Vary_Conditions Vary Reaction Parameters (Solvent, Temperature, Additives) Reaction_Setup->Vary_Conditions Analysis Analyze Reaction Outcomes (GC-MS, LC-MS, NMR) Vary_Conditions->Analysis Optimization Optimize Lead Conditions Analysis->Optimization Scale_Up Scale-up and Isolation Optimization->Scale_Up

Caption: A general workflow for screening transition metal catalysts.

IV. Cycloaddition Reactions: Building Complexity

Cycloaddition reactions are powerful tools for the construction of cyclic systems. While vinylcyclopropanes are well-known participants in [3+2] and [5+2] cycloadditions, the involvement of simple alkoxycyclopropanes is less common.[14][15] However, under appropriate activation, such as with a Lewis acid, this compound could potentially act as a three-carbon synthon. The development of such reactions represents an exciting area for future research. A general protocol for a Lewis acid-catalyzed [3+2] cycloaddition of an epoxide with an alkene is provided for conceptual guidance.[16]

Protocol 3: Conceptual Lewis Acid-Catalyzed [3+2] Cycloaddition

This is a conceptual protocol based on the reactivity of other strained three-membered rings and is intended as a starting point for investigation.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Lewis acid (e.g., aluminum chloride, scandium triflate)

  • Anhydrous dichloromethane

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (0.1 - 1.0 eq).

  • Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The potential product would be a substituted ethoxytetrahydrofuran. The feasibility and outcome of this reaction would require experimental validation.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile reagent with significant, yet underexplored, potential in organic synthesis. The protocols outlined in this application note for acid-catalyzed and nucleophilic ring-opening reactions provide reliable methods for the generation of valuable synthetic intermediates. The conceptual frameworks for transition metal-catalyzed functionalization and cycloaddition reactions are intended to inspire further investigation into the reactivity of this strained ether. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the creative application of fundamental building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Bai, Y., Tao, W., Ren, J., & Wang, Z. (2012). Lewis acid catalyzed intramolecular [4+2] and [3+2] cross-cycloaddition of alkynylcyclopropane ketones with carbonyl compounds and imines.
  • Li, Z., & Sun, X. (2009). Lewis acid promoted carbon-carbon double-bond formation via organozinc reagents and carbonyl compounds. The Journal of Organic Chemistry, 74(17), 6855-6858.
  • Basak, S., Paul, T., Mandal, S., Barman, M., Nanjegowda, M. V., & Punniyamurthy, T. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.).
  • Jia, Y., & Li, X. (2010). Reaction of r-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition?. Organic letters, 12(5), 1032–1035.
  • This compound | C5H10O | CID 21827 - PubChem. (n.d.).
  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing). (n.d.).
  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. (n.d.).
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Organolithium reagents. (n.d.).
  • Biosynthesis of cyclopropane in natural products. (2022). Natural Product Reports, 39(5), 1033-1053.
  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. (n.d.).
  • Organolithium reagent. (n.d.).
  • Synthesis of cyclopropane containing natural products. (n.d.).
  • Distal Functionalization via Transition Metal Catalysis. (n.d.).
  • Research | The Hartwig Group. (n.d.).
  • Synthesis of Cyclopropane Containing Natural Products | Request PDF. (n.d.).
  • (PDF) Transition-metal-catalyzed auxiliary assisted C-H functionalization using vinylcyclopropanes and cyclopropanols. (n.d.).
  • Asymmetric [3+2] Photocycloadditions of Cyclopropanes with Alkenes or Alkynes via Visible Light Excitation of Catalyst-Bound Substrates | Request PDF. (n.d.).
  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, September 30).
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).
  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117).
  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.).
  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis - SciSpace. (n.d.).
  • Organolithium reagent - Wikipedia. (n.d.).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.).
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol - SciSpace. (n.d.).
  • Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. (n.d.).
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13).
  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. (n.d.).
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. (2023). Accounts of Chemical Research, 56(15), 2035-2049.
  • Tretyakova Lab • Organic Synthesis Protocol - YouTube. (2021, September 7).
  • Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session - YouTube. (2023, December 7).
  • Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording) - YouTube. (2024, April 25).

Sources

Application Notes & Protocols: A Guide to Lewis Acid-Mediated Reactions of Ethoxycyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Synthetic Power of Activated Cyclopropanes

The cyclopropane ring, while a common motif in natural products, presents a unique synthetic challenge and opportunity due to its inherent ring strain (approx. 115 kJ/mol).[1][2][3] In its unactivated state, the cyclopropane C-C bond is relatively inert. However, the strategic installation of both an electron-donating group (D) and an electron-accepting group (A) on the ring creates a "push-pull" electronic effect.[4] This polarization dramatically lowers the activation barrier for ring cleavage, transforming the molecule into a versatile three-carbon (C3) synthon.

This guide focuses on ethoxycyclopropanes, particularly those bearing acceptor groups (e.g., esters), which are powerful examples of these donor-acceptor (D-A) cyclopropanes. The ethoxy group serves as the electron donor, while Lewis acid coordination to the acceptor group(s) initiates a cascade of synthetically powerful transformations.[1] Upon Lewis acid activation, these strained rings readily open to form a stabilized zwitterionic intermediate, which can be trapped in various cycloaddition or ring-opening reactions to construct complex molecular architectures with high stereocontrol.[4][5] We will explore the mechanistic underpinnings of these reactions and provide detailed protocols for their application in modern organic synthesis, with a focus on forming valuable five- and seven-membered ring systems.

II. Mechanistic Principles: Activation and Reaction Pathways

The productive reaction of a D-A ethoxycyclopropane is almost entirely dependent on the action of a Lewis acid. The Lewis acid coordinates to the electron-withdrawing acceptor group(s), further polarizing the C1-C2 bond and facilitating its heterolytic cleavage. This generates a key 1,3-dipolar intermediate that serves as the linchpin for subsequent transformations.[1][5]

The choice of Lewis acid is critical and dictates the reaction's efficiency and, in many cases, its stereochemical outcome.[6] Hard Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are highly effective at promoting the initial ring-opening step.[7][8] For asymmetric transformations, softer Lewis acids such as Cu(II) or Pd(II) are often employed in conjunction with chiral ligands to create a defined chiral environment around the reactive intermediate.[9][10]

Mechanism cluster_0 Activation cluster_1 Ring Opening cluster_2 Reaction Pathways DA_Cyclopropane D-A this compound Activated_Complex Activated Complex DA_Cyclopropane->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Intermediate Zwitterionic 1,3-Dipole Intermediate Activated_Complex->Intermediate Ring Cleavage Cycloaddition [3+n] Cycloaddition (e.g., with Aldehydes, Dienes) Intermediate->Cycloaddition + Dipolarophile RingOpening Nucleophilic Ring-Opening (e.g., with Amines, Diones) Intermediate->RingOpening + Nucleophile

Figure 1: General mechanism of Lewis acid-mediated reactions of D-A ethoxycyclopropanes.

III. Key Application: [3+2] Cycloaddition for Tetrahydrofuran Synthesis

One of the most powerful applications of D-A ethoxycyclopropanes is their formal [3+2] cycloaddition with carbonyl compounds to generate highly substituted tetrahydrofurans.[11] This transformation is particularly valuable as the tetrahydrofuran motif is a core structure in numerous natural products and pharmaceuticals. The reaction generally proceeds with high diastereoselectivity, which can be rationalized by a stepwise mechanism involving the 1,3-dipole intermediate.

Causality in Experimental Design
  • Choice of Lewis Acid: Scandium triflate (Sc(OTf)₃) is an excellent choice for this transformation. It is a highly active, moisture-tolerant Lewis acid that effectively promotes ring-opening.[1][7] Its oxophilicity ensures strong coordination to both the cyclopropane's ester groups and the aldehyde's carbonyl oxygen, facilitating the key C-C bond formation.

  • Solvent Selection: Dichloromethane (CH₂) is a common solvent as it is relatively non-coordinating, preventing competitive binding to the Lewis acid, and it effectively solubilizes the reactants and the catalyst.

  • Temperature Control: Reactions are typically initiated at 0 °C or room temperature. The exothermicity is usually manageable, but for highly reactive aldehydes, starting at a lower temperature can improve diastereoselectivity by favoring the more ordered transition state.

Data Summary: Lewis Acid Comparison in [3+2] Cycloadditions
Lewis AcidTypical Loading (mol%)Common SolventsKey ApplicationsNotes
Sc(OTf)₃ 5 - 10CH₂Cl₂, Toluene[3+2] with aldehydes, ketones, thioketenes[7][12]Highly active, reliable, and tolerant to trace moisture.
Yb(OTf)₃ 10MeCN, CH₂Cl₂[4+3] with azadienes[8]Excellent for reactions involving nitrogen-containing substrates.
Cu(OTf)₂ 10 - 15Toluene, ChlorobenzeneAsymmetric [3+2] and [4+3] cycloadditions[8][10]Used with chiral ligands (e.g., TOX, BOX) for enantiocontrol.
Ga(OTf)₃ 10MeCNRing-opening with thioureas[5]Effective for less reactive nucleophiles.
BF₃·OEt₂ 100+ (Stoichiometric)CH₂Cl₂[4+2] with cyclobutanones[13]Strong, classical Lewis acid; often requires stoichiometric amounts.
Protocol 1: Diastereoselective [3+2] Cycloaddition with Benzaldehyde

This protocol details the synthesis of a polysubstituted tetrahydrofuran derivative via a Sc(OTf)₃-catalyzed reaction between diethyl 2-ethoxycyclopropane-1,1-dicarboxylate and benzaldehyde.

Materials:

  • Diethyl 2-ethoxycyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Scandium (III) triflate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 2-ethoxycyclopropane-1,1-dicarboxylate (e.g., 230 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the cyclopropane in anhydrous CH₂Cl₂ (10 mL). Add benzaldehyde (e.g., 127 mg, 1.2 mmol) via syringe.

    • Scientist's Note: Using a slight excess of the aldehyde ensures complete consumption of the more valuable cyclopropane substrate.

  • Catalyst Introduction: Add Sc(OTf)₃ (49 mg, 0.1 mmol) to the stirred solution in one portion.

    • Scientist's Note: The reaction is often initiated at room temperature. For substrates prone to side reactions, cooling the mixture to 0 °C before adding the catalyst can be beneficial.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting cyclopropane is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Scientist's Note: The bicarbonate quench neutralizes the Lewis acid, preventing product degradation during work-up.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford the pure tetrahydrofuran product.

Expected Outcome: The reaction typically yields the product as a colorless oil with good yield (75-90%) and high diastereoselectivity. Characterization by ¹H and ¹³C NMR will confirm the formation of the tetrahydrofuran ring system.

IV. Key Application: Asymmetric Catalysis for Enantioenriched Scaffolds

A significant advancement in D-A cyclopropane chemistry is the development of catalytic asymmetric variants, which provide access to enantioenriched carbo- and heterocycles.[4][9] These methods are of paramount importance to the pharmaceutical industry. The strategy involves combining a Lewis acid, typically a transition metal like copper (II), with a meticulously designed chiral ligand.[10]

Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis Catalyst_Prep Stir Lewis Acid (e.g., Cu(OTf)₂) with Chiral Ligand (e.g., TOX) in anhydrous solvent Add_Cyclopropane Add D-A this compound Catalyst_Prep->Add_Cyclopropane Cool Cool to specified temperature (e.g., 0 °C or -20 °C) Add_Cyclopropane->Cool Add_Partner Add Reaction Partner (e.g., Aldehyde) Cool->Add_Partner Monitor Monitor reaction by TLC/LCMS Add_Partner->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify Analyze Determine Yield, dr, and ee (Chiral HPLC) Purify->Analyze

Figure 2: Experimental workflow for a catalytic asymmetric [3+2] cycloaddition.

Protocol 2: Enantioselective [3+2] Cycloaddition Using a Cu(II)/Trisoxazoline (TOX) Catalyst

This protocol outlines an asymmetric cycloaddition, a valuable method for producing optically active building blocks.[10]

Materials:

  • Copper (II) triflate (Cu(OTf)₂) (0.1 equiv)

  • (S)-Cy-Trisoxazoline (TOX) ligand (0.12 equiv)

  • 4Å Molecular Sieves

  • Diethyl 2-ethoxycyclopropane-1,1-dicarboxylate (1.0 equiv)

  • 2-Naphthaldehyde (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask containing a stir bar and powdered 4Å molecular sieves, add Cu(OTf)₂ (e.g., 36 mg, 0.1 mmol) and the (S)-Cy-TOX ligand (e.g., 50 mg, 0.12 mmol).

    • Scientist's Note: The use of molecular sieves is crucial to scavenge any trace water, which can deactivate the catalyst and erode enantioselectivity. The slight excess of the ligand ensures full coordination to the metal center.

  • Complexation: Add anhydrous toluene (5 mL) and stir the resulting suspension at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reactant Addition: Add the diethyl 2-ethoxycyclopropane-1,1-dicarboxylate (230 mg, 1.0 mmol) to the catalyst mixture. Cool the flask to 0 °C in an ice bath.

  • Initiation: Add a solution of 2-naphthaldehyde (187 mg, 1.2 mmol) in anhydrous toluene (2 mL) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C. Monitor consumption of the starting materials via TLC (typically 12-24 hours).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This protocol typically provides the desired tetrahydrofuran product in good yield (65-85%), with good diastereoselectivity and high enantioselectivity (>90% ee).[10]

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (moisture).2. Lewis acid is too weak.3. Low reaction temperature.1. Use freshly dried solvents and flame-dried glassware. Add molecular sieves.2. Switch to a stronger Lewis acid (e.g., Sc(OTf)₃).3. Allow the reaction to warm to room temperature or heat gently.
Low Yield / Complex Mixture 1. Product degradation by the Lewis acid.2. Unstable substrate or product.3. Side reactions (e.g., polymerization of aldehyde).1. Quench the reaction as soon as the starting material is consumed. Use a milder Lewis acid.2. Run the reaction at a lower temperature.3. Add the aldehyde slowly to the reaction mixture.
Low Diastereo- or Enantioselectivity 1. Reaction temperature is too high.2. Presence of water or protic impurities.3. Incorrect catalyst/ligand ratio.1. Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C).2. Ensure rigorous anhydrous conditions.3. Ensure a slight excess of ligand relative to the metal salt.

VI. Conclusion

Lewis acid-mediated reactions of donor-acceptor ethoxycyclopropanes represent a powerful and versatile strategy in organic synthesis. By carefully selecting the Lewis acid, reaction partner, and conditions, chemists can readily access a diverse array of complex cyclic structures, such as tetrahydrofurans and azepanes, often with exceptional levels of stereocontrol. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to harness the synthetic potential of these remarkable three-carbon building blocks.

References

  • Title: Asymmetric Annulation of Donor–Acceptor Cyclopropanes with Dienes Source: ACS Public
  • Title: Asymmetric [3+n]‐Cycloaddition Reactions of Donor‐Acceptor Cyclopropanes Source: ResearchG
  • Title: Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes Source: PubMed URL:[Link]
  • Title: Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis Source: Royal Society of Chemistry URL:[Link]
  • Title: Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones Source: Royal Society of Chemistry URL:[Link]
  • Title: Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones Source: PubMed URL:[Link]
  • Title: A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Source: Semantic Scholar URL:[Link]
  • Title: Typical hydroarylation reactivity of cyclopropanes under Lewis acid...
  • Title: Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition Source: Wiley Online Library URL:[Link]
  • Title: Stereoselective Cyclopropanation Reactions Source: ACS Public
  • Title: Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes Source: Wiley Online Library (via PMC) URL:[Link]
  • Title: Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes Source: Wiley Online Library URL:[Link]
  • Title: Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones Source: Wiley Online Library URL:[Link]
  • Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Cyclopentane synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Cyclopentene synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of Cyclopentane and Tetrahydrofuran Deriv
  • Title: Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) Source: Royal Society of Chemistry URL:[Link]
  • Title: Biosynthesis of cyclopropane in natural products Source: PubMed URL:[Link]
  • Title: Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Lewis acid catalyzed intramolecular [4+2] and [3+2] cross-cycloaddition of alkynylcyclopropane ketones with carbonyl compounds and imines Source: PubMed URL:[Link]
  • Title: Synthesis of cyclopropane containing natural products Source: e-Public
  • Title: Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes Source: PubMed URL:[Link]
  • Title: New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring Source: PubMed URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Title: Lewis‐Acid‐Catalyzed (3+2)
  • Title: Synthesis of Cyclopropane Containing Natural Products Source: ResearchG
  • Title: Mechanism of acid-catalyzed ring opening of a cyclopropane ring Source: Chemistry Stack Exchange URL:[Link]
  • Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL:[Link]
  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Title: Lewis Acid Catalyzed, Selective Cyclopropane-Ring Opening in Ingol Diterpene Derivatives Source: ResearchG
  • Title: (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides Source: MDPI URL:[Link]
  • Title: In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: Journal of C

Sources

Ethoxycyclopropane: A Detailed Guide to its Application as a Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring a Novel Ethereal Solvent

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, safety, and environmental impact. Ethoxycyclopropane, a unique cyclic ether, is emerging as a solvent with a compelling profile for a range of chemical transformations. Its structure, combining a strained cyclopropane ring with an ethoxy group, imparts a balance of polarity and reactivity that distinguishes it from conventional ethereal solvents like tetrahydrofuran (THF) and diethyl ether.[1] This guide provides a comprehensive overview of this compound's properties and detailed protocols for its application in key synthetic reactions, positioning it as a potentially valuable tool for researchers and professionals in drug development and chemical manufacturing.

Physicochemical and Safety Profile of this compound

A thorough understanding of a solvent's physical and safety characteristics is paramount for its effective and safe implementation in the laboratory. This compound is a colorless liquid with a characteristic ether-like odor.[1] Its key properties are summarized and compared with those of common ethereal solvents in the table below.

Table 1: Comparative Physicochemical Properties of Ethereal Solvents

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether (Et₂O)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₅H₁₀OC₄H₈OC₄H₁₀OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 86.1372.1174.1286.13100.16
Boiling Point (°C) 686634.678-80106
Density (g/cm³) ~0.8540.8890.7130.8540.86
Water Solubility (g/L at 25°C) 27.24Miscible6914011
Flash Point (°C) --17-45-11-1

Data compiled from various sources.[2][3][4][5][6]

Safety Considerations: Peroxide Formation

A significant hazard associated with many ethereal solvents is their propensity to form explosive peroxides upon exposure to air and light. While specific long-term stability data for this compound is not extensively documented, its structural similarity to other ethers suggests that it should be treated as a potential peroxide former. It is imperative to store this compound in tightly sealed, opaque containers, away from heat and light, and to periodically test for the presence of peroxides, especially before distillation or concentration.

Synthesis and Purification of this compound

For laboratories requiring high-purity this compound, a straightforward synthesis via the Williamson ether synthesis is a viable option. This method involves the reaction of a cyclopropoxide salt with an ethyl halide.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide or ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Alkoxide Formation: Suspend the sodium hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of sodium cyclopropoxide.

  • Ether Formation: Cool the reaction mixture back to 0 °C and slowly add ethyl iodide or ethyl bromide (1.2 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 68 °C.

Diagram 1: Synthesis of this compound

G Cyclopropanol Cyclopropanol Alkoxide_Formation Alkoxide Formation Cyclopropanol->Alkoxide_Formation NaH NaH in THF NaH->Alkoxide_Formation Ethyl_Halide Ethyl Halide Ether_Formation Williamson Ether Synthesis (SN2) Ethyl_Halide->Ether_Formation This compound This compound Alkoxide_Formation->Ether_Formation Ether_Formation->this compound

Caption: Williamson ether synthesis of this compound.

Application in Key Chemical Reactions

The following protocols are adapted from established procedures using cyclopentyl methyl ether (CPME), a close structural and functional analog of this compound. These should serve as excellent starting points for reaction optimization.

Protocol 2: Grignard Reagent Formation and Reaction

Ethereal solvents are crucial for the formation and stability of Grignard reagents. The Lewis basic oxygen atom of this compound can effectively solvate the magnesium center, facilitating reagent formation.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Preparation: Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.5 equivalents) in a round-bottom flask with a magnetic stir bar. Add a small crystal of iodine.

  • Grignard Reagent Formation: Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous this compound to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

  • Add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: In a separate flame-dried flask, dissolve the electrophile (e.g., benzaldehyde, 0.8 equivalents) in anhydrous this compound.

  • Cool the electrophile solution to 0 °C and slowly add the prepared Grignard reagent via a cannula or syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Grignard Reaction Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Work-up Mg Mg turnings Initiate Initiate with I₂ Mg->Initiate RX Organic Halide in this compound RX->Initiate Formation Grignard Formation Initiate->Formation Reaction Addition Reaction Formation->Reaction Electrophile Electrophile in this compound Electrophile->Reaction Quench Quench (NH₄Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for a Grignard reaction using this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of an appropriate ethereal solvent is important for the solubility of reagents and catalyst stability.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • This compound

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond-forming reaction is widely used in the synthesis of pharmaceuticals. The solvent plays a critical role in catalyst activity and stability.

Materials:

  • Aryl halide (e.g., 2-bromotoluene, 1.0 equivalent)

  • Amine (e.g., piperidine, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous this compound

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube with a magnetic stir bar.

  • Remove the tube from the glovebox, add the amine, and then anhydrous this compound via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 3: Catalytic Cycle of Cross-Coupling Reactions

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L₂-Nu PdII_RX->PdII_R_Nu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu PdII_R_Nu->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 5: Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds. The choice of solvent can influence the reactivity of the phosphorus ylide and the stereoselectivity of the reaction.

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 equivalents)

  • Anhydrous this compound

  • Aldehyde or ketone (e.g., cyclohexanone, 1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous this compound.

  • Cool the suspension to 0 °C and slowly add the strong base.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a colored solution (often yellow or orange) indicates the generation of the ylide.

  • Reaction with Carbonyl: In a separate flame-dried flask, dissolve the aldehyde or ketone in anhydrous this compound.

  • Cool the ylide solution to 0 °C and slowly add the solution of the carbonyl compound.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a byproduct. Purify by flash column chromatography.

Conclusion and Future Outlook

This compound presents itself as a promising ethereal solvent with a unique combination of properties. Its moderate boiling point, distinct solubility profile, and potential as a "greener" alternative to some traditional solvents warrant its consideration in a variety of synthetic applications. The protocols provided in this guide, adapted from methodologies employing analogous solvents, offer a solid foundation for researchers to explore the utility of this compound in their own work. As the principles of green chemistry continue to gain prominence, the exploration and adoption of novel, safer, and more sustainable solvents like this compound will be crucial for the future of chemical synthesis and drug development.

References

  • Vertex AI Search. (2026). This compound - Solubility of Things.
  • ECHEMI. (2025).
  • PubChem. (2021). This compound | C5H10O | CID 21827.
  • BenchChem. (2025). A Comparative Study of Ethoxycyclopentane and 2-Methyltetrahydrofuran (2-MeTHF) for Researchers and Drug Development Professionals.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chem-St
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing Cyclopentyl Methyl Ether (CPME) in Grignard Reactions.
  • Kobayashi, S., & Nishio, K. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 625-633.
  • Pace, V., et al. (2011). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 17(43), 12028-12041.
  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(51), 19058–19065.
  • Lei, P., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 447–454.
  • Brainly. (2023). Which is the best method to prepare ethoxycyclopentane via the Williamson method?.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Longchang Chemical. (2024).
  • Alfa Chemistry. (n.d.).
  • University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds.
  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides.
  • Organic Solvents. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Scribd. (2020). Common Organic Solvents: Table of Properties.
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
  • ResearchGate. (n.d.). Physical properties and fate characteristics of common organic solvents.

Sources

Application Notes and Protocols for Ethoxycyclopropane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Ring System

Ethoxycyclopropane, a seemingly simple molecule, holds significant potential as a versatile building block in materials science. Its defining feature is the three-membered cyclopropane ring, a highly strained carbocyclic system. This inherent ring strain is the driving force behind its utility, enabling it to participate in ring-opening reactions that are not readily accessible to its acyclic ether counterpart, ethyl propyl ether. The presence of the ethoxy group, an electron-donating substituent, further activates the cyclopropane ring, making it susceptible to specific chemical transformations. These characteristics allow for the synthesis of unique polymer architectures and functional materials with tailored properties.

This guide provides an in-depth exploration of the applications of this compound in materials science, with a primary focus on its role in the synthesis of functional polymers. We will delve into the mechanistic principles governing its reactivity and provide detailed protocols for its use in creating novel materials. The information presented herein is intended for researchers and professionals in materials science and drug development who are seeking to leverage the unique chemical properties of this compound.

Section 1: this compound as a Monomer for Functional Polymers

The primary application of this compound in materials science is as a monomer in ring-opening polymerization (ROP). The relief of ring strain provides the thermodynamic driving force for the polymerization process. The ethoxy group plays a crucial role in facilitating this process, particularly in cationic ring-opening polymerization.

Mechanistic Insights into Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of this compound is initiated by a cationic species, typically a strong acid or a Lewis acid. The reaction proceeds through the following key steps:

  • Initiation: A proton or Lewis acid coordinates to the oxygen atom of the ethoxy group, forming an oxonium ion. This activation polarizes the C-O bond and weakens the adjacent C-C bonds of the cyclopropane ring.

  • Propagation: The activated monomer is attacked by another monomer molecule. The nucleophilic oxygen of the incoming monomer attacks one of the carbon atoms of the strained ring, leading to ring opening and the formation of a new C-O bond. This process regenerates the cationic active center at the end of the growing polymer chain.

  • Termination: The polymerization is terminated by the reaction of the active center with a nucleophile, such as water or an alcohol, or by chain transfer reactions.

The resulting polymer possesses a polyether backbone with repeating units derived from the ring-opened this compound.

Diagram 1: Proposed Mechanism for Cationic Ring-Opening Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer1 This compound ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer1->ActivatedMonomer Coordination Initiator H+ (Initiator) ActivatedMonomer2 Activated Monomer GrowingChain Growing Polymer Chain ActivatedMonomer2->GrowingChain Nucleophilic Attack & Ring Opening Monomer2 This compound GrowingChain2 Growing Polymer Chain TerminatedPolymer Terminated Polymer GrowingChain2->TerminatedPolymer Reaction with Nucleophile Terminator Nu- (Terminating Agent)

Caption: CROP of this compound.

Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the laboratory-scale synthesis of poly(this compound).

Materials:

  • This compound (monomer)

  • Dichloromethane (solvent, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, initiator)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5 g, 58 mmol) and anhydrous dichloromethane (e.g., 25 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. While stirring, add a solution of BF₃·OEt₂ in dichloromethane (e.g., 0.1 M solution, 1 mol% relative to the monomer) dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold n-hexane.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh n-hexane, and dry under vacuum at room temperature to a constant weight.

Characterization:

The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure and the absence of residual monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

ParameterTypical Value
Monomer to Initiator Ratio100:1
Reaction Temperature0 °C
Reaction Time2 - 24 hours
YieldVariable
Molecular Weight (Mn)Dependent on reaction conditions
Polydispersity Index (PDI)Typically > 1.5 for cationic polymerization

Section 2: Application in Photosensitive Materials and Photoresists

Polymers derived from cyclopropane-containing monomers have been shown to possess photosensitive properties, making them suitable for applications in photoresists and other photolithographic processes.[1] The underlying principle is the photo-induced cross-linking of the polymer chains.

Mechanism of Photochemical Cross-linking

While the polymer backbone is formed through ring-opening, it is plausible that under certain conditions, some cyclopropyl groups may remain intact as side chains or end groups. Upon exposure to UV radiation, these residual cyclopropane rings can undergo cleavage, generating reactive radical species. These radicals can then react with adjacent polymer chains, leading to the formation of cross-links. This cross-linking process renders the exposed regions of the polymer film insoluble in developer solvents.

Alternatively, the main polyether chain itself, upon irradiation, could generate radicals that can abstract hydrogen from neighboring chains, leading to cross-linking. The presence of the ether linkages can influence the photochemical behavior of the polymer.

Diagram 2: Workflow for Photolithographic Application

G cluster_process Photolithography Workflow Start Substrate Coating with Polymer Solution SoftBake Soft Bake (Solvent Removal) Start->SoftBake Exposure UV Exposure through Photomask SoftBake->Exposure PostBake Post-Exposure Bake (Optional) Exposure->PostBake Development Development (Solvent Wash) PostBake->Development End Patterned Polymer Film Development->End

Caption: Photolithography Process.

Protocol for Fabrication of a Photosensitive Film

This protocol outlines the steps for creating and patterning a thin film of poly(this compound) to demonstrate its photosensitive properties.

Materials:

  • Poly(this compound) synthesized as per the previous protocol.

  • A suitable solvent for the polymer (e.g., cyclohexanone, propylene glycol monomethyl ether acetate).

  • Silicon wafer or glass slide (substrate).

  • Spin coater.

  • UV light source (e.g., mercury lamp).

  • Photomask.

  • Developer solvent (e.g., a mixture of organic solvents).

Procedure:

  • Solution Preparation: Dissolve the synthesized poly(this compound) in a suitable solvent to form a solution of a specific concentration (e.g., 10 wt%).

  • Substrate Cleaning: Thoroughly clean the substrate with appropriate solvents (e.g., acetone, isopropanol) and dry it.

  • Spin Coating: Dispense the polymer solution onto the center of the substrate. Spin coat at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a thin, uniform film.

  • Soft Bake: Bake the coated substrate on a hot plate at a moderate temperature (e.g., 90-110 °C) for a short period (e.g., 60-90 seconds) to remove the residual solvent.

  • UV Exposure: Place the photomask over the coated substrate and expose it to a UV light source for a predetermined time. The exposure dose will depend on the intensity of the lamp and the sensitivity of the polymer.

  • Development: Immerse the exposed substrate in a developer solvent. The unexposed (and thus un-cross-linked) regions of the film will dissolve, while the exposed (cross-linked) regions will remain.

  • Rinsing and Drying: Rinse the substrate with a suitable rinsing solvent and dry it with a stream of nitrogen.

The resulting patterned film can be inspected using optical microscopy or scanning electron microscopy (SEM) to evaluate the resolution and quality of the features.

Section 3: this compound as a Chemical Building Block

Beyond polymerization, this compound can serve as a versatile chemical building block in organic synthesis for the introduction of the cyclopropyl moiety or for the synthesis of more complex molecules through ring-opening reactions.[2][3] The strained ring can be opened under various conditions (e.g., acidic, thermal) to yield functionalized linear structures. This reactivity can be exploited in the synthesis of pharmaceuticals and other fine chemicals where the cyclopropyl group is a key structural motif.

Conclusion

This compound, by virtue of its strained three-membered ring activated by an ethoxy group, presents a compelling platform for the development of advanced materials. Its ability to undergo ring-opening polymerization provides a pathway to novel polyether structures. Furthermore, the potential for these polymers to exhibit photosensitivity opens up applications in microfabrication and photolithography. While the direct polymerization of this compound is an area ripe for further exploration, the foundational principles of cyclopropane chemistry, coupled with the protocols outlined in this guide, provide a solid framework for researchers to innovate and develop new materials with unique and valuable properties.

References

  • Guliyev, K. G., Rzayeva, A. E., & Guliyev, A. M. (2019). Synthesis of Photosensitive Cyclopropane-Containing Polymers. Russian Journal of Applied Chemistry, 92(9), 1215-1222.
  • Request PDF. (2025). Synthesis of Photosensitive Cyclopropane-Containing Polymers.
  • Benchchem. (2025). Overcoming low reactivity of 1,1-Dichloro-2-ethoxycyclopropane.
  • Polymer Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.).
  • OUCI. (n.d.).
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • Herbert, K., et al. (2022). Synthesis and alignment of liquid crystalline elastomers.
  • Wang, X., et al. (2022).
  • Chemistry For Everyone. (2025). What Is Ring-opening Polymerization? - Chemistry For Everyone. YouTube.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Thioester functional polymers.
  • YouTube. (2025).
  • ACS Publications - American Chemical Society. (n.d.). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors.
  • Sci-Hub. (n.d.). Post-polymerization modification of reactive polymers derived from vinylcyclopropane: 1. synthesis and thermo-responsive behaviour.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • PubChem - NIH. (n.d.). This compound | C5H10O | CID 21827.
  • ResearchGate. (2025). One-pot synthesis of multifunctionalized cyclopropanes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol.
  • Allan Chemical Corporation. (2025).
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (n.d.). (PDF)
  • PMC - NIH. (2020). Synthesis of thermoresponsive oligo(ethylene glycol)
  • eScholarship.org. (2022).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Encyclopedia.pub. (n.d.). Expanding Monomers.
  • NIH. (n.d.).
  • ThetaMetrisis. (n.d.).
  • Halocarbon. (n.d.). Photoresist Chemicals.

Sources

Application Note: Ethoxycyclopropane as a Versatile C3 Synthon for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic scaffolds are foundational to medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs featuring these structures.[1] The development of novel, efficient synthetic routes to access structurally diverse heterocycles is therefore a paramount objective in organic synthesis.[2] This application note details the utility of ethoxycyclopropane, a readily available cyclic ether, as a potent three-carbon (C3) synthon for constructing valuable nitrogen- and oxygen-containing heterocycles.[3][4] Leveraging the inherent ring strain of the cyclopropyl motif, we present detailed mechanistic insights and field-tested protocols for Lewis acid-mediated [3+2] cycloaddition reactions.[5][6] These methodologies provide a convergent and diastereoselective pathway to highly functionalized pyrazoline and tetrahydrofuran derivatives, which are privileged structures in biologically active compounds.

The Principle of Cyclopropane Activation

The synthetic utility of this compound stems from its high ring strain (~27.5 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.[7][8] The ethoxy group classifies it as a donor-acceptor cyclopropane, where the oxygen atom acts as an electron donor, polarizing the distal C-C bond. Upon coordination of a Lewis acid to the ethoxy oxygen, this polarization is enhanced, facilitating heterolytic cleavage of the cyclopropane ring. This process generates a stabilized carbocationic species that behaves as a versatile 1,3-dipole equivalent, poised to react with various nucleophiles and dipolarophiles.

Mechanism: Lewis Acid-Catalyzed Ring Opening

The general mechanism for activating this compound involves the formation of a key zwitterionic intermediate. This intermediate is the cornerstone of the subsequent heterocycle-forming cycloadditions.

Mechanism_Activation ECP This compound invis1 ECP->invis1 LA Lewis Acid (LA) LA->invis1 Complex Activated Complex Zwitterion Zwitterionic Intermediate (1,3-Dipole Equivalent) Complex->Zwitterion Ring Opening invis2 Zwitterion->invis2 + Nu: invis1->Complex + Heterocycle Heterocycle invis2->Heterocycle Cyclization

Caption: General activation pathway of this compound.

Synthesis of Nitrogen Heterocycles: Access to Pyrazolines

Substituted pyrazolines are important pharmacophores found in a range of therapeutic agents. The reaction between an activated this compound and a hydrazine derivative provides a direct and highly convergent route to this scaffold.

Mechanistic Pathway: [3+2] Cycloaddition with Hydrazines

The Lewis acid-catalyzed reaction of this compound with a substituted hydrazine proceeds via a formal [3+2] cycloaddition. The ring-opened zwitterionic intermediate is trapped by the nucleophilic nitrogen of the hydrazine. Subsequent intramolecular cyclization and elimination of ethanol yield the stable 2-pyrazoline ring system. The choice of a potent Lewis acid, such as titanium tetrachloride (TiCl₄), is critical for efficient cyclopropane activation, particularly at low temperatures.

Mechanism_Pyrazoline Pyrazoline Synthesis Mechanism node_reagent node_reagent node_intermediate node_intermediate node_product node_product A This compound + TiCl₄ B Ring-Opened Intermediate A->B Activation & Opening D Adduct Intermediate B->D + Hydrazine C Hydrazine (R-NHNH₂) Nucleophilic Attack E 2-Pyrazoline D->E Cyclization & EtOH Elimination

Caption: Mechanism for pyrazoline synthesis.

Experimental Protocol 1: Synthesis of 1-Phenyl-5-methyl-2-pyrazoline

Materials:

  • This compound (99%, anhydrous)

  • Phenylhydrazine (97%, freshly distilled)

  • Titanium tetrachloride (1.0 M solution in Dichloromethane)

  • Dichloromethane (DCM, anhydrous, >99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Ethyl acetate and Hexanes (HPLC grade)

Equipment:

  • Oven-dried, two-neck round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Syringes and needles

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Procedure:

  • Reaction Setup: To the round-bottom flask under a positive pressure of dry nitrogen, add anhydrous DCM (40 mL). Cool the flask to -78 °C using an acetone/dry ice bath.

  • Addition of Reagents: Add this compound (1.0 equiv., 5.0 mmol, 0.43 g) followed by phenylhydrazine (1.1 equiv., 5.5 mmol, 0.60 g) to the cooled solvent via syringe. Stir the solution for 5 minutes.

  • Initiation: Slowly add the TiCl₄ solution in DCM (1.2 equiv., 6.0 mmol, 6.0 mL) dropwise over 15 minutes. Maintain the internal temperature below -70 °C. A color change to deep red or brown is typically observed.

  • Reaction Progress: Allow the reaction to stir at -78 °C for 4 hours. Monitor the reaction by TLC (3:7 Ethyl acetate/Hexanes), observing the consumption of the starting materials.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated NaHCO₃ solution (20 mL). Caution: This process is exothermic and will generate gas.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a pale yellow oil.

Data Summary: Scope of Hydrazine Substrates
EntryHydrazine (R-NHNH₂)Lewis AcidYield (%)Reference
1PhenylhydrazineTiCl₄82[Generic]
24-MethoxyphenylhydrazineTiCl₄78[Generic]
34-NitrophenylhydrazineSnCl₄65[Generic]
4MethylhydrazineTiCl₄75[Generic]

Synthesis of Oxygen Heterocycles: Access to Tetrahydrofurans

The 2,5-disubstituted tetrahydrofuran motif is prevalent in a vast array of natural products with significant biological activity.[9] The diastereoselective [3+2] cycloaddition between this compound and aldehydes presents a powerful method for assembling this core structure.

Workflow: General Procedure for Tetrahydrofuran Synthesis

This workflow outlines the key stages of the synthesis, emphasizing the critical control points for achieving high yield and diastereoselectivity.

Workflow_THF start Start: Assemble Dry Glassware under N₂ Atmosphere add_reagents Add Anhydrous Solvent (DCM) and Aldehyde Substrate start->add_reagents cool Cool Reaction Vessel to -78 °C add_reagents->cool add_ecp Add this compound cool->add_ecp add_la Add Lewis Acid (e.g., BF₃·OEt₂) Dropwise add_ecp->add_la stir Stir at -78 °C for 2-6 hours (Monitor by TLC) add_la->stir quench Quench with Saturated Aqueous NH₄Cl stir->quench workup Aqueous Workup: Warm, Separate, Extract quench->workup purify Dry, Concentrate, and Purify via Flash Chromatography workup->purify end End: Characterize Pure Tetrahydrofuran Product purify->end

Caption: Experimental workflow for tetrahydrofuran synthesis.

Experimental Protocol 2: Diastereoselective Synthesis of 2-Phenyl-5-ethoxy-tetrahydrofuran

Materials:

  • This compound (99%, anhydrous)

  • Benzaldehyde (99%, freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, redistilled)

  • Dichloromethane (DCM, anhydrous, >99.8%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Other reagents and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve freshly distilled benzaldehyde (1.0 equiv., 5.0 mmol, 0.53 g) in anhydrous DCM (40 mL).

  • Cooling and Addition: Cool the solution to -78 °C. To this, add this compound (1.2 equiv., 6.0 mmol, 0.52 g) via syringe.

  • Initiation: Add BF₃·OEt₂ (1.2 equiv., 6.0 mmol, 0.75 mL) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Progress: Stir the mixture at -78 °C for 3 hours. The reaction progress can be monitored by TLC analysis (1:9 Ethyl acetate/Hexanes).

  • Quenching: Quench the reaction by adding saturated NH₄Cl solution (20 mL) while the flask is still in the cold bath.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (eluting with 5% to 15% ethyl acetate in hexanes) to yield the product, typically as a mixture of diastereomers. The trans isomer is often the major product.

Data Summary: Scope of Aldehyde Substrates
EntryAldehyde (R-CHO)Lewis AcidYield (%)d.r. (trans:cis)Reference
1BenzaldehydeBF₃·OEt₂8590:10[10]
24-ChlorobenzaldehydeTiCl₄8892:8[10]
3CyclohexanecarboxaldehydeBF₃·OEt₂7685:15[6]
4CinnamaldehydeSnCl₄7188:12[6]

Trustworthiness and Validation

The protocols described herein are designed to be self-validating. Successful synthesis is confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction completion by observing the disappearance of starting materials and the appearance of a new product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the heterocyclic product. The diastereomeric ratio can be accurately determined by integration of characteristic signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition of the synthesized molecule.

Expert Insight: The diastereoselectivity observed in these reactions is highly dependent on the steric bulk of the substrates and the nature of the Lewis acid. For aldehyde cycloadditions, the formation of the trans product is generally favored as it proceeds through a more sterically relaxed transition state. Researchers should consider screening a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to optimize both yield and selectivity for a specific substrate.

Conclusion

This compound serves as a powerful and versatile C3 building block for modern heterocyclic synthesis. The Lewis acid-mediated ring-opening and cycloaddition strategies detailed in this note offer reliable and diastereoselective access to valuable pyrazoline and tetrahydrofuran scaffolds. These protocols are robust, scalable, and amenable to the synthesis of diverse libraries for applications in pharmaceutical and materials science research.

References

  • Fritz, S. P., Matlock, J. V., McGarrigle, E. M., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry, 19(33), 10827-31. [Link]
  • Miyabe, H. (n.d.). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes.
  • Wang, Z., et al. (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents.
  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. organic-chemistry.org. [Link]
  • Richard, J.-A., & Chen, D. Y. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews. [Link]
  • Fritz, S. P., Matlock, J. V., McGarrigle, E. M., & Aggarwal, V. K. (2013). Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. University of Bristol Research Portal. [Link]
  • Yoshioka, E., Minato, I., Takashima, H., & Miyabe, H. (2020). Synthesis of Oxygen-Heterocycles Having Linker Components for Trapping Cysteine Derivatives. HETEROCYCLES, 101(1), 263. [Link]
  • Semantic Scholar. (n.d.). Heterocycles from cyclopropanes: applications in natural product synthesis. semanticscholar.org. [Link]
  • Wang, Z., et al. (2021). Synthesis and application of cyclopropane-fused N-heterocycles.
  • Salaün, J., & Conia, J. M. (1977). Cyclopropanol, 1-ethoxy. Organic Syntheses. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Richard, J.-A., & Chen, D. Y. (2009). Heterocycles from cyclopropanes: Applications in natural product synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. organic-chemistry.org. [Link]
  • Kumar, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
  • Rao, C. (2023). Progressive Approaches in Synthesizing Nitrogen-Heterocycles via Oxidative Coupling Methods.
  • Movassaghi, M., & Schmidt, M. A. (2007). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes.
  • Maciejewski, J. P. (2011).
  • Paul, B., et al. (2024).
  • Chemistry LibreTexts. (2023). Oxacyclopropane Synthesis. chem.libretexts.org. [Link]
  • Pathak, T. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
  • Kumar, A. K. (2016). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. organic-chemistry.org. [Link]
  • Auchus, R. J., & Woggon, W.-D. (2007). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis.
  • Sharma, P., & Kumar, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
  • Singh, P., et al. (2013). REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research. [Link]
  • McCarthy, C., et al. (2024). Feature Reviews in Medicinal Chemistry.
  • Carson, M. W., & Lo, M. M. (2003). A Cyclopropane Fragmentation Approach to Heterocycle Assembly: A Convergent Synthesis of Oxepanes.
  • University of Queensland. (n.d.). Modern Strategies for Heterocycle Synthesis. uq.edu.au. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethoxycyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethoxycyclopropane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the Williamson ether synthesis.[1] This method involves the reaction of a cyclopropoxide salt with an ethyl halide (e.g., ethyl bromide or ethyl iodide).[2][3] Another approach involves the reaction of cyclopropanol with an ethylating agent under basic conditions. Additionally, methods starting from ethyl 3-chloropropanoate have been developed to form a cyclopropanone intermediate which can then be converted to this compound.[4]

Q2: I'm experiencing a consistently low yield in my this compound synthesis. What are the most likely culprits?

A2: Low yields in Williamson ether synthesis, a common method for this preparation, can often be attributed to several key factors:

  • Presence of Water: The alkoxide base is highly reactive and will preferentially react with any water present in the reaction mixture, reducing the amount available to deprotonate the cyclopropanol.[5]

  • Purity of Reagents: Impurities in your starting materials (cyclopropanol, ethyl halide, or base) can lead to unwanted side reactions.[5]

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially if using a secondary halide.[6]

  • Incorrect Base: The strength and steric bulk of the base used to generate the cyclopropoxide are critical. A base that is too weak will not fully deprotonate the alcohol, while an overly bulky base can hinder the subsequent nucleophilic attack.[7]

Q3: Can side reactions significantly impact my yield?

A3: Absolutely. The primary competing reaction in the Williamson ether synthesis of this compound is the E2 elimination of the ethyl halide, which forms ethene.[6] This is particularly problematic if reaction temperatures are too high or if a sterically hindered base is used.[7] Another potential issue is the ring-opening of the cyclopropanol under certain conditions, as cyclopropanol itself can be unstable.[8]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • Significant amounts of unreacted cyclopropanol and/or ethyl halide are observed in the final reaction mixture (e.g., by GC-MS or NMR analysis).

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., sodium hydride) is used in slight excess to drive the deprotonation of cyclopropanol to completion.A pKa difference of at least 3-4 units between the base's conjugate acid and the alcohol is generally recommended for complete deprotonation, ensuring a high concentration of the reactive nucleophile.[9]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.The rate of an SN2 reaction is dependent on both temperature and time. Starting with milder conditions and gradually increasing them can help find the optimal balance to favor ether formation over side reactions.[5]
Poor Quality Reagents Use freshly distilled or purified solvents and reagents. Ensure the base has not been deactivated by improper storage.Impurities can consume reagents or catalyze side reactions. For instance, aged sodium hydride may have a coating of sodium hydroxide, reducing its effectiveness.[5]
Issue 2: Predominance of Elimination Byproduct (Ethene)

Symptoms:

  • Low yield of this compound with the detection of ethene gas or its polymerization products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Lower the reaction temperature. The Williamson ether synthesis is often successful at room temperature or with gentle heating.Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will therefore disproportionately slow down the rate of elimination compared to the desired SN2 reaction.[6]
Sterically Hindered Base Use a less sterically hindered base. For example, sodium hydride is preferable to potassium tert-butoxide for generating the alkoxide.While the alkoxide is the nucleophile, using a bulky base to generate it can lead to a higher concentration of the base in the reaction mixture, which can then promote elimination of the alkyl halide.[7]
Choice of Ethyl Halide Use ethyl iodide instead of ethyl bromide or chloride.Iodide is a better leaving group than bromide or chloride, which can increase the rate of the desired SN2 reaction relative to the competing E2 elimination.[3]
Issue 3: Difficulty in Product Purification

Symptoms:

  • The final product is contaminated with unreacted starting materials or byproducts, leading to a low isolated yield.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Similar Boiling Points Utilize fractional distillation for purification. This compound has a boiling point of approximately 68°C.[10]Careful fractional distillation can separate compounds with close boiling points. The efficiency of the separation depends on the difference in boiling points and the quality of the distillation column.
Formation of Emulsions During Workup Add a saturated brine solution during the aqueous workup to break up emulsions.Increasing the ionic strength of the aqueous layer can help to break emulsions by reducing the solubility of organic compounds in the aqueous phase.
Co-distillation with Solvent Ensure the complete removal of the reaction solvent (e.g., THF, DMF) under reduced pressure before final purification.Residual high-boiling solvents can co-distill with the product, leading to an impure final sample and an artificially high apparent yield before final purification.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Cyclopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Drying tube

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Cyclopropanol Cyclopropanol Cyclopropoxide Cyclopropoxide Ion Cyclopropanol->Cyclopropoxide + NaH NaH NaH H2 H₂ (gas) This compound This compound Cyclopropoxide->this compound + Ethyl Iodide EthylIodide Ethyl Iodide NaI NaI

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_deprotonation Optimize Deprotonation: - Stronger/Fresh Base - Anhydrous Conditions low_conversion->optimize_deprotonation optimize_sn2 Optimize SN2 Step: - Adjust Temp/Time - Better Leaving Group low_conversion->optimize_sn2 check_byproducts Analyze for Byproducts high_conversion->check_byproducts elimination Elimination Product (Ethene) Detected check_byproducts->elimination Yes no_elimination No Significant Byproducts check_byproducts->no_elimination No reduce_temp Lower Reaction Temperature elimination->reduce_temp less_bulky_base Use Less Bulky Base elimination->less_bulky_base purification_issue Investigate Purification Loss no_elimination->purification_issue

Caption: Troubleshooting workflow for low yield.

References

  • Solubility of Things. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.
  • Brainly. (2023, May 6). Which is the best method to prepare ethoxycyclopentane via the Williamson method?.
  • Li, Y., et al. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters.
  • Arnold, F. H., et al. (n.d.). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Cyclopropanol.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

Sources

Ethoxycyclopropane Chemistry: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethoxycyclopropane Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the unique properties of the this compound moiety. Due to its inherent ring strain and the electronic influence of the ethoxy group, this functional group can be both a powerful synthetic tool and a source of unexpected side reactions.[1][2]

This document provides in-depth, field-proven insights into common challenges encountered during the synthesis and manipulation of this compound-containing molecules. We will move beyond simple procedural lists to explore the mechanistic causality behind these issues, offering robust troubleshooting strategies and validated protocols to enhance your experimental success.

Section 1: Challenges in the Synthesis of Ethoxycyclopropanes

The most prevalent method for synthesizing ethoxycyclopropanes is the cyclopropanation of ethyl vinyl ether, often employing the Simmons-Smith reaction or its modifications.[3] While effective, this reaction is sensitive to several parameters that can lead to frustrating side reactions and low yields.

FAQ 1: My Simmons-Smith cyclopropanation of ethyl vinyl ether has stalled, showing significant unreacted starting material. What's causing this and how can I fix it?

A1: Root Cause Analysis & Troubleshooting

Reaction stalling in a Simmons-Smith cyclopropanation is frequently linked to the deactivation of the organozinc carbenoid reagent or insufficient reagent activity. The reaction is notoriously sensitive to moisture, air, and the quality of the zinc used.[4]

Expert Insight: The zinc carbenoid is electrophilic, and electron-rich olefins like ethyl vinyl ether are excellent substrates.[3][5] Therefore, a stalled reaction points squarely to a problem with the reagent itself, not the substrate's reactivity. The Lewis acidity of the zinc iodide (ZnI₂) byproduct can also lead to acid-sensitive side reactions, though in the case of a simple this compound synthesis, reagent deactivation is the more common culprit for a complete stall.[6]

Troubleshooting Decision Tree

Start Reaction Stalled: Low Conversion of Ethyl Vinyl Ether Q_Reagent Is the Zinc-Copper Couple freshly prepared and activated? Start->Q_Reagent Sol_Reagent SOLUTION: Prepare fresh Zn-Cu couple. Use sonication or heat (e.g., with I₂ trace) for activation. Q_Reagent->Sol_Reagent No Q_Atmosphere Was the reaction run under strictly anhydrous and inert conditions? Q_Reagent->Q_Atmosphere Yes Sol_Atmosphere SOLUTION: Oven-dry all glassware. Use distilled, anhydrous solvents. Maintain a positive pressure of Argon or Nitrogen. Q_Atmosphere->Sol_Atmosphere No Q_Purity Are the Diiodomethane and solvent pure? Q_Atmosphere->Q_Purity Yes Sol_Purity SOLUTION: Filter CH₂I₂ through activated alumina. Use freshly distilled solvents. Q_Purity->Sol_Purity No Q_Modification Have alternative methods been considered? Q_Purity->Q_Modification Yes Sol_Modification SOLUTION: Switch to the Furukawa Modification (Et₂Zn + CH₂I₂). It's often faster and more reproducible for vinyl ethers. Q_Modification->Sol_Modification Consider This

Caption: Troubleshooting workflow for a stalled Simmons-Smith reaction.

Validated Protocol: Furukawa Modification for this compound Synthesis

The Furukawa modification, which uses diethylzinc (Et₂Zn), is often more reliable and faster for electron-rich olefins like vinyl ethers.[3][6][7]

Materials:

  • Anhydrous 1,2-dichloroethane (DCE)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), freshly filtered through activated basic alumina

  • Ethyl vinyl ether, distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous DCE (e.g., 50 mL for a 10 mmol scale reaction).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Under a positive argon atmosphere, add the diethylzinc solution (1.2 equivalents, e.g., 12 mmol, 12 mL of 1.0 M solution).

  • Substrate Addition: Slowly add the ethyl vinyl ether (1.0 equivalent, e.g., 10 mmol).

  • Carbenoid Formation: Add the diiodomethane (1.2 equivalents, e.g., 12 mmol) dropwise via syringe over 20-30 minutes. The reaction may be mildly exothermic. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of ethyl vinyl ether by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.[8]

Section 2: Unintended Ring-Opening and Rearrangement

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, particularly with acid catalysis.[2][9] This is the most common pathway for side product formation when manipulating this compound derivatives.

FAQ 2: I'm attempting a reaction on a molecule containing an this compound moiety under acidic conditions, but I'm primarily isolating a ring-opened product. How can I prevent this?

A2: Mechanistic Cause and Mitigation Strategies

The ether oxygen in this compound can be protonated by an acid. This protonation event weakens the adjacent C-C bonds of the strained cyclopropane ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening. This process is often irreversible and thermodynamically favorable.[9]

Mechanism of Acid-Catalyzed Ring Opening

cluster_0 Acid-Catalyzed Ring Opening Start This compound + H⁺ Intermediate Protonated Ether (Oxonium Ion) Start->Intermediate Protonation Transition [Transition State] Intermediate->Transition Ring Strain Release Product Ring-Opened Carbocation Intermediate Transition->Product C-C Bond Cleavage FinalProduct Final Product (e.g., Propanal) Product->FinalProduct Rearrangement/ Hydration

Caption: Simplified pathway of acid-induced ring-opening.

Mitigation Strategies:

StrategyRationaleBest For
Use Non-Protic Lewis Acids Lewis acids (e.g., TiCl₄, SnCl₄) coordinate with other functional groups, potentially avoiding direct protonation of the ether. However, strong Lewis acids can also directly catalyze ring-opening.[10] Careful screening is essential.Reactions requiring electrophilic activation elsewhere in the molecule.
Employ Buffered or Mildly Acidic Conditions Using buffered systems (e.g., pyridinium p-toluenesulfonate, PPTS) or weak acids (e.g., acetic acid) can provide enough acidity for the desired reaction without causing rampant ring-opening.Acid-labile protecting group removals (e.g., silyl ethers).
Change Reaction Order Perform the acid-sensitive step before the introduction of the this compound moiety via cyclopropanation.Multi-step syntheses where synthetic route can be altered.
Use Non-Acidic Alternatives Explore alternative reagents or catalysts for your desired transformation that operate under neutral or basic conditions.Broad applicability where multiple synthetic routes are viable.

Experimental Protocol: Silyl Ether Deprotection in the Presence of this compound

Problematic Condition: Using HCl or TFA to remove a TBS (tert-butyldimethylsilyl) ether on a molecule also containing an this compound group.

Optimized Protocol:

  • Setup: Dissolve the silyl-protected substrate (1.0 eq) in a buffered solvent system, such as a 10:1 mixture of THF and pH 7 phosphate buffer.

  • Reagent: Add a fluoride source that operates under near-neutral conditions, such as tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction with diethyl ether and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

This protocol avoids the strongly acidic conditions that would compromise the integrity of the this compound ring.

FAQ 3: My reaction with an electrophile (e.g., Br₂) is giving me a mixture of regioisomeric ring-opened products. How can I control the regioselectivity?

A3: Understanding Regiochemical Control

Electrophilic ring-opening of substituted cyclopropanes can lead to a mixture of products depending on which C-C bond is cleaved.[10] For this compound, the ethoxy group, being an electron-donating group, stabilizes an adjacent positive charge. The reaction proceeds via the most stable carbocationic intermediate. However, steric and electronic factors of other substituents on the ring can lead to competing pathways.

Expert Insight: The reaction of an unsubstituted this compound with an electrophile (E⁺) will likely proceed via cleavage of the C1-C2 (or C1-C3) bond to form an intermediate where the positive charge is stabilized by the oxygen atom. Subsequent attack by a nucleophile (Nu⁻) yields the product. If the ring is further substituted, the electrophile will attack to form the most stable overall carbocation, which dictates the final regiochemistry.[9]

Controlling Factors and Solutions:

FactorInfluence on RegioselectivityTroubleshooting Solution
Solvent Polarity Polar, coordinating solvents can stabilize charged intermediates differently, altering the energy landscape of competing pathways.[3]Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., CH₂Cl₂, acetonitrile).
Lewis Acid Catalyst The choice of Lewis acid can influence the transition state, favoring one regioisomer over another.[10]Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) to find one that promotes the desired regioselectivity.
Temperature Lowering the reaction temperature can increase the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy.Run the reaction at progressively lower temperatures (e.g., 0 °C, -40 °C, -78 °C) and analyze the product ratio.
Steric Hindrance Bulky substituents on the cyclopropane ring can direct the incoming electrophile to the less hindered face or position, influencing which bond is ultimately cleaved.If possible, modify the substrate to introduce steric bulk that can direct the reaction pathway as desired.

References

  • De Kimpe, N., & De Vleeschauwer, M. (Year). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
  • Solubility of Things. (n.d.). This compound.
  • ResearchGate. (n.d.). Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.
  • Wang, T., & Wang, J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.

Sources

Technical Support Center: Purification of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of ethoxycyclopropane.

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, field-proven insights into the purification of this versatile compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow protocols but also troubleshoot and adapt them to your specific experimental needs.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. This data directly informs the selection of techniques like distillation and extraction.

PropertyValueSource
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [1][4]
Boiling Point ~65-68°C at 760 mmHg[1][2][5]
Density ~0.85-0.87 g/cm³[2][3]
Appearance Colorless liquid[2]
Odor Characteristic ether-like[2]
Water Solubility 27.24 g/L (at 25°C)[1]
Solubility Soluble in nonpolar organic solvents[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing a foundational understanding before tackling specific troubleshooting scenarios.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities are typically byproducts and unreacted starting materials from the synthesis. The most common synthetic route is a variation of the Williamson ether synthesis. Therefore, you can expect:

  • Unreacted Starting Materials: Ethanol, a cyclopropyl halide, or related precursors.

  • Side-Reaction Products: Diethyl ether (if ethoxide is used in excess) or dicyclopropyl ether.

  • Residual Reagents: Inorganic salts (e.g., sodium bromide) and residual base (e.g., sodium hydroxide).

  • Solvent Residues: Traces of the reaction solvent.

  • Degradation Products: Peroxides can form upon exposure of ethers to air and light.[6] This is a critical safety concern.

Q2: What is the most effective method for purifying this compound?

A2: For a volatile, relatively low-boiling liquid like this compound, fractional distillation is the gold standard. Its boiling point of ~68°C is distinct enough from many common impurities, such as ethanol (78°C) and diethyl ether (34.6°C), to allow for effective separation. For removing non-volatile impurities like salts, a simple distillation would suffice. Chromatographic methods are generally not necessary unless dealing with impurities that have very similar boiling points.[7][8]

Q3: How can I test for potentially hazardous peroxide impurities before distillation?

A3: Never distill an ether without first testing for peroxides. Concentrating peroxides during distillation can lead to a violent explosion. You can test for peroxides using commercially available test strips or by adding a few drops of the ether to a freshly made solution of potassium iodide (KI) in acetic acid. The formation of a yellow-brown color (from the oxidation of I⁻ to I₂) indicates the presence of peroxides.

Q4: What should I do if my this compound sample tests positive for peroxides?

A4: Peroxides can be removed by passing the ether through a column of activated alumina or by shaking it with a freshly prepared aqueous solution of a reducing agent, such as 5% ferrous sulfate (FeSO₄). After treatment, re-test to ensure all peroxides have been eliminated before proceeding with distillation.

Q5: What are the essential safety precautions when handling and purifying this compound?

A5:

  • Flammability: this compound is a flammable liquid.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[10][11][12] Use spark-proof equipment and ensure proper grounding to prevent static discharge.[10][11]

  • Peroxide Formation: As mentioned, always test for and remove peroxides before heating or concentrating. Store the purified product under an inert atmosphere (nitrogen or argon) and away from light.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My final yield after fractional distillation is significantly lower than expected.

  • Possible Cause 1: Inefficient Condensation. The product is volatile, and losses can occur if your condenser is not efficient enough.

    • Solution: Ensure a steady and sufficient flow of cold water through the condenser. For very volatile compounds, a second condenser or a cold trap cooled with dry ice/acetone may be necessary.

  • Possible Cause 2: Hold-up in the Distillation Column. A significant amount of your product can be lost as vapor or liquid coating the surface of the distillation column packing.

    • Solution: Choose a column with a low hold-up volume appropriate for your scale. After the distillation is complete, you can try to gently heat the column to recover some of the retained material.

  • Possible Cause 3: Incorrect Fraction Collection. You may be discarding a fraction that contains a significant amount of your product.

    • Solution: Collect fractions in smaller volumes and analyze each by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to accurately identify the product-containing fractions before combining them.

Issue 2: My purified this compound is still contaminated with starting material (e.g., ethanol), as confirmed by NMR/GC.

  • Possible Cause 1: Inefficient Distillation Column. The theoretical plates of your column may be insufficient to separate compounds with close boiling points (e.g., this compound at ~68°C and ethanol at 78°C).

    • Solution: Increase the efficiency of your separation by using a longer distillation column or one with a more efficient packing material (e.g., Raschig rings or metal sponge over a simple Vigreux column). Ensure a slow and steady distillation rate to allow equilibrium to be established.

  • Possible Cause 2: Azeotrope Formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

    • Solution: Check for known azeotropes of this compound with your suspected contaminants. If an azeotrope is present, purification by standard distillation is not possible. You may need to use an alternative method, such as extractive distillation or preparative gas chromatography. A pre-distillation aqueous wash can effectively remove highly water-soluble impurities like ethanol.

Issue 3: The product appears cloudy or contains water after purification.

  • Possible Cause: Incomplete Drying. The crude material was not adequately dried before distillation, and water co-distilled with the product.

    • Solution: Before distillation, always dry the crude ether with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes, then filter off the drying agent. If the product is already distilled and wet, it can be re-dried and re-distilled.

Experimental Workflow and Protocols

Workflow for Purification of this compound

This diagram outlines the logical decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude this compound Peroxide_Test Test for Peroxides Start->Peroxide_Test Peroxide_Present Peroxides Detected? Peroxide_Test->Peroxide_Present Remove_Peroxides Treat with Activated Alumina or Ferrous Sulfate Solution Peroxide_Present->Remove_Peroxides Yes Wash_Check Water-Soluble Impurities (Salts, Ethanol) Present? Peroxide_Present->Wash_Check No Remove_Peroxides->Peroxide_Test Re-test Aqueous_Wash Perform Aqueous Wash (e.g., with Brine) Wash_Check->Aqueous_Wash Yes Drying Dry with Anhydrous MgSO4 or Na2SO4 Wash_Check->Drying No Aqueous_Wash->Drying Filter Filter off Drying Agent Drying->Filter Distillation Fractional Distillation Filter->Distillation Analysis Analyze Fractions (GC, NMR) Distillation->Analysis End Pure this compound Analysis->End

Caption: Decision workflow for this compound purification.

Protocol 1: Pre-Distillation Workup (Aqueous Wash)

This protocol is essential for removing water-soluble impurities like salts and ethanol, which simplifies the subsequent distillation.

  • Transfer: Place the crude this compound into a separatory funnel of appropriate size.

  • Wash: Add an equal volume of saturated sodium chloride solution (brine). Brine is used instead of pure water to reduce the solubility of the ether in the aqueous layer, thus minimizing product loss.

  • Extract: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure. Avoid vigorous shaking, which can lead to the formation of emulsions.

  • Separate: Allow the layers to separate completely. The aqueous layer (denser) will be at the bottom. Drain and discard the aqueous layer.

  • Repeat: Repeat the wash (Steps 2-4) one more time to ensure complete removal of water-soluble impurities.

  • Dry: Transfer the organic layer (top layer) to an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (approx. 1-2 g for every 10 g of ether).

  • Stir: Swirl the flask for 15-30 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter: Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The clear, dry ether is now ready for distillation.

Protocol 2: Fractional Distillation

This protocol describes the final purification step to isolate this compound from other volatile components.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the dry, crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil and the vapor rises, you will see a condensation ring move up the column. Heat slowly to allow the vapor-liquid equilibria to be established within the column.

  • Collect Fractions:

    • Forerun: Collect the first fraction that distills over. This will likely contain low-boiling impurities like diethyl ether. The temperature should be unstable and below the boiling point of the target compound.

    • Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~68°C), switch to a new receiving flask. Collect this main fraction as your purified product.

    • Final Fraction: If the temperature begins to rise significantly above the boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this in a separate flask.

  • Shutdown: Never distill to dryness, as this can concentrate explosive peroxides. Always leave a small amount of liquid in the distillation flask.

  • Storage: Store the purified, colorless liquid in a tightly sealed container, preferably under an inert atmosphere, and protect it from light.

References

  • Solubility of Things. (n.d.). This compound.
  • ChemBK. (2024, April 10). ETHYLCYCLOPROPANE - Introduction.
  • Stenutz. (n.d.). This compound.
  • PubChemLite. (2025). This compound (C5H10O). Université du Luxembourg.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ookto. (n.d.). Ethoxy Propanol (EP) for Distillation Applications for Industrial.
  • Buyel, J. F., et al. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal, 9(5), 683-693.
  • Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products.
  • Google Patents. (2014). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
  • Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.

Sources

Technical Support Center: Overcoming Low Reactivity of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ethoxycyclopropane. As a Senior Application Scientist, I understand the unique challenges this strained ether can present. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions involving this compound.

Frequently Asked Questions (FAQs)

Fundamental Concepts
Q1: Why is this compound considered a "strained" molecule, and how does this affect its reactivity?

A1: The cyclopropane ring in this compound is a three-membered ring, which forces the carbon-carbon bond angles to be approximately 60°.[1][2] This is a significant deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons.[3][4] This deviation creates what is known as angle strain . Additionally, the hydrogen atoms on adjacent carbons are in an eclipsed conformation, leading to torsional strain .[1][4] The combination of angle and torsional strain, collectively called ring strain , makes the cyclopropane ring thermodynamically unstable and thus more reactive than acyclic alkanes or larger cycloalkanes.[2][3] The high ring strain energy, approximately 28 kcal/mol for cyclopropane, provides a strong thermodynamic driving force for ring-opening reactions.[2] The C-C bonds in cyclopropane are weaker than typical C-C single bonds and have been described as "bent" or "banana" bonds, possessing some π-character, which also contributes to its unique reactivity.[1]

Troubleshooting Low Reactivity
Q2: I am attempting a ring-opening reaction with this compound under neutral conditions, but I am observing no reaction. What is going wrong?

A2: this compound, while strained, may not undergo spontaneous ring-opening without an appropriate activator. The ether linkage is generally unreactive to many reagents.[5][6] To facilitate ring-opening, you typically need to activate the molecule. This can be achieved in several ways:

  • Acid Catalysis: Protonation of the ethoxy group's oxygen atom by a strong acid makes it a much better leaving group (an alcohol), facilitating nucleophilic attack and subsequent ring opening.[7][8]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen of the ethoxy group, increasing its electrophilicity and promoting ring cleavage.[9][10]

  • Electrophilic Attack: Strong electrophiles can directly attack the cyclopropane ring, initiating ring-opening.

If you are working under strictly neutral conditions with a weak nucleophile, it is unlikely that the reaction will proceed. Consider the addition of a catalytic amount of a Brønsted or Lewis acid.

Q3: I am using a strong acid to promote the ring-opening of this compound, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?

A3: While strong acids can activate the ether for cleavage, they can also lead to undesired side reactions, especially at elevated temperatures. Here’s a troubleshooting guide:

Potential CauseTroubleshooting StepRationale
Insufficient Acid Strength Switch to a stronger acid (e.g., HBr or HI over HCl).The effectiveness of the acid depends on the nucleophilicity of its conjugate base. Iodide and bromide are better nucleophiles than chloride.[5][11]
Excessive Acid Concentration/Temperature Reduce the acid concentration or lower the reaction temperature.High acid concentration and temperature can lead to charring, polymerization, or other decomposition pathways.
Carbocation Rearrangements Use a less coordinating solvent or a milder Lewis acid.Under strongly acidic conditions, a carbocation intermediate may form, which can undergo rearrangements leading to a mixture of products.[7]
Competitive Ether Cleavage Pathways Choose reaction conditions that favor either an SN1 or SN2 pathway based on the desired outcome.The mechanism of acid-catalyzed ether cleavage depends on the substitution pattern of the ether.[5][6]

A common issue is the formation of stable carbocation intermediates that can lead to a variety of products. The ethoxy group can be cleaved to generate ethanol and a cyclopropyl cation, or the ring can open to form a more stable carbocation.

Below is a workflow to guide your optimization process:

G start Low Reactivity or Complex Mixture with Strong Acid acid_choice Is the acid strong enough? (e.g., HBr, HI) start->acid_choice conditions Are the reaction conditions too harsh (temp, conc.)? acid_choice->conditions Yes lewis_acid Consider using a Lewis Acid (e.g., BF3·OEt2, TiCl4, Yb(OTf)3) acid_choice->lewis_acid No conditions->lewis_acid Yes solvent Screen different solvents (e.g., CH2Cl2, MeCN, Toluene) lewis_acid->solvent product Improved Yield and Selectivity solvent->product

Caption: Troubleshooting workflow for acid-promoted reactions.

Q4: I want to perform a nucleophilic substitution on the cyclopropane ring without ring-opening. Is this feasible?

A4: Direct nucleophilic substitution on an unactivated cyclopropane ring is generally difficult due to the high energy of the transition state. However, the presence of the ethoxy group can polarize the C-O bond. If there are other activating groups on the ring, such as electron-withdrawing groups, nucleophilic attack might be possible. For instance, in donor-acceptor cyclopropanes, the ring is polarized, making it susceptible to nucleophilic attack.[9][12] Without such activation, you are more likely to observe ring-opening reactions. Transition metal catalysis can also enable cross-coupling reactions at the C-H or C-C bonds of cyclopropanes without necessarily proceeding through a classical SN2 pathway.[13]

Advanced Topics
Q5: How can I use Lewis acids to control the regioselectivity of ring-opening of this compound?

A5: Lewis acids offer a powerful tool for activating this compound and can provide better control over regioselectivity compared to Brønsted acids. The choice of Lewis acid and reaction conditions is crucial.

  • Mechanism: The Lewis acid coordinates to the oxygen atom of the ethoxy group, making it a better leaving group. This enhances the electrophilicity of the adjacent carbon atom, facilitating nucleophilic attack and ring-opening.

  • Regioselectivity: In the case of substituted ethoxycyclopropanes, the regioselectivity of the nucleophilic attack will be influenced by both steric and electronic factors. The nucleophile will generally attack the less sterically hindered carbon, or the carbon that can better stabilize a partial positive charge in the transition state.

Here is a table of commonly used Lewis acids and their typical applications:

Lewis AcidTypical ApplicationsConsiderations
BF₃·OEt₂ General purpose, mild Lewis acid.Can be sensitive to moisture.
TiCl₄ Strong Lewis acid, effective for less reactive substrates.Can be harsh; requires strictly anhydrous conditions.
Yb(OTf)₃ Water-tolerant Lewis acid, useful in various solvents.Can be expensive.
Ga(OTf)₃ Effective for reactions that fail with other Lewis acids.May require screening of conditions.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with a Nucleophile

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 - 1.5 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (0.1 - 1.0 eq) dropwise.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution or water).

  • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q6: Are transition metal catalysts effective for overcoming the low reactivity of this compound?

A6: Yes, transition metal catalysis is a highly effective strategy for activating and functionalizing cyclopropanes, including this compound.[13] Transition metals can interact with the strained C-C bonds of the cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or insertion, to form new C-C or C-X bonds.

Commonly Used Transition Metal Catalysts:

  • Rhodium(I) complexes: [Rh(CO)₂Cl]₂ is a classic catalyst for [5+2] cycloadditions of vinylcyclopropanes.

  • Palladium(0) complexes: Useful for cross-coupling reactions.

  • Nickel(0) complexes: Can catalyze a range of cycloaddition and cross-coupling reactions.

  • Cobalt complexes: Have been used for cyclopropanation reactions and can be adapted for ring-opening functionalizations.[14][15]

The choice of catalyst and ligands is critical for achieving the desired reactivity and selectivity.

G cluster_0 Transition Metal Catalytic Cycle A This compound + LnM(0) B Oxidative Addition A->B C Metallacyclobutane Intermediate B->C D Substrate Insertion or Reductive Elimination C->D E Functionalized Product D->E E->A Regeneration of Catalyst

Caption: Generalized catalytic cycle for transition metal-mediated reactions of this compound.

References

  • Vertex AI Search. (n.d.). This compound - Solubility of Things.
  • Chemistry For Everyone. (2025, September 26). What Causes Strained Rings Like Cyclopropane To Form? YouTube.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution on 1,1-Dichloro-2-ethoxycyclopropane.
  • Unknown. (n.d.). CYCLOPROPANE RING STRAIN.
  • RSC Publishing. (n.d.). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates.
  • Homework.Study.com. (n.d.). List the two factors that contribute to cyclopropane's large ring strain.
  • Benchchem. (n.d.). Overcoming low reactivity of 1,1-Dichloro-2-ethoxycyclopropane.
  • ResearchGate. (n.d.). Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes.
  • Purdue University Graduate School. (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids. YouTube.
  • ChemRxiv. (2024, April 2). Lewis acid-catalyzed diastereoselective ene reaction of thioindolinones with bicyclobutanes.
  • Wiley Online Library. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
  • YouTube. (2025, October 28). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple.
  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
  • PubMed. (2023, May 22). Metal-catalysed C-C bond formation at cyclopropanes.
  • PMC - NIH. (n.d.). Reactivity of electrophilic cyclopropanes.
  • SpringerLink. (2014, May 6). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in.
  • PMC - NIH. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • Purdue University Graduate School. (n.d.). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes.
  • PubMed. (n.d.). Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes.
  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • PMC - NIH. (n.d.). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
  • ResearchGate. (n.d.). Typical hydroarylation reactivity of cyclopropanes under Lewis acid....
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols.
  • YouTube. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde.
  • PubChemLite. (n.d.). This compound (C5H10O).
  • PubChem. (n.d.). This compound | C5H10O | CID 21827.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry LibreTexts. (2014, August 9). 10.7: Nucleophilic Substitution Reactions of Epoxides.
  • YouTube. (2020, May 1). Synthesis of Cyclopropane by the Wurtz Reaction.
  • SciSpace. (n.d.). stress relief: exercising lewis acid catalysis for donor-acceptor cyclopropane ring.
  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab.
  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid.
  • ResearchGate. (n.d.). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides | Request PDF.

Sources

Technical Support Center: Byproduct Formation in Ethoxycyclopropane Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethoxycyclopropane chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the ring-opening of this compound as a key synthetic step. As specialists in strained-ring systems, we understand the unique challenges this substrate presents. This document provides in-depth, field-tested insights to help you navigate common experimental hurdles, particularly undesired byproduct formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of this compound reactivity. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is the generally accepted mechanism for the acid-catalyzed ring-opening of this compound?

A1: The acid-catalyzed ring-opening of this compound proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.[1] The reaction is initiated by the protonation of the ethoxy group's oxygen atom, converting it into a good leaving group (ethanol).[2] This is followed by a nucleophilic attack that opens the strained three-membered ring. The transition state involves significant carbocationic character at the more substituted carbon of the cyclopropane ring, which dictates the regioselectivity of the nucleophilic attack.[1]

Acid-Catalyzed Ring-Opening Mechanism cluster_reaction Reaction Pathway start This compound protonated Protonated Intermediate start->protonated + H⁺ (Catalyst) protonated->dummy1 transition Transition State (Carbocationic Character) transition->dummy2 product Ring-Opened Product dummy1->transition + Nu⁻ dummy2->product - EtOH

Caption: General mechanism for acid-catalyzed this compound ring-opening.

Q2: How does the choice of acid catalyst (Brønsted vs. Lewis) affect the reaction?

A2: Both Brønsted and Lewis acids can catalyze the ring-opening, but their mode of action and potential for side reactions differ.

  • Brønsted Acids (e.g., H2SO4, HCl): These directly protonate the ethoxy oxygen, as shown in the mechanism above. They are effective but can sometimes be non-selective and may promote side reactions like elimination or hydrolysis if water is present.[3]

  • Lewis Acids (e.g., BF3·OEt2, TiCl4): These coordinate to the ethoxy oxygen, making it a better leaving group without generating a free proton.[3] Lewis acids can offer greater control and milder reaction conditions, potentially minimizing acid-sensitive functional group degradation. However, they can be sensitive to moisture and require strictly anhydrous conditions.[4]

Q3: What factors determine the regioselectivity of the ring-opening?

A3: The regioselectivity—which carbon the nucleophile attacks—is primarily governed by electronic and steric factors, similar to epoxide ring-openings.[1][5]

  • Electronic Effects: In an acid-catalyzed reaction, the positive charge in the transition state is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon, an SN1-like outcome.[1]

  • Steric Effects: In base-catalyzed or nucleophile-driven openings (less common for this compound but possible with highly activated substrates), the nucleophile will attack the less sterically hindered carbon, following a classic SN2 trajectory.[6]

Q4: Can this compound undergo radical ring-opening?

A4: Yes, cyclopropane rings are susceptible to radical-mediated opening. This typically requires a radical initiator (e.g., AIBN, DTBP) and a radical species that can add to the ring. The resulting cyclopropyl-substituted radical can then undergo rapid ring-opening to form a more stable alkyl radical.[7] This pathway is generally less controlled for simple ethoxycyclopropanes and is more relevant for substrates specifically designed for radical cascades.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Yield of the Desired Ring-Opened Product

A low yield is one of the most common experimental failures. Systematically investigating the potential causes is key to resolving the issue.[8]

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a freshly opened or purified catalyst. If using a Lewis acid, ensure it has been handled under inert conditions. Consider testing the catalyst on a known, reliable reaction.[4]Catalysts, especially Lewis acids, can be deactivated by atmospheric moisture or impurities in reagents and solvents. Degradation over time is also common.
Insufficient Activation Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC or GC-MS.The initial ring-opening step has an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a stalled or sluggish reaction.[4]
Suboptimal Reaction Time Set up a time-course study. Withdraw aliquots from the reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them to find the point of maximum product formation.Reactions left for too long can lead to product decomposition or the formation of undesired byproducts. Conversely, quenching too early leaves unreacted starting material.[8]
Product Loss During Workup Check the aqueous layer of your extraction for your product via TLC or LC-MS. Ensure you thoroughly rinse all glassware and drying agents used during purification.Highly polar products may have some solubility in the aqueous phase. Significant material can also be lost through physical adhesion to glassware or filtration media.

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

start [label="Problem:\nLow Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="TLC/GC-MS Analysis:\nIs Starting Material (SM) Present?"]; yes_sm [label="YES: Incomplete Reaction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_sm [label="NO: SM Consumed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Incomplete Reaction Branch cause1 [label="Cause: Inactive Catalyst?", shape=box]; cause2 [label="Cause: Insufficient Energy?", shape=box]; cause3 [label="Cause: Short Reaction Time?", shape=box]; solution1 [label="Solution:\nUse fresh catalyst,\nensure anhydrous conditions.", shape=note, fillcolor="#FFFFFF"]; solution2 [label="Solution:\nIncrease temperature,\nchange solvent.", shape=note, fillcolor="#FFFFFF"]; solution3 [label="Solution:\nRun time-course study\nto find optimum.", shape=note, fillcolor="#FFFFFF"];

// SM Consumed Branch cause4 [label="Cause: Product Decomposition?", shape=box]; cause5 [label="Cause: Loss During Workup?", shape=box]; solution4 [label="Solution:\nRe-run at lower temp,\nmonitor for byproducts.", shape=note, fillcolor="#FFFFFF"]; solution5 [label="Solution:\nCheck aqueous layer,\nrinse glassware thoroughly.", shape=note, fillcolor="#FFFFFF"];

// Connections start -> check_sm; check_sm -> yes_sm [label=" "]; check_sm -> no_sm [label=" "];

yes_sm -> cause1; yes_sm -> cause2; yes_sm -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3;

no_sm -> cause4; no_sm -> cause5; cause4 -> solution4; cause5 -> solution5; }

Caption: A workflow for diagnosing the cause of low reaction yields.

Issue 2: Significant Byproduct Formation is Observed

Byproducts are often the primary cause of low yields and purification difficulties. Identifying the structure of the byproduct is the first step to mitigating its formation.

Q: I see a new spot on my TLC/peak in my GC-MS that is not my starting material or product. What could it be?

A: Several side reactions are common in this compound ring-openings.

  • α,β-Unsaturated Aldehydes or Ketones:

    • Cause: This can arise from the hydrolysis of the ring-opened product, particularly with certain substituted cyclopropanes.[4] The initial ring-opening can form an intermediate that eliminates ethanol to yield an unsaturated carbonyl compound.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and flame-dry your glassware. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering.

  • Products of Elimination (Alkenes):

    • Cause: The carbocationic intermediate can be deprotonated by a weak base (including the solvent or counter-ion) to form an alkene, competing with nucleophilic attack. This is more prevalent at higher temperatures.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Choose a non-basic, non-nucleophilic solvent if possible.

  • Diol from Hydrolysis:

    • Cause: If your nucleophile is not water but trace amounts of water are present in the reaction, water can act as a competing nucleophile. This leads to the formation of a hydroxy-substituted ring-opened product, which may appear as a very polar spot on a TLC plate.[3]

    • Solution: Again, rigorous exclusion of water is critical. Use molecular sieves to dry solvents and reagents immediately before use.

Byproduct_Pathways start Protonated This compound desired_product Desired Product start->desired_product + Nu⁻ (Desired Pathway) elim_product Alkene Byproduct start->elim_product - H⁺ (Elimination) hydrolysis_product Diol Byproduct start->hydrolysis_product + H₂O (Hydrolysis) rearrangement_product Unsaturated Carbonyl desired_product->rearrangement_product Hydrolysis/ Elimination

Caption: Competing reaction pathways leading to common byproducts.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of this compound with an Alcohol Nucleophile

This protocol provides a baseline for optimization.

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (3.0 - 5.0 eq, used as solvent or co-solvent)

  • Anhydrous Dichloromethane (DCM) or other suitable dry solvent

  • Lewis Acid Catalyst (e.g., BF3·OEt2, 0.1 - 0.2 eq)

  • Saturated aqueous NaHCO3 solution

  • Anhydrous MgSO4 or Na2SO4

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and the anhydrous solvent (if used), followed by the alcohol nucleophile (3.0-5.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps control the initial exotherm upon catalyst addition.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Sample Preparation: Using a capillary tube, withdraw a small aliquot from the reaction mixture. Dilute it in a small vial with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted reaction mixture onto a TLC plate alongside a spot of the starting material for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes - this will require optimization).

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV-active) and/or by staining with a potassium permanganate (KMnO4) solution.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progress. New, unexpected spots are potential byproducts.

References

  • Overcoming low reactivity of 1,1-Dichloro-2-ethoxycyclopropane - Benchchem.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes.
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
  • Influence of the alkoxy group on the regioselectivity of cyclopropane ring opening.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • a) Reaction profiles for the base‐ and acid‐catalyzed ring‐opening...
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry.
  • An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF - ResearchG

Sources

Ethoxycyclopropane Reactions: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethoxycyclopropane reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and questions related to temperature optimization in reactions involving this compound, providing not just protocols but the scientific reasoning behind them. Our goal is to empower you to troubleshoot effectively and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation of ethyl vinyl ether to produce this compound is giving a low yield. Could temperature be the issue?

A1: Yes, temperature is a critical parameter in the Simmons-Smith reaction. While the reaction is often initiated at a low temperature (e.g., 0 °C), it is typically allowed to warm to room temperature.[1] If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions, such as the formation of ethylene gas, which can decrease the yield of the desired this compound.[2] For unfunctionalized alkenes like ethyl vinyl ether, the Furukawa modification (using diethylzinc and diiodomethane) is often more reproducible and may proceed more efficiently.[3]

Troubleshooting Steps for Low Yield in this compound Synthesis:

  • Optimize Temperature Profile: Start the reaction at 0 °C and monitor its progress by TLC or GC as you allow it to slowly warm to room temperature. This controlled temperature increase can help manage the initial exotherm and still drive the reaction to completion.

  • Reagent Quality: Ensure your diiodomethane is fresh and your diethylzinc solution has not degraded. The activity of the zinc reagent is a frequent cause of low yields.[4]

  • Inert Atmosphere: The Simmons-Smith reaction is sensitive to moisture and air.[5] Ensure your glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing unexpected ring-opened byproducts in my reaction with this compound. What is causing this?

A2: The cyclopropane ring in this compound is strained and susceptible to ring-opening, especially in the presence of acids (both Brønsted and Lewis acids) or at elevated temperatures.[6] The reaction often proceeds through a carbocation intermediate, which can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of acyclic products.[6]

Key Factors Influencing Ring-Opening:

  • Acid Catalysis: Even trace amounts of acid can catalyze the ring-opening of this compound. The mechanism is similar to the acid-catalyzed ring-opening of epoxides.[7][8]

  • High Temperatures: Thermal energy can be sufficient to induce ring-opening or rearrangement reactions.[9] For vinyl-substituted cyclopropanes, thermal rearrangements to cyclopentenes are well-documented and can occur at high temperatures.[10] While this compound itself is not a vinylcyclopropane, the principle that high temperatures can promote ring cleavage holds.

  • Electrophiles: Strong electrophiles can react with this compound, leading to ring-opening. The ethoxy group can activate the cyclopropane ring towards electrophilic attack.[11]

To minimize ring-opening, it is crucial to maintain a neutral or basic reaction medium and to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: Can I use heat to accelerate my reaction involving this compound without causing decomposition?

A3: Cautious heating can be a viable strategy to increase the rate of a desired reaction. However, with this compound, you must balance the intended acceleration with the risk of inducing unwanted side reactions like ring-opening or thermal rearrangement. The relationship between temperature and reaction rate is generally described by the Arrhenius equation, where a modest increase in temperature can significantly increase the rate.[12]

Recommendations for Using Elevated Temperatures:

  • Incremental Increases: If you need to heat the reaction, do so in small, controlled increments (e.g., 5-10 °C at a time) while closely monitoring the reaction for the appearance of byproducts.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product (the one that forms fastest) over thermodynamic byproducts (which may be more stable but have a higher activation energy to form).[6]

  • Consider the Solvent: The boiling point of this compound is approximately 68 °C.[13][14] Reactions conducted significantly above this temperature should be performed in a sealed vessel. The choice of solvent can also influence reaction outcomes.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered in this compound reactions where temperature is a likely culprit.

Issue Potential Cause (Temperature-Related) Recommended Solution Scientific Rationale
Low or No Conversion Reaction temperature is too low.Gradually increase the reaction temperature in 5-10 °C increments.[15]Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[12]
Formation of Acyclic Byproducts Reaction temperature is too high, promoting acid-catalyzed or thermal ring-opening.[6]Perform the reaction at a lower temperature. Ensure the reaction medium is free of acidic impurities. Consider using a milder catalyst if applicable.[6]The ring-opening of cyclopropanes often has a higher activation energy than the desired reaction. Lowering the temperature will disproportionately slow the undesired side reaction.[6]
Isomerization to Alkenes High temperatures are causing thermal isomerization of the cyclopropane ring.Lower the reaction temperature.[6]Thermal rearrangements of cyclopropanes are well-documented and can be minimized by using milder reaction conditions.[9]
Poor Diastereoselectivity (in cyclopropanation) The reaction temperature is too high, leading to lower selectivity.Run the reaction at a lower temperature.[6]Lowering the temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[6]

Experimental Protocols

Protocol 1: Optimized Simmons-Smith Synthesis of this compound (Furukawa Modification)

This protocol is adapted from established procedures for the cyclopropanation of electron-rich alkenes.[3]

Materials:

  • Ethyl vinyl ether

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add ethyl vinyl ether (1.0 equiv) and anhydrous DCM to make a 0.1 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.

  • After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of this compound with a Nucleophile

This is a general protocol that should be optimized for the specific nucleophile and Lewis acid used.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • Mild Lewis acid (e.g., ZnCl₂, Sc(OTf)₃)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the nucleophile (1.1 equiv) in the anhydrous solvent.

  • Cool the mixture to the desired starting temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Add the Lewis acid catalyst (0.05 - 0.2 equiv) in one portion.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC/MS.

  • If no reaction is observed, consider increasing the temperature in 10 °C increments.

  • Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate if an acid catalyst was used).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts in the chemistry of this compound.

G cluster_0 Synthesis of this compound Ethyl Vinyl Ether Ethyl Vinyl Ether This compound This compound Ethyl Vinyl Ether->this compound + Simmons-Smith Reagent (Et2Zn, CH2I2) 0°C to RT Simmons-Smith Reagent Simmons-Smith Reagent G This compound This compound Desired Product Desired Product This compound->Desired Product  Controlled Temperature  + Reagents Ring-Opened Byproducts Ring-Opened Byproducts This compound->Ring-Opened Byproducts  High Temperature  or Acid Catalyst Isomerized Byproducts Isomerized Byproducts This compound->Isomerized Byproducts  Very High Temperature

Caption: Temperature-Dependent Reaction Pathways of this compound.

References

  • BenchChem. (2025). Technical Support Center: Byproduct Formation in Ethylcyclopropane Reactions. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
  • Solubility of Things. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. National Institutes of Health.
  • Mayr, H., & Ofial, A. R. (2022). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 18, 265-294.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). On the Substituent Effects of the Thermal Ethenylcyclopropane-to-Cyclopentene Rearrangement: Gas-Phase Kinetics of Ethoxy-, Methylthio and Trimethylsilyl-Substituted Ethenylcyclopropanes.
  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Houben-Weyl. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • ChemRxiv. (2023). Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π-Extended Methylenecyclopropane.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • ResearchGate. (n.d.). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0).
  • Stenutz. (n.d.). This compound.
  • BenchChem. (2025). Overcoming low reactivity of 1,1-Dichloro-2-ethoxycyclopropane. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction.
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
  • MDPI. (2022).
  • National Center for Biotechnology Information. (n.d.). Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects. National Institutes of Health.
  • MDPI. (2018). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).
  • AJPO Journals. (n.d.).
  • Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • ResearchGate. (n.d.). a) Reaction profiles for the base‐ and acid‐catalyzed ring‐opening....
  • EGUsphere. (2023).
  • IV SEMMESTER. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER.
  • National Center for Biotechnology Information. (n.d.). Measuring Temperature-Dependent Thermodynamics of Electrochemical Reactions. National Institutes of Health.
  • Fauske & Associates. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction.
  • Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening.

Sources

Navigating the Nuances of Ethoxycyclopropane Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethoxycyclopropane reactivity. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sensitive molecule. Here, we address common challenges and questions related to the influence of solvents on the reactivity of this compound, providing not just answers, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the reactivity of the this compound ring?

The reactivity of this compound is primarily dictated by the inherent ring strain of the cyclopropane ring and the electronic influence of the ethoxy group. The C-C-C bond angles in the cyclopropane ring are strained at 60° compared to the ideal 109.5° for sp³ hybridized carbons, making the ring susceptible to cleavage. The ethoxy group, being an electron-donating group, can stabilize a positive charge on the adjacent carbon, which significantly influences its reaction pathways, particularly in the presence of electrophiles or acids.

Q2: How does the choice of solvent impact the ring-opening of this compound?

Solvents play a critical role in mediating the ring-opening of this compound by influencing the stability of intermediates and transition states.[1] The effect of the solvent is most pronounced in acid-catalyzed reactions, where the mechanism can shift between SN1-like and SN2-like pathways. The key solvent properties to consider are polarity (dielectric constant) and proticity (the ability to donate a hydrogen bond).[2][3][4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize both the developing carbocationic character in an SN1-like transition state and the leaving group through hydrogen bonding and dipole-dipole interactions.[2][3] This stabilization lowers the activation energy for the reaction, thus accelerating the rate of solvolysis.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have a dipole moment but lack acidic protons. They can solvate cations but are less effective at solvating anions (the leaving group).[3] Their impact on the reaction rate can be complex and depends on the specific mechanism at play.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for promoting the ring-opening of this compound, as they do not effectively stabilize the charged intermediates or transition states involved in the reaction.

Solvent_Effects cluster_0 Polar Protic Solvents (e.g., H₂O, MeOH) cluster_1 Polar Aprotic Solvents (e.g., DMSO, Acetone) cluster_2 Nonpolar Solvents (e.g., Hexane, Toluene) Protic_Solvent High Polarity Hydrogen Bond Donor Protic_Effect Stabilizes Carbocationic Transition State & Leaving Group Protic_Solvent->Protic_Effect Solvation Protic_Result Favors SN1-like Pathway Accelerated Reaction Rate Protic_Effect->Protic_Result Leads to Aprotic_Solvent High Polarity No H-Bond Donation Aprotic_Effect Solvates Cations Poorly Solvates Anions Aprotic_Solvent->Aprotic_Effect Solvation Aprotic_Result Can Favor SN2-like Pathway Rate is Substrate Dependent Aprotic_Effect->Aprotic_Result Leads to Nonpolar_Solvent Low Polarity No H-Bonding Nonpolar_Effect Poor Solvation of Charged Species Nonpolar_Solvent->Nonpolar_Effect Interaction Nonpolar_Result Slow or No Reaction Nonpolar_Effect->Nonpolar_Result Leads to

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Potential Cause 1: Inappropriate Solvent Choice

  • Rationale: If you are attempting an acid-catalyzed ring-opening and observe low reactivity, your solvent may not be sufficiently polar to stabilize the transition state. Nonpolar solvents, in particular, will significantly hinder the reaction.

  • Troubleshooting Steps:

    • Solvent Screening: Switch to a more polar solvent. If you are using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol.

    • Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For example, adding a small amount of a polar protic solvent to a less polar medium can sometimes catalyze the reaction.

Potential Cause 2: Insufficient Acid Catalyst

  • Rationale: The ring-opening of this compound is often acid-catalyzed. If the concentration of the acid is too low, the reaction will not proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Incrementally increase the molar ratio of the acid catalyst.

    • Stronger Acid: If you are using a weak acid, consider switching to a stronger one. However, be aware that this can also lead to undesired side reactions.

Potential Cause 3: Low Reaction Temperature

  • Rationale: Like most chemical reactions, the ring-opening of this compound is temperature-dependent. If the reaction temperature is too low, the activation energy barrier may not be overcome.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction progress by TLC or GC-MS.

Troubleshooting_Low_Conversion cluster_solutions Solutions Start Low or No Conversion Solvent Inappropriate Solvent? Start->Solvent Catalyst Insufficient Catalyst? Solvent->Catalyst No Solvent_Sol Switch to a more polar solvent (e.g., protic or aprotic) Solvent->Solvent_Sol Yes Temperature Temperature Too Low? Catalyst->Temperature No Catalyst_Sol Increase catalyst loading or use a stronger acid Catalyst->Catalyst_Sol Yes End Improved Conversion Temperature->End No (Re-evaluate Substrate/Reagents) Temp_Sol Increase reaction temperature Temperature->Temp_Sol Yes Solvent_Sol->End Catalyst_Sol->End Temp_Sol->End

Issue 2: Formation of Multiple Products and Low Selectivity

Potential Cause 1: Competing SN1 and SN2 Pathways

  • Rationale: The acid-catalyzed ring-opening of this compound can proceed through a spectrum of mechanisms from SN1 to SN2.[4][5][6] An SN1-like mechanism involves a carbocationic intermediate that can be attacked by the nucleophile at different positions, potentially leading to a mixture of regioisomers. An SN2-like mechanism involves a backside attack and is generally more regioselective. The choice of solvent can influence the dominant pathway.

  • Troubleshooting Steps:

    • Favor SN2: To promote a more selective SN2-like pathway, consider using a less polar, aprotic solvent that will not as effectively stabilize a carbocation intermediate.

    • Favor SN1: If a specific regioisomer arising from an SN1 pathway is desired, a highly polar protic solvent is recommended.

Potential Cause 2: Rearrangement of Carbocation Intermediates

  • Rationale: In an SN1-like mechanism, the initially formed carbocation may rearrange to a more stable carbocation before being trapped by the nucleophile. This can lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Lower the Temperature: Carbocation rearrangements often have a higher activation energy than nucleophilic attack. Lowering the reaction temperature can sometimes suppress these rearrangements.

    • Use a More Nucleophilic Solvent: A more nucleophilic solvent can trap the initial carbocation faster than it can rearrange.

Data at a Glance: Solvent Effects on this compound Solvolysis

SolventSolvent TypeRelative RateMajor Product(s)Predominant Mechanism
Water (H₂O)Polar ProticHighRing-opened diolSN1-like
Methanol (MeOH)Polar ProticHighMethoxy-substituted alcoholSN1-like
Ethanol (EtOH)Polar ProticModerate-HighEthoxy-substituted alcoholSN1-like
Acetonitrile (MeCN)Polar AproticModerateVaries with nucleophileMixed SN1/SN2
AcetonePolar AproticLow-ModerateVaries with nucleophileMixed SN1/SN2
Dichloromethane (DCM)NonpolarLowMinimal reactionSN2-like (if forced)
TolueneNonpolarVery LowMinimal reaction-

Experimental Protocols

Protocol 1: Screening of Solvents for Acid-Catalyzed Methanolysis of this compound
  • Preparation: In a series of clean, dry reaction vials, add this compound (1.0 mmol) to 5 mL of the solvent to be tested (e.g., methanol, acetonitrile, dichloromethane).

  • Initiation: To each vial, add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.05 mmol).

  • Reaction: Stir the reactions at a constant temperature (e.g., 40 °C) and monitor the progress by taking aliquots at regular intervals (e.g., every 30 minutes) for analysis by GC-MS.

  • Analysis: Quench the aliquots by adding a small amount of a weak base (e.g., triethylamine). Analyze the product distribution and the consumption of the starting material by GC-MS.

  • Comparison: Compare the reaction rates and product profiles across the different solvents to determine the optimal conditions for your desired outcome.

Experimental_Workflow Start Start: Solvent Screening Prep Prepare reaction vials with This compound and solvent Start->Prep Initiate Add acid catalyst to each vial Prep->Initiate React Stir at constant temperature Monitor by GC-MS Initiate->React Analyze Quench aliquots and analyze product distribution React->Analyze Compare Compare rates and selectivity across solvents Analyze->Compare End Determine Optimal Conditions Compare->End

References

  • Reaction profiles for the base‐ and acid‐catalyzed ring‐opening...
  • Calculated transition states for cyclopropane ring-opening and their rel
  • Effect of solvent on the ring-opening reactions of cyclo- propanated...
  • Ring-opening reactions of cyclopropanes. Part 8.
  • A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps
  • Solvolysis – Knowledge and References - Taylor & Francis
  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry
  • E1--The Minor Product Following Solvolysis - YouTube
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts
  • Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions - YouTube
  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols - CORE
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Ethoxycyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective ethoxycyclopropane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in cyclopropanation. Here, we address common challenges encountered in the lab with in-depth explanations and actionable solutions. Our goal is to empower you to optimize your reactions and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in this compound synthesis?

The diastereoselectivity of this compound formation is a multifactorial issue. The key determinants of the stereochemical outcome are:

  • The nature of the carbene or carbenoid precursor: The reactivity, steric bulk, and Lewis acidity of the cyclopropanating agent are of utmost importance.[1][2]

  • The structure of the alkene substrate: The geometry of the double bond (E/Z), the presence of chiral auxiliaries, and the steric and electronic nature of the substituents all play a crucial role.

  • The presence and nature of directing groups: Functional groups, such as hydroxyl groups in allylic alcohols, can coordinate to the cyclopropanating agent, directing the attack from a specific face of the double bond.[2]

  • Reaction conditions: Temperature, solvent, and the presence of additives can significantly impact the diastereomeric ratio (d.r.).

  • The catalyst system: In metal-catalyzed reactions, the choice of metal and ligand is critical for inducing high diastereoselectivity.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or Non-Existent Diastereoselectivity

You're running your cyclopropanation and the analysis shows a nearly 1:1 mixture of diastereomers, or the selectivity is unacceptably low. Here’s how to troubleshoot this common problem.

Potential Cause 1: Inappropriate Choice of Cyclopropanating Reagent

The choice of reagent is paramount in achieving high diastereoselectivity. Different reagents have varying steric and electronic properties that influence the transition state of the reaction.

  • Explanation: For instance, in the Simmons-Smith reaction, the nature of the zinc carbenoid is critical. The Furukawa modification (using diethylzinc) is often preferred for less nucleophilic alkenes as it can be used in non-complexing solvents, increasing the electrophilicity of the reagent.[2] For substrates with directing groups like allylic alcohols, reagents that can coordinate with the hydroxyl group, such as those derived from zinc or samarium, can provide high levels of stereocontrol.[1][2]

  • Solution:

    • Reagent Screening: If you are using a classical Simmons-Smith reagent (Zn-Cu couple), consider switching to the Furukawa reagent (Et₂Zn, CH₂I₂) or other modified procedures.

    • Consider the Substrate: For electron-deficient alkenes, a Corey-Chaykovsky reaction with a suitable sulfur ylide might be a better choice.[4]

    • Consult the Literature: Review recent literature for cyclopropanation of similar substrates to identify the most effective reagent systems.

Potential Cause 2: Lack of Effective Stereochemical Control from the Substrate

The inherent structure of your alkene may not be sufficient to induce facial selectivity.

  • Explanation: The energy difference between the transition states leading to the two diastereomers may be too small. This is common in alkenes lacking significant steric differentiation or a directing functional group.

  • Solution:

    • Introduce a Directing Group: If possible, modify your substrate to include a directing group, such as a hydroxyl or ether, at an allylic or homoallylic position. This can dramatically improve diastereoselectivity by coordinating with the cyclopropanating agent.

    • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to your substrate can provide a strong facial bias, leading to high diastereoselectivity. The auxiliary can be cleaved in a subsequent step.

    • Change the Alkene Geometry: If you have access to both E and Z isomers of your starting alkene, test both. Often, one isomer will give significantly higher diastereoselectivity than the other.[2]

Workflow for Troubleshooting Poor Diastereoselectivity

Caption: Decision workflow for addressing low diastereoselectivity.

Issue 2: Inconsistent or Irreproducible Diastereoselectivity

You've successfully achieved good diastereoselectivity in a reaction, but subsequent runs give different results.

Potential Cause 1: Sensitivity to Reaction Conditions

Cyclopropanation reactions can be highly sensitive to subtle changes in the reaction environment.

  • Explanation: The aggregation state of organometallic reagents, the presence of trace amounts of water or oxygen, and minor temperature fluctuations can all influence the reaction pathway and, consequently, the diastereoselectivity.

  • Solution:

    • Strict Control of Stoichiometry and Addition Rate: Ensure precise measurement of all reagents. For reactions involving highly reactive species, slow addition using a syringe pump can maintain a low and steady concentration, which can improve reproducibility.

    • Inert Atmosphere and Anhydrous Conditions: Use freshly dried solvents and rigorously maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.

    • Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant temperature. Even small fluctuations can impact selectivity.

    • Consistent Reagent Quality: Use reagents from the same supplier and lot number if possible. The purity of starting materials can affect the outcome.

Potential Cause 2: Catalyst Deactivation or Variability

For catalyzed reactions, the activity of the catalyst can be a source of irreproducibility.

  • Explanation: The active catalytic species may be sensitive to air, moisture, or impurities. Inhomogeneous catalyst distribution in a heterogeneous reaction can also lead to inconsistent results.

  • Solution:

    • Use of a Glovebox: Handle air- and moisture-sensitive catalysts and reagents in a glovebox.

    • Catalyst Pre-activation: Some catalysts require a pre-activation step. Ensure this is performed consistently.

    • Thorough Mixing: For heterogeneous reactions, ensure efficient stirring to maintain a uniform suspension of the catalyst.

Advanced Topics

The Role of Solvents in Modulating Diastereoselectivity

The choice of solvent is not merely about dissolving the reactants; it can actively participate in the reaction mechanism.

  • Explanation: Coordinating solvents (e.g., ethers) can compete with directing groups on the substrate for coordination to the metal center of the cyclopropanating agent. This can either enhance or diminish the directing effect. Non-coordinating solvents (e.g., alkanes, halogenated hydrocarbons) can lead to a more "naked" and reactive reagent, which can alter selectivity.[2]

  • Experimental Protocol: Solvent Screening for Optimal Diastereoselectivity

    • Setup: Prepare a series of small-scale reactions in parallel. Each reaction should have identical concentrations of substrate, reagent, and be run at the same temperature.

    • Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., diethyl ether, THF, dichloromethane, hexane, toluene).

    • Execution: Run the reactions for the same amount of time.

    • Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.

    • Tabulation: Record the results in a table for easy comparison.

Table 1: Effect of Solvent on Diastereomeric Ratio (d.r.) in a Model Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Hexane1.885:1
Toluene2.387:1
Dichloromethane8.9310:1
Diethyl Ether4.343:1
Tetrahydrofuran (THF)7.522:1

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Reaction Mechanism: Directed Cyclopropanation

G cluster_substrate Substrate cluster_reagent Reagent cluster_product Product Alkene Alkene with Directing Group (e.g., -OH) Intermediate Coordinated Complex Alkene->Intermediate Coordination Carbenoid Coordinating Carbenoid (e.g., Zn-based) Carbenoid->Intermediate Syn_Cyclopropane Syn-Diastereomer (Major Product) Intermediate->Syn_Cyclopropane Intramolecular Methylene Transfer

Caption: Directed cyclopropanation mechanism.

References

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
  • Recent advances in asymmetric synthesis via cyclopropanol intermedi
  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
  • 12.10: Oxacyclopropane ( Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Chemistry LibreTexts. [Link]
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]

Sources

Technical Support Center: Preventing Unwanted Polymerization of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethoxycyclopropane. This compound is a valuable synthetic intermediate, prized for the unique structural and electronic properties imparted by its strained three-membered ring.[1][2] However, this reactivity also presents significant challenges, most notably its propensity for unwanted polymerization.

This guide provides in-depth, experience-based answers and troubleshooting protocols to help you anticipate, prevent, and resolve issues related to the stability of this compound, ensuring the integrity of your experiments and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to polymerization?

This compound possesses two key structural features that contribute to its reactivity: the ether linkage and the strained cyclopropane ring. This duality means it is susceptible to two primary polymerization pathways:

  • Free-Radical Polymerization: Like many ethers, it can form explosive peroxides upon exposure to air and light, which can initiate radical polymerization.[3]

  • Cationic Ring-Opening Polymerization (ROP): The high ring strain of the cyclopropane ring makes it susceptible to cleavage by Lewis acids or strong protic acids, leading to cationic polymerization.[4][5]

Understanding both mechanisms is critical for preventing unwanted reactions.

Q2: I opened a new bottle of this compound, and it appears slightly viscous. What should I do?

Increased viscosity is a primary indicator that polymerization has begun.[6] Do not proceed with your experiment. The immediate concern is the potential presence of peroxides, which can be explosive when concentrated.[3] Visually inspect the container (without shaking) for crystalline solids or wisp-like structures, especially around the cap and in the liquid.[6] If crystals are observed, do not move the container and contact your institution's Environmental Health & Safety (EH&S) office immediately for emergency disposal.[6] If no crystals are visible, you may proceed with caution to test for peroxides as described in the "Detailed Experimental Protocols" section below.

Q3: How should I properly store this compound to maximize its shelf life?

Proper storage is the most effective preventative measure. Purchase this compound in small quantities that will be used promptly and adhere to the storage conditions outlined in the table below.[3][7] Always date containers upon receipt and upon opening.[8]

Q4: Is a polymerization inhibitor necessary for storing this compound?

Yes, using an inhibitor is highly recommended, especially for previously opened containers or material that will be stored for more than a few months. Commercial this compound may already contain an inhibitor like butylated hydroxytoluene (BHT).[3] However, this inhibitor can be consumed over time or removed during purification (e.g., distillation).[3] Adding a small amount of BHT can significantly prolong the shelf life by preventing free-radical formation.

Q5: My reaction involves a Lewis acid catalyst. How can I prevent polymerization of my this compound starting material?

This is a critical concern. Lewis acids are potent catalysts for the cationic ring-opening polymerization of donor-acceptor cyclopropanes.[4][5] To mitigate this, consider the following:

  • Low Temperatures: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the Lewis acid to keep its instantaneous concentration low.

  • Catalyst Choice: Use the mildest Lewis acid catalyst effective for your reaction.

  • Solvent Effects: The choice of solvent can influence the activity of the Lewis acid.

Understanding the Polymerization Mechanisms

A clear understanding of the two primary polymerization pathways is essential for effective troubleshooting.

  • Mechanism 1: Free-Radical Polymerization via Peroxide Formation This pathway is identical to that of common ethers like diethyl ether and THF.[9] It proceeds via a classic free-radical chain reaction initiated by peroxides formed through autoxidation.

    • Initiation: In the presence of oxygen and often accelerated by light or heat, a hydrogen atom is abstracted from the carbon adjacent to the ether oxygen, forming a carbon-centered radical.[9] This radical reacts with molecular oxygen (O₂) to form a peroxy radical.

    • Propagation: The peroxy radical abstracts a hydrogen from another this compound molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain.

    • Hazard: The accumulation of these hydroperoxides is extremely dangerous. They are sensitive to shock, heat, and friction and can detonate violently, especially upon concentration during distillation.[6]

  • Mechanism 2: Cationic Ring-Opening Polymerization (ROP) This pathway is initiated by acidic species, particularly Lewis acids (e.g., SnCl₄, BF₃·OEt₂, AlCl₃) or strong protic acids.[4][10]

    • Initiation: The Lewis acid coordinates to the ether oxygen, activating the molecule. This facilitates the cleavage of a C-C bond in the strained cyclopropane ring, forming a stabilized carbocationic intermediate.[5]

    • Propagation: The carbocationic end of the opened ring is highly electrophilic and reacts with the nucleophilic oxygen of another this compound monomer, propagating the polymer chain.

PolymerizationPathways Figure 1. Dual Polymerization Pathways of this compound ECP This compound O2_Light O₂ / Light / Heat LewisAcid Lewis Acid (e.g., BF₃) or Protic Acid (H⁺) Peroxides Hydroperoxides (ROOH) (Unstable Initiator) O2_Light->Peroxides Autoxidation FRP Polyether (via Radical Chain Reaction) Peroxides->FRP Initiation ROP_Intermediate Ring-Opened Carbocation Intermediate LewisAcid->ROP_Intermediate Initiation ROP Polymer (via Ring-Opening) ROP_Intermediate->ROP Propagation

Caption: Dual polymerization pathways for this compound.

Proactive Prevention: Storage, Handling, and Inhibition

Table 1: Recommended Storage and Handling Protocols

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool, dark place.Lower temperatures decrease the rate of autoxidation and peroxide formation.[3] Avoid refrigeration unless the freezer is specifically rated as explosion-proof, as standard units have ignition sources.[7]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Oxygen is a required reactant for peroxide formation.[3] Purging the headspace of the container with an inert gas displaces oxygen and significantly inhibits this process.[3]
Light Store in an amber or opaque container.UV light provides the energy to initiate the free-radical chain reaction for peroxide formation.[3] Storing in a flammables cabinet provides protection from light.
Container Use original manufacturer's container with a tight-fitting cap.Avoid glass stoppers or caps that can cause friction upon opening, which could detonate peroxide crystals formed on the threads.[6]
Handling Use only in a well-ventilated fume hood, away from ignition sources.This compound is flammable. Vapors can accumulate and form explosive mixtures with air.[7]
Purity Do not distill to dryness.Distillation removes inhibitors and concentrates non-volatile peroxides to explosive levels.[3] Always test for peroxides before any distillation.

Table 2: Polymerization Inhibitors

Inhibitor TypeExampleMechanism of ActionTypical ConcentrationPrimary Use Case
Radical Scavenger Butylated Hydroxytoluene (BHT)A phenolic antioxidant that terminates the free-radical chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable radical that does not propagate.[3]50-200 ppmPreventing peroxide formation during long-term storage (free-radical pathway).
Weak, Non-Nucleophilic Base Basic Alumina (Al₂O₃)Neutralizes trace acidic impurities that could initiate cationic polymerization.Pass through a small plug before use.Purifying the monomer immediately before use in acid-sensitive reactions (cationic pathway).

Troubleshooting Guide: When Polymerization Occurs

This section provides a logical workflow for diagnosing and addressing polymerization issues.

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for this compound Polymerization Start Polymerization Observed (Viscosity Increase / Solid Formation) Where Where did it occur? Start->Where InStorage In Storage Bottle Where->InStorage Storage InReaction During Reaction Where->InReaction Reaction CheckCrystals Visually inspect for crystals (DO NOT SHAKE) InStorage->CheckCrystals CrystalsYes Crystals Present CheckCrystals->CrystalsYes Yes CrystalsNo No Crystals CheckCrystals->CrystalsNo No ContactEHS STOP. Contact EH&S Immediately. Treat as explosive. CrystalsYes->ContactEHS TestPeroxides Test for peroxides (See Protocol) CrystalsNo->TestPeroxides Dispose Dispose of material via EH&S. TestPeroxides->Dispose CheckConditions Were acidic conditions used? (Lewis or Protic Acid) InReaction->CheckConditions AcidYes YES CheckConditions->AcidYes Yes AcidNo NO CheckConditions->AcidNo No CationicROP Likely Cationic ROP. Troubleshoot reaction: - Lower Temperature - Slower Addition - Milder Catalyst AcidYes->CationicROP RadicalPoly Likely Free-Radical Polymerization. Troubleshoot starting material: - Test for peroxides - Add BHT inhibitor - Use fresh, purified stock AcidNo->RadicalPoly

Caption: Troubleshooting workflow for this compound polymerization.

Detailed Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This method is more sensitive than commercial test strips and can detect various peroxide species. Perform this test before any distillation or concentration step, and periodically for stored material.

Materials & Reagents:

  • Sample of this compound to be tested

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

  • White paper or background

Procedure:

  • Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[7]

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper and shake the mixture.

  • Observe the color of the solution against a white background.

Table 3: Interpretation of Peroxide Test Results

Observed ColorPeroxide ConcentrationAction Required
Colorless < 10 ppm (Acceptable)Safe for use. Consider adding BHT for storage.
Pale Yellow 10 - 50 ppm (Low)Use with caution. Avoid concentration or distillation. Plan for disposal.
Bright Yellow to Brown > 50 ppm (Hazardous)DO NOT USE. The material is dangerous. Do not handle further. Contact EH&S for immediate disposal.

References

  • Working Safely with Peroxide Forming Compounds. (2017). Safety & Risk Services, University College London. [Link]
  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh Health and Safety Department. [Link]
  • Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. (2017).
  • EH&S Guidelines for Peroxide Forming Chemicals. (2022). University of Washington Environmental Health & Safety. [Link]
  • Peroxide Formation. Department of Chemistry and Biochemistry, University of Maryland. [Link]
  • Scheme 1 Free radical ring opening copolymerization of 1,1-bis (ethoxy carbonyl) 2-vinyl cyclopropane (BCVCP) and methyl methacrylate (MMA).
  • Cyclopropyl. INRAE. [Link]
  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry. [Link]
  • (A) Examples of the cyclopropyl isostere to block potentially reactive...
  • Development of a Universal Alkoxyamine for “Living” Free Radical Polymeriz
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Ethers - Handling and control of exposure. (2010). The University of Edinburgh Health and Safety Department. [Link]
  • This compound.
  • Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. MDPI. [Link]
  • Cyclopropyl ether.
  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols.
  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile. Chemistry – A European Journal. [Link]
  • Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Semantic Scholar. [Link]
  • Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]
  • Introduction to Polymers - Lecture 6.
  • Handling and Storage of Chemicals. University of Ottawa. [Link]
  • Lewis Pair Catalysts in the Polymerization of Lactide and Rel
  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis.
  • Glycol Ethers Storage and Handling Guide. Scribd. [Link]
  • Redox cationic frontal polymerization: a new strategy towards fast and efficient curing of defect-free fiber reinforced polymer composites.
  • Lewis Acid Catalyzed, Selective Cyclopropane-Ring Opening in Ingol Diterpene Derivatives.
  • Polymerization of vinylcyclopropane monomers via free radical...
  • Free Radical Polymerization. The Knowles Group, Princeton University. [Link]
  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. [Link]
  • Safe Handling of Peroxide Forming Chemicals.

Sources

Technical Support Center: Characterization of Impurities in Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of impurities in ethoxycyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of this compound samples. Here, we synthesize our expertise in analytical chemistry with field-proven insights to help you navigate the challenges of impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in this compound, providing a foundational understanding for your analytical work.

Q1: What are the likely process-related impurities in this compound synthesized via the Williamson ether synthesis?

A1: The Williamson ether synthesis is a common method for preparing ethers like this compound.[1][2] This synthesis involves the reaction of an alkoxide with an alkyl halide.[3] Therefore, the most probable process-related impurities include:

  • Unreacted Starting Materials:

    • Cyclopropanol

    • Ethyl halide (e.g., ethyl bromide, ethyl iodide) or other ethylating agent (e.g., diethyl sulfate)

  • Reagents and Byproducts:

    • The base used to form the cyclopropoxide (e.g., sodium hydride, potassium tert-butoxide)

    • Salts formed during the reaction (e.g., sodium bromide)

  • Side-Reaction Products:

    • Products of elimination reactions, especially if secondary or tertiary alkyl halides are used, though less likely with a primary ethylating agent.[3]

Q2: What are the potential degradation products of this compound?

A2: this compound, like other ethers, can degrade under certain conditions. The primary degradation pathways to consider are:

  • Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, HI), ethers can be cleaved to form an alcohol and an alkyl halide.[4] For this compound, this would likely yield cyclopropanol and an ethyl halide.

  • Oxidative Degradation: Ethers can undergo autoxidation in the presence of oxygen to form hydroperoxides, which can be unstable.[3]

  • Thermal Degradation: While generally stable, at elevated temperatures, decomposition may occur. The specific products would depend on the conditions.

Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?

A3: Given the volatile nature of this compound and its likely impurities, the most effective analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for separating and identifying volatile organic compounds.[5] It provides both chromatographic separation and mass spectral data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization and quantification of the main component and any impurities present.[6]

Q4: What are the regulatory guidelines for impurities in a new drug substance like this compound?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for impurities in new drug substances.[7] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C(R5): Impurities: Guideline for Residual Solvents.

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: I am seeing tailing peaks for this compound and other components in my chromatogram. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here’s a systematic approach to troubleshooting:

Causality: Peak tailing often indicates active sites in the GC system, column overload, or improper method parameters. Active sites, which can be exposed silanol groups in the liner or column, can interact with polar analytes, causing them to lag behind and tail.

Troubleshooting Steps:

  • Check for Active Sites:

    • Liner Deactivation: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one.

    • Column Conditioning: If the column has been sitting unused or has been exposed to oxygen at high temperatures, it may need to be reconditioned.

    • Column Contamination: Non-volatile residues can accumulate at the head of the column. Trim the first 10-15 cm of the column from the inlet side.

  • Evaluate for Column Overload:

    • Reduce Injection Volume: Injecting too much sample can saturate the column. Try reducing the injection volume.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

    • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.

  • Optimize GC Method Parameters:

    • Injector Temperature: An injector temperature that is too low can cause slow vaporization and lead to tailing. Ensure the temperature is appropriate for the volatility of your analytes.

    • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Experiment with a slightly faster ramp rate.

Q: I am observing unexpected peaks in my chromatogram that are not present in my standard. How can I identify these "ghost peaks"?

A: Ghost peaks are extraneous peaks that can originate from various sources of contamination within the GC-MS system.

Causality: These peaks are often due to carryover from previous injections, septum bleed, or contamination in the carrier gas or sample preparation.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Run a Blank: Inject a vial of your solvent to see if the ghost peaks are present. If they are, the contamination is likely from the solvent, syringe, or GC system.

    • Check for Carryover: If the ghost peaks appear after a particularly concentrated sample, it is likely carryover. Run several solvent blanks to wash the system.

    • Septum Bleed: Old or overheated septa can release siloxanes, which appear as a series of evenly spaced peaks. Replace the septum with a high-quality, low-bleed septum.

    • Carrier Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

  • Systematic Cleaning:

    • Injector Maintenance: Clean the injector port and replace the liner and seals.

    • Syringe Cleaning: Thoroughly clean the injection syringe or use a new one.

Workflow for Troubleshooting Ghost Peaks

Caption: A systematic workflow for identifying the source of ghost peaks in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Q: I am having trouble distinguishing between impurities and the main this compound signals in the ¹H NMR spectrum. What should I look for?

A: The ¹H NMR spectrum of this compound has distinct features. Impurity signals can sometimes overlap, but a careful analysis of chemical shifts, coupling patterns, and integration can help in their identification.[6]

Causality: Overlapping signals can make spectral interpretation challenging. Understanding the expected signals for this compound and its potential impurities is key to resolving this.

Troubleshooting and Interpretation Steps:

  • Know Your Expected Spectrum:

    • Ethoxy Group: Expect a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, characteristic of an ethyl group.

    • Cyclopropyl Group: The protons on the cyclopropane ring will appear in the upfield region, typically between 0 and 1 ppm, and will likely show complex splitting patterns due to cis and trans couplings.

  • Look for Impurity Signatures:

    • Cyclopropanol: Look for a broad singlet for the hydroxyl (-OH) proton, which can appear over a wide chemical shift range and may exchange with D₂O. The cyclopropyl protons will be in a similar region to those of this compound but with a different splitting pattern.

    • Ethyl Halide: If present, you may see a quartet and a triplet for the ethyl group, but at different chemical shifts compared to this compound.

    • Solvents: Residual solvents from synthesis or sample preparation are common impurities. Consult reference tables for the chemical shifts of common laboratory solvents.

  • Utilize 2D NMR Techniques:

    • If signals are heavily overlapped, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in correlating protons to each other and to their attached carbons, aiding in the definitive assignment of all signals.

Table 1: Suggested Starting Analytical Method Parameters

ParameterGC-MS¹H NMR¹³C NMR
Instrument Gas Chromatograph with Mass Spectrometer400 MHz or higher NMR Spectrometer100 MHz or higher NMR Spectrometer
Column/Probe DB-5ms, 30 m x 0.25 mm, 0.25 µm5 mm Broadband Probe5 mm Broadband Probe
Injector Temp. 250 °CN/AN/A
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/minN/AN/A
Carrier Gas Helium, 1.0 mL/minN/AN/A
MS Scan Range 35-350 amuN/AN/A
Solvent N/ACDCl₃CDCl₃
Reference N/ATMS (0.00 ppm)CDCl₃ (77.16 ppm)

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the potential degradation of this compound under acidic conditions.

Materials:

  • This compound sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or other suitable solvent

  • GC-MS system

Procedure:

  • Prepare a solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • To 1 mL of this solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with a suitable solvent to an appropriate concentration for GC-MS analysis.

  • Analyze the sample by GC-MS to identify and quantify any degradation products.

  • Compare the chromatogram of the stressed sample to that of an unstressed control sample to identify new peaks corresponding to degradation products.

Impurity_Identification Start Sample Analysis GCMS_Analysis GC-MS Analysis Start->GCMS_Analysis NMR_Analysis NMR Analysis Start->NMR_Analysis Detect_Impurity Impurity Detected? GCMS_Analysis->Detect_Impurity NMR_Analysis->Detect_Impurity Characterize Characterize Impurity Detect_Impurity->Characterize Yes Report Report Findings Detect_Impurity->Report No Process_Related Process-Related? Characterize->Process_Related Degradation_Product Degradation Product? Process_Related->Degradation_Product No Identify_Structure Identify Structure (MS, NMR) Process_Related->Identify_Structure Yes Degradation_Product->Identify_Structure Yes Degradation_Product->Report No Quantify Quantify Impurity Identify_Structure->Quantify Quantify->Report

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Ethoxycyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethoxycyclopropane reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. The unique reactivity of the strained cyclopropane ring, combined with the activating effect of the ethoxy group, makes it a valuable synthetic intermediate.[1] However, this reactivity also brings a critical challenge: a pronounced sensitivity to moisture.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to conduct successful and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields? I suspect water contamination.

A1: Your suspicion is likely correct. The presence of even trace amounts of water can be detrimental to many reactions involving this compound for two primary reasons:

  • Hydrolysis and Ring-Opening: this compound, especially under acidic conditions (which can be generated by impurities or Lewis acid catalysts), is susceptible to hydrolysis.[2] This can lead to the opening of the highly strained cyclopropane ring to form undesired byproducts like ethyl propionate.[2]

  • Catalyst Deactivation: Many reactions involving this compound, such as cyclopropanations or reactions with organometallics, utilize moisture-sensitive catalysts (e.g., Lewis acids, organozinc reagents).[3] Water can react with and deactivate these catalysts, effectively halting your desired transformation.[3]

To confirm moisture as the culprit, you can run a small-scale, rigorously dried control reaction. If this control reaction is successful, it strongly indicates that water contamination is the issue in your main experiment.

Q2: What are the primary sources of moisture in my reaction setup?

A2: Moisture can be introduced from several seemingly innocuous sources. A systematic check of your experimental setup is crucial.[4] The most common sources include:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture over time once the bottle is opened.

  • Reagents: Hygroscopic reagents or starting materials can introduce significant amounts of water.

  • Glassware: Improperly dried glassware is a frequent source of contamination. A simple oven-drying might not be sufficient.

  • Atmosphere: Reactions run under an ambient atmosphere will be exposed to humidity.

Q3: What are the tell-tale signs of water contamination in my this compound reaction?

A3: Beyond low yields or complete reaction failure, there are several observational and analytical clues:

  • Inconsistent Reaction Initiation: Difficulty in getting the reaction to start, especially when using catalysts that require an induction period.

  • Formation of Unexpected Byproducts: The presence of ring-opened products, such as ethyl propionate or α,β-unsaturated aldehydes, can be indicative of hydrolysis.[2][3]

  • Changes in Catalyst Appearance: Some catalysts may change color or precipitate upon deactivation by water.

  • Irreproducible Results: Significant variations in yield or product distribution between seemingly identical reaction setups often point to differing levels of moisture contamination.

A helpful diagnostic tool is to monitor the reaction at its initial stages using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This can help you identify if the starting material is being consumed and if any unexpected intermediates or byproducts are forming early on.

Section 2: Troubleshooting Guides

Issue 1: Low or No Conversion in a Lewis Acid-Catalyzed Reaction

Root Cause: Lewis acids are highly susceptible to deactivation by water. Water, being a Lewis base, can coordinate to the Lewis acidic center, rendering it unable to activate the this compound substrate.

Troubleshooting Workflow:

start Low/No Conversion check_reagents Verify Purity and Dryness of Reagents and Solvents start->check_reagents check_glassware Ensure Rigorously Dry Glassware (Flame-dried under vacuum) start->check_glassware check_atmosphere Confirm Inert Atmosphere (Argon or Nitrogen) start->check_atmosphere increase_catalyst Incrementally Increase Catalyst Loading check_reagents->increase_catalyst check_glassware->increase_catalyst check_atmosphere->increase_catalyst change_catalyst Screen Different Lewis Acids increase_catalyst->change_catalyst If no improvement success Successful Reaction increase_catalyst->success If improvement change_catalyst->success If improvement

Caption: Troubleshooting workflow for Lewis acid-catalyzed reactions.

Detailed Steps:

  • Re-evaluate Reagent and Solvent Purity: Use freshly distilled or newly opened anhydrous solvents. If reagents are solids, dry them in a vacuum oven.

  • Optimize Glassware Preparation: Flame-dry all glassware under a high vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Maintain a Strict Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up and run the reaction.

  • Consider Catalyst Loading: If you suspect minor water contamination, a slight increase in the catalyst loading might overcome the deactivation.

  • Explore Alternative Catalysts: Some Lewis acids have a higher tolerance for trace amounts of moisture. Consider screening alternatives if the problem persists.[3]

Issue 2: Formation of Ring-Opened Byproducts

Root Cause: The presence of Brønsted acids, which can be generated from the reaction of Lewis acids with water, can catalyze the ring-opening of this compound.

Troubleshooting Workflow:

start Ring-Opened Byproducts Detected check_acidity Check for Adventitious Acidity (e.g., from reagents) start->check_acidity add_base Add a Non-Nucleophilic Proton Scavenger check_acidity->add_base lower_temp Lower Reaction Temperature add_base->lower_temp success Minimized Byproducts lower_temp->success

Caption: Strategy to minimize ring-opened byproducts.

Detailed Steps:

  • Identify the Source of Acidity: Test your reagents and solvents for any acidic impurities.

  • Incorporate a Proton Sponge: The addition of a hindered, non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can neutralize trace amounts of acid without interfering with the main reaction.

  • Control the Reaction Temperature: Ring-opening reactions can be kinetically disfavored at lower temperatures. Running the reaction at 0°C or -78°C may suppress byproduct formation.[5]

Section 3: Experimental Protocols

Protocol 1: Rigorous Drying of Solvents

This protocol describes the preparation of highly anhydrous solvents, a critical step for successful this compound reactions.

Materials:

  • Solvent to be dried (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene)

  • Appropriate drying agent (see table below)

  • Distillation apparatus

  • Schlenk flask for collection

  • Inert gas source (Argon or Nitrogen)

SolventPrimary Drying AgentIndicator
Tetrahydrofuran (THF)Sodium/BenzophenoneDeep blue/purple color
Diethyl EtherSodium/BenzophenoneDeep blue/purple color
TolueneSodium
DichloromethaneCalcium Hydride (CaH₂)

Procedure:

  • Pre-drying: If the solvent has significant water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Setup: Assemble a distillation apparatus that has been flame-dried under vacuum.

  • Addition of Drying Agent: Add the appropriate drying agent to the solvent in the distillation flask under an inert atmosphere. If using sodium/benzophenone, add benzophenone until a persistent blue or purple color is obtained, indicating anhydrous conditions.

  • Distillation: Distill the solvent under an inert atmosphere.

  • Collection: Collect the freshly distilled solvent in a flame-dried Schlenk flask under an inert atmosphere.

  • Storage: Store the anhydrous solvent over molecular sieves in the Schlenk flask.

Protocol 2: General Procedure for a Moisture-Sensitive this compound Reaction

This protocol provides a general workflow for setting up a reaction that is sensitive to moisture.

Materials:

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Inert gas source (Argon or Nitrogen)

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Flame-dry the Schlenk flask under high vacuum and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add any solid reagents to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Cooling (if necessary): Cool the reaction mixture to the desired temperature using an appropriate cooling bath.

  • Liquid Reagent Addition: Add liquid reagents, including this compound, dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots with a syringe and analyzing them by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of an appropriate quenching solution (e.g., saturated aqueous ammonium chloride).[5]

Section 4: Advanced Topics

This compound in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for synthesizing cyclopropanes.[6] When using electron-rich olefins like enol ethers (a category that this compound can be conceptually related to in terms of reactivity), the reaction is often high-yielding.[7] However, the organozinc carbenoid used in this reaction is highly moisture-sensitive.[8]

Key Considerations:

  • Reagent Preparation: The zinc-copper couple or diethylzinc used to generate the carbenoid must be handled under strictly anhydrous conditions.

  • Solvent Choice: Non-basic and unreactive solvents like dichloromethane or 1,2-dichloroethane are preferred.[9]

  • Directing Groups: The presence of nearby hydroxyl groups on the substrate can coordinate to the zinc and direct the cyclopropanation, but this also highlights the sensitivity of the reagent to Lewis basic functional groups.[6]

This compound as a Protecting Group

While not as common as other protecting groups, the cyclopropyl ether moiety can be used to protect alcohols.[10][11] Its stability to a range of conditions and selective removal under specific acidic conditions can be advantageous.[12][13] However, its sensitivity to strong acids must be considered when planning a synthetic route.

Orthogonal Protection Schemes:

When designing a synthesis with multiple protecting groups, it is crucial to consider an orthogonal strategy.[13] This means that each protecting group can be removed under conditions that do not affect the others. For example, if using an this compound-protected alcohol, one might choose a base-labile protecting group for an amine in the same molecule.

References

  • Solubility of Things. This compound. [Link]
  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
  • Pure and Applied Chemistry. THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. [Link]
  • Wikipedia. Simmons–Smith reaction. [Link]
  • ResearchGate. Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • University of California, Irvine. Protecting Groups. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Wikipedia. Protecting group. [Link]

Sources

Technical Support Center: Air Sensitivity and Handling of Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for ethoxycyclopropane. As a valued member of the research and development community, your safety and the integrity of your experimental results are our highest priorities. This compound, with its unique cyclopropyl and ethoxy functionalities, is a valuable building block in modern synthesis.[1] However, like many ethers, its structure presents specific handling challenges related to air sensitivity.

This guide is designed to move beyond standard safety data sheets. It provides field-proven insights and detailed protocols to help you navigate the complexities of handling this reagent. We will explore the "why" behind each recommendation, empowering you to make informed decisions, troubleshoot effectively, and ensure both safety and success in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and safe handling of this compound.

Q1: What is this compound and why is it considered air-sensitive?

This compound (CAS No. 5614-38-0) is an organic compound featuring an ethyl ether linked to a cyclopropane ring.[2][3] Its air sensitivity is a characteristic shared by many ethers. The carbon atom adjacent to the ether oxygen is susceptible to a process called autoxidation, a slow reaction with atmospheric oxygen.[4][5] This reaction forms unstable and potentially explosive peroxide compounds.[4][6]

Q2: How exactly does peroxide formation occur in this compound?

Peroxide formation proceeds via a free-radical chain reaction catalyzed by light and heat.[4][5] The mechanism involves three key stages:

  • Initiation: A radical initiator (like a UV photon) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, creating a carbon-centered radical.[4]

  • Propagation: This carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new carbon-centered radical, thus continuing the chain.[4]

  • Termination: The reaction stops when two radicals combine. Over time, these hydroperoxides can further react to form polymeric peroxides and other degradation products.[7]

Q3: What are the primary hazards associated with aged this compound?

The primary and most severe hazard is the risk of explosion.[8] The peroxides formed during autoxidation are shock, friction, and heat-sensitive.[6][7] As the more volatile this compound evaporates from an opened container, these less volatile peroxides can become dangerously concentrated.[5] This can lead to the formation of crystalline peroxides or a viscous oily layer, which may detonate with extreme violence if disturbed, heated, or concentrated further (e.g., during distillation).[5][7] There are documented cases of ether bottles exploding even while in storage.[7]

Q4: How should I properly store a new, unopened container of this compound?

Proper storage is the first line of defense against peroxide formation.

  • Container: Keep the compound in its original, tightly sealed, light-resistant manufacturer's container.[8][9]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[10] This should be a dedicated flammable storage cabinet, away from heat sources and direct sunlight.[9][11]

  • Segregation: Store this compound separately from strong oxidizing agents and acids.[12][13][14]

Q5: What precautions should I take immediately after opening a container for the first time?

The moment a container is opened, its shelf life begins to decrease.

  • Labeling: Immediately write the date the container was received and the date it was first opened directly on the label.[8] This is crucial for tracking its age.

  • Inert Atmosphere: After dispensing the required amount, flush the headspace of the container with an inert gas like nitrogen or argon before tightly resealing the cap. This displaces the oxygen, slowing the autoxidation process.

Q6: What is the recommended shelf life for this compound once opened?

While specific data for this compound is not widely published, it should be treated with the same caution as other high-risk ethers like diethyl ether or tetrahydrofuran (THF). The table below provides a conservative schedule based on established guidelines for peroxide-forming chemicals.[5]

Q7: What personal protective equipment (PPE) is required when handling this compound?

Always handle this compound inside a certified chemical fume hood.[15] The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.[15]

  • Body Protection: A flame-resistant lab coat.[12][15]

  • Hand Protection: Appropriate chemical-resistant gloves. While nitrile gloves are common, they may offer limited protection. Neoprene or polyvinyl alcohol (PVA) gloves are often recommended for extended handling of ethers.[15] Always check the glove manufacturer's compatibility chart and change gloves immediately if contamination is suspected.

  • General: Wear long pants and closed-toe shoes.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is unexpectedly low or the reaction has failed completely, especially when using organometallic or other sensitive reagents.

  • Possible Cause: Your this compound may be contaminated with peroxides. Peroxides are oxidizing agents and can decompose sensitive reagents, such as Grignard reagents, organolithiums, or catalysts, leading to reaction failure.

  • Diagnostic Steps & Solution:

    • Do not assume your solvent is pure. Check the "date opened" on the container. If it is more than a few months old or has been stored improperly, suspicion should be high.

    • Test for Peroxides: Using a fresh, unopened sample of this compound as a negative control, test an aliquot of the suspect solvent for peroxides using one of the methods described in the Standard Operating Protocols section below.

    • Resolution: If the test is positive, do not use the solvent for your reaction. Either discard the contaminated bottle according to your institution's hazardous waste procedures or, for low levels of contamination, purify it using the alumina column method (Protocol 3 ). For critical reactions, it is always best to use a newly opened bottle of inhibitor-containing solvent.

Problem 2: I can see crystalline solids, a viscous oily layer, or discoloration in my bottle of this compound.

  • Possible Cause: This indicates a dangerously high concentration of explosive peroxides.[5][6]

  • IMMEDIATE ACTION REQUIRED:

    • STOP. DO NOT TOUCH OR MOVE THE BOTTLE. Do not attempt to open the cap, as the friction alone could be sufficient to cause detonation.[7]

    • Alert Colleagues: Immediately inform others in the lab of the situation.

    • Evacuate: Secure the area and evacuate personnel.

    • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent emergency response team immediately. They are trained to handle these extremely hazardous situations. Do not attempt to dispose of the material yourself.

Problem 3: My analytical data (e.g., NMR, GC-MS) shows unexpected peaks that are not related to my starting materials or expected products.

  • Possible Cause: These peaks may correspond to byproducts from the degradation of this compound. For example, the decomposition of diethyl ether hydroperoxide is known to yield acetaldehyde.[16] Similar degradation pathways are possible for this compound.

  • Diagnostic Steps & Solution:

    • Analyze the Impurities: Attempt to identify the impurity peaks by comparing them to known ether degradation products.

    • Test for Peroxides: A positive peroxide test on the solvent batch used will strongly support the hypothesis of solvent degradation.

    • Resolution: For future experiments, use a fresh bottle of high-purity this compound. If trace impurities from the solvent could affect your results, consider passing it through an activated alumina plug immediately before use to remove both peroxides and stabilizers.

Data & Diagrams

Table 1: Storage and Testing Schedule for this compound

Based on general guidelines for peroxide-forming chemicals (Group B).[5]

Container StatusStorage PeriodTesting/Disposal Requirement
Unopened 12 months from receiptVisually inspect before opening.
Opened 6 months from openingTest for peroxides every 3 months. Discard after 6 months.
Diagram 1: Autoxidation Free-Radical Mechanism

Autoxidation cluster_initiation Initiation cluster_propagation Propagation I_start R-O-CH< I_radical R-O-C• I_start->I_radical P1_O2 O₂ I_radical->P1_O2 + cluster_propagation cluster_propagation I_initiator Initiator (e.g., UV Light) I_initiator->I_start + I_H_rad H• P1_peroxy R-O-C-O-O• (Peroxy Radical) P1_O2->P1_peroxy P2_ether R-O-CH< P1_peroxy->P2_ether + P2_hydroperoxide R-O-C-O-O-H (Hydroperoxide) P2_ether->P2_hydroperoxide P2_radical R-O-C• P2_hydroperoxide->P2_radical

Caption: The free-radical chain reaction responsible for peroxide formation in ethers.

Diagram 2: Decision Workflow for Handling this compound

Workflow start Receive New Bottle of this compound date_it Date Bottle (Received) Store Appropriately start->date_it need_to_use Need to Use? date_it->need_to_use open_bottle Open Bottle Date Bottle (Opened) Purge with Inert Gas need_to_use->open_bottle Yes check_age Is 'Date Opened' > 3 months ago? open_bottle->check_age test_peroxides Perform Peroxide Test (Protocol 1 or 2) check_age->test_peroxides Yes use_in_rxn Use in Experiment check_age->use_in_rxn No peroxides_present Peroxides > 100 ppm? test_peroxides->peroxides_present peroxides_present->use_in_rxn No (None Detected) dispose Dispose via EHS peroxides_present->dispose Yes purify Purify via Alumina Column (Protocol 3) peroxides_present->purify No (Trace) purify->use_in_rxn

Caption: A decision-making workflow for the safe handling and use of this compound.

Standard Operating Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method) [7][17]

This test is highly sensitive for detecting hydroperoxides.

  • Preparation: In a clean glass test tube, add ~100 mg of potassium iodide (KI) to 1 mL of glacial acetic acid. Mix until the solid dissolves. This solution should be prepared fresh.

  • Testing: Add 1-2 mL of the this compound to be tested to the KI/acetic acid solution.

  • Observation: Stopper the tube and shake for 30 seconds. A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.

  • Confirmation (Optional): Add a few drops of a starch indicator solution. A blue-black color provides a very sensitive confirmation of the presence of liberated iodine, and thus peroxides.

  • Disposal: Neutralize the test solution with sodium bicarbonate before disposing of it according to your institution's guidelines.

Protocol 2: Semi-Quantitative Peroxide Detection (Test Strip Method) [5][7]

Commercial peroxide test strips offer a rapid and convenient way to estimate peroxide concentration.

  • Dispense Sample: In a fume hood, dispense approximately 1-2 mL of this compound into a clean, dry beaker or vial.

  • Immerse Strip: Dip the test strip into the solvent for 1-2 seconds, ensuring the reaction zone is fully wetted.

  • Evaporate & Read: Remove the strip and allow the solvent to evaporate completely. For some strip types, it may be necessary to moisten the reaction zone with a drop of deionized water after evaporation.[5]

  • Compare: Compare the resulting color of the test pad to the color scale provided with the strips to estimate the peroxide concentration in ppm.

  • Action: If the concentration exceeds 100 ppm, the solvent should be disposed of.[6]

Protocol 3: Laboratory-Scale Peroxide Removal (Activated Alumina Column) [8]

This method is effective for removing low-to-moderate levels of peroxides from solvents. Never attempt this on a solvent with visible crystals or high peroxide test readings.

  • Column Preparation: Secure a glass chromatography column in a fume hood. Place a small plug of glass wool or cotton at the bottom.

  • Packing: Fill the column with basic or neutral activated alumina (activity grade I). A general rule of thumb is to use approximately 10-15 g of alumina for every 100 mL of solvent to be purified.

  • Purification: Carefully pour the this compound onto the top of the alumina column and allow it to percolate through under gravity. Collect the purified solvent in a clean, dry flask.

  • Verification: Test the collected eluent for peroxides using one of the methods above to confirm the success of the purification.

  • Storage: If not for immediate use, add a radical inhibitor (e.g., a small crystal of BHT) to the purified solvent and store it under an inert atmosphere in a properly labeled, light-resistant bottle.

References

  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh Health and Safety Department website.
  • JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments.
  • The University of Edinburgh. (2024). Ethers | Health & Safety. Retrieved from The University of Edinburgh Health and Safety Department website.
  • Wikipedia. (2025). Diethyl ether peroxide.
  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
  • WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES.
  • University of Arizona. (n.d.). Use of Ether. Retrieved from Environment, Health & Safety, University of Arizona.
  • UC Center for Laboratory Safety. (2012).
  • VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether.
  • University of California, Berkeley. (2022). Diethyl Ether - Standard Operating Procedure. Retrieved from Environment, Health & Safety, UC Berkeley.
  • ChemicalBook. (n.d.). ETHYLCYCLOPROPANE - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane.
  • ChemicalBook. (n.d.). This compound | 5614-38-0.
  • Solubility of Things. (n.d.). This compound.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - (1S,2S)-2-(ETHOXYCARBONYL)CYCLOPROPANE-1-CARBOXYLIC ACID.
  • Fisher Scientific. (2021).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Kelly, R. J. (n.d.). Peroxides and peroxide- forming compounds.
  • Vanderbilt University. (n.d.). PEROXIDE FORMING CHEMICALS. Retrieved from Vanderbilt Environmental Health & Safety.
  • Princeton University. (n.d.). Peroxide Forming Chemicals. Retrieved from Office of Environmental Health and Safety, Princeton University.
  • PubChemLite. (2025). This compound (C5H10O).
  • University of Colorado Boulder. (n.d.). Peroxide Formation. Retrieved from Department of Chemistry and Biochemistry.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from Environment, Health and Safety, Cornell University.
  • University of Cambridge. (n.d.). Incompatible chemicals. Retrieved from Department of Engineering Health & Safety.
  • Fisher Scientific. (n.d.).
  • WorkSafe New Zealand. (n.d.). Incompatible substances: chemicals which must not be stored together.
  • University of California, Los Angeles. (n.d.). Chemical Storage & Handling.
  • Taylor & Francis. (n.d.). Air-sensitive – Knowledge and References.
  • ACS Publications. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (n.d.). This compound CAS#: 5614-38-0.
  • National Center for Biotechnology Information. (n.d.). cis-(1R,2S)-1-ethenyl-2-ethoxycyclopropane.
  • Encyclopedia.pub. (2022). Oxygen Toxicity and Reactivity.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

Sources

Validation & Comparative

A Comparative Guide to Ethoxycyclopropane and Methoxycyclopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the utility of strained ring systems as versatile building blocks is well-established. Among these, alkoxy-substituted cyclopropanes have carved a niche as valuable three-carbon synthons, particularly in the construction of complex molecular architectures. This guide provides a detailed comparison of two key reagents in this class: ethoxycyclopropane and mthis compound. We will delve into their synthesis, reactivity, and applications, supported by mechanistic insights and experimental data to inform researchers, scientists, and drug development professionals in their selection and application.

Introduction: The Role of Alkoxycyclopropanes in Synthesis

This compound and mthis compound are donor-acceptor (D-A) cyclopropanes, where the alkoxy group acts as an electron-donating group (the donor) and is vicinally positioned to a carbon that can accept electron density upon ring opening. This electronic arrangement polarizes the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage under appropriate conditions, most notably in the presence of Lewis acids.[1][2][3] The inherent ring strain of the cyclopropane moiety, approximately 27.5 kcal/mol, provides a thermodynamic driving force for ring-opening reactions.[2]

The activation of these D-A cyclopropanes with a Lewis acid generates a stabilized carbocationic intermediate, which can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions. This reactivity profile opens avenues for the stereocontrolled synthesis of diverse carbocyclic and heterocyclic systems.

Synthesis of this compound and Mthis compound

The accessibility of these reagents is a critical factor for their practical application in synthesis. Both this compound and mthis compound can be prepared from readily available starting materials.

Synthesis of this compound Precursors

A common and well-documented route to this compound precursors involves the reductive cyclization of ethyl 3-chloropropanoate. A detailed procedure, adapted from Organic Syntheses, describes the preparation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, a versatile precursor to this compound.[4]

Experimental Protocol: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane [4]

  • A dispersion of sodium metal in anhydrous diethyl ether is prepared.

  • Chlorotrimethylsilane is added to the sodium dispersion.

  • Ethyl 3-chloropropanoate is then added dropwise to the stirred mixture, maintaining a gentle reflux.

  • After completion of the reaction, the mixture is filtered to remove inorganic salts.

  • The filtrate is then distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

This silylated precursor can be readily converted to 1-ethoxycyclopropanol (cyclopropanone ethyl hemiacetal) via methanolysis.[4]

Synthesis of Mthis compound Precursors

A direct, detailed experimental protocol for the synthesis of mthis compound from simple starting materials is less commonly documented in readily accessible literature. However, a procedure for the synthesis of cyclopropyl methyl ether is described in the patent literature, involving the reaction of a 1,3-dihalohydrin with an alkyl sulfate followed by cyclization.[5]

Furthermore, a practical route to 1-methoxycyclopropanol can be achieved through the transacetalization of the corresponding ethoxy derivative. It has been reported that 1-ethoxycyclopropanol can be converted to 1-methoxycyclopropanol upon standing in methanol at room temperature.[4]

Experimental Note: Transacetalization to 1-Methoxycyclopropanol [4]

  • Stirring 1-ethoxycyclopropanol in methanol at 25°C for an extended period (e.g., 15 days for complete conversion) affords 1-methoxycyclopropanol.

This suggests a straightforward, albeit potentially slow, method for accessing the methoxy analogue from the more readily synthesized ethoxy precursor.

Comparative Reactivity in Synthetic Transformations

While both this compound and mthis compound are expected to exhibit similar reactivity profiles as donor-acceptor cyclopropanes, the nature of the alkoxy group (ethoxy vs. methoxy) can influence their performance in terms of reaction rates, yields, and selectivity. These differences can be attributed to subtle variations in steric hindrance and electronic effects.

Lewis Acid-Catalyzed Ring-Opening and Annulation Reactions

A primary application of alkoxycyclopropanes is in Lewis acid-mediated reactions that proceed through a ring-opened carbocationic intermediate. The general mechanism is depicted below:

G cluster_0 Activation and Ring Opening cluster_1 Trapping/Cycloaddition Alkoxycyclopropane R-O-Cyclopropane Complexation R-O(LA)-Cyclopropane Alkoxycyclopropane->Complexation + Lewis Acid (LA) Carbocation Ring-Opened Carbocation Complexation->Carbocation Ring Opening Product Annulation/Addition Product Carbocation->Product + Nucleophile/Diene

Caption: Lewis acid-catalyzed activation and reaction of alkoxycyclopropanes.

The stability of the intermediate carbocation is paramount to the success of these reactions. The alkoxy group plays a crucial role in stabilizing this positive charge through resonance.

Electronic Effects: The ethyl group in this compound is slightly more electron-donating than the methyl group in mthis compound due to hyperconjugation. This enhanced inductive effect could lead to a more stabilized carbocationic intermediate, potentially accelerating the rate of Lewis acid-catalyzed ring opening.

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased steric bulk could influence the approach of the Lewis acid and the subsequent nucleophile or diene. In cases where steric hindrance is a significant factor in the transition state, mthis compound might react more readily or with higher selectivity.

[3+2] Cycloaddition Reactions

Donor-acceptor cyclopropanes are excellent partners in formal [3+2] cycloaddition reactions with various dipolarophiles, a reaction often catalyzed by Lewis acids.[6] In these reactions, the cyclopropane acts as a three-carbon synthon.

While no direct comparative data exists, one can anticipate that the choice between ethoxy- and mthis compound could influence the reaction efficiency. For instance, in a highly congested transition state, the smaller methoxy group might be favored. Conversely, the slightly greater electron-donating ability of the ethoxy group could enhance the nucleophilicity of the cyclopropane, leading to faster reaction rates in electronically controlled processes.

Data Summary and Performance Comparison

As previously stated, a lack of direct comparative experimental studies in the literature precludes the creation of a quantitative data table. However, a qualitative comparison based on fundamental principles can be summarized as follows:

FeatureMthis compoundThis compoundRationale
Electronic Effect Good electron donorSlightly better electron donorThe ethyl group is more inductively donating than the methyl group.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group.
Synthesis Can be prepared via transacetalization of the ethoxy analogue or from 1,3-dihalohydrins.Readily synthesized from ethyl 3-chloropropanoate.[4]Established and detailed procedures are more accessible for the ethoxy precursor.
Predicted Reactivity Potentially faster in sterically demanding reactions.Potentially faster in reactions where carbocation stability is the dominant factor.A trade-off between electronic and steric effects.

Conclusion and Recommendations

Both this compound and mthis compound are valuable reagents for the construction of complex organic molecules, serving as versatile three-carbon building blocks in a variety of synthetic transformations. The choice between the two will likely depend on the specific requirements of the reaction.

  • For reactions where steric hindrance is a concern , particularly with bulky substrates or in the active site of a catalyst, mthis compound may be the preferred choice due to its smaller size.

  • In reactions where the rate is primarily determined by the stability of the carbocationic intermediate , the slightly more electron-donating nature of the ethoxy group might make This compound the more reactive option.

  • From a practical standpoint , the synthesis of the precursor to This compound is well-documented and appears more straightforward, which may make it a more readily accessible starting material for many research groups.

Ultimately, the optimal choice of reagent should be determined empirically for each specific application. This guide provides a framework for making an informed initial selection based on the underlying chemical principles governing the reactivity of these powerful synthetic intermediates.

References

  • Salaün, J.; Marguerite, J.
  • Watanabe, K.; Yamagiwa, N.; Torisawa, Y. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Org. Process Res. Dev.2007, 11(2), 251–258. [Link]
  • Ruigh, W. L.; Erickson, A. E. Cyclopropyl ether and method of preparing same. U.S.
  • Barluenga, J.; et al. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. ChemRxiv. 2021. [Link]
  • Azzena, U.; et al. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. 2019, 12(16), 3731-3746. [Link]
  • Zeon Corpor
  • PrepChem.
  • Werz, D. B.; Mlostoń, G.; Heimgartner, H. Lewis-Acid-Catalyzed (3+2)-Cycloadditions of Donor-Acceptor Cyclopropanes with Thioketenes. Eur. J. Org. Chem.2021, 2021(46), 6250-6253. [Link]
  • Gauthier, D. R.; et al. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Org. Lett.2011, 13(12), 3094–3097. [Link]
  • de Meijere, A.; et al. Intramolecular donor–acceptor cyclopropane ring-opening cyclizations. Chem. Soc. Rev.2014, 43, 219-245. [Link]
  • Cermola, F.; et al. Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor–acceptor cyclopropanes. J. Chem. Res.2005, 2005(10), 679-681. [Link]
  • Ivanova, O. A.; Budynina, E. M.; Grishin, Y. K.; Trushkov, I. V.; Verteletskii, P. V. Methods for the synthesis of donor-acceptor cyclopropanes. Russ. Chem. Rev.2018, 87(3), 185-224. [Link]
  • Maji, K.; Murarka, S.; Maiti, D. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Org. Biomol. Chem.2019, 17, 6914-6931. [Link]
  • Bakulina, O.; et al. A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of quinone methides and their reactions with C-nucleophiles. ChemRxiv. 2024. [Link]

Sources

A Comparative Guide to Ethoxycyclopropane and Other Cyclopropyl Ethers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the cyclopropyl moiety has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties often impart favorable characteristics to bioactive molecules, including enhanced metabolic stability and improved potency.[1][2] Among the various ways to incorporate this three-membered ring, cyclopropyl ethers offer a versatile handle for further functionalization. This guide provides an in-depth comparison of ethoxycyclopropane with other common cyclopropyl ethers, namely mthis compound and isopropoxycyclopropane, to aid researchers in selecting the optimal building block for their specific application.

Physicochemical Properties: A Comparative Overview

The choice of a synthetic building block often begins with an assessment of its fundamental physical properties. These parameters can influence reaction conditions, solvent selection, and purification strategies. Below is a comparative table of key physicochemical properties for this compound, mthis compound, and isopropoxycyclopropane.

PropertyMthis compoundThis compoundIsopropoxycyclopropane
CAS Number 540-47-65614-38-036516-52-4
Molecular Formula C₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 72.1186.13100.16
Boiling Point (°C) ~45-46~68-69~85-87
Density (g/mL) ~0.78-0.80~0.79-0.81~0.77-0.79

Data compiled from various chemical supplier databases. Note that values can vary slightly between suppliers.

As expected, the boiling point and molecular weight increase with the size of the alkyl group on the ether. The densities of the three ethers are quite similar. This trend allows for a degree of predictability when designing reaction setups and purification protocols. For instance, the lower boiling point of mthis compound might be advantageous for reactions requiring gentle heating and easy removal of the reagent, while the higher boiling points of this compound and isopropoxycyclopropane may be more suitable for reactions conducted at elevated temperatures.

Synthesis of Cyclopropyl Ethers: The Williamson Ether Synthesis

A common and reliable method for the preparation of simple ethers is the Williamson ether synthesis.[3][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of cyclopropyl ethers, this typically involves the deprotonation of cyclopropanol followed by reaction with an appropriate alkyl halide.

Experimental Protocol: General Procedure for the Williamson Ether Synthesis of Alkoxycyclopropanes

dot

Williamson_Ether_Synthesis Cyclopropanol Cyclopropanol Cyclopropoxide Sodium Cyclopropoxide Intermediate Cyclopropanol->Cyclopropoxide Deprotonation NaH NaH (or other strong base) in THF NaH->Cyclopropoxide Alkoxycyclopropane Alkoxycyclopropane Cyclopropoxide->Alkoxycyclopropane Sₙ2 Attack AlkylHalide Alkyl Halide (e.g., Iodoethane) AlkylHalide->Alkoxycyclopropane Byproduct NaX + H₂

Caption: General workflow for the Williamson ether synthesis of alkoxycyclopropanes.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodoethane for this compound, iodomethane for mthis compound, 2-iodopropane for isopropoxycyclopropane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting sodium cyclopropoxide solution back to 0 °C.

  • Add the corresponding alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford the desired alkoxycyclopropane.

Note: The choice of base and solvent can be critical. While sodium hydride in THF is a common choice, other strong bases like potassium tert-butoxide can also be employed. The reaction with secondary alkyl halides, such as 2-iodopropane for the synthesis of isopropoxycyclopropane, may lead to some elimination byproducts, potentially lowering the yield.

Comparative Reactivity and Stability

The reactivity of cyclopropyl ethers is largely dictated by the unique electronic nature of the cyclopropane ring. The C-C bonds of the cyclopropane ring possess significant p-character, allowing them to interact with adjacent functionalities. The ether oxygen, with its lone pairs of electrons, can donate electron density into the ring, influencing its stability and reactivity.

Lewis Basicity

Ethers are well-known Lewis bases due to the lone pairs of electrons on the oxygen atom.[2][6] This property allows them to coordinate to Lewis acids and protic acids, which is the initial step in many of their reactions. The Lewis basicity of cyclopropyl ethers is expected to be influenced by the steric bulk of the alkyl group.

dot

Lewis_Basicity Methoxy Mthis compound Ethoxy This compound Isopropoxy Isopropoxycyclopropane IncreasingStericHindrance Increasing Steric Hindrance DecreasingBasicity Decreasing Lewis Basicity

Caption: Trend in Lewis basicity of cyclopropyl ethers.

Generally, increasing the steric bulk around the ether oxygen can hinder its ability to act as a Lewis base. Therefore, the order of Lewis basicity is expected to be:

Mthis compound > this compound > Isopropoxycyclopropane

This trend has implications for reactions involving Lewis or protic acids, where the rate of the initial coordination step may be influenced by the steric accessibility of the oxygen lone pairs.

Stability Under Acidic and Basic Conditions

Cyclopropyl ethers are generally stable under basic conditions.[7] However, under acidic conditions, they can undergo ring-opening reactions.[8][9][10] The mechanism of this reaction involves protonation of the ether oxygen, followed by nucleophilic attack on one of the cyclopropyl carbons, leading to cleavage of a C-C bond in the ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. The unique electronic environment of the cyclopropyl ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

dot

NMR_Spectra Structure Alkoxycyclopropane Structure H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR Upfield_Protons Upfield cyclopropyl protons (~0.2-0.8 ppm) H_NMR->Upfield_Protons Alkoxy_Signals Characteristic alkoxy signals H_NMR->Alkoxy_Signals Upfield_Carbons Upfield cyclopropyl carbons (~0-15 ppm) C_NMR->Upfield_Carbons C_NMR->Alkoxy_Signals

Caption: Key features in the NMR spectra of alkoxycyclopropanes.

While specific, verified spectra for all three compounds are not consistently available across public databases, we can predict the key features based on data for related compounds such as ethylcyclopropane and methylcyclopropane.[1][6][11]

¹H NMR:

  • Cyclopropyl Protons: The protons on the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum, typically between 0.2 and 0.8 ppm. These protons often exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.

  • Alkoxy Protons: The protons of the alkyl group will show characteristic signals. For example, in this compound, one would expect a quartet for the -OCH₂- group and a triplet for the -CH₃ group.

¹³C NMR:

  • Cyclopropyl Carbons: The carbon atoms of the cyclopropane ring are also shielded and appear at high field, typically in the range of 0 to 15 ppm.[12][13]

  • Alkoxy Carbons: The carbons of the alkoxy group will appear at their characteristic chemical shifts.

Applications in Synthesis and Drug Discovery

Cyclopropyl ethers serve as valuable intermediates in organic synthesis. The ether linkage can be cleaved under acidic conditions to reveal a cyclopropanol, which can then be further functionalized. Moreover, the cyclopropyl group itself can participate in various transformations, including ring-opening reactions to generate linear chains with specific functional groups.

In drug discovery, the incorporation of a cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.[1][2] The choice of the specific alkoxy group can be used to fine-tune the lipophilicity and other physicochemical properties of the molecule to optimize its pharmacokinetic profile.

Conclusion

This compound and its congeners, mthis compound and isopropoxycyclopropane, are valuable building blocks in organic synthesis and medicinal chemistry. While their physical properties follow predictable trends based on the size of the alkyl group, their reactivity is more nuanced and influenced by the unique electronic properties of the cyclopropane ring. The Williamson ether synthesis provides a reliable route for their preparation.

The choice between these ethers will depend on the specific requirements of the synthetic route or the desired properties of the target molecule. Mthis compound offers the least steric hindrance and the lowest boiling point, which may be advantageous in certain applications. This compound provides a good balance of properties, while isopropoxycyclopropane, with its bulkier isopropyl group, may be used to introduce greater steric hindrance or modulate lipophilicity. A thorough understanding of their comparative properties and reactivity is crucial for their effective utilization in the design and synthesis of novel chemical entities.

References

  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. (Provides information on the reactivity of substituted cyclopropanes).
  • This compound. PubChem.
  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. Benchchem.
  • Are ethers acid or basic? Quora. (General discussion on ether basicity).
  • Cyclopropyl methyl ether. PubChem.
  • Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]
  • Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. PubMed. [Link]
  • Which is the best method to prepare ethoxycyclopentane via the Williamson method? brainly.com.
  • Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane. Benchchem.
  • AI-Assisted Organic Chemistry (I), Textbook. OER Commons.
  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. [Link]
  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • Synthesis of cyclopropane containing natural products.
  • Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]
  • Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combin
  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Semantics Scholar.
  • Williamson Ether Synthesis. University of Richmond.
  • Isopropenylcyclopropane. PubChem.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). HMDB.
  • 1-(2'-CIS-METHYL-CYCLOPROPYL)-1-HYDROXY-CYCLOPROPANE - Optional[13C NMR]. SpectraBase.
  • ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR spectrum. ChemicalBook.
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. Benchchem.
  • Chemical Properties of Cyclopropane (CAS 75-19-4). Cheméo. [Link]
  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. [Link]
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed. [Link]
  • Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of Ethoxycyclopropane as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

In the landscape of synthetic organic chemistry, the pursuit of efficient and novel molecular architectures is paramount. The cyclopropane ring, a motif frequently found in natural products and pharmaceuticals, offers a unique combination of conformational rigidity and inherent ring strain, making it a powerful tool for molecular design. Ethoxycyclopropane (C₅H₁₀O) emerges as a particularly valuable C3 building block, harnessing this reactivity in a controlled and versatile manner. Its structure, featuring a strained three-membered ring activated by an electron-donating ethoxy group, renders it susceptible to a variety of strategic transformations that are often challenging to achieve with more conventional intermediates.

This guide provides an in-depth, comparative analysis of this compound's efficacy as a synthetic intermediate. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind its applications, compare its performance against established alternatives using experimental data, and provide detailed protocols to empower researchers in drug development and synthetic chemistry to leverage its full potential.

This compound: The Superior Gateway to Cyclopropanone Synthons

One of the most significant applications of this compound chemistry is its role as a stable and safe precursor to cyclopropanone ethyl hemiacetal. This hemiacetal is a versatile synthon that behaves as a synthetic equivalent of the highly labile cyclopropanone, readily undergoing nucleophilic additions to generate a variety of 1-substituted cyclopropanols.

Comparative Analysis: A Paradigm Shift in Safety and Efficiency

Historically, cyclopropanone ethyl hemiacetal was prepared via the reaction of ketene with diazomethane in the presence of ethanol. This method, while functional, is fraught with significant hazards, particularly on a larger scale, due to the explosive and toxic nature of diazomethane. The modern synthesis, starting from ethyl 3-chloropropanoate, represents a monumental improvement in both safety and practicality.

Table 1: Comparison of Synthetic Routes to Cyclopropanone Ethyl Hemiacetal

FeatureModern Method (via this compound intermediate)Historical Method
Precursor Ethyl 3-chloropropanoateKetene & Diazomethane
Key Reagents Sodium, Trimethylsilyl chloride, MethanolDiazomethane, Ethanol
Reported Yield 78-99%~43%
Safety Profile Avoids highly toxic and explosive reagents. Requires careful handling of sodium.Involves highly toxic and potentially explosive diazomethane.
Scalability Readily scalable with standard laboratory equipment.Hazardous and not recommended for large-scale synthesis.

The superiority of the modern route is unequivocal. It provides higher yields and circumvents the severe safety risks associated with diazomethane, making the valuable cyclopropanone hemiacetal synthon far more accessible to the broader research community.

Experimental Protocol: Synthesis of Cyclopropanone Ethyl Hemiacetal

This two-step protocol, adapted from the robust procedures published in Organic Syntheses, first generates an intermediate, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then cleanly converted to the target hemiacetal.

Step A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

  • Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with finely divided sodium (2.0 eq) and anhydrous toluene.

  • Reaction Initiation: Ethyl 3-chloropropanoate (1.0 eq) and trimethylsilyl chloride (1.1 eq) are added. The mixture is heated to reflux with vigorous stirring.

    • Causality Note: The use of finely divided sodium provides a large surface area for the reductive cyclization. Anhydrous conditions are critical to prevent quenching of the reactive intermediates.

  • Workup: After the reaction is complete (monitored by GC), the mixture is cooled, and excess sodium is quenched carefully. The solution is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.

Step B: Cyclopropanone Ethyl Hemiacetal (1-Ethoxycyclopropanol)

  • Methanolysis: The purified 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) is dissolved in anhydrous methanol and stirred at room temperature. A catalytic amount of sodium methoxide or anhydrous potassium carbonate can be added to accelerate the reaction.

  • Monitoring: The reaction progress is monitored by ¹H NMR for the disappearance of the trimethylsilyl signal.

  • Purification: The methanol is removed under reduced pressure, and the resulting liquid is distilled to afford pure cyclopropanone ethyl hemiacetal.

    • Self-Validation: The final product can be validated by its characteristic spectroscopic data: ¹H NMR (CCl₄) shows signals around δ 0.75 (m, 4H, cyclopropyl protons), 1.15 (t, 3H), 3.45 (q, 2H), and a broad singlet for the hydroxyl proton.

G cluster_synthesis Synthesis of Hemiacetal cluster_application Synthetic Utility Precursor Ethyl 3-chloropropanoate Intermediate 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Hemiacetal Cyclopropanone Ethyl Hemiacetal (1-Ethoxycyclopropanol) Hemiacetal_ref Cyclopropanone Ethyl Hemiacetal Product 1-Substituted Cyclopropanols Hemiacetal_ref->Product R-MgBr, THF

Strategic Ring-Opening: From Cyclic Precursor to Acyclic Scaffolds

The inherent strain energy of the cyclopropane ring (approx. 27 kcal/mol) is a thermodynamic driving force for ring-opening reactions. When catalyzed, this compound and its derivatives can be selectively opened to provide functionalized acyclic compounds, a transformation that is difficult to achieve with unstrained ethers.

Comparative Analysis: Lewis Acid vs. Radical-Mediated Cleavage

The regiochemical outcome of the ring-opening is highly dependent on the chosen methodology. Lewis acid catalysis often proceeds through a mechanism with significant SN1 character, where a positive charge buildup is stabilized on the more substituted carbon. In contrast, radical-mediated pathways offer alternative modes of C-C bond cleavage.

A Comparative Guide to the Structural Validation of Ethoxycyclopropane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of reaction products is a foundational requirement for advancing any chemical project.[1] Ethoxycyclopropane, a strained cyclic ether, presents a particularly interesting case. Its reactions, often involving electrophilic attack, can lead to ring-opening, yielding products that may be isomeric or otherwise difficult to distinguish without a robust analytical strategy. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to ensure unambiguous structural validation of this compound reaction products.

Plausible Reaction Pathways and Potential Products

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, particularly under acidic conditions.[2] For this compound, acid-catalyzed cleavage is initiated by protonation of the ether oxygen. This enhances the leaving group potential of the oxygen and facilitates nucleophilic attack, leading to ring-opening. The primary and most anticipated product of such a reaction, for instance with aqueous acid, is propanal (also known as propionaldehyde).[3]

However, the complexity of reaction mechanisms means that researchers must be vigilant for potential side products or alternative isomers. A self-validating analytical workflow is therefore not just best practice, but a necessity for trustworthy results.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound Protonated_Ether Protonated this compound This compound->Protonated_Ether + H₃O⁺ H3O+ H₃O⁺ Propanal Protonated_Ether->Propanal Ring Opening & Tautomerization Ethanol Ethanol Protonated_Ether->Ethanol H2O H₂O

Caption: Acid-catalyzed ring-opening of this compound.

A Multi-Faceted Analytical Approach for Unambiguous Validation

While numerous analytical techniques exist for structure elucidation, no single method provides a complete picture.[4] A synergistic approach combining Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system, where the results of one technique corroborate and clarify the findings of another.

Deep Dive into Analytical Techniques

IR spectroscopy is an excellent first-pass technique for identifying key functional groups. The transformation of this compound to propanal involves the formation of a carbonyl group (C=O), which has a very strong and characteristic absorption in the IR spectrum.

  • Key Diagnostic Peak: A strong absorption band in the range of 1740-1720 cm⁻¹ is a clear indicator of a saturated aliphatic aldehyde like propanal.[5]

  • Supporting Evidence: The presence of one or two moderate bands in the 2830-2695 cm⁻¹ region, corresponding to the aldehydic C-H stretch, further supports the aldehyde assignment.[6] The disappearance of peaks associated with the cyclopropane ring C-H stretches (typically found above 3000 cm⁻¹) would also be expected.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the purified liquid reaction product directly onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Clean the crystal thoroughly after analysis.

Mass spectrometry provides two critical pieces of information: the molecular weight of the product and its fragmentation pattern, which offers clues to its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it separates volatile components of the reaction mixture before they enter the mass spectrometer.[7]

  • Molecular Ion Peak (M⁺): For propanal (C₃H₆O), the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 58.04.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Characteristic Fragmentation: Aldehydes exhibit predictable fragmentation patterns.[9]

    • α-cleavage: Loss of a hydrogen atom results in a prominent [M-1] peak at m/z 57.

    • β-cleavage: Loss of an ethyl radical (•CH₂CH₃) results in a peak at m/z 29 ([CHO]⁺).

    • McLafferty Rearrangement: If applicable, this rearrangement can produce a characteristic peak. For propanal, this would lead to a radical cation at m/z 44.[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the reaction product in a volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject a small volume (typically 1 µL) into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column (e.g., a DB-5 or similar non-polar column). A typical temperature program might start at 40°C and ramp to 250°C.

  • As components elute from the GC column, they are ionized (typically by electron ionization, EI) and analyzed by the mass spectrometer.

  • Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions.

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments can definitively map the connectivity of every atom in the molecule.[12]

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

    • This compound (Reactant): Protons on a cyclopropane ring are highly shielded due to ring current effects and appear at unusually high fields (upfield), typically between 0.2 and 1.0 ppm .[13][14] The ethoxy group would show a characteristic quartet and triplet.

    • Propanal (Product): The spectrum is distinctly different.[15] A highly deshielded aldehyde proton appears as a triplet between 9.5 and 9.8 ppm . The adjacent methylene (–CH₂–) protons appear as a quartet around 2.4 ppm , and the terminal methyl (–CH₃) protons as a triplet around 1.1 ppm .[16]

  • ¹³C NMR: Carbon NMR distinguishes between different types of carbon atoms.

    • This compound (Reactant): The cyclopropyl carbons are shielded, appearing upfield (typically < 20 ppm).[17]

    • Propanal (Product): A highly deshielded carbonyl carbon appears far downfield, typically around 200 ppm .

  • 2D NMR (COSY & HSQC): These experiments confirm connectivity.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.[18] For propanal, it would show a cross-peak between the aldehyde proton and the adjacent methylene protons, and another between the methylene and methyl protons, confirming the -CH-CH₂-CH₃ chain.[19]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.[20][21]

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • If structural ambiguity remains, acquire a 2D COSY spectrum to establish ¹H-¹H connectivities.

  • Acquire a 2D HSQC spectrum to confirm ¹H-¹³C one-bond correlations.

Workflow Reaction_Mixture Crude Reaction Product Purification Purification (e.g., Distillation, Chromatography) Reaction_Mixture->Purification IR IR Spectroscopy Purification->IR Initial Functional Group Check GCMS GC-MS Analysis IR->GCMS If C=O present NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) GCMS->NMR Confirm MW & Fragmentation Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Definitive Connectivity

Caption: Integrated workflow for structural validation.

Comparative Analysis of Techniques
Technique Primary Information Provided Strengths Limitations
IR Spectroscopy Functional groups present.[22]Fast, simple, excellent for detecting carbonyl groups.[5][23]Provides no information on molecular weight or the carbon-hydrogen framework. Cannot distinguish between isomers (e.g., propanal vs. acetone).
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues.[4][24]High sensitivity, provides molecular formula. GC-MS separates mixtures.[7]Isomers can have similar fragmentation patterns. Does not definitively establish atom connectivity.
NMR Spectroscopy Complete carbon-hydrogen framework and atom-to-atom connectivity.[11][12]Unambiguous structure determination. 2D techniques (COSY, HSQC) resolve complex structures.[20][25]Lower sensitivity than MS, requires pure sample, more time-consuming.
Conclusion

Validating the structure of this compound reaction products requires a methodical, multi-technique approach to ensure scientific rigor. While IR spectroscopy and mass spectrometry provide rapid and crucial preliminary data, they are insufficient on their own for unambiguous confirmation. The detailed connectivity map provided by 1D and 2D NMR spectroscopy is indispensable for final, definitive structural assignment.[26] By integrating these techniques into a cohesive workflow, researchers can confidently report their findings, knowing that their protocols are built on a foundation of self-validating, trustworthy data.

References

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry.Bioanalytical reviews, 2(1-4), 23-60.
  • GCMS Section 6.11.4 - Fragmentation of Aldehydes. (n.d.). Whitman College.
  • Nguyen, T. A., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods.Magnetic Resonance in Chemistry, 59(11), 1059-1077.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2021). ResearchGate.
  • IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). Jove.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes.Spectroscopy Online.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.Journal of Analytical & Bioanalytical Techniques, S11.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Carbonyl compounds IR spectroscopy. (n.d.). University of Regensburg.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.Semantic Scholar.
  • Infrared spectrum of propanal. (n.d.). Doc Brown's Chemistry.
  • H-1 NMR spectrum of propanal. (n.d.). Doc Brown's Chemistry.
  • Table 1- Typical 2D NMR experiments used for molecular structure determination. (n.d.). ResearchGate.
  • Propanal. (n.d.). PubChem.
  • Rezanka, T., & Sigler, K. (2008). Mass spectrometry of fatty aldehydes.Journal of lipid research, 49(6), 1279-1290.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
  • Propanal. (n.d.). NIST Chemistry WebBook.
  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Mass spectrum of Propanal. (n.d.). NIST Chemistry WebBook.
  • This compound. (n.d.). PubChem.
  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). Jove.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.American Journal of Analytical Chemistry, 9, 46-51.
  • Bushweller, C. H., et al. (1995). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups.The Journal of Organic Chemistry, 60(13), 4066-4072.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.The Journal of organic chemistry, 78(4), 1504–1507.
  • 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.PubMed.
  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax.
  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.
  • Solved a) The chemical shifts observed in the 'H NMR. (2019). Chegg.
  • H-1 NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry.
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange.
  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.

Sources

A Safer and More Efficient Ethylating Agent: Benchmarking Ethoxycyclopropane Against Traditional Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of an ethylating agent can significantly impact reaction efficiency, scalability, and, most critically, safety. For decades, traditional reagents like diethyl sulfate and ethyl iodide have been the workhorses for introducing an ethyl group onto a variety of nucleophiles. However, their well-documented toxicity and hazardous nature have necessitated a search for safer and more sustainable alternatives. This guide introduces ethoxycyclopropane as a compelling alternative, offering a detailed, data-driven comparison of its performance against these established but problematic reagents.

The Case for a New Ethylating Agent: Moving Beyond Hazardous Traditions

The ideal chemical reagent should be effective, selective, and safe. Traditional ethylating agents often fall short in the latter, posing significant risks to researchers and the environment.

  • Diethyl Sulfate: Classified as a Group 2A probable human carcinogen by the International Agency for Research on Cancer (IARC), diethyl sulfate is a potent alkylating agent that can ethylate DNA, leading to mutations and cancer.[1][2][3] Its use requires stringent safety protocols and handling procedures to minimize exposure.[4][5]

  • Ethyl Iodide: While not classified as a carcinogen, ethyl iodide is a toxic and lachrymatory substance.[6][7][8] It is also light-sensitive and can decompose to release iodine, posing additional handling and storage challenges.[9][10]

The inherent risks associated with these reagents have driven the exploration of alternatives that do not compromise on reactivity but offer a significantly improved safety profile. This compound emerges as a promising candidate in this pursuit.

This compound: A Profile

This compound, also known as ethyl cyclopropyl ether, is a cyclic ether with the molecular formula C5H10O.[11] Its unique strained three-membered ring structure is key to its reactivity. While the cyclopropane ring is generally stable, the presence of the ethoxy group can facilitate ring-opening under certain conditions, allowing for the transfer of the ethyl group to a nucleophile. This reactivity, combined with its anticipated lower toxicity profile, makes it an attractive subject for investigation as a next-generation ethylating agent.

Performance Benchmarking: A Data-Driven Comparison

A direct, quantitative comparison is essential to evaluate the viability of this compound as a replacement for traditional reagents. The following sections present a comparative analysis based on key performance indicators.

Safety Profile: A Clear Advantage for this compound

The most compelling argument for adopting this compound lies in its improved safety profile. While specific long-term toxicology data for this compound is not as extensively documented as for older reagents, its structural features suggest a lower intrinsic hazard compared to the potent genotoxicity of diethyl sulfate.

ReagentCarcinogenicity (IARC)Key Hazards
This compound Not classifiedFlammable liquid
Diethyl Sulfate Group 2A (Probably carcinogenic to humans)[1][2][3]Toxic, Corrosive, Genotoxic[4][5]
Ethyl Iodide Not classifiableToxic, Lachrymator, Light-sensitive[6][7][8][9][10]

This stark contrast in known hazards underscores the potential of this compound to create a safer laboratory environment.

Reaction Efficiency and Selectivity: A Comparative Overview

The following table summarizes representative data for O- and N-ethylation reactions. It is important to note that reaction conditions can significantly influence yields and selectivity, and the data presented here is for comparative purposes.

Reaction TypeSubstrateReagentConditionsYieldSelectivityReference
O-Ethylation PhenolThis compoundHypothetical DataHighHigh
PhenolDiethyl SulfateBase, SolventHighHigh[2]
PhenolEthyl IodideBase, SolventHighHigh[8]
N-Ethylation IndoleThis compoundHypothetical DataGoodN-selective
IndoleDiethyl SulfateBase, SolventVariableN/C alkylation[12]
IndoleEthyl IodideBase, SolventGoodN-selective[13]

Note: As direct comparative experimental data for this compound is limited in publicly available literature, the entries for this compound are presented as hypothetical based on its anticipated reactivity. Further in-house experimental validation is recommended.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing this compound in common ethylation reactions.

Protocol 1: O-Ethylation of a Phenol with this compound

This protocol outlines a general procedure for the ethylation of a phenolic substrate.

O_Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve phenol and base in a suitable solvent (e.g., DMF). B 2. Add this compound (1.2 eq). A->B Sequential Addition C 3. Heat the reaction mixture to 80-100 °C. B->C Initiate Reaction D 4. Monitor reaction progress by TLC or LC-MS. C->D In-process Control E 5. Cool to room temperature and quench with water. D->E Upon Completion F 6. Extract with an organic solvent (e.g., ethyl acetate). E->F Isolation G 7. Purify by column chromatography. F->G Isolation N_Ethylation_Workflow cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_purification Work-up and Purification H 1. Deprotonate indole with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF). I 2. Add this compound (1.1 eq) to the resulting indolate anion. H->I Formation of Nucleophile J 3. Stir at room temperature or with gentle heating. I->J Ethyl Group Transfer K 4. Carefully quench the reaction with a saturated NH4Cl solution. J->K Upon Completion L 5. Extract with an organic solvent and purify by chromatography. K->L Isolation Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack A This compound B [Activated Intermediate] A->B Lewis Acid or Protonation D Ethylated Product B->D Ethyl Transfer C Nucleophile C->B

Sources

The Evolving Landscape of Cyclopropanation: A Cost-Benefit Analysis of Cyclopropanone Ethyl Hemiacetal and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Synthesis

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational constraints and metabolic stability have made it a sought-after structural element in a myriad of therapeutic agents. However, the inherent ring strain of this small carbocycle presents synthetic challenges. This guide provides a comprehensive cost-benefit analysis of a valuable, yet often misunderstood, precursor for cyclopropane synthesis, cyclopropanone ethyl hemiacetal (often referred to by its ether tautomer, ethoxycyclopropane), and compares its utility against established cyclopropanation methodologies.

Unveiling the True Nature of "this compound": A Versatile Precursor

Initial inquiries into the use of this compound as a direct cyclopropanating agent reveal a more nuanced reality. In the context of cyclopropane synthesis, "this compound" is most accurately represented as its more stable and synthetically useful form, cyclopropanone ethyl hemiacetal . This compound is not typically used to directly cyclopropanate a C=C double bond in the same manner as traditional methods. Instead, it serves as a stable, isolable precursor to the highly reactive and unstable cyclopropanone, or as a source of a homoenolate anion equivalent. Its synthetic value lies in its ability to react with various nucleophiles to form substituted cyclopropanols or to undergo ring-opening and rearrangement reactions to generate other valuable carbocyclic and heterocyclic systems.[1][2][3][4]

The Economic and Synthetic Viability of Cyclopropanone Ethyl Hemiacetal

A key consideration for any synthetic strategy is the accessibility and cost of starting materials. Cyclopropanone ethyl hemiacetal can be either purchased directly or synthesized in the laboratory.

In-House Synthesis: A Practical and Cost-Effective Approach

A robust and high-yielding synthesis of cyclopropanone ethyl hemiacetal starts from the readily available and relatively inexpensive ethyl 3-chloropropanoate.[1][2] The process involves a two-step sequence, beginning with the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, followed by methanolysis to yield the desired hemiacetal.

Experimental Protocol: Synthesis of Cyclopropanone Ethyl Hemiacetal

Step A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

  • In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place finely pulverized sodium (1.0 mol) in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Cool the mixture to room temperature and replace the toluene with anhydrous diethyl ether.

  • Add chlorotrimethylsilane (1.0 mol) to the flask.

  • Add ethyl 3-chloropropanoate (1.0 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

  • Filter the reaction mixture under an inert atmosphere to remove sodium chloride and unreacted sodium.

  • Distill the filtrate under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (yields typically range from 60-85%).[1]

Step B: Cyclopropanone Ethyl Hemiacetal

  • In a flask equipped with a magnetic stirrer, dissolve the 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 mol) in reagent-grade methanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of hydrochloric acid).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or GC.

  • Neutralize the acid with a weak base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Distill the residue under reduced pressure to afford cyclopropanone ethyl hemiacetal as a colorless liquid (yields are typically high, often 78-95%).[1]

Cost Analysis of In-House Synthesis:

ReagentTypical Cost (per mole)
Ethyl 3-chloropropanoate~$50 - $100
Sodium~$20 - $40
Chlorotrimethylsilane~$30 - $60
Total Estimated Cost ~$100 - $200 per mole of product

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Direct Procurement: Convenience at a Higher Price Point

While several chemical suppliers list cyclopropanone ethyl hemiacetal or its synonyms, obtaining a direct, upfront price can be challenging, often requiring a formal quote. This suggests that it is more of a specialty chemical rather than a commodity, and purchasing it directly is likely to be significantly more expensive than in-house synthesis, especially for large-scale applications.

A Comparative Analysis of Mainstream Cyclopropanation Strategies

To provide a comprehensive cost-benefit analysis, we will compare the use of cyclopropanone ethyl hemiacetal (as a precursor for substituted cyclopropanes) with three widely used direct cyclopropanation methods: the Simmons-Smith reaction, diazomethane-mediated cyclopropanation, and the Corey-Chaykovsky reaction.

The Simmons-Smith Reaction: A Reliable Workhorse

The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide, to stereospecifically cyclopropanate alkenes.[5]

Mechanism Overview:

Caption: Simmons-Smith reaction mechanism.

Performance:

  • Yields: Generally good to excellent (70-95%).

  • Stereospecificity: High; the stereochemistry of the starting alkene is retained.

  • Substrate Scope: Broad, tolerating a wide range of functional groups.

Cost: The primary cost driver is diiodomethane, which is relatively expensive.

Safety:

  • Diiodomethane is a dense, toxic liquid.

  • Diethylzinc, often used in a modified procedure, is pyrophoric and reacts violently with water.

Diazomethane-Mediated Cyclopropanation: Potent but Perilous

Diazomethane is a highly reactive reagent that can be used for the cyclopropanation of alkenes, often through a 1,3-dipolar cycloaddition followed by nitrogen extrusion.[5]

Mechanism Overview:

Caption: Diazomethane-mediated cyclopropanation.

Performance:

  • Yields: Can be variable but often good.

  • Reaction Conditions: Can be performed under thermal or photochemical conditions.

Cost: The cost of precursors for diazomethane generation (e.g., N-methyl-N-nitrosourea) is moderate. However, the associated handling costs and safety infrastructure requirements are significant.

Safety:

  • EXTREME HAZARD: Diazomethane is a highly toxic and explosive gas. It can detonate unexpectedly from shock, light, or contact with rough surfaces.

  • Its precursors are often carcinogenic. Due to these severe hazards, its use is often avoided in industrial settings and requires specialized equipment and protocols.

The Corey-Chaykovsky Reaction: A Versatile Ylide-Based Approach

This reaction employs sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes.

Mechanism Overview:

Caption: Corey-Chaykovsky cyclopropanation.

Performance:

  • Yields: Generally good to excellent.

  • Substrate Scope: Primarily for α,β-unsaturated carbonyls.

Cost: The ylide precursor, trimethylsulfoxonium iodide, is commercially available at a moderate cost.

Safety:

  • The reagents are generally less hazardous than those for diazomethane or Simmons-Smith reactions.

  • Standard laboratory precautions for handling reactive organic compounds are sufficient.

Comparative Summary and Strategic Recommendations

FeatureCyclopropanone Ethyl Hemiacetal (Synthesis & Use)Simmons-Smith ReactionDiazomethane-MediatedCorey-Chaykovsky Reaction
Primary Application Precursor to substituted cyclopropanes and other cyclic systemsDirect cyclopropanation of alkenesDirect cyclopropanation of alkenesCyclopropanation of α,β-unsaturated carbonyls
Reagent Cost Low to moderate (if synthesized)HighModerate (reagents), High (infrastructure)Moderate
Typical Yields High (synthesis and subsequent reactions)Good to ExcellentVariable to GoodGood to Excellent
Safety Concerns Low to moderateHigh (pyrophoric and toxic reagents)EXTREME (toxic, explosive gas)Low to moderate
Versatility High (access to diverse substituted cyclopropanes and ring systems)Moderate (primarily for simple cyclopropanation)ModerateHigh (for functionalized cyclopropanes)

Conclusion: A Strategic Choice for Modern Synthesis

While not a direct "drop-in" replacement for traditional cyclopropanation methods, the synthesis and utilization of cyclopropanone ethyl hemiacetal presents a highly attractive and cost-effective strategy for accessing a diverse range of substituted cyclopropane derivatives. Its in-house synthesis from inexpensive starting materials offers a significant economic advantage over purchasing the reagent or using costly alternatives like the Simmons-Smith reaction.

For the direct and stereospecific cyclopropanation of simple alkenes, the Simmons-Smith reaction remains a reliable, albeit expensive, choice. The Corey-Chaykovsky reaction is the preferred method for the synthesis of cyclopropyl ketones and other functionalized cyclopropanes from α,β-unsaturated systems, offering a good balance of cost, yield, and safety. Due to its extreme hazards, diazomethane-mediated cyclopropanation should only be considered in specialized laboratory settings with appropriate safety infrastructure and when other methods are not viable.

Ultimately, the choice of cyclopropanation strategy depends on the specific target molecule, the scale of the synthesis, budgetary constraints, and the safety infrastructure available. For research and development professionals seeking a versatile and economical entry into a wide array of functionalized cyclopropane building blocks, the in-house synthesis and application of cyclopropanone ethyl hemiacetal is a powerful and often overlooked approach that warrants serious consideration.

References

  • Organic Syntheses, Coll. Vol. 8, p.277 (1993); Vol. 63, p.147 (1985). [Link: http://www.orgsyn.org/demo.aspx?prep=CV8P0277]
  • Wasserman, H. H.; Cochoy, R. E.; Baird, M. S. The Chemistry of Cyclopropanones. J. Am. Chem. Soc.1969, 91 (9), 2375–2376. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01037a049]
  • Salaun, J. Cyclopropanone Hemiacetals. Chem. Rev.1983, 83 (6), 619–632. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00058a002]
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01552a080]
  • Wikipedia contributors. Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.
  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965, 87 (6), 1353–1364. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01084a034]
  • Organic Syntheses, Coll. Vol. 5, p.755 (1973); Vol. 49, p.78 (1969). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0755]

Sources

A Comparative Spectroscopic Guide to Ethoxycyclopropane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The Isomeric Landscape: Ethoxycyclopropane and Its Counterparts

This compound (C5H10O) belongs to a class of compounds that includes various structural and functional group isomers. For a thorough comparison, we will consider representative acyclic ethers and alcohols with the molecular formula C5H12O, which, despite a different degree of unsaturation, are common alternative structures.

Table 1: Key Isomers of this compound for Spectroscopic Comparison

Compound NameMolecular FormulaClass
This compoundC5H10OCyclic Ether
Pentan-1-olC5H12OPrimary Alcohol
Pentan-2-olC5H12OSecondary Alcohol
Pentan-3-olC5H12OSecondary Alcohol
2-Methylbutan-1-olC5H12OPrimary Alcohol
3-Methylbutan-1-olC5H12OPrimary Alcohol
1-MethoxybutaneC5H12OAcyclic Ether
2-EthoxypropaneC5H12OAcyclic Ether

Infrared (IR) Spectroscopy: A Tale of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. The primary distinction between this compound and its alcohol isomers lies in the presence or absence of the hydroxyl (-OH) group.

Theoretical Underpinnings
  • Alcohols (-OH stretch): Alcohols exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding.[1]

  • Ethers (C-O-C stretch): Ethers, including this compound, lack the -OH group and therefore do not show this broad absorption. Instead, their most prominent feature is a strong C-O-C stretching vibration between 1000-1300 cm⁻¹.[1]

  • Cyclopropane Ring (C-H stretch): A unique feature of cyclopropyl-containing compounds is the C-H stretching vibration of the ring protons, which typically appears at a higher frequency (~3080 cm⁻¹) than the C-H stretches of alkanes (2850-2960 cm⁻¹).[2]

Comparative IR Data

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) of this compound and Its Isomers

CompoundO-H StretchC-H Stretch (sp³)C-H Stretch (cyclopropyl)C-O Stretch
This compound (Predicted) Absent~2850-2980~3080~1100
Pentan-1-ol ~3330 (broad, strong)~2870-2960N/A~1058
Pentan-2-ol ~3340 (broad, strong)~2870-2960N/A~1110
1-Methoxybutane Absent~2850-2960N/A~1120

Data for isomers sourced from the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.[3][4]

Experimental Protocol: Acquiring an IR Spectrum

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Prepare a neat liquid sample or a KBr pellet background Record background spectrum prep->background sample Record sample spectrum background->sample Place sample in FTIR process Perform background correction and Fourier transform sample->process analyze Identify characteristic absorption bands process->analyze

Caption: Workflow for obtaining an FTIR spectrum.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.

    • Place the sample in the spectrometer and record the sample spectrum.

  • Data Analysis: The instrument's software will automatically process the data. Analyze the resulting spectrum to identify the key functional group absorptions as detailed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for the elucidation of the connectivity and structure of a molecule.

Theoretical Underpinnings
  • ¹H NMR Chemical Shifts:

    • Cyclopropyl Protons: The protons on a cyclopropane ring are highly shielded due to the ring's diamagnetic anisotropy, causing them to resonate at an unusually high field (upfield), typically between 0 and 1 ppm.[5]

    • Protons Alpha to Oxygen: Protons on carbons directly attached to an oxygen atom are deshielded and resonate downfield. In ethers (R-O-CH₂-), these protons typically appear around 3.3-4.0 ppm. In alcohols (HO-CH₂-), they are found in a similar region, around 3.3-4.0 ppm.

    • Hydroxyl Proton: The chemical shift of the -OH proton in alcohols is variable (typically 1-5 ppm) and often appears as a broad singlet. Its position is concentration and solvent-dependent.

  • ¹³C NMR Chemical Shifts:

    • Cyclopropyl Carbons: The carbons of a cyclopropane ring are also shielded and appear at a high field in the ¹³C NMR spectrum, typically between 0 and 20 ppm.

    • Carbons Bonded to Oxygen: Carbons attached to an oxygen atom are deshielded and resonate downfield, generally in the range of 50-80 ppm.

Comparative ¹H NMR Data

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Its Isomers

CompoundCyclopropyl H-O-CH₂--CH₂- (other)-CH--CH₃-OH
This compound (Predicted) ~0.2-0.7~3.4 (q)N/A~3.2 (m)~1.2 (t)N/A
Pentan-1-ol [6]N/A3.60 (t)1.32-1.56 (m)N/A0.91 (t)3.05 (br s)
Pentan-2-ol [7]N/AN/A1.44 (m)3.78 (sextet)0.92 (t), 1.17 (d)2.66 (br s)
Pentan-3-ol [8]N/AN/A~1.50 (q)~3.45 (quintet)~0.95 (t)~1.5-2.5 (br s)
1-Methoxybutane [9]N/A3.4 (t)1.4-1.5 (m)N/A3.3 (s), 0.9 (t)N/A
2-Ethoxypropane [10]N/A3.47 (q)N/A3.6 (septet)1.20 (t), 1.15 (d)N/A

Data for isomers sourced from the Spectral Database for Organic Compounds (SDBS) and other educational resources.

Comparative ¹³C NMR Data

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Its Isomers

CompoundCyclopropyl C-O-C--C- (other)-CH₃
This compound (Predicted) ~5-15 (CH₂), ~15-25 (CH)~65-75 (OCH₂)N/A~15
Pentan-1-ol [6]N/A62.6814.09, 22.66, 28.17, 32.5314.09
Pentan-2-ol [7]N/A67.6914.11, 19.03, 23.38, 41.5914.11, 23.38
Pentan-3-ol [8]N/A~74~10, ~30~10
1-Methoxybutane [9]N/A72.4, 58.513.9, 19.3, 31.813.9, 58.5
2-Ethoxypropane [10]N/A72.0, 63.522.515.7, 22.5

Data for isomers sourced from the Spectral Database for Organic Compounds (SDBS) and other educational resources.

Experimental Protocol: Acquiring NMR Spectra

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS instrument Place NMR tube in spectrometer prep->instrument setup Set acquisition parameters (¹H or ¹³C) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Apply Fourier Transform, phase correction, and baseline correction acquire->process analyze Integrate peaks, determine chemical shifts, and analyze splitting patterns process->analyze

Caption: Workflow for obtaining an NMR spectrum.

  • Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Set the appropriate acquisition parameters for either ¹H or ¹³C NMR.

    • Acquire the raw data (Free Induction Decay).

  • Data Processing and Analysis:

    • The instrument's software will perform a Fourier transform on the FID to generate the NMR spectrum.

    • Manually or automatically perform phase and baseline corrections.

    • Integrate the peaks (for ¹H NMR) to determine the relative number of protons.

    • Determine the chemical shifts relative to TMS and analyze the spin-spin splitting patterns to deduce the connectivity.

Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.

Theoretical Underpinnings
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed. For C5H10O, the nominal molecular weight is 86 g/mol , while for C5H12O, it is 88 g/mol .

  • Fragmentation of Ethers: Ethers commonly undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

  • Fragmentation of Alcohols: Alcohols often show a weak or absent molecular ion peak due to the facile loss of a water molecule (M-18). α-cleavage is also a common fragmentation pathway.

  • Fragmentation of Cyclopropanes: The fragmentation of cyclopropyl-containing compounds can be complex, often involving ring-opening to form isomeric acyclic ions. A common fragment is the cyclopropyl cation at m/z 41.

Comparative Mass Spectral Data

Table 5: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of this compound and Its Isomers

CompoundM⁺M-15 (loss of CH₃)M-18 (loss of H₂O)M-29 (loss of C₂H₅)M-45 (loss of OC₂H₅)Base Peak
This compound (Predicted) 8671N/A574157 or 41
Pentan-1-ol [11]88 (weak)7370594342
Pentan-2-ol 88 (weak)7370594345
1-Methoxybutane [12]8873N/A594345
2-Ethoxypropane [13]8873N/A594345

Data for isomers sourced from the NIST Chemistry WebBook.

fragmentation_pathways cluster_this compound This compound Fragmentation cluster_pentanol Pentan-1-ol Fragmentation M_ecp [C₅H₁₀O]⁺˙ m/z = 86 M_minus_29_ecp [C₃H₅O]⁺ m/z = 57 M_ecp->M_minus_29_ecp - •C₂H₅ M_minus_45_ecp [C₃H₅]⁺ m/z = 41 M_ecp->M_minus_45_ecp - •OC₂H₅ M_pentanol [C₅H₁₂O]⁺˙ m/z = 88 M_minus_18_pentanol [C₅H₁₀]⁺˙ m/z = 70 M_pentanol->M_minus_18_pentanol - H₂O M_minus_45_pentanol [C₂H₅]⁺ m/z = 43 M_pentanol->M_minus_45_pentanol - •CH₂CH₂OH

Sources

A Comparative Guide to the Reactivity of Ethoxycyclopropane and Cyclobutane Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of chemical motifs is paramount. Small, strained ring systems offer a unique combination of three-dimensional structure and latent reactivity that can be harnessed for complex molecular construction. Among these, cyclic ethers are of particular interest. This guide provides an in-depth, objective comparison of the reactivity of two common small-ring ethers: ethoxycyclopropane and cyclobutane ethers (commonly known as oxetanes). Our analysis is grounded in fundamental principles of chemical reactivity and supported by established experimental observations.

The Foundation of Reactivity: Ring Strain and Electronic Factors

The reactivity of these cyclic ethers is fundamentally governed by their inherent ring strain, a combination of angle strain and torsional strain. This strain represents stored potential energy that can be released in ring-opening reactions, providing a powerful thermodynamic driving force.

  • Angle Strain: This arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.

  • Torsional Strain: This results from the eclipsing of bonds on adjacent atoms, which cannot be relieved by bond rotation in a rigid ring.

This compound inherits the extreme ring strain of the cyclopropane core. The internal C-C-C bond angles are compressed to approximately 60°, a severe deviation from the ideal 109.5°.[1] This immense angle strain, coupled with significant torsional strain from eclipsed C-H bonds, makes the cyclopropane ring exceptionally unstable and prone to cleavage.[2][3][4] The C-C bonds are weakened, possessing more "p-character," and in some respects, the ring behaves like a π-bond.

Cyclobutane ethers (Oxetanes) , in contrast, feature a four-membered ring. While still significantly strained compared to larger rings like tetrahydrofuran (THF), the strain is considerably less than in cyclopropanes.[4][5] The internal bond angles are closer to 90°.[5] To alleviate some torsional strain, the oxetane ring is not perfectly planar but adopts a "puckered" conformation.[1][6] The ring strain energy of oxetane is approximately 106 kJ/mol (25.5 kcal/mol), which is high but less than the ~115 kJ/mol (27.6 kcal/mol) of cyclopropane.[3][7]

The electronic nature of the ether functionality also plays a crucial role. In this compound, the ethoxy group acts as an electron-donating substituent on a highly strained carbocyclic ring.[8] In oxetanes, the oxygen atom is an integral part of the strained ring itself. This structural difference dictates how each molecule interacts with reagents, particularly acids.

G cluster_0 This compound cluster_1 Cyclobutane Ether (Oxetane) a Structure: Ethoxy-C(CH2)2 b Internal Angles: ~60° a->b c Ring Strain: Very High (~115 kJ/mol) b->c d Key Feature: Strained C-C bonds c->d g Ring Strain: High (~106 kJ/mol) c->g Higher Strain Drives Reactivity e Structure: O(CH2)3 f Internal Angles: ~90° e->f f->g h Key Feature: Strained C-O bonds g->h

Caption: Comparison of structural and energetic properties.

Head-to-Head Reactivity Under Common Conditions

The difference in ring strain directly translates to a significant disparity in chemical reactivity, particularly in reactions that lead to ring cleavage.

Acid-Catalyzed Ring Opening

This is the most common and synthetically useful reaction for both systems. The general mechanism involves protonation of the ether oxygen, which activates the ring for nucleophilic attack.

  • This compound: Due to its immense strain, this compound is highly susceptible to acid-catalyzed ring opening. The reaction can proceed even under mildly acidic conditions.[9] Protonation can activate the C-C bonds of the cyclopropane ring, facilitating attack by a nucleophile. The relief of ~115 kJ/mol of ring strain provides a massive thermodynamic driving force, making these reactions rapid and often irreversible.

  • Oxetanes: Oxetanes also readily undergo acid-catalyzed ring-opening, making them significantly more reactive than their five-membered THF counterparts.[10][11] However, the reaction typically requires stronger acidic conditions compared to this compound.[7] The lower, though still substantial, ring strain means a higher activation energy must be overcome for cleavage.

Verdict: this compound is significantly more reactive under acidic conditions due to its greater ring strain.

Thermal Reactivity

Thermal decomposition provides a clear picture of the intrinsic stability of the ring systems.

  • This compound: Substituted cyclopropanes are known to undergo thermal isomerization to the corresponding alkenes at elevated temperatures.[12] This process occurs via cleavage of a C-C bond to form a diradical intermediate, which then rearranges. The high strain energy facilitates this process at lower temperatures than required for cyclobutane derivatives.

  • Oxetanes/Cyclobutanes: Cyclobutane thermally decomposes to two molecules of ethylene, but this typically requires very high temperatures (above 400 °C).[12][13][14] The reaction proceeds through a diradical intermediate and has a higher activation energy barrier, reflecting the greater stability of the four-membered ring.

Verdict: The cyclopropane ring in this compound is less thermally stable and will undergo ring-opening or rearrangement at lower temperatures than an oxetane ring.

Nucleophilic Ring Opening (Without Catalysis)

Direct attack by a nucleophile on an unactivated ring is generally difficult.

  • This compound: Without an electron-withdrawing "acceptor" group on the ring, this compound is largely unreactive towards nucleophiles. The C-C bonds are not sufficiently polarized for direct attack.

  • Oxetanes: Similarly, oxetanes are generally unreactive towards nucleophiles in neutral or basic conditions.[10] Ring-opening requires very strong nucleophiles (e.g., Grignard reagents) and often elevated temperatures.

Verdict: Both systems are relatively inert to nucleophilic attack without prior activation (e.g., by an acid or the installation of an electron-withdrawing group). However, the high ring strain makes the cyclopropane motif a better candidate for specialized, metal-catalyzed ring-opening reactions that do not require acidic conditions.

Quantitative Comparison: Experimental Data Summary

The following table summarizes representative experimental findings that highlight the reactivity differences.

Reactant ClassReaction TypeConditionsRelative ReactivityTypical Product(s)Reference
This compound Acid-Catalyzed Methanolysis0.1 M H₂SO₄, Methanol, 25°CVery High1-Ethoxy-3-methoxypropane[15],[16]
Oxetane Acid-Catalyzed Methanolysis0.1 M H₂SO₄, Methanol, 25°CModerate3-Methoxypropan-1-ol[10],[7]
This compound Thermal Rearrangement> 300°C (gas phase)HighEthoxypropene isomers[12]
Oxetane Thermal Decomposition> 400°C (gas phase)LowEthylene, Formaldehyde[13],[14]
Oxetane Nucleophilic Openingn-BuLi, THF, 25°CVery Low (Requires strong base)1-Heptanol[10]

Experimental Protocol: Comparative Kinetic Analysis of Acid-Catalyzed Methanolysis

To quantitatively assess the reactivity difference, a kinetic study can be performed by monitoring the disappearance of the starting material over time using Gas Chromatography (GC).

Objective: To determine the relative rate of acid-catalyzed ring opening of this compound versus 2-methyloxetane.

Materials:

  • This compound (≥98%)

  • 2-Methyloxetane (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Sulfuric Acid (Concentrated, 98%)

  • Dodecane (Internal Standard, ≥99%)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Diethyl Ether (Anhydrous)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of sulfuric acid in anhydrous methanol. Causality: This provides the acidic catalyst for the ring-opening reaction.

    • Prepare a stock solution of the internal standard by dissolving a known mass of dodecane in methanol. Causality: The internal standard allows for accurate quantification by GC, correcting for variations in injection volume.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 25°C, add 10.0 mL of the acidic methanol solution.

    • To the first vessel, add 1.0 mmol of this compound and a precise amount of the dodecane internal standard.

    • To the second vessel, add 1.0 mmol of 2-methyloxetane and the same precise amount of the dodecane internal standard.

    • Start a timer immediately after the addition of the cyclic ether.

  • Sampling and Quenching:

    • At regular time intervals (e.g., t = 2, 5, 10, 20, 40 minutes for this compound; t = 10, 30, 60, 120, 240 minutes for oxetane), withdraw a 0.5 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Causality: Quenching with a base neutralizes the acid catalyst, instantly stopping the reaction and preserving the composition at that time point.

  • Sample Analysis:

    • Vortex the quenched sample, allow the layers to separate, and carefully collect the top diethyl ether layer.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).

  • Data Analysis:

    • For each time point, determine the concentration of the remaining cyclic ether by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the cyclic ether concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constants for the two ethers to determine their relative reactivity.

G start Start: Prepare Reagents prep_acid Prepare 0.2 M H₂SO₄ in Methanol start->prep_acid prep_is Prepare Dodecane Internal Standard start->prep_is setup Equilibrate Acidic Methanol at 25°C in two vessels prep_acid->setup prep_is->setup add_reactants Add Cyclic Ether + Internal Standard to each vessel setup->add_reactants timer Start Timer add_reactants->timer sampling Withdraw Aliquot at Time = t timer->sampling sampling->timer Repeat at intervals quench Quench with NaHCO₃ & Diethyl Ether sampling->quench analysis Analyze Organic Layer by GC-FID quench->analysis data Calculate Concentration vs. Time analysis->data plot Plot ln[Reactant] vs. Time data->plot result Determine Rate Constant (k) plot->result

Caption: Experimental workflow for kinetic analysis.

Implications for Researchers and Drug Development

The choice between an this compound and an oxetane motif has significant practical consequences:

  • Synthetic Strategy: this compound can be used as a highly reactive intermediate, susceptible to rapid, strain-releasing transformations under mild acidic conditions. It can serve as a masked homoenolate equivalent. Oxetanes, being more stable, are often incorporated as robust structural elements.[17][18] They can undergo ring-opening, but this requires more deliberate and forceful conditions, allowing for greater functional group tolerance in other parts of the molecule.

  • Drug Development: In medicinal chemistry, the oxetane ring is frequently used as a metabolically stable polar replacement for gem-dimethyl or carbonyl groups.[6][17][18] Its relative resistance to metabolic degradation (which often involves acid-catalyzed processes) is a key advantage. Conversely, a cyclopropane-containing moiety would likely be a point of metabolic liability due to its high reactivity, unless its rapid ring-opening is a desired part of the drug's mechanism of action.

Conclusion

The reactivity of this compound is dominated by the exceptionally high ring strain of its three-membered carbocyclic core. This makes it significantly more susceptible to ring-opening reactions, particularly under acidic and thermal conditions, when compared to the four-membered oxetane ring of cyclobutane ethers. While oxetanes are themselves strained and reactive compared to larger cyclic ethers, their relative stability makes them valuable and robust building blocks in complex synthesis and medicinal chemistry. Understanding this fundamental difference in reactivity, which is directly tied to ring strain, is crucial for any scientist looking to strategically employ these motifs in molecular design.

References

  • Oxetane - Wikipedia. Wikipedia. [Link]
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]
  • Why does cyclobutane have a slightly less ring strain than cyclopropane?. Study.com. [Link]
  • Why is cyclopropane more reactive than cyclobutane?. Quora. [Link]
  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). [Link]
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health (NIH). [Link]
  • Ring-opening reactions of oxetanes: A review of methodology development and synthetic applic
  • Difference Between Cyclobutane and Cyclopropane. Pediaa.com. [Link]
  • Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
  • This compound - Solubility of Things. Solubility of Things. [Link]
  • Ring-opening reactions of cyclopropanes. Part 7.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health (NIH). [Link]
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Calgary. [Link]
  • Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]
  • Cyclic Ethers. Chemistry LibreTexts. [Link]
  • The Thermal Decomposition of Cyclobutane at Low Pressures.
  • Ring-opening reactions of electrophilic cyclopropanes with....
  • The Thermal Decomposition of Cyclobutane. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to In-situ Monitoring of Ethoxycyclopropane Reactions: NMR vs. IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the ability to monitor chemical reactions in real-time is not a luxury, but a necessity for accelerating development cycles, ensuring process safety, and deepening mechanistic understanding. This guide provides an in-depth comparison of two powerful Process Analytical Technology (PAT) tools—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the in-situ monitoring of reactions involving ethoxycyclopropane, a versatile building block in organic synthesis.

This compound, with its strained three-membered ring and activating ethoxy group, is prone to a variety of ring-opening and modification reactions.[1] The kinetics and mechanisms of these transformations are of significant interest in synthetic and medicinal chemistry.[2][3][4][5] This guide will delve into the practical application of in-situ NMR and IR spectroscopy for tracking these reactions, offering a comparative analysis supported by established spectroscopic principles and data from analogous chemical systems. While direct, side-by-side published comparisons for this compound itself are not abundant, the principles discussed herein are broadly applicable and provide a robust framework for methodological selection.

The Imperative for In-situ Monitoring

Traditional reaction monitoring often relies on offline analysis, where aliquots are removed from the reactor for techniques like chromatography or post-reaction NMR. This approach, however, can be fraught with challenges. The very act of sampling can perturb the reaction equilibrium, and the delay between sampling and analysis can obscure the observation of transient intermediates or rapid kinetic events.[6][7] In-situ monitoring, by contrast, provides a continuous, real-time window into the reacting mixture, offering a more accurate and detailed picture of the chemical transformation as it occurs.[6][7][8]

In-situ NMR Spectroscopy: A Structural Powerhouse

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural detail directly from the reacting medium.[1][7] By tracking the changes in the chemical environment of specific nuclei (most commonly ¹H), researchers can unambiguously identify reactants, intermediates, products, and byproducts, and quantify their relative concentrations over time.

Key Strengths of In-situ NMR:
  • High Specificity and Structural Information: NMR provides rich structural information, allowing for the clear differentiation of isomers and the identification of unknown species.[7] For this compound reactions, the characteristic upfield signals of the cyclopropyl protons and the distinct resonances of the ethoxy group provide excellent handles for monitoring.

  • Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of nuclei, making NMR an inherently quantitative technique without the need for extensive calibration, provided proper experimental parameters are chosen.[9]

  • Mechanistic Insights: The ability to detect and structurally characterize transient intermediates can provide invaluable information about the reaction mechanism.[1]

Considerations and Limitations:
  • Sensitivity: NMR is a relatively insensitive technique compared to IR spectroscopy.[7] Reactions at very low concentrations may be challenging to monitor.

  • Acquisition Time: While rapid for concentrated samples, acquiring a spectrum with a good signal-to-noise ratio can take from seconds to minutes, which may not be suitable for extremely fast reactions.[7]

  • Cost and Complexity: High-field NMR spectrometers are expensive and require specialized infrastructure and maintenance. However, the advent of benchtop NMR systems is making this technology more accessible.[9]

  • Solvent and Sample Constraints: Reactions are typically run in deuterated solvents for field locking, although modern techniques can mitigate this requirement. The sample must be homogeneous and non-viscous to obtain high-resolution spectra.

In-situ IR Spectroscopy: The Functional Group Watchdog

In-situ Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a robust and versatile technique for real-time reaction monitoring.[8][10][11] It works by probing the vibrational modes of molecules, providing information about the presence and changes of specific functional groups.

Key Strengths of In-situ IR:
  • High Sensitivity and Speed: IR spectroscopy is generally more sensitive than NMR and allows for very rapid data acquisition (spectra can be obtained in seconds or even fractions of a second), making it ideal for monitoring fast reactions.[12]

  • Versatility and Robustness: IR probes can be inserted directly into a wide range of reaction vessels and are compatible with a variety of reaction conditions, including high pressure and temperature, and can be used in both batch and flow chemistry setups.[10][11]

  • Cost-Effectiveness: FTIR spectrometers are generally less expensive and easier to maintain than high-field NMR instruments.

Considerations and Limitations:
  • Limited Structural Information: IR provides information about functional groups, but not the detailed molecular structure that NMR offers. Differentiating between structurally similar isomers can be challenging.[13]

  • Spectral Overlap: In complex reaction mixtures, the absorption bands of different components can overlap, making it difficult to resolve and quantify individual species without the use of chemometric methods.[14]

  • Water Interference: Water has strong IR absorbance, which can obscure large regions of the spectrum. This can be a significant limitation for aqueous reactions.

Comparative Analysis: NMR vs. IR for this compound Reactions

The choice between in-situ NMR and IR for monitoring this compound reactions depends on the specific goals of the study.

FeatureIn-situ NMR SpectroscopyIn-situ IR Spectroscopy
Information Content Detailed molecular structure, connectivity, stereochemistry. Unambiguous identification of isomers.[7]Functional group identification. Less structural detail.[13]
Sensitivity Lower. Requires higher concentrations (typically > 0.1 M).[7]Higher. Can detect species at lower concentrations.
Speed Slower data acquisition (seconds to minutes).[7]Faster data acquisition (sub-second to seconds).[12]
Quantitative Analysis Inherently quantitative with proper setup.[9]Requires calibration and can be affected by spectral overlap.[14]
Cost & Complexity Higher cost, more complex instrumentation.[9]Lower cost, simpler instrumentation.
Ideal Applications Mechanistic studies, identification of unknown intermediates, complex mixture analysis.Reaction kinetics, process optimization, endpoint determination, monitoring of specific functional group transformations.

For a hypothetical acid-catalyzed ring-opening of this compound, the following could be expected:

  • In-situ NMR would allow for the simultaneous monitoring of the disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened product. The integration of these signals would provide a direct measure of conversion over time. Any intermediates, such as a protonated ether or a carbocation, if sufficiently long-lived, could potentially be observed and characterized.

  • In-situ IR would track the disappearance of vibrational modes associated with the cyclopropane ring and the appearance of new bands, for instance, a C=C stretch if an unsaturated product is formed, or changes in the C-O stretching region. While providing rapid kinetic data, definitively identifying the structure of the product from the IR spectrum alone would be challenging.

Experimental Protocols

In-situ NMR Monitoring of a Model Reaction

This protocol outlines the general steps for monitoring a reaction, such as the reaction of an electrophile with this compound, using a benchtop or high-field NMR spectrometer equipped with a flow tube.

Objective: To obtain kinetic and mechanistic data for the reaction of this compound.

Materials:

  • This compound

  • Reactant (e.g., an electrophile)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer with a flow cell or a standard NMR tube for manual injection

  • Syringe pump (for flow experiments)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the deuterated solvent in an NMR tube or a syringe for the flow system.

  • Spectrometer Setup:

    • Insert a sample of the starting material into the spectrometer.

    • Lock and shim the spectrometer on the solvent signal.

    • Acquire a reference ¹H NMR spectrum of the starting material.

  • Reaction Initiation:

    • For manual injection: Inject the second reactant into the NMR tube, quickly shake to mix, and re-insert into the spectrometer.

    • For flow systems: Use a syringe pump to introduce the reactants into a mixing tee before the solution enters the NMR flow cell.[15]

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time between spectra will depend on the expected reaction rate.

    • Continue data acquisition until the reaction is complete, as indicated by the stabilization of the spectra.

  • Data Analysis:

    • Process the series of spectra.

    • Integrate the signals corresponding to the starting material and product(s) in each spectrum.

    • Plot the concentration (or relative integral intensity) of each species as a function of time to obtain kinetic profiles.

G cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_sample Prepare Reactant Solutions setup_nmr Setup NMR Spectrometer (Lock, Shim) prep_sample->setup_nmr initiate Initiate Reaction (Inject or Flow) setup_nmr->initiate acquire Acquire Time-Resolved Spectra initiate->acquire process Process Spectra (Phasing, Baseline) acquire->process integrate Integrate Key Signals process->integrate plot Plot Concentration vs. Time integrate->plot

In-situ IR (ATR-FTIR) Monitoring of a Model Reaction

This protocol describes the general procedure for monitoring a reaction using an ATR-FTIR probe immersed in the reaction vessel.

Objective: To obtain real-time kinetic data for a reaction of this compound.

Materials:

  • This compound

  • Reactant

  • Solvent

  • Reaction vessel equipped with a port for the ATR probe

  • FTIR spectrometer with an ATR probe (e.g., diamond or silicon)

  • Stirring mechanism

Procedure:

  • System Setup:

    • Assemble the reaction vessel with the ATR probe, stirrer, and any other necessary equipment (e.g., condenser, temperature probe).

    • Ensure the ATR probe is clean and properly positioned in the reactor.

  • Background Spectrum:

    • Add the solvent and this compound to the reactor and begin stirring.

    • Collect a background IR spectrum. This will be subtracted from subsequent spectra to show only the changes due to the reaction.

  • Reaction Initiation:

    • Inject the second reactant into the vessel.

  • Data Acquisition:

    • Immediately start collecting IR spectra at regular, short intervals.

    • Continue monitoring until the reaction is complete.

  • Data Analysis:

    • Process the collected spectra (e.g., baseline correction).

    • Identify characteristic peaks for the reactant and product(s).

    • Plot the absorbance of these peaks as a function of time to generate kinetic profiles. For quantitative analysis, a calibration curve may be necessary.

G cluster_setup Setup cluster_reaction_ir Reaction & Acquisition cluster_analysis_ir Data Analysis setup_reactor Assemble Reactor with ATR Probe collect_bg Collect Background Spectrum setup_reactor->collect_bg initiate_ir Initiate Reaction collect_bg->initiate_ir acquire_ir Acquire Time-Resolved IR Spectra initiate_ir->acquire_ir process_ir Process Spectra acquire_ir->process_ir track_peaks Track Characteristic Peak Absorbance process_ir->track_peaks plot_ir Plot Absorbance vs. Time track_peaks->plot_ir

Conclusion: A Synergistic Approach

Ultimately, in-situ NMR and IR spectroscopy are not mutually exclusive but are often complementary techniques.[16] For a comprehensive understanding of this compound reactions, a synergistic approach can be highly beneficial. In-situ IR can be employed for rapid screening of reaction conditions and process optimization due to its speed and ease of use. Subsequently, in-situ NMR can be utilized for detailed mechanistic investigations under optimized conditions to identify intermediates and byproducts, providing a complete picture of the reaction landscape. The choice of technique, or combination thereof, will be dictated by the specific questions being asked and the resources available, but both offer powerful capabilities for accelerating chemical research and development.

References

  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.).
  • Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. (n.d.). Fiveable.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2019, August 1). Spectroscopy Online.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (2021). RSC Publishing.
  • In Situ Near-Infrared (NIR) Versus High-Throughput Mid-Infrared (Mid-IR) Spectroscopy to Monitor Biopharmaceutical Production. (2015). ResearchGate.
  • Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (2023). MDPI.
  • The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. (2017). ResearchGate.
  • Rapid Chemical Reaction Monitoring by Digital Microfluidics-NMR: Proof of Principle Towards an Automated Synthetic Discovery Platform. (2018). Angewandte Chemie.
  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. (2006). Chemical Communications.
  • Application note: Enhancing reaction understanding with online NMR reaction monitoring. (2016, January 11). New Food Magazine.
  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (2023). National Institutes of Health.
  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. (2023). ResearchGate.
  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (2006). ACS Publications.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI.
  • In situ IR, NMR, EPR, and UV/Vis Spectroscopy: Tools for New Insight into the Mechanisms of Heterogeneous Catalysis. (2002). ResearchGate.
  • Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. (2018). MDPI.
  • Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. (2010). American Pharmaceutical Review.
  • Which one is better for an analytical technique, NMR or IR? Why? (2020). Quora.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). National Institutes of Health.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). National Institutes of Health.
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (2011). ResearchGate.
  • Rapid Chemical Reaction Monitoring by Digital Microfluidics‐NMR: Proof of Principle Towards an Automated Synthetic Discovery Platform. (2018). ResearchGate.
  • Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. (2019). National Institutes of Health.
  • Real-time reaction monitoring of Azide-Alkyne cycloadditions us-ing benchtop NMR-based Signal Amplification by Reversible Ex-change (SABRE). (2022). ResearchGate.
  • Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate. (2019). Reaction Chemistry & Engineering.
  • Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. (2010). ResearchGate.
  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. (2021). National Institutes of Health.

Sources

A Researcher's Guide to the Kinetics of Ethoxycyclopropane Reactions: An In-Depth Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of reaction kinetics is paramount for predicting product formation, optimizing reaction conditions, and ensuring process safety. This guide provides a comprehensive analysis of the kinetic studies of ethoxycyclopropane reactions, with a primary focus on its thermal isomerization. Recognizing the scarcity of direct experimental data for this compound, this guide pioneers a comparative approach, leveraging detailed kinetic data from its close structural analog, mthis compound. This comparison offers valuable insights into the anticipated behavior of this compound and establishes a robust framework for future experimental design.

We will delve into the mechanistic intricacies of unimolecular rearrangements of cyclopropane derivatives, compare and contrast experimental methodologies for gas-phase kinetic studies, and present a clear, data-driven comparison to alternative reaction systems. This guide is structured to provide not only theoretical grounding but also practical, actionable insights for laboratory applications.

The Thermal Isomerization of Alkoxycyclopropanes: A Mechanistic Overview

The thermal isomerization of cyclopropane and its derivatives is a classic example of a unimolecular rearrangement reaction. The process is understood to proceed through a biradical intermediate, where the highly strained cyclopropane ring undergoes homolytic cleavage of a carbon-carbon bond. This intermediate then allows for rotation around the remaining single bonds before ring closure or rearrangement to form more stable olefinic products.

In the case of an alkoxy-substituted cyclopropane, such as this compound, the primary expected reaction pathway is the isomerization to 2-ethoxypropene. This reaction is analogous to the well-studied isomerization of cyclopropane to propene. The presence of the ethoxy group is expected to influence the reaction rate and potentially open up alternative reaction channels.

G cluster_legend Reaction Pathway This compound This compound TransitionState Biradical Intermediate (Transition State) This compound->TransitionState C-C bond cleavage Product 2-Ethoxypropene TransitionState->Product Rearrangement & H-shift Legend Solid Arrow: Reaction Step Dashed Node: Unstable Intermediate

Experimental Methodologies for Gas-Phase Kinetic Studies

The study of gas-phase unimolecular reactions requires precise control over temperature and pressure, along with sensitive analytical techniques to monitor the reaction progress. Two primary experimental setups are commonly employed for these investigations: the static reactor and the shock tube.

The Static Reactor Method

In a static reactor system, the reactant is introduced into a heated vessel of a known volume, and the reaction is monitored over time. This method is well-suited for studying reactions with relatively slow to moderate rates (half-lives from seconds to hours).

Experimental Protocol: Static Reactor Pyrolysis of an Alkoxycyclopropane

  • Reactor Preparation: A quartz or Pyrex reactor vessel is cleaned and passivated to minimize surface reactions. This is often achieved by coating the internal surfaces with a layer of carbon from the pyrolysis of a hydrocarbon, such as isobutene.

  • Vacuum System: The reactor is connected to a high-vacuum line to allow for the complete removal of air and previous reaction products.

  • Sample Introduction: A known pressure of the alkoxycyclopropane, typically in the torr range, is introduced into the evacuated and heated reactor. The pressure is monitored using a sensitive pressure transducer.

  • Temperature Control: The reactor is housed in a furnace with precise temperature control, typically to within ±0.1°C.

  • Reaction Monitoring: The progress of the reaction can be monitored in several ways:

    • Pressure Change: If the number of moles of gas changes during the reaction, the total pressure will change. However, for isomerization reactions like that of this compound, the number of moles remains constant.

    • Gas Chromatography (GC): At timed intervals, samples are withdrawn from the reactor and analyzed by GC to determine the concentrations of the reactant and products. This is the most common and accurate method.

  • Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction. The Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea) are then determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.

G cluster_setup Static Reactor Setup cluster_workflow Experimental Workflow Furnace Furnace (Precise Temperature Control) Reactor Quartz Reactor Furnace->Reactor Pressure Pressure Transducer Reactor->Pressure Vacuum High-Vacuum Line Reactor->Vacuum GC Gas Chromatograph Reactor->GC Start Start Prepare Prepare & Evacuate Reactor Start->Prepare 1. Introduce Introduce Reactant Prepare->Introduce 2. Monitor Monitor Reaction (GC) Introduce->Monitor 3. Analyze Data Analysis (Determine k, A, Ea) Monitor->Analyze 4.

The Shock Tube Method

For very fast gas-phase reactions (on the microsecond to millisecond timescale), a shock tube is the apparatus of choice.[1][2] A shock wave rapidly heats the gas to a high, uniform temperature, initiating the reaction.

Key Principles of Shock Tube Operation:

  • A high-pressure "driver" gas is separated from the low-pressure reactant gas mixture by a diaphragm.

  • Rupturing the diaphragm generates a shock wave that propagates through the reactant gas, causing a near-instantaneous increase in temperature and pressure.

  • The reaction kinetics are monitored behind the reflected shock wave using fast analytical techniques, such as laser absorption spectroscopy or time-of-flight mass spectrometry.

While powerful for high-temperature studies, the complexity and cost of shock tube setups make them less common for the initial investigation of reactions in the temperature range typical for cyclopropane isomerizations.

Comparative Kinetic Analysis: this compound vs. Mthis compound

A seminal study on the gas-phase decomposition of mthis compound in the temperature range of 635–694 K revealed the formation of several isomerization products.[3] The primary products were (E)- and (Z)-1-methoxyprop-1-ene and 3-methoxyprop-1-ene, formed through homogeneous, unimolecular pathways.

ReactantProduct(s)Pre-exponential Factor (A), s⁻¹Activation Energy (Ea), kJ/mol
Mthis compound(E)- & (Z)-1-methoxyprop-1-ene10¹³.³ ± ⁰.⁷⁵226.5 ± 9.5
Mthis compound3-methoxyprop-1-ene10¹⁴.⁰ ± ¹.¹254 ± 14
CyclopropanePropene10¹⁵.¹⁵272

Data sourced from Flowers and Awan (1983) for mthis compound and from various sources for cyclopropane. [3]

Analysis and Predictions for this compound:

  • Activation Energy (Ea): The activation energy for the formation of 1-alkoxypropenes from mthis compound (226.5 kJ/mol) is significantly lower than that for the isomerization of unsubstituted cyclopropane (272 kJ/mol). This suggests that the oxygen atom of the alkoxy group stabilizes the biradical transition state, likely through electron donation. It is highly probable that the activation energy for the isomerization of this compound to 2-ethoxypropene will be very similar to that of mthis compound, perhaps slightly lower due to the mildly greater electron-donating ability of the ethyl group compared to the methyl group.

  • Pre-exponential Factor (A): The A-factor is related to the entropy of activation. The values for the mthis compound reactions are within the typical range for unimolecular reactions involving cyclic transition states. The A-factor for this compound isomerization is expected to be of a similar order of magnitude.

  • Product Distribution: The formation of 3-methoxyprop-1-ene from mthis compound occurs with a higher activation energy, indicating it is a less favorable pathway at lower temperatures. A similar trend is anticipated for this compound, with 2-ethoxypropene being the major product.

Alternative Methodologies: The Rise of Computational Kinetics

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting reaction kinetics.[4] Modern quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3), can be used to:

  • Map the Potential Energy Surface: Identify the structures of reactants, transition states, and products.

  • Calculate Activation Barriers: Determine the energy difference between the reactant and the transition state, which corresponds to the activation energy.

  • Compute Vibrational Frequencies: These are used to calculate the pre-exponential factor based on Transition State Theory (TST).

A computational study on the gas-phase pyrolysis of cyclopropylamine, another substituted cyclopropane, demonstrates the utility of this approach in elucidating reaction mechanisms and predicting kinetic parameters.[4] For this compound, a similar computational investigation would be invaluable in corroborating the predictions made based on the mthis compound analogy and in guiding future experimental work.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the kinetics of this compound reactions. While direct experimental data remains to be published, a detailed comparison with mthis compound offers robust predictions for its thermal isomerization. The activation energy for the formation of 2-ethoxypropene is expected to be in the range of 220-230 kJ/mol, with a pre-exponential factor around 10¹³ s⁻¹.

For researchers in the field, the following are recommended next steps:

  • Experimental Verification: A definitive kinetic study of this compound isomerization using a static reactor system coupled with gas chromatography would be a valuable contribution to the chemical kinetics literature.

  • Computational Modeling: A high-level computational study of the this compound potential energy surface would provide theoretical validation for the predictions made in this guide and offer deeper mechanistic insights.

By combining the comparative analysis presented here with targeted experimental and computational work, a complete and accurate kinetic profile of this compound can be established, benefiting a wide range of applications in chemical synthesis and process development.

References

  • Flowers, M. C., & Awan, I. A. (1983). Kinetics of the gas-phase thermal decomposition of mthis compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(1), 131-139. [Link]
  • Hanson, R. K., & Davidson, D. F. (2014). Recent advances in shock tube studies of combustion. Progress in Energy and Combustion Science, 44, 103-135. [Link]
  • Tsang, W., & Lifshitz, A. (1990). Shock tube techniques in chemical kinetics. Annual Review of Physical Chemistry, 41(1), 559-597. [Link]
  • Monascal, Y., et al. (2023). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. Combustion and Flame, 253, 112774. [Link]
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Frey, H. M., & Solly, R. K. (1969). The thermal isomerization of 1,1-dimethyl-2-vinylcyclopropane to cis-2-methylhexa-1,4-diene via 1,5-hydrogen migration. International Journal of Chemical Kinetics, 1(5), 473-477. [Link]
  • Kirmse, W., & Zeppenfeld, M. (1977). Thermal rearrangement of alkoxycyclopropanes.
  • Flowers, M. C. (1983). Kinetics of the gas-phase thermal decomposition of mthis compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(1), 131-139. [Link]

Sources

Comparative Guide to Isotopic Labeling Studies with Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding reaction mechanisms is paramount for innovation and optimization. Ethoxycyclopropane serves as a versatile chemical probe for studying a variety of reaction pathways, including rearrangements and ring-opening reactions. When combined with isotopic labeling, it becomes a powerful tool for elucidating complex mechanistic details that would otherwise remain obscure.[1][2]

This guide provides an in-depth comparison of isotopic labeling strategies using this compound, supported by experimental logic and protocols. We will explore how different isotopes can be used to answer specific mechanistic questions, offering field-proven insights into experimental design and data interpretation.

The Mechanistic Utility of the Cyclopropyl Group

The three-membered ring of cyclopropane derivatives like this compound is characterized by significant ring strain. This inherent strain makes the ring susceptible to cleavage under thermal, photochemical, or catalytic conditions, leading to a variety of rearrangement and addition products. The key mechanistic questions often revolve around the timing and nature of bond-breaking and bond-forming events. Is a reaction concerted, or does it proceed through discrete intermediates like diradicals or carbocations?[3][4] Isotopic labeling is one of the most definitive methods for answering these questions.[1]

A Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is dictated by the specific mechanistic question at hand. The two most common isotopes used in these studies are Deuterium (²H) and Carbon-13 (¹³C).

Isotope StrategyPrimary ApplicationKey Information GainedTypical Analytical Method
Deuterium (²H) Labeling Kinetic Isotope Effect (KIE) StudiesProbes whether a C-H bond is broken in the rate-determining step. Distinguishes between transition state geometries.Mass Spectrometry, NMR Spectroscopy, Reaction Kinetics Monitoring
Carbon-13 (¹³C) Labeling Carbon Skeleton TracingTracks the fate of specific carbon atoms throughout a reaction, essential for identifying bond migrations and skeletal rearrangements.¹³C NMR Spectroscopy, Mass Spectrometry
Deuterium (²H) Labeling: Probing the Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom with deuterium can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step.[5] This is because the greater mass of deuterium gives the C-D bond a lower zero-point vibrational energy, making it stronger and harder to break.[6]

  • Primary KIE (kH/kD > 1): A "normal" KIE is observed when the labeled C-H bond is cleaved during the rate-limiting step. Values typically range from 2 to 8.[5]

  • Secondary KIE (kH/kD ≈ 1): A small effect may be observed if the labeled C-H bond is not broken but is located near the reaction center. This can provide information about changes in hybridization at that carbon in the transition state.[5]

  • Inverse KIE (kH/kD < 1): A rare effect where the deuterated compound reacts faster, often indicating a change in coordination or hybridization in the transition state.[6]

For this compound, a deuterium label can be strategically placed on the cyclopropyl ring to investigate, for example, the mechanism of acid-catalyzed ring opening.

Carbon-13 (¹³C) Labeling: Tracing Carbon Connectivity

In complex rearrangements, it can be difficult to determine the new connectivity of the carbon skeleton in the product. By selectively enriching one or more carbon atoms with ¹³C, its position in the final product can be unambiguously determined using ¹³C NMR or mass spectrometry.[7][8] This provides a clear map of how the atoms have rearranged. This method is particularly powerful for studying degenerate rearrangements where the product is chemically identical to the reactant, a process only detectable through labeling.[1]

Case Study: Elucidating the Mechanism of Acid-Catalyzed Hydrolysis of this compound

A classic mechanistic question for the acid-catalyzed ring-opening of cyclopropyl ethers is the site of initial protonation and the nature of the subsequent ring-opening. Does the reaction proceed through an Sɴ1-like or Sɴ2-like mechanism?[9][10]

The Mechanistic Puzzle: In the presence of an acid (H₃O⁺), the ether oxygen is protonated. The subsequent ring-opening can occur via two main pathways:

  • Pathway A (Sɴ1-like): The C-O bond breaks first to form a cyclopropyl cation, which is then attacked by water. This pathway is less likely due to the instability of the cyclopropyl cation.

  • Pathway B (Sɴ2-like): A water molecule attacks one of the methylene carbons of the cyclopropane ring at the same time as the C-O bond is breaking, all assisted by the protonated ether. This is a more plausible route.

Isotopic labeling can help distinguish the finer points of Pathway B. For instance, where does the nucleophile (water) attack?

Experimental Design and Workflow

A labeling study can be designed to track the fate of the cyclopropane ring carbons. Let's compare a ¹³C labeling strategy with a hypothetical alternative probe.

G S1 Labeled Precursor (e.g., [1-¹³C]Ethyl Diazoacetate) S2 Reaction with Ethylene S1->S2 S3 Synthesis of [1-¹³C]-Ethoxycyclopropane S2->S3 R1 [1-¹³C]-Ethoxycyclopropane R2 Acid-Catalyzed Hydrolysis (H₃O⁺ / H₂O) R1->R2 R3 Reaction Products R2->R3 A1 Product Mixture A2 Separation & Purification (e.g., Chromatography) A1->A2 A3 Structure & Label Position Determination A2->A3 A4 ¹³C NMR Spectroscopy Mass Spectrometry A3->A4 D D A4->D Data Interpretation & Mechanism Elucidation

Interpreting the Data: Differentiating Pathways

Let's consider the acid-catalyzed addition of water to form 3-ethoxypropan-1-ol. If we start with this compound labeled with ¹³C at the C1 position (the carbon attached to the oxygen), the position of the label in the product will reveal the mechanism.

G

In this scenario, attack by water at the C2 (or C3) position (Pathway A) would lead to the ¹³C label ending up on the carbon that is part of the alcohol group in the product. Conversely, a hypothetical attack at the C1 position would keep the ¹³C label on the carbon atom that retains the ethoxy group. By analyzing the product via ¹³C NMR, one can determine which pathway, or combination of pathways, is operative.

Alternative Mechanistic Probes

While this compound is an excellent substrate, other molecules can be used to probe similar mechanistic questions. The choice of an alternative often depends on the specific reaction being studied or the desire to modulate electronic or steric properties.

ProbeKey FeatureApplication Comparison
Vinylcyclopropane Contains a conjugated π-systemIdeal for studying pericyclic reactions and rearrangements where the vinyl group can participate, offering more complex pathways compared to this compound.[3]
Aryl-substituted Cyclopropanes Phenyl or other aryl groups can stabilize intermediatesUsed to investigate reactions involving carbocationic intermediates, where the aryl group provides resonance stabilization that is absent in this compound.
Cyclopropyl Ketones Carbonyl group acts as an electron-withdrawing group and a spectroscopic handleUseful for studying reactions where the polarization of the cyclopropane ring is important. The carbonyl stretch in IR spectroscopy provides an additional analytical tool.

The principles of isotopic labeling described for this compound are directly transferable to these alternative probes, allowing for a multifaceted approach to mechanistic investigation.

Experimental Protocols

The following are generalized protocols that serve as a starting point for designing specific isotopic labeling experiments. Researchers should consult primary literature for detailed procedures tailored to their specific substrates and reaction conditions.

Protocol: Conceptual Synthesis of [1-¹³C]-Ethoxycyclopropane

This protocol is based on the well-established cyclopropanation of an alkene using a labeled diazo compound.[11]

  • Preparation of Labeled Diazoacetate: Synthesize ethyl diazoacetate from [1-¹³C]-glycine via diazotization. This step is critical for introducing the isotopic label at the desired position.

  • Cyclopropanation: In a fume hood, react the [1-¹³C]-ethyl diazoacetate with an excess of ethylene in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst). The reaction is typically carried out in an appropriate solvent like dichloromethane at controlled temperatures.

  • Reduction: The resulting ethyl [1-¹³C]-cyclopropanecarboxylate is reduced to the corresponding alcohol using a reducing agent like LiAlH₄.

  • Etherification: Convert the [1-¹³C]-cyclopropylmethanol to [1-¹³C]-ethoxycyclopropane via a Williamson ether synthesis, using a base like NaH and ethyl iodide.

  • Purification and Characterization: Purify the final product by distillation. Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol: Kinetic Isotope Effect Measurement for Acid-Catalyzed Hydrolysis

This protocol outlines a competitive method for determining the KIE.

  • Prepare Reactant Mixture: Create an equimolar mixture of unlabeled this compound and a specifically deuterated isotopologue (e.g., 1-ethoxy-2,2-dideuteriocyclopropane).

  • Initiate Reaction: Dissolve the mixture in a suitable solvent (e.g., acetone/D₂O) and add a catalytic amount of a strong acid (e.g., D₂SO₄). Maintain a constant temperature.

  • Monitor Reaction Progress: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a base like NaHCO₃).

  • Analyze Isotope Ratios: For each aliquot, determine the ratio of the deuterated to non-deuterated starting material remaining. This can be done using GC-MS or quantitative NMR spectroscopy.

  • Calculate KIE: The KIE (kH/kD) can be calculated from the change in the ratio of the two isotopologues over time, relative to the initial ratio at t=0.

Conclusion

Isotopic labeling of this compound provides an exceptionally clear window into the intricate details of its reaction mechanisms. By carefully choosing between deuterium and carbon-13 labeling, researchers can design experiments to measure kinetic isotope effects or trace the rearrangement of carbon skeletons.[1][12] This guide serves as a foundational framework, demonstrating how to compare and apply these powerful techniques. When combined with the study of alternative probes, these methods empower scientists to build a comprehensive and validated understanding of complex chemical transformations.

References

  • Title: Vinylcyclopropane rearrangement - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Stereomutation of cyclopropane revisited. An ab initio investigation of the potential surface and calculation of secondary isotope effects. Source: Journal of the American Chemical Society. URL:[Link]
  • Title: Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Source: Chemical Science (RSC Publishing). URL:[Link]
  • Title: Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates. Source: Biotechnology Progress. URL:[Link]
  • Title: Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Source: PMC - NIH. URL:[Link]
  • Title: Kinetic Isotope Effects. Source: Chemistry LibreTexts. URL:[Link]
  • Title: A Rotational Kinetic Isotope Effect in the Cyclopropylallene to 3-Methylenecyclopentene Thermal Rearrangement. Source: ElectronicsAndBooks. URL:[Link]
  • Title: (PDF) Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O.
  • Title: Use of Isotopes for Studying Reaction Mechanisms. Source: Indian Academy of Sciences. URL:[Link]
  • Title: Synthesis of Deuterated Compounds by Flow Chemistry. Source: CoLab.
  • Title: An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Source: PMC - NIH. URL:[Link]
  • Title: Synthesis of Deuterated Compounds by Flow Chemistry. Source: PubMed. URL:[Link]
  • Title: Isotopic labelings for mechanistic studies. Source: PubMed. URL:[Link]
  • Title: Kinetic Isotope Effect (Péter, 2023). Source: Baran Lab. URL:[Link]
  • Title: Acid Catalyzed Hydrolysis of Esters. Source: Chemistry LibreTexts. URL:[Link]
  • Title: 7. Isotopic Labelling Reactions. Source: Not specified. URL:[Link]
  • Title: HYDROLYSIS. Source: Not specified. URL:[Link]
  • Title: Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Source: YouTube. URL:[Link]
  • Title: this compound | C5H10O. Source: PubChem - NIH. URL:[Link]
  • Title: (PDF) Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Title: Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. Source: UT Dallas Research Labs. URL:[Link]
  • Title: Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Source: PubMed. URL:[Link]
  • Title: Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Source: PubMed. URL:[Link]
  • Title: Mechanism studies a, Isotopic labelling experiment with the...
  • Title: mechanism for the acid catalysed hydrolysis of esters. Source: Chemguide. URL:[Link]
  • Title: Reactions and Mechanisms. Source: Master Organic Chemistry. URL:[Link]
  • Title: Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Source: Perlego. URL:[Link]
  • Title: Useful Chemical Activation Alternatives in Solvent-Free Organic Reactions.
  • Title: Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Title: Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Source: PMC. URL:[Link]
  • Title: Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy.
  • Title: Mechanochemistry of inorganic and organic systems: what is similar, what is different?. Source: Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Navigating the Reaction Maze: A Comparative DFT-Guided Tour of Ethoxycyclopropane's Reactive Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Computational Elucidation of Ethoxycyclopropane's Reactivity

The cyclopropane ring, a cornerstone of many biologically active molecules and synthetic intermediates, owes its unique reactivity to significant ring strain.[1] Understanding the intricate reaction pathways of substituted cyclopropanes, such as this compound, is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reaction pathways of this compound, leveraging the power of Density Functional Theory (DFT) to dissect the energetic landscapes of these transformations. By examining competing mechanisms, we aim to furnish researchers with the insights necessary to predict and control the outcomes of reactions involving this versatile building block.

The Decisive Role of Computational Chemistry in Mechanistic Insight

Before delving into specific reaction pathways, it is crucial to appreciate the causality behind employing computational methods, particularly DFT. Experimental elucidation of reaction mechanisms can be challenging, often involving the trapping of fleeting intermediates or the inference of transition states from kinetic data. DFT calculations provide a powerful complementary approach, allowing for the explicit characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states.[2] The choice of functional and basis set in DFT is a critical experimental design parameter, balancing computational cost with accuracy to provide reliable energetic and geometric information.[3]

Unraveling Reaction Pathways: A Comparative Analysis

The reactivity of this compound is dominated by the propensity of the three-membered ring to undergo ring-opening. However, the conditions under which this occurs dictate the operative mechanism and the resulting products. Here, we compare two fundamental pathways: thermal unimolecular isomerization and acid-catalyzed ring-opening.

Pathway 1: The Thermal Landscape - Isomerization via a Biradical Intermediate

In the absence of catalysts, this compound can undergo thermal isomerization to form products such as 2-ethoxypropene. Computational studies on the thermal isomerization of the parent cyclopropane molecule have established the prevalence of a biradical mechanism.[4] This pathway involves the homolytic cleavage of a C-C bond to form a trimethylene biradical intermediate, which can then undergo subsequent rearrangement and bond formation.

A detailed DFT study on the thermal isomerization of cyclopropane to propene revealed that the biradical pathway is the predominant mechanism, with a carbene pathway being a minor contributor at higher temperatures.[4] The calculated activation energy for the rate-determining step in the biradical mechanism provides a benchmark for understanding the thermal stability of the cyclopropane ring.

Generalized Computational Protocol for Investigating Thermal Isomerization:

  • Structure Optimization: The ground state geometries of the reactant (this compound), the biradical intermediate, the transition state for ring-opening, the transition state for rearrangement, and the final product (e.g., 2-ethoxypropene) are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: A transition state search algorithm (e.g., Berny optimization) is employed to locate the transition state structure connecting the reactant to the intermediate and the intermediate to the product.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima on the potential energy surface.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set (e.g., CCSD(T)) are often performed on the optimized geometries to obtain more accurate energy barriers and reaction enthalpies.

Pathway 2: The Influence of Acidity - Protonation-Assisted Ring-Opening

The presence of an acid catalyst dramatically alters the reaction landscape. The ether oxygen of this compound can be protonated, leading to a significant weakening of the adjacent C-C bonds of the cyclopropane ring. This facilitates heterolytic bond cleavage and the formation of a carbocationic intermediate.

DFT studies on the acid-catalyzed ring-opening of related cyclic ethers, such as epoxides and oxetanes, have demonstrated the profound effect of protonation on lowering the activation barrier for ring-opening.[5] In the case of this compound, protonation would lead to a more facile cleavage of a C-C bond to relieve ring strain and form a stabilized secondary or primary carbocation, which can then be trapped by a nucleophile.

Comparative Energetics: A Quantitative Look at Reaction Feasibility

To provide a clear comparison, the following table summarizes hypothetical, yet representative, DFT-calculated activation energies for the key steps in the thermal and acid-catalyzed ring-opening of this compound. These values are illustrative and would be obtained from detailed computational studies as outlined in the protocol above.

Reaction PathwayKey StepHypothetical Activation Energy (kcal/mol)
Thermal Isomerization Homolytic C-C bond cleavage (ring-opening)55 - 65
1,2-Hydrogen shift in biradical5 - 10
Acid-Catalyzed Ring-Opening Protonation of ether oxygenLow barrier (fast equilibrium)
Heterolytic C-C bond cleavage (ring-opening)20 - 30

Note: These values are representative and intended for comparative purposes. Actual values will depend on the specific level of theory used in the DFT calculations.

The significantly lower activation energy for the C-C bond cleavage in the acid-catalyzed pathway highlights its kinetic favorability over the thermal isomerization. This is a direct consequence of the electronic effect of the protonated ether group, which polarizes the C-O bond and weakens the adjacent ring bonds.

Visualizing the Reaction Pathways

To further clarify the mechanistic distinctions, the following diagrams, generated using the Graphviz (DOT language), illustrate the key steps in each pathway.

Thermal_Isomerization Reactant This compound TS1 TS (Ring-Opening) Reactant->TS1 ΔG‡ ≈ 55-65 kcal/mol Intermediate Trimethylene Biradical TS1->Intermediate TS2 TS (H-Shift) Intermediate->TS2 ΔG‡ ≈ 5-10 kcal/mol Product 2-Ethoxypropene TS2->Product caption Figure 1: Thermal Isomerization Pathway

Figure 1: Thermal Isomerization Pathway

Acid_Catalyzed_Ring_Opening Reactant This compound + H+ Protonated Protonated this compound Reactant->Protonated Fast Equilibrium TS TS (Ring-Opening) Protonated->TS ΔG‡ ≈ 20-30 kcal/mol Carbocation Carbocation Intermediate TS->Carbocation Product Ring-Opened Product + H+ Carbocation->Product Nucleophilic Attack caption Figure 2: Acid-Catalyzed Ring-Opening

Figure 2: Acid-Catalyzed Ring-Opening

Conclusion and Future Directions

This comparative guide, grounded in the principles of DFT, illuminates the distinct reaction pathways available to this compound. The high activation barrier for thermal isomerization underscores the kinetic stability of the ring in the absence of catalysts. Conversely, the significantly lower barrier for acid-catalyzed ring-opening demonstrates the profound impact of protonation on the reactivity of the ether-substituted cyclopropane.

For researchers in drug development and organic synthesis, these computational insights are invaluable. They provide a predictive framework for understanding how reaction conditions can be tuned to favor a desired outcome. Future computational studies could expand upon this foundation by:

  • Investigating the influence of different substituents on the cyclopropane ring and the ethoxy group.

  • Exploring the stereochemical outcomes of these reactions.

  • Modeling reactions with a wider range of electrophiles and nucleophiles.

  • Simulating solvent effects to provide a more realistic picture of reactions in solution.

By continuing to integrate experimental and computational approaches, the scientific community can further unlock the synthetic potential of this compound and other strained ring systems.

References

  • BenchChem. Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.
  • BenchChem. A Comparative DFT Analysis of Substituted Dimethylcyclopropanes: A Guide for Researchers.
  • Schlegel, H. B. Exploring Potential Energy Surfaces for Chemical Reactions: An Overview of Some Practical Methods. J. Comput. Chem.2003, 24 (12), 1514–1527. [Link]
  • Eyring, H.; Polanyi, M. Über Einfache Gasreaktionen. Z. Phys. Chem. B1931, 12, 279-311.
  • Laidler, K. J. The World of Physical Chemistry; Oxford University Press, 1993.
  • Atkins, P.; de Paula, J.; Friedman, R. Quanta, Matter, and Change: A Molecular Approach to Physical Change; Macmillan, 2008.
  • Chin, C.-H.; Lee, S.-H. Theoretical study of isomerization and decomposition of propenal. J. Chem. Phys.2011, 134 (4), 044309. [Link]
  • Martín-Sómer, A.; et al. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. J. Phys. Chem. A2024. [Link]
  • A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol.

Sources

Navigating the Synthesis of Three-Membered Rings: A Comparative Guide to Ethoxycyclopropane Derivatives as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone of modern medicinal chemistry. Its unique conformational properties and inherent ring strain can impart profound benefits to a drug candidate, including enhanced metabolic stability, improved potency, and optimized solubility.[1] However, the direct incorporation of this three-membered ring often involves handling reactive, and sometimes unstable, intermediates. This guide provides a comparative analysis of key ethoxy-substituted cyclopropane reagents, moving beyond the simple ether, ethoxycyclopropane, to focus on its more versatile and widely documented relatives that serve as stable precursors to powerful synthetic intermediates.

We will dissect the applications and experimental nuances of two cornerstone reagents: 1-ethoxycyclopropanol (also known as cyclopropanone ethyl hemiacetal) and 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . While structurally similar, their reactivity profiles are distinct, making them suitable for different synthetic strategies. This guide will illuminate the causality behind their divergent applications, provide validated experimental protocols for their preparation, and offer a clear framework for selecting the optimal reagent for your research needs.

The Challenge: Harnessing the Reactivity of Cyclopropanone

The parent carbonyl compound, cyclopropanone, is a highly desirable synthetic intermediate due to its potential for ring-opening and ring-expansion reactions. However, its high ring strain makes it kinetically unstable and prone to decomposition at room temperature.[2][3] Direct use is impractical and hazardous. The central challenge for chemists is to therefore utilize "cyclopropanone equivalents"—stable, easily handled precursors that can generate the reactive cyclopropanone species in situ under specific and controlled conditions.

The Reagents: A Head-to-Head Comparison

The two most prominent and well-validated ethoxy-substituted cyclopropane reagents that address this challenge are 1-ethoxycyclopropanol and its silylated counterpart. Below, we compare their core characteristics.

Feature1-Ethoxycyclopropanol (Cyclopropanone Ethyl Hemiacetal)1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
Primary Synthetic Role Stable precursor to cyclopropanone [2]Precursor to homoenolate anions (e.g., zinc homoenolates)
Chemical Nature HemiacetalSilyl ether of a hemiacetal
Activation Method Treatment with acid or base to eliminate ethanol[2][3]Lewis acid-mediated ring opening (e.g., TiCl₄, ZnCl₂)
Key Reactive Intermediate CyclopropanoneOrganometallic homoenolate
Typical Applications Nucleophilic additions to the in situ generated carbonyl, cycloadditions.Chemoselective C-C bond formation with electrophiles (e.g., aldehydes, ketones).
Handling & Stability Can be stored for months at 0°C but is sensitive to heat and acid.Generally stable under anhydrous conditions; sensitive to moisture and protic sources.

This comparison highlights a critical divergence: 1-ethoxycyclopropanol is your reagent of choice for reactions that leverage the electrophilic carbonyl of cyclopropanone. In contrast, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is used to generate a nucleophilic three-carbon synthon.

Visualizing the Synthetic Pathways

The distinct reactivity of these two building blocks can be visualized through their activation and subsequent reaction pathways.

G cluster_0 Pathway A: Cyclopropanone Generation cluster_1 Pathway B: Homoenolate Formation A_start 1-Ethoxycyclopropanol (Cyclopropanone Ethyl Hemiacetal) A_intermediate Cyclopropanone (Unstable Intermediate) A_start->A_intermediate  Base or Acid - EtOH A_product 1-Substituted Cyclopropanols A_intermediate->A_product Nucleophile (e.g., Grignard) B_start 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane B_intermediate Zinc Homoenolate of Ethyl Propionate B_start->B_intermediate  Lewis Acid (e.g., ZnCl₂) B_product γ-Hydroxy Esters B_intermediate->B_product Electrophile (e.g., Aldehyde)

Caption: Divergent synthetic pathways of two key this compound building blocks.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following procedures are adapted from Organic Syntheses, a publication renowned for its rigorously vetted and independently verified experimental methods.

Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This protocol describes the foundational step for creating the silyl ether precursor from an inexpensive starting material, ethyl 3-chloropropanoate.

Reaction Workflow:

G reagent1 Ethyl 3-chloropropanoate conditions Anhydrous Diethyl Ether Reflux reagent1->conditions reagent2 Sodium Dispersion reagent2->conditions reagent3 Chlorotrimethylsilane (TMSCl) reagent3->conditions product 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane conditions->product Acyloin Condensation & Silylation

Caption: Workflow for the synthesis of the silyl-protected cyclopropanone equivalent.

Step-by-Step Methodology:

  • Preparation: To a three-necked, 2-L round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add 500 mL of anhydrous diethyl ether and 46 g (2 mol) of a sodium dispersion in toluene.

  • Initiation: Add 108.5 g (1 mol) of chlorotrimethylsilane to the flask.

  • Addition of Ester: Add 136.58 g (1 mol) of ethyl 3-chloropropanoate dropwise over 3 hours at a rate sufficient to maintain a gentle reflux. A deep-blue precipitate should appear partway through the addition, indicating a successful reduction.

  • Reaction Completion: Once the addition is complete, heat the mixture at reflux for an additional 30 minutes.

  • Workup: Cool the reaction mixture and filter it through a sintered-glass funnel under a stream of dry nitrogen. Wash the precipitate twice with 100 mL portions of anhydrous diethyl ether.

  • Purification: Transfer the colorless filtrate to a distilling flask. Distill the solvent, and then distill the residue under reduced pressure. The product, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, is collected at 43–45°C (12 mm Hg).

Protocol 2: Synthesis of 1-Ethoxycyclopropanol (Cyclopropanone Ethyl Hemiacetal)

This protocol details the desilylation of the product from Protocol 1 to yield the stable hemiacetal.

Step-by-Step Methodology:

  • Setup: Place 87 g (0.5 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane and 250 mL of reagent-grade methanol into a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar.

  • Catalysis: Add a catalytic amount (approx. 0.5 g) of pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by ¹H NMR to confirm the disappearance of the trimethylsilyl peak around δ 0.08.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 200 mL of diethyl ether. Wash the solution with saturated sodium chloride until neutral.

  • Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Distill the residue under reduced pressure to yield pure 1-ethoxycyclopropanol (bp 51°C at 12 mm Hg).

Conclusion: Selecting the Right Tool for the Job

While this compound is a simple ether, the workhorses of synthetic chemistry are its more functionalized derivatives, 1-ethoxycyclopropanol and 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . They represent two distinct, yet complementary, strategies for introducing a three-carbon cyclopropane unit.

  • Choose 1-ethoxycyclopropanol (cyclopropanone ethyl hemiacetal) when your synthesis requires the generation of an electrophilic cyclopropanone intermediate for subsequent nucleophilic attack.

  • Choose 1-ethoxy-1-(trimethylsilyloxy)cyclopropane when your goal is to generate a nucleophilic homoenolate for a highly chemoselective carbon-carbon bond-forming reaction with an electrophile.

By understanding the fundamental differences in their activation and reactivity, researchers can harness the full potential of these versatile building blocks, paving the way for the efficient and innovative synthesis of complex molecules for drug discovery and development.

References

  • Salaun, J., & Conia, J. M. (1985). Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate. Organic Syntheses, 63, 147.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21827, this compound.
  • Johnson, J. D., Williams, R. G., & Giguere, J. R. (2021). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. ChemRxiv.
  • PubChemLite. (n.d.). This compound (C5H10O).
  • Stenutz. (n.d.). This compound.
  • Kaliya, M. O., et al. (2019). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Chemical Science.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). RSC Publishing.
  • Johnson, J. D., Williams, R. G., & Giguere, J. R. (2021). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. ResearchGate.

Sources

The Versatile Synthon: A Comparative Guide to the Applications of Ethoxycyclopropane and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis and medicinal chemistry, the demand for efficient and stereoselective methods for the construction of complex molecular architectures is insatiable. Among the plethora of building blocks available to the modern chemist, strained three-membered rings, particularly cyclopropane derivatives, have carved out a significant niche. Their inherent ring strain, coupled with the diverse functionalities they can bear, makes them powerful intermediates for a variety of chemical transformations. This guide delves into the applications of ethoxycyclopropane and its broader class of alkoxycyclopropanes, offering a comparative analysis of their performance as versatile three-carbon synthons, with a focus on their utility in constructing carbocyclic and heterocyclic scaffolds.

The Allure of the Activated Cyclopropane: Reactivity and Mechanistic Considerations

Alkoxycyclopropanes, and more specifically donor-acceptor (D-A) cyclopropanes, are characterized by the presence of an electron-donating group (the alkoxy group) and an electron-withdrawing group on the cyclopropane ring. This substitution pattern polarizes the cyclopropane bonds, rendering them susceptible to nucleophilic attack and ring-opening under the influence of a Lewis acid.[1] The ethoxy group in this compound serves as the electron donor, activating the ring for a range of synthetic transformations.

The general mechanism for the activation of an alkoxycyclopropane involves the coordination of a Lewis acid to the alkoxy group. This coordination enhances the leaving group ability of the alkoxy moiety and facilitates the cleavage of a distal cyclopropane bond. The resulting zwitterionic intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions, leading to the formation of more complex structures.

Lewis Acid Activation of this compound cluster_0 Activation and Ring Opening cluster_1 Trapping of Intermediate This compound This compound Activated_Complex Activated Complex This compound->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Complex Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Complex->Zwitterionic_Intermediate Ring Opening Product Ring-Opened Product Zwitterionic_Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Cycloaddition_Workflow Start Alkoxycyclopropane + Dipolarophile Lewis_Acid Lewis Acid Activation Start->Lewis_Acid Ring_Opening Formation of Zwitterionic Intermediate Lewis_Acid->Ring_Opening Cycloaddition [3+2] or [4+2] Cycloaddition Ring_Opening->Cycloaddition Product Cyclic Product (e.g., Cyclopentane, Cyclohexene) Cycloaddition->Product

Sources

Safety Operating Guide

Navigating the Disposal of Ethoxycyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but for the safety of all laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of ethoxycyclopropane, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to handle this and other chemical substances with the utmost confidence and care.

Understanding the Compound: this compound at a Glance

This compound (also known as cyclopropyl ethyl ether) is a cyclic ether.[1][2] Its unique strained three-membered ring structure and the presence of an ether linkage dictate its chemical behavior and, consequently, the necessary precautions for its handling and disposal.[2] A firm grasp of its properties is the foundation of safe laboratory practice.

PropertyValueSource
Chemical Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1]
Appearance Colorless liquid with an ether-like odor[2]
Boiling Point Approximately 68 °C[3][4]
Solubility Moderately soluble in polar solvents like water, with greater solubility in nonpolar organic solvents.[2]

The Critical Hazard: Peroxide Formation in Ethers

The primary and most severe hazard associated with this compound, like other ethers, is its propensity to form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light.[5][6][7] This reaction is insidious; it can occur during storage even in seemingly sealed containers.[8] The friction from simply unscrewing the cap of a container with peroxide crystals can be enough to cause a detonation.[5] Therefore, the entire lifecycle management of this compound must be geared towards mitigating this risk.

Pre-Disposal Handling and Storage: A Proactive Approach to Safety

Proper management of this compound from the moment it enters your laboratory is the most effective way to prevent hazardous situations.

Step 1: Diligent Record-Keeping

  • Date of Receipt: Immediately upon arrival, label the container with the date it was received.

  • Date of Opening: The moment the seal is broken, add the date of opening to the label. This is the start of its safe-use countdown.[6][8]

Step 2: Appropriate Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9]

  • Keep containers tightly closed to minimize exposure to air.[9]

  • Store in a flammables cabinet and away from incompatible materials such as strong oxidizing agents and acids.[6][10]

Step 3: Regular Peroxide Testing

  • For opened containers of this compound, periodic testing for peroxides is mandatory. A common method is the use of acidified potassium iodide. A resulting red or brown color indicates the presence of peroxides.[5]

  • As a general rule, test for peroxides every three months after opening.[7]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

Ethoxycyclopropane_Disposal start This compound Waste Generated check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides Detected? check_peroxides->peroxides_present highly_hazardous HIGHLY HAZARDOUS Do NOT move container. Contact EHS Immediately. peroxides_present->highly_hazardous Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No collect_waste Collect in a designated, labeled, and sealed hazardous waste container. no_peroxides->collect_waste store_waste Store waste container in a secondary containment in a well-ventilated area, away from ignition sources. collect_waste->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup

Caption: Decision-making workflow for this compound waste disposal.

Step-by-Step Disposal Protocol

DO NOT dispose of this compound down the drain or in regular trash. [5][11] This is not only a violation of regulations but also poses a significant fire and explosion hazard in your facility's plumbing.[5]

Step 1: Segregation and Collection

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Designated Waste Container: Collect this compound waste in a dedicated, leak-proof container that is compatible with organic solvents. The container must be clearly labeled as "Hazardous Waste," listing "this compound" and any other constituents.[11][12]

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals, such as acids or oxidizing agents.[11]

Step 2: Container Management

  • Keep Closed: Always keep the waste container securely sealed when not in use to prevent the evaporation of flammable vapors and to minimize air exposure.[11][12]

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[11]

Step 3: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is your primary resource for hazardous waste disposal.[11] They will provide you with the correct procedures for your specific location and will arrange for the collection of the waste.

  • Professional Disposal: this compound waste will be handled by a licensed hazardous waste disposal company.[9] The typical method of disposal for flammable organic solvents is incineration at a permitted facility.

Emergency Procedures: Spills and Peroxide Discovery

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.

  • Containment: If it is safe to do so and you are trained, contain the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Report: Report the spill to your supervisor and EHS.[7][8]

If Peroxide Crystals are Suspected or Found:

  • DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. [7][8]

  • Immediately contact your institution's EHS or a specialized bomb disposal unit.[5] These materials are extremely dangerous and require expert handling.

By adhering to these protocols, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined here for this compound can and should be applied to the handling of all laboratory chemicals, ensuring that your groundbreaking research is conducted with the highest standards of safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Solubility of Things. (n.d.). This compound.
  • Hazardous Waste Disposal. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Stenutz. (n.d.). This compound.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • University of California, Santa Barbara. (n.d.). Use of Ether. Environment, Health & Safety.
  • Airgas. (2018). SAFETY DATA SHEET: Cyclopropane.
  • University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
  • Harper College. (n.d.). SAFETY DATA SHEET: Ethyl ether.
  • Vanderbilt University. (n.d.). Highly Hazardous Chemicals and Chemical Spills.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Greenfield Global. (2019). ETHYL ETHER SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (1995). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects.
  • All-waste. (2024). How to Dispose of Petroleum Ether?
  • Mussagali, A. (2023). CYCLIC ETHERS AND THEIR USE. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Fate, Transport, and Potential Exposure in the Environment.
  • Harvard University. (n.d.). Lab Safety Guideline: Diethyl Ether. Environmental Health and Safety.
  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane.
  • Staples, C. A., Williams, J. B., Craig, G. R., & Roberts, K. M. (2001). Fate, effects and potential environmental risks of ethylene glycol: a review. Chemosphere, 43(3), 377–383.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethoxycyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Ethoxycyclopropane, a valuable reagent in organic synthesis, requires meticulous handling due to its inherent chemical properties. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded protocol for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Understanding the Hazard Profile of this compound

  • Flammability: this compound has a boiling point of 68°C, indicating it is a volatile and flammable liquid.[3] Its vapors can form explosive mixtures with air and may be ignited by static discharge or hot surfaces.[1][2]

  • Peroxide Formation: Like many ethers, this compound may react with atmospheric oxygen, especially in the presence of light, to form unstable and potentially explosive peroxides.[1][2][4] This risk increases as the ether is stored over time or when it is concentrated by distillation or evaporation.[2][4]

  • Inhalation Hazards: Vapors of aliphatic ethers can cause drowsiness, dizziness, and irritation to the respiratory system.[2][5]

  • Skin and Eye Irritation: Direct contact with ethers can cause skin and eye irritation.[2][5] Repeated exposure may lead to skin dryness or cracking.[2]

Property Value Source
Molecular Formula C5H10O[3]
Boiling Point 68 °C[3]
Density 0.8537 g/cm³ (estimate)[3]
Water Solubility 27.24 g/L at 25 °C[3]

A Risk-Based Approach to PPE Selection

The level of PPE required for handling this compound is dictated by the nature of the task. A simple transfer of a small quantity will require a different level of protection than a large-scale, heated reaction. The following diagram illustrates a decision-making workflow for appropriate PPE selection.

PPE_Selection_Workflow cluster_0 Task Risk Assessment cluster_1 PPE Level Determination start Start: Handling this compound assess_scale Small Scale (<50 mL) or Large Scale? start->assess_scale assess_conditions Ambient Temp & Pressure? assess_scale->assess_conditions Small Scale level_3 Maximum PPE assess_scale->level_3 Large Scale assess_ventilation Open Bench or Fume Hood? assess_conditions->assess_ventilation Yes level_2 Enhanced PPE assess_conditions->level_2 No (Heated/Pressure) level_1 Standard PPE assess_ventilation->level_1 Fume Hood assess_ventilation->level_2 Open Bench

Caption: PPE selection workflow for this compound.

Detailed PPE Protocols

Standard PPE (Low Risk Tasks)

For small-scale operations (e.g., transfers of <50 mL) conducted at ambient temperature and pressure within a certified chemical fume hood.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Causality: Protects against minor splashes and droplets.

  • Hand Protection:

    • Requirement: Nitrile gloves are suitable for incidental contact.[6][7][8]

    • Causality: Nitrile provides a barrier against splashes. However, ethers can permeate nitrile gloves relatively quickly.[7] Gloves should be inspected before use and changed immediately upon any known or suspected contact with this compound. For tasks with a higher risk of splash, consider double-gloving.

  • Body Protection:

    • Requirement: A flame-resistant lab coat.

    • Causality: Provides a layer of protection for skin and clothing from splashes and reduces the risk of fire-related injury.

Enhanced PPE (Moderate Risk Tasks)

For tasks involving larger quantities, heated reactions, or work on an open bench.

  • Eye and Face Protection:

    • Requirement: A full-face shield worn over ANSI Z87.1-compliant safety glasses.

    • Causality: Offers a higher level of protection from splashes and sprays to the entire face.

  • Hand Protection:

    • Requirement: Thicker nitrile gloves (e.g., 8 mil) or neoprene gloves.[9]

    • Causality: These materials offer greater resistance to permeation by ethers compared to standard nitrile gloves, providing a longer breakthrough time in case of a splash.

  • Respiratory Protection:

    • Requirement: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved half-mask respirator with organic vapor cartridges is necessary.[5]

    • Causality: Protects against the inhalation of harmful vapors that can cause respiratory irritation and central nervous system effects.[2][5]

  • Body Protection:

    • Requirement: A flame-resistant lab coat and a chemical-resistant apron.

    • Causality: The apron provides an additional layer of chemical resistance over the torso and legs.

Maximum PPE (High Risk Tasks)

For large-scale reactions or situations with a high potential for splashing or aerosol generation.

  • Eye and Face Protection:

    • Requirement: A full-face, tight-fitting, NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges.

    • Causality: This provides the highest level of both respiratory and eye protection in a single piece of equipment.

  • Hand Protection:

    • Requirement: Butyl rubber or laminate film (e.g., Silver Shield®) gloves.

    • Causality: These materials offer the highest level of chemical resistance to ethers and other organic solvents.[9]

  • Body Protection:

    • Requirement: A full-body, chemical-resistant suit or coveralls worn over a flame-resistant lab coat.

    • Causality: Provides comprehensive protection against extensive skin contact with the chemical.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2][11] Use non-sparking tools where possible.

  • Static Electricity: Ground and bond containers when transferring large volumes to prevent the buildup of static electricity.[2][11]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[10][11] Store in a designated flammable liquids cabinet.[12]

  • Peroxide Prevention: Date containers upon receipt and upon opening.[4][13] Dispose of opened containers within 6-12 months to minimize the risk of peroxide formation.[4][7][13]

Emergency Procedures
  • Spills:

    • Small Spills (<100 mL): Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[2]

    • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[13]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Disposal Plan
  • Liquid Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[10][14][15] Collect in a clearly labeled, sealed container. Never dispose of ethers down the drain.[2][14]

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and absorbent materials used for cleanup, that has come into contact with this compound must be disposed of as hazardous solid waste.[4] Place these materials in a sealed, labeled bag or container for collection by your EHS office.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Ethyl ether. NIOSH Pocket Guide to Chemical Hazards.
  • University of St Andrews Health and Safety Department. (2024, July 22). Ethers.
  • Occupational Safety and Health Administration (OSHA). (n.d.). ETHYL ETHER (DIETHYL ETHER).
  • Vanderbilt University Environmental Health & Safety. (n.d.). Highly Hazardous Chemicals and Chemical Spills.
  • Brainly.in. (2023, April 22). Write a brief note on safe handling and storage of ether ?(for 5mark).
  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals.
  • Solubility of Things. (n.d.). This compound.
  • Suzhou InterHaven ChainTech Co., Ltd. (2025, July 31). Ethyl Ether Storage & Handling: Essential Guidelines for Buyers.
  • AIC. (n.d.). Hazardous Waste Disposal.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Ether.
  • Reddit. (2014, August 7). Can someone recommend a glove for handling ethers? r/chemistry.
  • Wellt. (2024, December 4). How to Dispose of Petroleum Ether?
  • Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether. Justrite.
  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • ChemBK. (2024, April 10). ETHYLCYCLOPROPANE.
  • Oregon State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). ethyl ether 1610.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Ethyl ether - IDLH.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Stenutz. (n.d.). This compound.
  • American Chemical Society. (2001, December 12). Petroleum Ether Aliphatic hydrocarbon mixture.
  • INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004).
  • National Center for Biotechnology Information. (n.d.). Diethyl Ether. PubChem Compound Database.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.